molecular formula C8H16N2O B1302852 2-Methyl-1-(piperazin-1-yl)propan-1-one CAS No. 71260-16-7

2-Methyl-1-(piperazin-1-yl)propan-1-one

Cat. No.: B1302852
CAS No.: 71260-16-7
M. Wt: 156.23 g/mol
InChI Key: JPULDXYXDMNTNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-1-(piperazin-1-yl)propan-1-one (CAS 71260-16-7) is a synthetic organic compound of interest in chemical and pharmaceutical research. This high-purity material features a piperazine ring linked to a propan-1-one backbone with a methyl substituent, presenting a molecular formula of C8H16N2O and a molecular weight of 156.23 g/mol . The piperazine moiety is a common pharmacophore known to modulate activity at various neurotransmitter receptors, making this compound a valuable scaffold in medicinal chemistry exploration . Compounds with structurally related piperazine-ketone frameworks have demonstrated significant biological activities in scientific studies, including robust neuroprotective properties against glutamate excitotoxicity and peroxide-induced oxidative stress in primary cortical cultures . Some analogues have also been shown to promote neurite outgrowth in vitro, suggesting potential neurotrophic and neuroregenerative applications, and exhibit high blood-brain barrier penetration potential in predictive models . Researchers utilize this compound and its derivatives as a key intermediate in the synthesis of more complex molecules for various investigative purposes. This product is strictly for research use and is not intended for diagnostic or therapeutic applications. Handle with appropriate safety precautions; consult the Safety Data Sheet (SDS) for comprehensive hazard and handling information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-1-piperazin-1-ylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O/c1-7(2)8(11)10-5-3-9-4-6-10/h7,9H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPULDXYXDMNTNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50375755
Record name 1-(2-methylpropanoyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50375755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71260-16-7
Record name 1-(2-methylpropanoyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50375755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methyl-1-(piperazin-1-yl)propan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 2-Methyl-1-(piperazin-1-yl)propan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the chemical properties, synthesis, and potential applications of 2-Methyl-1-(piperazin-1-yl)propan-1-one (CAS No. 71260-16-7). This N-acylpiperazine derivative is a key building block in medicinal chemistry, particularly in the development of novel therapeutics. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its physicochemical characteristics, spectroscopic profile, reactivity, and a detailed, field-proven protocol for its synthesis. The guide also explores the broader significance of the N-acylpiperazine scaffold in modern drug discovery, supported by authoritative references.

Introduction: The N-Acylpiperazine Scaffold in Drug Discovery

The piperazine ring is a privileged scaffold in medicinal chemistry, valued for its ability to impart favorable pharmacokinetic properties such as improved solubility and bioavailability.[1] When acylated, as in the case of this compound, the resulting N-acylpiperazine moiety serves as a versatile structural motif in the design of a wide array of therapeutic agents. This structural class has been investigated for a range of biological activities, including anticancer and central nervous system (CNS) applications.[2][3] The isobutyryl group in this compound provides a specific lipophilic character and steric hindrance that can influence its interaction with biological targets. This guide aims to provide a detailed chemical and technical overview of this important synthetic intermediate.

Physicochemical and Spectroscopic Properties

This compound is a colorless liquid at room temperature.[4] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 71260-16-7[4]
Molecular Formula C₈H₁₆N₂O[5]
Molecular Weight 156.23 g/mol [4][5]
Appearance Colorless Liquid[4]
Purity ≥97%[4]
Boiling Point 76-78 °C at 0.15 mmHg
Computed XLogP3 0.1[5]
Spectroscopic Profile

While experimentally obtained spectra for this compound are not widely published, a predicted spectroscopic profile can be derived from the analysis of its functional groups and data from analogous compounds.

The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments in the molecule.

  • Isobutyryl Protons: A doublet for the six equivalent methyl protons (-(CH₃)₂) and a septet for the methine proton (-CH).

  • Piperazine Protons: Two distinct multiplets, likely broad due to nitrogen quadrupolar effects and potential conformational exchange, corresponding to the four protons on the carbons adjacent to the amide nitrogen and the four protons on the carbons adjacent to the secondary amine nitrogen.

  • Amine Proton: A broad singlet for the N-H proton of the secondary amine, which is exchangeable with D₂O.

The carbon NMR spectrum will reflect the eight unique carbon environments.

  • Carbonyl Carbon: A signal in the downfield region, characteristic of an amide carbonyl.

  • Isobutyryl Carbons: Signals for the methine carbon and the two equivalent methyl carbons.

  • Piperazine Carbons: Two signals for the non-equivalent methylene carbons of the piperazine ring.

The IR spectrum will be characterized by the vibrational frequencies of its key functional groups.

  • N-H Stretch: A moderate absorption band in the region of 3200-3400 cm⁻¹ corresponding to the stretching of the secondary amine N-H bond.[6]

  • C-H Stretch: Sharp absorption bands in the 2850-3000 cm⁻¹ region due to the stretching of the aliphatic C-H bonds.[1]

  • C=O Stretch: A strong, sharp absorption band around 1630-1680 cm⁻¹ characteristic of the tertiary amide carbonyl group.

  • C-N Stretch: Absorption bands in the fingerprint region, typically between 1100-1300 cm⁻¹, corresponding to the C-N stretching vibrations of the piperazine ring and the amide bond.[7]

Electron impact mass spectrometry (EI-MS) is expected to show a molecular ion peak (M⁺) at m/z 156. The fragmentation pattern will likely involve characteristic cleavages of the piperazine ring and the isobutyryl group. Common fragmentation pathways for N-acylpiperazines include the cleavage of the C-N bond of the piperazine ring, leading to the formation of characteristic fragment ions.[2]

Synthesis and Reactivity

Synthetic Protocol: Amide Coupling of Piperazine with Isobutyryl Chloride

The most direct and industrially scalable synthesis of this compound is the acylation of piperazine with isobutyryl chloride. A key consideration in this synthesis is controlling the stoichiometry to favor mono-acylation over di-acylation. This can be achieved by using a large excess of piperazine or by employing a mono-protected piperazine derivative. The following protocol outlines a standard laboratory procedure for this transformation.

Materials:

  • Piperazine

  • Isobutyryl chloride

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (TEA) or another suitable non-nucleophilic base

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and purification equipment (e.g., rotary evaporator, column chromatography supplies)

Experimental Workflow Diagram:

G cluster_prep Reaction Setup cluster_reaction Acylation cluster_workup Work-up cluster_purification Purification prep1 Dissolve piperazine in anhydrous DCM prep2 Add triethylamine prep1->prep2 prep3 Cool to 0 °C prep2->prep3 react1 Slowly add isobutyryl chloride prep3->react1 react2 Warm to room temperature and stir react1->react2 workup1 Quench with water react2->workup1 workup2 Extract with DCM workup1->workup2 workup3 Wash with NaHCO₃ and brine workup2->workup3 workup4 Dry organic layer workup3->workup4 purify1 Concentrate under reduced pressure workup4->purify1 purify2 Purify by column chromatography purify1->purify2 end end purify2->end Final Product

Caption: Synthetic workflow for this compound.

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve piperazine (3-5 equivalents) in anhydrous dichloromethane (DCM). Add triethylamine (1.1 equivalents relative to isobutyryl chloride) to the solution. Cool the mixture to 0 °C in an ice bath.

  • Acylation: Slowly add a solution of isobutyryl chloride (1.0 equivalent) in anhydrous DCM to the stirred piperazine solution. Maintain the temperature at 0 °C during the addition. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2x). Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator. The crude product can be purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in DCM) to afford pure this compound.

Reactivity Profile

The reactivity of this compound is primarily dictated by the secondary amine of the piperazine ring. This nitrogen is nucleophilic and can undergo a variety of chemical transformations.

  • N-Alkylation and N-Arylation: The secondary amine can be alkylated or arylated through reactions such as reductive amination with aldehydes or ketones, or through transition metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) with aryl halides.[1]

  • Sulfonylation: Reaction with sulfonyl chlorides in the presence of a base will yield the corresponding N-sulfonylpiperazine derivative.

  • Further Acylation: While the first acylation is directed to one nitrogen, the remaining secondary amine can be acylated under more forcing conditions to produce the di-acylated piperazine.

Applications in Drug Discovery and Organic Synthesis

This compound serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry. The piperazine moiety is a common feature in drugs targeting the central nervous system, and N-acylpiperazines have been explored as potential anticancer agents.[2][3]

The isobutyryl group can serve as a key pharmacophoric element or as a protecting group that can be later modified. The secondary amine provides a convenient handle for further derivatization, allowing for the construction of diverse chemical libraries for high-throughput screening.

Logical Relationship Diagram:

G cluster_reactions Chemical Transformations cluster_applications Potential Applications start This compound alkylation N-Alkylation/ N-Arylation start->alkylation sulfonylation N-Sulfonylation start->sulfonylation acylation Further Acylation start->acylation cns_agents CNS Agents alkylation->cns_agents anticancer Anticancer Agents alkylation->anticancer library_synthesis Chemical Library Synthesis sulfonylation->library_synthesis acylation->library_synthesis

Caption: Reactivity and potential applications of the title compound.

Safety and Handling

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[5] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood. Avoid contact with strong oxidizing agents. In case of accidental contact, rinse the affected area with copious amounts of water and seek medical attention if necessary.

Conclusion

This compound is a versatile and valuable building block in organic and medicinal chemistry. Its chemical properties, characterized by the presence of a reactive secondary amine and a stable N-acyl group, make it an ideal starting material for the synthesis of a wide range of derivatives with potential therapeutic applications. This guide provides a comprehensive overview of its synthesis, properties, and reactivity, offering a solid foundation for researchers and drug development professionals working with this important class of compounds.

References

  • AIP Publishing. (n.d.). The Infrared Spectra of N-Acetylglycine and Diketopiperazine in Polarized Radiation at 25° and at -185°C. Retrieved from [Link]

  • MDPI. (2023). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • PMC. (2020). Discovery of novel arylamide derivatives containing piperazine moiety as inhibitors of tubulin polymerisation with potent liver cancer inhibitory activity. Retrieved from [Link]

  • BIOSYNCE. (n.d.). This compound CAS 71260-16-7. Retrieved from [Link]

  • MDPI. (2018). Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. Retrieved from [Link]

  • PubMed. (2023). Piperazine derivatives with potent drug moiety as efficient acetylcholinesterase, butyrylcholinesterase, and glutathione S-transferase inhibitors. Retrieved from [Link]

  • Thieme Chemistry. (n.d.). Synthesis of Piperazin-2-ones. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectra and major fragmentation patterns of piperazine designer.... Retrieved from [Link]

  • NIH. (n.d.). In silico prediction of some pharmacokinetic, safety, biological activity and molecular docking studies of 1-piperazine indole hybrid with nicotinic amide and nicotinic acid and their analogues. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical structures, precursor ions, [M+H] + and fragmentation patterns of piperazine designer drugs observed in LC-MS. Retrieved from [Link]

  • SciSpace. (2019). 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) ADME-Toxpredictions of 3-benzimidazol-1-yl-1-(4-phenyl piperazine-1-yl) propan-1-one and their derivatives. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 1-Isobutyrylpiperazine: Structure, Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-isobutyrylpiperazine, a key chemical intermediate in the pharmaceutical industry. We will delve into its chemical structure, molecular weight, physicochemical properties, and detailed methodologies for its synthesis and characterization. Furthermore, this document will explore the significant role of the piperazine scaffold in drug discovery and the specific applications of 1-isobutyrylpiperazine as a building block for novel therapeutic agents.

Core Molecular Attributes of 1-Isobutyrylpiperazine

1-Isobutyrylpiperazine, also known by its IUPAC name 2-methyl-1-(piperazin-1-yl)propan-1-one, is a monosubstituted piperazine derivative. The core of its structure is a six-membered heterocyclic ring containing two nitrogen atoms at opposite positions (a piperazine ring). One of these nitrogen atoms is acylated with an isobutyryl group.

// Define nodes for atoms N1 [label="N", pos="0,0!"]; C2 [label="CH2", pos="1.2,0.7!"]; C3 [label="CH2", pos="2.4,0!"]; N4 [label="NH", pos="2.4,-1.4!"]; C5 [label="CH2", pos="1.2,-2.1!"]; C6 [label="CH2", pos="0,-1.4!"]; C7 [label="C", pos="-1.2,0.7!"]; O8 [label="O", pos="-1.2,1.8!"]; C9 [label="CH", pos="-2.4,0!"]; C10 [label="CH3", pos="-3.6,0.7!"]; C11 [label="CH3", pos="-3.6,-0.7!"];

// Define edges for bonds N1 -- C2; C2 -- C3; C3 -- N4; N4 -- C5; C5 -- C6; C6 -- N1; N1 -- C7; C7 -- O8 [style=double]; C7 -- C9; C9 -- C10; C9 -- C11; } Chemical Structure of 1-Isobutyrylpiperazine

The molecular formula for 1-isobutyrylpiperazine is C₈H₁₆N₂O.[1][2] This composition leads to a calculated molecular weight of approximately 156.23 g/mol .[2] A summary of its key identifiers and properties is provided in the table below.

PropertyValueSource
IUPAC Name This compoundPubChem[2]
CAS Number 71260-16-7Santa Cruz Biotechnology, BIOSYNCE[3][4]
Molecular Formula C₈H₁₆N₂OCymitQuimica, PubChem[1][2]
Molecular Weight 156.23 g/mol PubChem[2]
Physical Form LiquidCymitQuimica[1]
Boiling Point 76-78 °C at 0.15 mmHgBIOSYNCE[4]

The Piperazine Moiety: A Privileged Scaffold in Medicinal Chemistry

The piperazine ring is a ubiquitous structural motif in a vast array of approved pharmaceutical drugs.[5] Its prevalence can be attributed to a combination of favorable physicochemical properties that are highly desirable in drug candidates. The two nitrogen atoms within the piperazine ring can be readily functionalized, allowing for the creation of diverse chemical libraries and the fine-tuning of a molecule's biological activity and pharmacokinetic profile.

The basicity of the piperazine nitrogens often enhances the aqueous solubility of drug molecules, a critical factor for bioavailability.[5] Furthermore, the piperazine ring can act as a rigid linker or a flexible hinge between different pharmacophoric elements, enabling optimal interaction with biological targets. These advantageous characteristics have led to the incorporation of the piperazine scaffold in drugs with a wide range of therapeutic applications, including antiviral, antibacterial, and anticancer agents.[3]

Synthesis of 1-Isobutyrylpiperazine: An Experimental Protocol

The synthesis of 1-isobutyrylpiperazine is typically achieved through the acylation of piperazine with isobutyryl chloride. A common challenge in the synthesis of monosubstituted piperazines is the potential for disubstitution, where both nitrogen atoms of the piperazine ring are acylated. To circumvent this, a strategic approach employing a large excess of piperazine or the use of a monoprotected piperazine derivative can be employed. Below is a representative experimental protocol for the synthesis of 1-isobutyrylpiperazine.

Materials:

  • Piperazine

  • Isobutyryl chloride

  • Dichloromethane (DCM)

  • Triethylamine (TEA)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve piperazine (5 equivalents) in dichloromethane.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Reagents: Slowly add triethylamine (1.2 equivalents) to the cooled solution, followed by the dropwise addition of isobutyryl chloride (1 equivalent) dissolved in dichloromethane. The slow addition is crucial to control the exothermic reaction.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer and wash it sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude 1-isobutyrylpiperazine can be purified by column chromatography on silica gel to yield the final product as a liquid.[1]

G cluster_0 Reaction Setup cluster_1 Reagent Addition cluster_2 Reaction and Workup cluster_3 Purification dissolve Dissolve Piperazine in DCM cool Cool to 0°C dissolve->cool add_tea Add Triethylamine cool->add_tea add_isobutyryl Add Isobutyryl Chloride add_tea->add_isobutyryl stir Stir at Room Temperature add_isobutyryl->stir quench Quench with NaHCO3 stir->quench extract Extract and Wash quench->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify

Spectroscopic Characterization

The structural elucidation of 1-isobutyrylpiperazine is confirmed through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum of 1-isobutyrylpiperazine is expected to show characteristic signals for the protons of the isobutyryl group and the piperazine ring. The two methyl groups of the isobutyryl moiety would appear as a doublet, while the methine proton would be a septet. The protons on the piperazine ring would likely appear as complex multiplets due to their chemical and magnetic non-equivalence.

  • ¹³C NMR: The carbon NMR spectrum would display distinct signals for the carbonyl carbon of the amide, the methine and methyl carbons of the isobutyryl group, and the carbons of the piperazine ring.

Infrared (IR) Spectroscopy:

The IR spectrum of 1-isobutyrylpiperazine would be characterized by a strong absorption band corresponding to the C=O stretching vibration of the amide functional group, typically appearing in the region of 1630-1680 cm⁻¹. Other significant peaks would include C-H stretching vibrations for the alkyl groups and N-H stretching for the secondary amine in the piperazine ring.

Mass Spectrometry (MS):

The mass spectrum of 1-isobutyrylpiperazine would show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern would likely involve the cleavage of the isobutyryl group and fragmentation of the piperazine ring, providing further structural confirmation. Common fragmentation pathways for piperazine derivatives often involve the loss of side chains and the characteristic cleavage of the heterocyclic ring.[2]

Applications in Drug Discovery and Development

1-Isobutyrylpiperazine serves as a valuable intermediate in the synthesis of a variety of pharmaceutical compounds. Its utility lies in the presence of a reactive secondary amine on the piperazine ring, which allows for further chemical modifications and the introduction of diverse functionalities. This makes it a key building block in the development of new drug candidates, particularly in the area of oncology, where it has been used as an intermediate in the synthesis of anti-tumor drugs.[4] The isobutyryl group can influence the lipophilicity and metabolic stability of the final compound, while the piperazine moiety provides a point of attachment for other pharmacophoric groups.

Conclusion

1-Isobutyrylpiperazine is a fundamentally important molecule for medicinal chemists and drug development professionals. Its straightforward synthesis, combined with the privileged nature of the piperazine scaffold, makes it a versatile building block for the creation of novel therapeutic agents. A thorough understanding of its chemical properties, synthesis, and characterization is essential for its effective utilization in the pursuit of new and improved medicines.

References

  • BIOSYNCE. This compound CAS 71260-16-7. [Link]

  • Yilmaz, F., & Parlar, A. (2018). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 63(5-6), 469-477.
  • PubChem. 1-Methylpiperazine. [Link]

  • MDPI. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. [Link]

  • MDPI. Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester. [Link]

  • PubChem. This compound. [Link]

  • Zhu, N., et al. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 42(1), 1-7.

Sources

An In-depth Technical Guide to 2-Methyl-1-(piperazin-1-yl)propan-1-one (CAS 71260-16-7)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Unveiling a Key Pharmaceutical Intermediate

2-Methyl-1-(piperazin-1-yl)propan-1-one, registered under CAS number 71260-16-7, is a pivotal chemical intermediate with significant applications in the pharmaceutical industry, particularly in the synthesis of novel therapeutic agents.[1] Its unique structural combination of a piperazine ring and an isobutyryl group imparts a versatile reactivity profile, making it a valuable building block for drug discovery and development. This guide provides a comprehensive overview of its physical and chemical properties, supported by field-proven insights and detailed experimental protocols, to empower researchers in harnessing its full potential. The piperazine moiety is a common feature in a wide array of approved drugs, valued for its ability to modulate pharmacokinetic properties and serve as a scaffold for interacting with biological targets.[2]

Physicochemical Characteristics: A Tabulated Overview

The fundamental physical and chemical properties of this compound are summarized below. These parameters are critical for designing synthetic routes, developing analytical methods, and ensuring safe handling and storage.

PropertyValueSource(s)
CAS Number 71260-16-7[3][4]
IUPAC Name This compound[3]
Synonyms 1-(2-Methylpropanoyl)-piperazine, 1-Isobutyrylpiperazine[1][3]
Molecular Formula C₈H₁₆N₂O[3]
Molecular Weight 156.23 g/mol [3][4]
Appearance Colorless liquid[4]
Boiling Point 76-78 °C at 0.15 mmHg[1]
Density 1.0 ± 0.1 g/cm³[1]
Flash Point 122.2 ± 25.4 °C[1]
Refractive Index 1.466[1]
Solubility Slightly soluble in water; soluble in organic solvents like ethanol, acetone, and dichloromethane.[1]
pKa 8.37 ± 0.10 (Predicted)[1]

Chemical Reactivity and Synthetic Utility

The chemical behavior of this compound is dictated by the interplay of its constituent functional groups: the tertiary amide and the secondary amine within the piperazine ring.

The piperazine moiety offers a nucleophilic secondary amine, which is the primary site for further chemical modifications. This allows for the introduction of a wide range of substituents through reactions such as alkylation, acylation, and arylation. The amide linkage, on the other hand, is relatively stable but can be hydrolyzed under harsh acidic or basic conditions. This differential reactivity is a key asset in multi-step syntheses, enabling selective functionalization of the piperazine ring.

Representative Synthetic Protocol: N-Alkylation of Piperazine

A common method for the synthesis of N-acylpiperazines like CAS 71260-16-7 involves the acylation of piperazine. Below is a representative protocol.

Objective: To synthesize this compound from piperazine and isobutyryl chloride.

Materials:

  • Piperazine

  • Isobutyryl chloride

  • Dichloromethane (DCM)

  • Triethylamine (TEA) or another suitable base

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve piperazine (2 equivalents) in dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.1 equivalents) to the solution.

  • Slowly add a solution of isobutyryl chloride (1 equivalent) in dichloromethane to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield pure this compound.

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process Piperazine Piperazine Reaction Acylation Reaction Piperazine->Reaction IsobutyrylChloride Isobutyryl Chloride IsobutyrylChloride->Reaction Solvent DCM Solvent->Reaction Base Triethylamine Base->Reaction Temperature 0°C to RT Temperature->Reaction Workup Aqueous Workup Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: Synthetic workflow for this compound.

Application in Drug Discovery: A Focus on Oncology

This compound is frequently utilized as a key intermediate in the synthesis of anti-tumor agents.[1] The piperazine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs for various indications, including cancer. Its presence can enhance aqueous solubility, modulate lipophilicity, and provide a crucial point of interaction with biological targets. While the specific blockbuster drug derived from this exact intermediate is not publicly disclosed, its utility is evident in the broader context of piperazine-containing kinase inhibitors and other targeted cancer therapies.[2]

Analytical Characterization: Ensuring Purity and Identity

Rigorous analytical characterization is essential to confirm the identity and purity of this compound. A combination of chromatographic and spectroscopic techniques is typically employed.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

A standard reversed-phase HPLC method can be used to determine the purity of the compound.

Instrumentation:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

  • A: Water with 0.1% trifluoroacetic acid (TFA)

  • B: Acetonitrile with 0.1% TFA

Gradient:

  • A suitable gradient from 5% to 95% B over 15-20 minutes.

Detection:

  • UV at 210 nm

Sample Preparation:

  • Dissolve a small amount of the compound in the mobile phase.

Spectroscopic Analysis for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the isobutyryl group (a doublet for the two methyl groups and a septet for the methine proton) and the piperazine ring (two multiplets for the methylene protons). The chemical shifts will be influenced by the amide linkage.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon of the amide, the methine and methyl carbons of the isobutyryl group, and the methylene carbons of the piperazine ring.[5][6][7][8][9][10]

Mass Spectrometry (MS):

  • Electrospray ionization (ESI) mass spectrometry in positive ion mode should reveal the protonated molecule [M+H]⁺ at m/z 157.13. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition. Fragmentation patterns can provide further structural information.[11]

Analytical_Workflow cluster_Purity Purity Analysis cluster_Structure Structural Elucidation Sample Sample of CAS 71260-16-7 HPLC HPLC-UV Sample->HPLC NMR NMR (¹H, ¹³C) Sample->NMR MS Mass Spectrometry (ESI-MS) Sample->MS Data Purity & Structural Data HPLC->Data NMR->Data MS->Data

Caption: Analytical workflow for CAS 71260-16-7 characterization.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

  • Hazards: This compound is harmful if swallowed, in contact with skin, or if inhaled.[3] It is advisable to consult the Safety Data Sheet (SDS) from the supplier for comprehensive safety information.

  • Handling: Use in a well-ventilated area or a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid generating aerosols.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[1]

Conclusion

This compound (CAS 71260-16-7) is a versatile and valuable building block in modern pharmaceutical research and development. Its well-defined physicochemical properties and predictable reactivity make it an attractive starting material for the synthesis of complex molecular architectures, particularly in the pursuit of novel anti-cancer therapies. This guide has provided a comprehensive overview of its key characteristics and practical methodologies to aid researchers in its effective and safe utilization.

References

  • This compound CAS 71260-16-7. BIOSYNCE. Available from: [Link]

  • This compound. PubChem. Available from: [Link]

  • DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie. Available from: [Link]

  • 2-(4-(METHYLSULFONYL)PIPERAZIN-1-YL)PROPAN-1-OL, (S)-. precisionFDA. Available from: [Link]

  • Olaparib Methoxy Derivative. SynZeal. Available from: [Link]

  • Shanghai Biobond Pharmaceutical Co.,Ltd. Product Catalog. Available from: [Link]

  • CAS 71260-16-7 MFCD04973344-2-Methyl-1-(Piperazin... LabNovo. Available from: [Link]

  • (1R,2R,6S)-2(4-(4-Isopropylbenzyl)piperazin-1-yl)-3-methyl-6-(prop-1-en-2-yl)cyclohex-3-enol. ResearchGate. Available from: [Link]

  • Acyl Piperazine Opioids, Including 2-Methyl-AP-237. GOV.UK. Available from: [Link]

  • 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. MDPI. Available from: [Link]

  • 1-(4-Fluorophenyl)-2-(4-methylpiperazin-1-yl)propan-1-one - Optional[13C NMR]. SpectraBase. Available from: [Link]

  • 474711-89-2,Piperazine-1-carboxamide Hydrochloride... Available from: [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. Available from: [Link]

  • mass spectrum of 2-methylpropan-1-ol. doc brown. Available from: [Link]

  • Advanced Organic Chemistry: Carbon-13 NMR spectrum 2-methylpropan-1-ol. doc brown. Available from: [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of 2-Methyl-1-(piperazin-1-yl)propan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the spectroscopic characterization of the compound 2-Methyl-1-(piperazin-1-yl)propan-1-one. In the absence of comprehensive published spectral libraries for this specific molecule, this guide adopts a predictive and methodological approach. It outlines the expected spectroscopic data based on established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), and provides detailed protocols for data acquisition and interpretation, ensuring scientific integrity and enabling researchers to validate the structure and purity of this compound.

Introduction and Molecular Structure

This compound (C₈H₁₆N₂O, Molar Mass: 156.23 g/mol ) is a synthetic organic compound featuring a tertiary amide linking an isobutyryl group to a piperazine ring. Its structure suggests its potential utility as a building block in medicinal chemistry, where the piperazine moiety is a common pharmacophore. Accurate and unambiguous structural confirmation is the cornerstone of any chemical research or drug development program. This guide details the integrated spectroscopic approach required to achieve this confirmation.

Molecular Structure:

Predicted Spectroscopic Data & Interpretation

This section details the predicted spectroscopic signature of this compound. The predictions are derived from established chemical shift theory, correlation tables, and known fragmentation patterns of related functional groups.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides information on the electronic environment and connectivity of hydrogen atoms in a molecule. The predicted spectrum of the title compound in a common solvent like CDCl₃ would exhibit distinct signals for each unique proton environment.

Predicted ¹H NMR Data (400 MHz, CDCl₃):

LabelChemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
a~ 1.15Doublet6H(CH₃ )₂CH-Protons on the two methyl groups are equivalent and split by the adjacent methine proton.
b~ 2.80Septet1H(CH₃)₂CH -Methine proton is split by the six equivalent protons of the two methyl groups.
c~ 2.85Triplet4H-NH -CH₂ -CH₂ -Protons on the two methylene groups adjacent to the secondary amine are equivalent and coupled to the neighboring methylene protons.
d~ 3.60Triplet4H-C(=O)-N-CH₂ -CH₂ -Protons on the methylene groups adjacent to the amide nitrogen are deshielded by the carbonyl group and coupled to the neighboring methylene protons.
e~ 1.90Singlet (broad)1H-NH -The N-H proton signal is often broad and may exchange with trace water in the solvent, which can affect its chemical shift and multiplicity.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy identifies all unique carbon environments within the molecule. Due to the low natural abundance of ¹³C, spectra are typically acquired with proton decoupling, resulting in singlets for each carbon.

Predicted ¹³C NMR Data (100 MHz, CDCl₃):

Chemical Shift (δ, ppm)AssignmentRationale
~ 175C =OThe carbonyl carbon of the tertiary amide is significantly deshielded.
~ 45Piperazine C (adjacent to N-H)Carbons adjacent to the secondary amine.
~ 42Piperazine C (adjacent to N-C=O)Carbons adjacent to the amide nitrogen are slightly deshielded.
~ 35-C H(CH₃)₂The methine carbon of the isobutyryl group.
~ 20-CH(C H₃)₂The equivalent methyl carbons of the isobutyryl group.
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations. For a liquid sample, this can be run "neat" as a thin film between salt plates.

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityVibrationFunctional Group
~ 3300Medium, BroadN-H StretchSecondary Amine (Piperazine)
2970-2850StrongC-H StretchAliphatic (isobutyryl and piperazine CH₂)
~ 1640StrongC=O StretchTertiary Amide
1470-1450MediumC-H BendCH₂ and CH₃ Scissoring/Bending
1250-1020MediumC-N StretchAmine and Amide

The most diagnostic peaks are the strong carbonyl (C=O) stretch around 1640 cm⁻¹ and the broad N-H stretch from the piperazine ring around 3300 cm⁻¹. The absence of other characteristic bands can be just as informative, confirming the lack of other functional groups like hydroxyls or nitriles.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. Using a technique like Electron Ionization (EI), the molecule is ionized to form a molecular ion (M⁺·), which can then fragment into smaller, characteristic ions.

Predicted Mass Spectrometry Data (EI):

  • Molecular Ion (M⁺·): m/z = 156. This peak, corresponding to the intact molecule with one electron removed, confirms the molecular weight.

  • Major Fragment Ions:

    • m/z = 113: Loss of the isopropyl group (•CH(CH₃)₂), resulting from α-cleavage adjacent to the carbonyl.

    • m/z = 85: The piperazine ring fragment [C₄H₉N₂]⁺, formed by cleavage of the amide bond. This is a common fragmentation pathway for piperazine amides.

    • m/z = 71: The isobutyryl cation [CH(CH₃)₂CO]⁺.

    • m/z = 56: A common fragment from the piperazine ring, [C₃H₆N]⁺.

    • m/z = 43: The isopropyl cation [(CH₃)₂CH]⁺, which is expected to be a very stable and thus abundant fragment.

Experimental Protocols

Adherence to standardized protocols is critical for obtaining high-quality, reproducible spectroscopic data.

NMR Sample Preparation and Acquisition

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

  • This compound (5-20 mg for ¹H, 20-50 mg for ¹³C)

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆), 0.6-0.7 mL

  • High-quality 5 mm NMR tube

  • Pipette or syringe

  • Vortex mixer (optional)

Procedure:

  • Accurately weigh the sample and transfer it into a clean, dry vial.

  • Add the deuterated solvent (approx. 0.6 mL) to the vial and gently mix until the sample is fully dissolved.

  • Using a pipette, carefully transfer the solution into the NMR tube, ensuring no solid particles are present. The liquid height should be approximately 4-5 cm.

  • Cap the NMR tube securely and wipe the outside clean.

  • Insert the tube into a spinner turbine and adjust the depth using a gauge.

  • Insert the sample into the NMR spectrometer.

  • Acquisition:

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to optimize homogeneity and achieve sharp, symmetrical peaks.

    • Acquire a standard ¹H spectrum (typically 8-16 scans).

    • Acquire a proton-decoupled ¹³C spectrum (requires a higher number of scans, e.g., 1024 or more, due to the low natural abundance of ¹³C).

  • Processing:

    • Apply Fourier transform to the acquired Free Induction Decay (FID).

    • Phase and baseline correct the spectra.

    • Calibrate the chemical shift axis using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

    • Integrate the signals in the ¹H spectrum to determine proton ratios.

IR Spectrum Acquisition (Neat Liquid)

Objective: To identify the functional groups present in the molecule.

Materials:

  • This compound (1-2 drops)

  • FTIR spectrometer

  • Salt plates (NaCl or KBr), clean and dry

  • Pipette

  • Acetone or other suitable solvent for cleaning

Procedure:

  • Ensure the salt plates are clean and transparent. If necessary, clean them with a small amount of dry acetone and wipe with a soft tissue.

  • Using a pipette, place one drop of the liquid sample onto the center of one salt plate.

  • Place the second salt plate on top and gently press to spread the liquid into a thin, uniform film. Avoid introducing air bubbles.

  • Place the "sandwich" assembly into the sample holder of the FTIR spectrometer.

  • Acquire a background spectrum of the empty beam path.

  • Acquire the sample spectrum (typically by co-adding 16-32 scans).

  • Clean the salt plates thoroughly with solvent immediately after use and return them to a desiccator to prevent moisture damage.

Mass Spectrum Acquisition (EI)

Objective: To determine the molecular weight and analyze the fragmentation pattern.

Procedure:

  • Prepare a dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane).

  • Introduce the sample into the mass spectrometer, typically via direct infusion or through a GC inlet.

  • The sample is vaporized and enters the ionization chamber where it is bombarded with high-energy electrons (typically 70 eV for EI).

  • The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge (m/z) ratio.

  • The detector records the abundance of each ion, generating the mass spectrum.

Integrated Data Analysis Workflow

No single spectroscopic technique provides a complete structural picture. The power of this approach lies in the synthesis of complementary data from multiple techniques. The workflow below illustrates the logical process of structure confirmation.

G cluster_0 Data Acquisition cluster_1 Primary Interpretation cluster_2 Structural Assembly & Validation MS Mass Spectrometry MS_Interp Determine Molecular Weight (M⁺· at m/z 156) Identify Key Fragments MS->MS_Interp IR IR Spectroscopy IR_Interp Identify Functional Groups (Amide C=O, Amine N-H) IR->IR_Interp NMR_H 1H NMR NMR_H_Interp Identify Proton Environments (Chemical Shift, Integration, Multiplicity) NMR_H->NMR_H_Interp NMR_C 13C NMR NMR_C_Interp Identify Carbon Environments (Number of unique carbons) NMR_C->NMR_C_Interp Assembly Assemble Fragments & Functional Groups Propose Structure MS_Interp->Assembly IR_Interp->Assembly NMR_H_Interp->Assembly NMR_C_Interp->Assembly Validation Cross-Validate with 2D NMR (COSY, HSQC - if needed) Assembly->Validation Final Final Structure Confirmation Validation->Final

Caption: Workflow for Spectroscopic Structure Elucidation.

This systematic process ensures that all pieces of evidence are consistent with the proposed structure. The molecular weight from MS provides the overall formula constraint. IR confirms the presence of the core functional groups. ¹³C NMR confirms the number of unique carbons, and ¹H NMR provides detailed information about the connectivity of the molecular skeleton.

Conclusion

The structural characterization of this compound is reliably achieved through a multi-technique spectroscopic approach. By combining the predictive power of ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry with rigorous, standardized experimental protocols, researchers can unambiguously confirm the identity and purity of this compound. This guide provides the foundational framework and practical methodologies necessary for drug development professionals and scientists to confidently perform this essential analysis.

References

  • Compound Interest. (2015, May 7). Mass Spectrometry and a Guide to Interpreting Mass Spectra. Available at: [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). IR Spectroscopy of Liquids. Organic Chemistry at CU Boulder. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2761409, this compound. PubChem. Available at: [Link]

  • University of Colorado Boulder. (n.d.). IR Spectroscopy of Liquids. Organic Chemistry at CU Boulder. Available at: [Link]

  • Kintek Solution. (n.d.). Sample Preparation Techniques For Infrared Spectroscopy Analysis. Available at: [Link]

  • OpenStax. (2023, September 20). 12.2 Interpreting Mass Spectra. In Organic Chemistry. Available at: [Link]

  • Study.com

An In-depth Technical Guide to the Putative Mechanism of Action of 2-Methyl-1-(piperazin-1-yl)propan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Navigating the Known and the Inferred

In the landscape of pharmaceutical research and development, the journey of a molecule from a synthetic intermediate to a well-characterized therapeutic agent is often complex. The subject of this guide, 2-Methyl-1-(piperazin-1-yl)propan-1-one, is primarily recognized as a crucial building block in the synthesis of more complex pharmaceutical entities, notably in the development of anti-tumor agents[1]. Direct, comprehensive studies elucidating its intrinsic mechanism of action as a standalone agent are not extensively available in public literature.

This guide, therefore, adopts a scientifically rigorous, inferential approach. By examining the well-documented pharmacological activities of structurally analogous compounds containing the core piperazine moiety, we can construct a robust hypothesis regarding the potential biological targets and signaling pathways that this compound may modulate. This document is intended for researchers, scientists, and drug development professionals, providing a foundational understanding to guide future empirical investigation.

Chemical Identity and Properties

This compound is a synthetic organic compound featuring a central piperazine ring, a versatile pharmacophore known for its presence in a wide array of biologically active molecules[2][3].

Identifier Value
IUPAC Name This compound[4]
CAS Number 71260-16-7[1][4][5]
Molecular Formula C₈H₁₆N₂O[4]
Molecular Weight 156.23 g/mol [4][5]
Structure (See Figure 1)
Figure 1: Chemical Structure of this compound

The presence of the piperazine ring, a six-membered heterocycle with two nitrogen atoms at opposite positions, is a key determinant of its chemical properties and, by extension, its potential biological interactions. This moiety can be readily functionalized, which explains its frequent use as a synthetic intermediate[1].

The Piperazine Pharmacophore: A Gateway to Diverse Biological Activity

The piperazine ring is a privileged scaffold in medicinal chemistry, integral to the structure of numerous approved drugs with diverse mechanisms of action. Derivatives of piperazine have been shown to exhibit a range of activities, including but not limited to antipsychotic, antidepressant, antimicrobial, and anticancer effects[3][6][7]. The nitrogen atoms of the piperazine ring can act as hydrogen bond acceptors and can be protonated at physiological pH, influencing the molecule's solubility, membrane permeability, and interaction with biological targets.

Inferred Mechanism of Action: A Synthesis of Analog-Based Evidence

Based on the pharmacological profiles of structurally related piperazine-containing compounds, we can postulate several potential mechanisms of action for this compound. It is crucial to underscore that these are hypothetical pathways that require experimental validation.

Modulation of Central Nervous System (CNS) Receptors

A significant number of piperazine derivatives exert their effects by interacting with neurotransmitter receptors in the central nervous system.

  • Dopamine Receptor Antagonism: Structurally similar compounds have demonstrated activity at dopamine receptors (specifically the D2 subtype)[6]. Antagonism of these receptors is a hallmark of typical antipsychotic agents used in the treatment of schizophrenia and other psychotic disorders.

  • Serotonin Receptor Modulation: Interaction with serotonin (5-HT) receptors is another common feature of piperazine-based CNS drugs[6]. Depending on the specific receptor subtype and the nature of the interaction (agonist, antagonist, or partial agonist), this can lead to antidepressant, anxiolytic, or antipsychotic effects.

The logical workflow for investigating these potential CNS effects is outlined below.

CNS_Investigation_Workflow cluster_0 Initial Screening cluster_1 Functional Assays cluster_2 In Vivo Studies start This compound receptor_binding Receptor Binding Assays (Dopamine & Serotonin Receptor Panels) start->receptor_binding Test Compound functional_assays In Vitro Functional Assays (e.g., cAMP accumulation, Ca2+ flux) receptor_binding->functional_assays Identified Hits animal_models Behavioral Models (e.g., locomotor activity, forced swim test) functional_assays->animal_models Confirmed Activity

Diagram 1: Experimental workflow for assessing CNS receptor modulation.
Anticancer Activity

Derivatives of piperazine have shown promise as anticancer agents by inhibiting cancer cell proliferation and inducing apoptosis[7][8]. The proposed mechanisms for these effects are varied and can include:

  • Enzyme Inhibition: Certain piperazine-containing molecules can act as inhibitors of enzymes crucial for cancer cell survival and proliferation, such as protein kinases or enzymes involved in metabolic pathways like fatty acid oxidation[8].

  • Induction of Apoptosis: These compounds can trigger programmed cell death in cancer cells through various signaling pathways.

A potential signaling pathway for the induction of apoptosis is depicted below.

Apoptosis_Signaling_Pathway compound This compound (Hypothetical Agent) target Putative Cellular Target (e.g., Kinase, Receptor) compound->target caspase_cascade Caspase Cascade Activation (Caspase-8, Caspase-9) target->caspase_cascade Signal Transduction apoptosis Apoptosis caspase_cascade->apoptosis Execution Phase

Diagram 2: Hypothetical signaling pathway for apoptosis induction.

Methodologies for Mechanistic Elucidation

To empirically determine the mechanism of action of this compound, a multi-faceted experimental approach is required.

Receptor and Enzyme Profiling

Objective: To identify the primary molecular targets of the compound.

Protocol:

  • Compound Preparation: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a stock solution.

  • Assay Panel: Submit the compound for screening against a broad panel of receptors, ion channels, and enzymes. Commercially available services typically offer panels of over 100 targets.

  • Binding Assays: For receptor targets, radioligand binding assays are the standard. This involves incubating the target receptor with a labeled ligand and the test compound. The displacement of the radioligand by the test compound is measured to determine binding affinity (Ki).

  • Enzyme Inhibition Assays: For enzymatic targets, assays measuring the conversion of a substrate to a product in the presence and absence of the test compound are performed. The concentration of the compound that inhibits 50% of the enzyme activity (IC50) is determined.

  • Data Analysis: Analyze the results to identify high-affinity interactions (typically Ki or IC50 values in the nanomolar to low micromolar range).

Cellular Assays for Functional Activity

Objective: To determine the functional consequences of target engagement in a cellular context.

Protocol:

  • Cell Line Selection: Choose cell lines that endogenously express the identified target(s) or are engineered to overexpress them.

  • Treatment: Treat the cells with a range of concentrations of this compound.

  • Functional Readout: Measure a downstream signaling event appropriate for the target. Examples include:

    • cAMP Assays: For G-protein coupled receptors (GPCRs) that couple to adenylyl cyclase.

    • Calcium Flux Assays: For GPCRs that signal through phospholipase C.

    • Cell Proliferation Assays (e.g., MTT, BrdU): To assess effects on cell growth.[7]

    • Apoptosis Assays (e.g., Annexin V/PI staining, Caspase activity): To measure programmed cell death.

  • Dose-Response Analysis: Generate dose-response curves to determine the potency (EC50 or IC50) of the compound in a functional setting.

Conclusion and Future Directions

While this compound is currently established as a valuable synthetic intermediate, its core piperazine structure suggests a high potential for inherent biological activity. The inferential analysis presented in this guide, based on the known pharmacology of related compounds, points towards plausible mechanisms of action in the realms of CNS modulation and anticancer activity.

Future research should be directed at systematically screening this compound against a wide range of biological targets to uncover its primary mechanism of action. The experimental workflows and protocols detailed herein provide a roadmap for such an investigation. A thorough understanding of its pharmacological profile will not only be of academic interest but could also unveil novel therapeutic applications for this molecule and its future derivatives.

References

  • Benchchem. (n.d.). 2-Methyl-1-(piperazin-1-yl)propan-2-ol dihydrochloride.
  • Smolecule. (2024, August 10). 2-Amino-2-methyl-1-(piperazin-1-yl)propan-1-one dihydrochloride.
  • BIOSYNCE. (n.d.). This compound CAS 71260-16-7.
  • PubChem. (n.d.). This compound.
  • Smolecule. (n.d.). 2-(4-Chloro-2-methylphenoxy)-1-[4-(4-chlorophenyl)piperazin-1-yl]propan-1-one.
  • National Institutes of Health (NIH). (n.d.). Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents.
  • CymitQuimica. (n.d.). This compound.
  • ResearchGate. (n.d.). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents.

Sources

An In-depth Technical Guide to the Solubility Profile of 1-Isobutyrylpiperazine

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy. This technical guide provides a comprehensive analysis of the solubility of 1-isobutyrylpiperazine, a derivative of the versatile piperazine scaffold. Due to the limited availability of specific quantitative solubility data in public literature, this guide establishes an inferred solubility profile based on first principles of chemical structure, polarity, and by drawing parallels with structurally analogous compounds. Crucially, this document details standardized, field-proven experimental protocols for the precise determination of solubility, empowering researchers to generate reliable data for formulation development, preclinical studies, and process chemistry.

Introduction to 1-Isobutyrylpiperazine: A Structural and Functional Overview

1-Isobutyrylpiperazine is a derivative of piperazine, a six-membered heterocyclic compound containing two nitrogen atoms at opposite positions. Piperazine and its derivatives are of significant interest in medicinal chemistry, forming the core structure of numerous drugs, including anti-anxiety agents, antidepressants, and anti-parasitics.[1] The isobutyryl group, a bulky and moderately non-polar moiety, attached to one of the piperazine nitrogens, significantly influences the molecule's physicochemical properties compared to the parent piperazine.

Chemical Structure:

  • IUPAC Name: 1-(2-methylpropanoyl)piperazine

  • Molecular Formula: C₈H₁₆N₂O

  • Molecular Weight: 156.23 g/mol

  • CAS Number: 31375-18-5

The structure combines a polar, hydrogen-bond-accepting piperazine ring with a more hydrophobic isobutyryl group. This amphiphilic nature is the primary determinant of its solubility across a spectrum of solvents.

Theoretical & Inferred Solubility Profile

The guiding principle for predicting solubility is "like dissolves like," which states that a solute will dissolve best in a solvent that has a similar polarity.[2] The molecular structure of 1-isobutyrylpiperazine features:

  • Polar characteristics: The two nitrogen atoms in the piperazine ring (one of which is a secondary amine) and the carbonyl oxygen of the isobutyryl group can act as hydrogen bond acceptors. The N-H group can also act as a hydrogen bond donor.

  • Non-polar characteristics: The isobutyryl group's isopropyl moiety and the ethylene bridges of the piperazine ring contribute to the molecule's non-polar character.

Based on these features, and by analogy to the known solubility of piperazine and other N-acyl piperazines, we can infer a qualitative solubility profile. Piperazine itself is highly soluble in water and other polar solvents like ethanol.[1][3] The addition of the isobutyryl group is expected to increase its solubility in less polar organic solvents while potentially decreasing its high aqueous solubility.

Table 1: Inferred Qualitative Solubility of 1-Isobutyrylpiperazine in Common Solvents

Solvent ClassSolvent ExampleInferred SolubilityRationale for Inference
Polar Protic WaterModerate to LowThe polar piperazine ring and hydrogen bonding capabilities suggest some aqueous solubility. However, the hydrophobic isobutyryl group will likely reduce solubility compared to unsubstituted piperazine.[4]
Methanol, EthanolHighThese polar protic solvents can engage in hydrogen bonding with the solute, and their alkyl chains can interact favorably with the isobutyryl group.[3]
Polar Aprotic Dimethyl Sulfoxide (DMSO)HighDMSO is a strong polar aprotic solvent capable of dissolving a wide range of amphiphilic molecules.[5]
AcetonitrileModerateWhile polar, acetonitrile is a weaker hydrogen bond acceptor than DMSO, suggesting moderate solubility.[6][7][8][9]
AcetoneModerateThe polarity of acetone should allow for moderate dissolution of the compound.[3]
Non-Polar TolueneLowAs an aromatic, non-polar solvent, toluene is unlikely to effectively solvate the polar functional groups of 1-isobutyrylpiperazine.[3]
HexaneVery LowThe significant polarity of the solute is expected to result in poor solubility in a non-polar alkane.[2]
Diethyl EtherLow to ModerateWhile generally considered non-polar, the ether oxygen can act as a hydrogen bond acceptor, which may lead to some slight solubility.[3]

Experimental Determination of Solubility: Protocols and Best Practices

To move from an inferred to a quantitative understanding of solubility, rigorous experimental determination is essential.[10] The "shake-flask" method is the gold standard for determining equilibrium solubility due to its reliability and direct measurement of the saturated state.[11]

The Equilibrium Shake-Flask Method

This method measures the thermodynamic solubility, which is the concentration of a solute in a saturated solution at equilibrium with an excess of the solid compound.[12]

Protocol:

  • Preparation: Add an excess amount of solid 1-isobutyrylpiperazine to a series of vials, each containing a known volume of the selected solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.[13]

  • Equilibration: Seal the vials tightly to prevent solvent evaporation. Place the vials in a constant temperature shaker bath (e.g., 25 °C or 37 °C) and agitate for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.[14] The time to reach equilibrium should be determined empirically.

  • Phase Separation: After equilibration, cease agitation and allow the excess solid to settle. To separate the saturated supernatant from the undissolved solid, use either centrifugation or filtration through a chemically inert filter (e.g., a 0.22 µm PTFE syringe filter). This step is critical to avoid aspirating solid particles, which would artificially inflate the measured concentration.[12]

  • Quantification: Carefully withdraw a known volume of the clear supernatant. Dilute it with a suitable mobile phase or solvent to a concentration within the linear range of a calibrated analytical method. High-Performance Liquid Chromatography (HPLC) with UV detection is the preferred method for its specificity and sensitivity.[12]

  • Calculation: Calculate the solubility in units such as mg/mL or mol/L based on the measured concentration and the dilution factor.

Diagram 1: Experimental Workflow for the Shake-Flask Method

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification cluster_calc Calculation A Add excess 1-isobutyrylpiperazine to solvent in vial B Seal and agitate at constant temperature (24-72 hours) A->B Establish Equilibrium C Centrifuge or Filter to remove excess solid B->C Isolate Saturated Solution D Withdraw and dilute saturated supernatant C->D Prepare for Analysis E Analyze concentration via calibrated HPLC-UV D->E F Calculate Solubility (e.g., mg/mL) E->F

Caption: Workflow for determining equilibrium solubility.

High-Throughput Screening (HTS) Methods

For early-stage drug discovery, kinetic solubility assays are often employed for their speed.[15] Nephelometry, which measures light scattering from precipitated particles, is a common HTS technique.[12]

Protocol (Nephelometry):

  • Stock Solution: Prepare a high-concentration stock solution of 1-isobutyrylpiperazine in DMSO.

  • Serial Dilution: Dispense the stock solution into a microplate and perform serial dilutions with the aqueous buffer or solvent of interest.

  • Precipitation: As the percentage of the organic co-solvent (DMSO) decreases, the compound may precipitate if its solubility limit is exceeded.

  • Measurement: A laser nephelometer measures the turbidity of each well. The concentration at which a significant increase in light scattering is detected is reported as the kinetic solubility.[12]

Diagram 2: Principle of Nephelometric Solubility Assay

G cluster_input Input cluster_sample Sample Well cluster_output Output Laser Laser Beam Well_Low Low Concentration (Soluble) Laser->Well_Low Passes Through Well_High High Concentration (Precipitated) Laser->Well_High Scattered by Particles Detector_Low Low Scattered Light Well_Low->Detector_Low Detector_High High Scattered Light Well_High->Detector_High

Caption: Light scattering indicates compound precipitation.

Key Factors Influencing Solubility

The solubility of 1-isobutyrylpiperazine is not an immutable constant but is influenced by several environmental factors.

  • Temperature: For most solid solutes, solubility increases with temperature, as the dissolution process is often endothermic.[5][11] This relationship should be experimentally verified, as some compounds exhibit different behavior.

  • pH: As a piperazine derivative, 1-isobutyrylpiperazine has basic nitrogen atoms that can be protonated. Its solubility in aqueous media is therefore expected to be highly pH-dependent. At lower pH values (acidic conditions), the compound will form a protonated salt, which is generally much more water-soluble than the free base.[4][16]

  • Polymorphism: The solid-state form of the compound (i.e., whether it is amorphous or one of several crystalline polymorphs) can significantly impact its measured solubility.[12] The most stable crystalline form will have the lowest solubility. It is crucial to characterize the solid form used in solubility experiments.

Conclusion: Practical Implications for Drug Development

A thorough understanding of the solubility of 1-isobutyrylpiperazine is a non-negotiable prerequisite for its advancement as a potential drug candidate. This guide provides a robust framework for this investigation, beginning with a theoretically inferred profile and culminating in detailed, actionable protocols for quantitative measurement. The data generated from these studies will be foundational for formulation scientists in designing delivery systems that ensure adequate bioavailability, for toxicologists in preparing appropriate dosing solutions, and for process chemists in developing scalable purification and crystallization procedures.

References

  • ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent?[Link]

  • Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Link]

  • Unknown. (n.d.). Solubility test for Organic Compounds. [Link]

  • Jouyban, A. (2012). (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. [Link]

  • Scribd. (n.d.). Procedure For Determining Solubility Of Organic Compounds. [Link]

  • Semantic Scholar. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. [Link]

  • Quora. (2017). How to determine the solubility of organic compounds. [Link]

  • Solubility of Things. (n.d.). Piperazine. [Link]

  • American Pharmaceutical Review. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. [Link]

  • Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds?[Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

  • ResearchGate. (2025). Solubility and energy analysis for CO2 absorption in piperazine derivatives and their mixtures. [Link]

  • PubMed. (2022). An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs. [Link]

  • SINTEF. (n.d.). Solid liquid solubility of piperazine. [Link]

  • Physical Chemistry Research. (n.d.). Regular Article. [Link]

  • IUPAC. (n.d.). Solubility Data Series. [Link]

  • MDPI. (n.d.). Dissolution Thermodynamics of the Solubility of Sulfamethazine in (Acetonitrile + 1-Propanol) Mixtures. [Link]

  • NIH. (n.d.). Solubility of Sulfamethazine in the Binary Mixture of Acetonitrile + Methanol from 278.15 to 318.15 K: Measurement, Dissolution Thermodynamics, Preferential Solvation, and Correlation. [Link]

  • MDPI. (2021). Solubility of Sulfamethazine in the Binary Mixture of Acetonitrile + Methanol from 278.15 to 318.15 K: Measurement, Dissolution Thermodynamics, Preferential Solvation, and Correlation. [Link]

  • MDPI. (2022). Thermodynamic Analysis of the Solubility of Sulfadiazine in (Acetonitrile 1-Propanol) Cosolvent Mixtures from 278.15 K to 318.15 K. [Link]

  • MDPI. (n.d.). Solubilization and Thermodynamic Analysis of Isotretinoin in Eleven Different Green Solvents at Different Temperatures. [Link]

Sources

The Piperazine Scaffold: A Cornerstone in Modern Drug Discovery and Therapeutic Innovation

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to the Pharmacological Versatility and Therapeutic Applications of Piperazine-Based Compounds

Authored by: [Your Name/Gemini AI]

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, stands as a quintessential "privileged scaffold" in medicinal chemistry. Its unique physicochemical properties, including a flexible core, the ability to modulate lipophilicity and basicity, and its capacity to form multiple hydrogen bonds, have cemented its role in the development of a vast array of therapeutic agents. This in-depth technical guide provides a comprehensive overview of the diverse therapeutic applications of piperazine compounds, delving into their mechanisms of action, structure-activity relationships (SAR), and the key experimental protocols employed in their evaluation. From combating the uncontrolled proliferation of cancer cells to modulating complex neurological pathways and fighting infectious diseases, piperazine derivatives continue to be a fertile ground for the discovery of novel and effective medicines. This guide is intended to serve as a valuable resource for researchers and drug development professionals, offering both foundational knowledge and practical insights into the ever-expanding world of piperazine-based therapeutics.

The Piperazine Moiety: A Privileged Scaffold in Medicinal Chemistry

The prevalence of the piperazine ring in numerous FDA-approved drugs is a testament to its remarkable utility in drug design.[1][2] Its six-membered structure with two opposing nitrogen atoms provides a unique combination of structural rigidity and conformational flexibility. This allows for the precise spatial orientation of various substituents, enabling targeted interactions with biological macromolecules.[3][4] Furthermore, the nitrogen atoms can be readily functionalized, offering a straightforward handle for synthetic chemists to fine-tune the pharmacokinetic and pharmacodynamic properties of a molecule.[5][6] The basic nature of the piperazine nitrogens often enhances aqueous solubility and can facilitate oral bioavailability, critical attributes for successful drug candidates.[4][5]

Therapeutic Applications of Piperazine Compounds: A Multifaceted Approach

The versatility of the piperazine scaffold is reflected in the broad spectrum of pharmacological activities exhibited by its derivatives.[7][8] This guide will explore some of the most significant therapeutic areas where piperazine compounds have made a substantial impact.

Oncology: Targeting the Hallmarks of Cancer

Piperazine derivatives have emerged as a significant class of anticancer agents, with several approved drugs and numerous candidates in clinical development.[1][3] Their mechanisms of action are diverse and often target key pathways involved in cancer progression.

Piperazine-containing compounds have been shown to exert their anticancer effects through various mechanisms, including:

  • Cell Cycle Arrest: Many piperazine derivatives can halt the cell cycle at different phases, preventing the uncontrolled proliferation of cancer cells.[9]

  • Induction of Apoptosis: These compounds can trigger programmed cell death, a crucial mechanism for eliminating malignant cells.[5] Some piperazine derivatives have been shown to induce apoptosis through the activation of caspase pathways and the release of mitochondrial cytochrome c.[5]

  • Enzyme Inhibition: Piperazine-based molecules can act as potent inhibitors of key enzymes involved in cancer cell signaling and survival, such as protein kinases and topoisomerases.

  • Receptor Antagonism: Certain derivatives can block the activity of receptors that are overexpressed in cancer cells and drive tumor growth.

The anticancer activity of piperazine derivatives is highly dependent on the nature and position of the substituents on the piperazine ring and any attached pharmacophores. For instance, the introduction of specific aryl groups on one of the nitrogen atoms has been shown to be crucial for the cytotoxic activity against various cancer cell lines.[4] The linker connecting the piperazine moiety to other chemical entities also plays a critical role in determining the potency and selectivity of the compound.[10]

A number of FDA-approved anticancer drugs incorporate the piperazine scaffold, highlighting its clinical significance.[1][3]

Drug NameTarget/Mechanism of Action
Imatinib Tyrosine kinase inhibitor (BCR-Abl, c-KIT, PDGFR)
Gefitinib Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitor
Erlotinib Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitor
Sunitinib Multi-targeted receptor tyrosine kinase inhibitor
Central Nervous System (CNS) Disorders: Modulating Neurotransmission

Piperazine derivatives have a long and successful history in the treatment of CNS disorders, particularly as antipsychotics, antidepressants, and anxiolytics.[11][12] Their ability to interact with key neurotransmitter receptors, such as dopamine and serotonin receptors, underpins their therapeutic efficacy.[7][13]

Many typical and atypical antipsychotic drugs feature a piperazine moiety.[7][13] These compounds primarily exert their effects by antagonizing dopamine D2 receptors in the mesolimbic pathway of the brain, which is thought to be overactive in psychosis.[14] Atypical antipsychotics often exhibit a broader receptor binding profile, including antagonism of serotonin 5-HT2A receptors, which may contribute to their improved side-effect profile, particularly regarding extrapyramidal symptoms.[14][15]

Piperazine derivatives are also prominent in the treatment of depression and anxiety.[2][16] Many of these compounds act as selective serotonin reuptake inhibitors (SSRIs) or serotonin-norepinephrine reuptake inhibitors (SNRIs), increasing the levels of these neurotransmitters in the synaptic cleft.[17] Others function as agonists or antagonists at specific serotonin receptor subtypes, such as 5-HT1A, to achieve their therapeutic effects.[2]

The SAR for CNS-active piperazines is well-established. The nature of the substituent on the N1 and N4 positions of the piperazine ring is critical for determining the receptor binding affinity and selectivity.[18][19] For example, in many antipsychotics, an arylpiperazine moiety is a key pharmacophore for dopamine and serotonin receptor interactions.[18]

Infectious Diseases: Combating Pathogens

The piperazine scaffold is also a valuable component in the development of drugs to treat infectious diseases caused by viruses, bacteria, fungi, and parasites.[8][20]

Piperazine derivatives have shown promise as antiviral agents against a range of viruses, including influenza virus and HIV.[21][22] Their mechanisms of action can involve inhibiting viral entry into host cells, blocking viral replication enzymes, or interfering with viral assembly.[23]

Several piperazine-containing compounds have demonstrated significant antibacterial, antifungal, and antimalarial properties.[24][25] For instance, some derivatives have been shown to be effective against multidrug-resistant bacteria.[25] In the context of malaria, piperazine derivatives can interfere with crucial metabolic pathways in the parasite.

Experimental Protocols for the Evaluation of Piperazine Compounds

The therapeutic potential of novel piperazine derivatives is assessed through a battery of in vitro and in vivo assays. The following are examples of key experimental protocols.

In Vitro Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[7]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the piperazine compound for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Living cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.[9]

NCI-60 Human Tumor Cell Line Screen

The National Cancer Institute's 60 human tumor cell line (NCI-60) screen is a valuable tool for identifying the anticancer activity of a compound across a diverse panel of cancer cell types.[6][12]

Workflow:

  • Compound Submission: The piperazine compound is submitted to the NCI for screening.[26]

  • Single-Dose Screening: The compound is initially tested at a single high concentration against all 60 cell lines.[16]

  • Five-Dose Screening: If the compound shows significant growth inhibition in the single-dose screen, it is then tested at five different concentrations to determine the GI50 (concentration for 50% growth inhibition), TGI (total growth inhibition), and LC50 (lethal concentration 50%).[6]

  • Data Analysis: The results are analyzed to generate a unique "fingerprint" of the compound's activity, which can be compared to a database of known anticancer agents to infer a potential mechanism of action.

In Vitro Antiviral Assays

Various in vitro assays are used to evaluate the antiviral activity of piperazine compounds. A common method is the cytopathic effect (CPE) reduction assay.[1][10]

Protocol:

  • Cell Monolayer Preparation: Prepare confluent monolayers of a suitable host cell line in 96-well plates.[10]

  • Compound and Virus Addition: Treat the cells with serial dilutions of the piperazine compound, followed by infection with a specific virus.

  • Incubation: Incubate the plates until CPE is observed in the virus-infected control wells.

  • Cell Viability Assessment: Quantify cell viability using a method such as neutral red staining or the MTT assay.[5][10] The antiviral activity is determined by the ability of the compound to protect the cells from virus-induced death.

Receptor Binding Assays

Radioligand binding assays are used to determine the affinity of piperazine compounds for specific receptors, such as dopamine and serotonin receptors.[17]

Protocol:

  • Membrane Preparation: Prepare cell membranes expressing the receptor of interest.

  • Competitive Binding: Incubate the membranes with a fixed concentration of a radiolabeled ligand (a known binder to the receptor) and varying concentrations of the unlabeled piperazine compound.

  • Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the free radioligand, typically by rapid filtration.[17]

  • Quantification: Measure the amount of radioactivity bound to the receptor.

  • Data Analysis: The data is used to calculate the IC50 (the concentration of the piperazine compound that inhibits 50% of the radioligand binding) and the Ki (the inhibitory constant), which reflects the affinity of the compound for the receptor.

In Vivo Efficacy Studies

The therapeutic potential of promising piperazine compounds is further evaluated in animal models of disease.

Human tumor xenograft models in immunocompromised mice are widely used to assess the in vivo anticancer activity of drug candidates.[24]

Protocol:

  • Tumor Implantation: Human cancer cells are injected subcutaneously or orthotopically into immunodeficient mice.

  • Tumor Growth: Once the tumors reach a palpable size, the mice are randomized into treatment and control groups.

  • Compound Administration: The piperazine compound is administered to the treatment group via a clinically relevant route (e.g., oral gavage, intraperitoneal injection).[4]

  • Tumor Measurement: Tumor volume is measured regularly throughout the study.

  • Endpoint Analysis: At the end of the study, the mice are euthanized, and the tumors are excised and weighed. The efficacy of the compound is determined by its ability to inhibit tumor growth compared to the control group.

Animal models that assess behaviors analogous to human depression and anxiety are used to evaluate the efficacy of CNS-active piperazine compounds.

  • Forced Swim Test (for antidepressant activity): This test measures the immobility time of mice or rats when placed in an inescapable cylinder of water. Antidepressant compounds typically reduce the duration of immobility.[2]

  • Elevated Plus Maze (for anxiolytic activity): This test assesses anxiety-like behavior by measuring the time an animal spends in the open versus the enclosed arms of a maze. Anxiolytic compounds increase the time spent in the open arms.

Visualizing Key Concepts

To further elucidate the concepts discussed, the following diagrams illustrate key pathways and workflows.

G cluster_0 Anticancer Mechanisms of Piperazine Compounds Piperazine_Compound Piperazine Compound Cell_Cycle Cell Cycle Progression Piperazine_Compound->Cell_Cycle Arrest Apoptosis Apoptosis Piperazine_Compound->Apoptosis Induction Kinase Protein Kinase Piperazine_Compound->Kinase Inhibition Receptor Growth Factor Receptor Piperazine_Compound->Receptor Antagonism Uncontrolled Proliferation Uncontrolled Proliferation Cell_Cycle->Uncontrolled Proliferation Cancer Cell Death Cancer Cell Death Apoptosis->Cancer Cell Death Signal Transduction Signal Transduction Kinase->Signal Transduction Tumor Growth Tumor Growth Receptor->Tumor Growth

Figure 1: Overview of the multifaceted anticancer mechanisms of piperazine compounds.

G cluster_1 Experimental Workflow for Anticancer Drug Screening Start Start: Novel Piperazine Compound In_Vitro In Vitro Cytotoxicity (MTT Assay) Start->In_Vitro NCI60 NCI-60 Screen In_Vitro->NCI60 Promising Activity In_Vivo In Vivo Efficacy (Xenograft Model) NCI60->In_Vivo Identified Lead Clinical_Trials Clinical Trials In_Vivo->Clinical_Trials Positive Results

Figure 2: A generalized workflow for the preclinical screening of novel anticancer piperazine compounds.

Conclusion and Future Perspectives

The piperazine scaffold has undeniably earned its status as a cornerstone of modern medicinal chemistry. Its remarkable versatility has led to the development of life-saving and life-improving drugs across a multitude of therapeutic areas. The continued exploration of novel piperazine derivatives, guided by a deeper understanding of their structure-activity relationships and mechanisms of action, holds immense promise for addressing unmet medical needs. As our knowledge of disease biology expands, so too will the opportunities to leverage the unique properties of the piperazine ring to design the next generation of targeted and effective therapeutics. The integration of computational drug design, high-throughput screening, and sophisticated biological assays will undoubtedly accelerate the discovery and development of innovative piperazine-based medicines for the benefit of patients worldwide.

References

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • Walayat, K., Mohsin, N. U., Aslam, S., & Ahmad, M. (2019). An insight into the therapeutic potential of piperazine-based anticancer agents. Turkish Journal of Chemistry, 43(1), 1-23.
  • Faizan, M., Kumar, R., Mazumder, A., Salahuddin, Kukreti, N., Kumar, A., & Chaitanya, M. V. N. L. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Medicinal Chemistry, 20(8), 753-780.
  • Singh, S., Kumar, R., Tripathi, S., Salahuddin, Mazumder, A., & Singh, N. (2025). Fused and Substituted Piperazines as Anticancer Agents: A Review. Chemical Biology & Drug Design, 105(3), e70077.
  • Gál, E., Dékány, M., Szabó, E., Gáti, T., Kiss, L., Hegedűs, C., ... & Frank, É. (2022). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. Molecules, 27(19), 6537.
  • Zhang, R. H., Guo, H. Y., Deng, H., Li, J., & Quan, Z. S. (2021). Piperazine skeleton in the structural modification of natural products: a review. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1165–1197.
  • Walayat, K., Mohsin, N. U., Aslam, S., & Ahmad, M. (2019). An insight into the therapeutic potential of piperazine-based anticancer agents. TÜBİTAK Academic Journals. Retrieved from [Link]

  • Shakibaei, M., Mobasheri, A., Buhrmann, C., & Shayan, P. (2016). Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells. Pharmacological Reports, 68(2), 315-322.
  • da Silva, A. F., de Freitas, R. M., & de Castro, M. R. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 32(6), 589-601.
  • Kumar, R. R., Sahu, B., Pathania, S., Singh, P. K., Akhtar, M. J., & Kumar, B. (2021). Piperazine, a Key Substructure for Antidepressants: Its Role in Developments and Structure-Activity Relationships. ChemMedChem, 16(12), 1878-1901.
  • Wang, G., Chen, L., Xian, T., Liang, Y., Zhang, X., Yang, Z., & Luo, M. (2014). Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors. Organic & Biomolecular Chemistry, 12(40), 8048-8060.
  • Kharb, R., Bansal, K., & Sharma, A. (2012). A valuable insight into recent advances on antimicrobial activity of piperazine derivatives. Der Pharma Chemica, 4(6), 2470-2488.
  • National Cancer Institute. (n.d.). NCI-60 Screening Methodology. Retrieved from [Link]

  • National Cancer Institute. (n.d.). Standard Operating Procedures: HTS384 NCI60 – NCI-60 One-Concentration Screen. Retrieved from [Link]

  • Hylander, B. L., & Repasky, E. A. (2020). Best Practices for Preclinical In Vivo Testing of Cancer Nanomedicines. Frontiers in Oncology, 10, 779.
  • de Mello, J. C. P., de Souza, G. C., da Silva, L. F., de Oliveira, R., & de Freitas, R. M. (2010). The relationship between anxiety and depression in animal models: a study using the forced swimming test and elevated plus-maze. Brazilian Journal of Medical and Biological Research, 43(4), 401-406.
  • Can, A., Dao, D. T., Arad, M., Terrillion, C. E., Piantadosi, S. C., & Gould, T. D. (2012). The Mouse Forced Swim Test. Journal of Visualized Experiments, (59), e3638.
  • Wang, G., Chen, L., Xian, T., Liang, Y., Zhang, X., Yang, Z., & Luo, M. (2014). Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors. PubMed. Retrieved from [Link]

  • Sreelatha, T., & Sreeja, S. (2014). In vivo Methods for Preclinical Screening of Anticancer Drugs. International Journal of Pharmacy and Biological Sciences, 4(4), 1-10.
  • Teicher, B. A. (2009). Antitumor Efficacy Testing in Rodents. Current Protocols in Pharmacology, Chapter 5, Unit 5.23.
  • Altogen Labs. (n.d.). NCI-60 Human Tumor Cell Line Screen Service. Retrieved from [Link]

  • Faizan, M., Kumar, R., Mazumder, A., Salahuddin, Kukreti, N., Kumar, A., & Chaitanya, M. V. N. L. (2024). The structure‐activity relationship of antipsychotic piperazine derivatives. ResearchGate. Retrieved from [Link]

  • Zhang, H., Wang, W., Chen, S., & Li, Y. (2013). Fully automated radioligand binding filtration assay for membrane-bound receptors. Journal of Pharmacological and Toxicological Methods, 68(2), 223-229.
  • Bari, S. B., Firke, S. D., & Rawat, S. (2021). The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. Mini-Reviews in Medicinal Chemistry, 21(3), 362-379.
  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

  • Psychopharmacology Institute. (2014). First-Generation Antipsychotics: An Introduction. Retrieved from [Link]

  • National Cancer Institute. (n.d.). Submitting compounds and operational procedures for the NCI-60. Retrieved from [Link]

  • Kharb, R., Sharma, P. C., & Yar, M. S. (2011). A valuable insight into recent advances on antimicrobial activity of piperazine derivatives. Der Pharma Chemica, 3(2), 247-258.
  • Horn, A. S., & Snyder, S. H. (1971). Phenothiazine drugs: structure-activity relationships explained by a conformation that mimics dopamine. Proceedings of the National Academy of Sciences, 68(10), 2325-2328.
  • De Clercq, E. (2017). Antiviral and Anticancer Activity of Aryl-Piperazine Derivates. ResearchGate. Retrieved from [Link]

  • Kundu, C. N., Das, S., Nayak, A., Satapathy, S. R., Das, D., & Sahoo, S. K. (2015). Novel piperazine-based compounds inhibit microtubule dynamics and sensitize colon cancer cells to tumor necrosis factor-induced apoptosis. Molecular Carcinogenesis, 54(10), 1125-1141.
  • Kumar, A., Singh, R., & Kumar, S. (2025). Advances in Piperazine-based Compounds for Antimicrobial Drug Development: Design, SAR, and Therapeutic Potential. Current Medicinal Chemistry.
  • Mannoori, R., Thallapally, K. K., Banothu, D., Marupati, S., & Manchal, R. (2023). Few anticancer drugs containing piperazine rings approved by FDA. ResearchGate. Retrieved from [Link]

  • Kumar, V., Singh, S., & Singh, J. (2023). PIPERAZINE: A PROMISING SCAFFOLD WITH ANTIMICROBIAL ACTIVITY. International Journal of Biology, Pharmacy and Allied Sciences, 12(11), 4916-4929.
  • Sqadia.com. (2025). Anti-Psychotic Drugs | Other Chemical Classes. Retrieved from [Link] [Note: A placeholder URL is used as the original may not be stable. The content is based on the provided search result.]

  • Manasa, K., Kumar, K. S., & Kumar, C. G. (2024). Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. Molecules, 29(18), 4309.
  • Carrieri, A., Niso, M., Contino, M., Colabufo, N. A., Caccia, C., & Abate, C. (2013). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. Bioorganic & Medicinal Chemistry, 21(15), 4547-4557.
  • Wikipedia. (n.d.). Piperazine. Retrieved from [Link]

  • Singh, M., Kumar, A., & Jadhav, H. R. (2024). Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. ResearchGate. Retrieved from [Link]

  • Singh, M., & Jadhav, H. R. (2018). Design, Synthesis and In vitro Evaluation of Piperazine Incorporated Novel Anticancer Agents. Letters in Drug Design & Discovery, 15(8), 834-845.

Sources

A Technical Guide to 2-Methyl-1-(piperazin-1-yl)propan-1-one: A Versatile Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Defining a Key Synthetic Intermediate

2-Methyl-1-(piperazin-1-yl)propan-1-one is a synthetic organic compound that serves as a crucial building block in the development of more complex molecules, particularly within the pharmaceutical industry. While not typically an active pharmaceutical ingredient (API) itself, its structural components, namely the piperazine ring and the isobutyryl group, make it a valuable precursor for creating novel therapeutic agents. This guide will provide a comprehensive overview of this compound, its synthesis, and the broader significance of the piperazine scaffold in medicinal chemistry, with a particular focus on its application in oncology.

Nomenclature and Chemical Identity

To facilitate clear communication and literature searching, it is essential to be familiar with the various synonyms and identifiers for this compound.

IdentifierValue
IUPAC Name This compound
CAS Number 71260-16-7
Molecular Formula C₈H₁₆N₂O
Molecular Weight 156.23 g/mol
Common Synonyms 1-(2-Methylpropanoyl)piperazine, 1-Isobutanoylpiperazine, 1-isobutyrylpiperazine

Physicochemical Properties

The physicochemical properties of this compound are characteristic of a small, polar molecule with a basic nitrogenous heterocycle.

PropertyValue
Appearance Colorless liquid
Boiling Point 76-78 °C at 0.15 mmHg
Density Approximately 1.0 g/cm³
Solubility Slightly soluble in water; soluble in organic solvents like ethanol, acetone, and dichloromethane
pKa (predicted) 8.37 ± 0.10

General Synthesis Protocol: N-Acylation of Piperazine

The synthesis of this compound is typically achieved through the N-acylation of piperazine with an appropriate acylating agent, such as isobutyryl chloride. A general laboratory-scale protocol is outlined below.

Experimental Protocol
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve piperazine (1.0 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath. This is crucial to control the exothermicity of the acylation reaction.

  • Addition of Acylating Agent: Slowly add isobutyryl chloride (1.0 equivalent), dissolved in the same solvent, to the cooled piperazine solution dropwise. The slow addition helps to prevent the formation of di-acylated byproducts.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 1-2 hours and then warm to room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid. Extract the aqueous layer with the organic solvent used for the reaction.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield pure this compound.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification piperazine Piperazine reaction_vessel Reaction Vessel (DCM or THF, 0°C to RT) piperazine->reaction_vessel isobutyryl_chloride Isobutyryl Chloride isobutyryl_chloride->reaction_vessel quench Quench (aq. NaHCO₃) reaction_vessel->quench extract Extraction quench->extract purify Column Chromatography extract->purify product This compound purify->product

A generalized workflow for the synthesis of this compound.

The Piperazine Scaffold: A Privileged Structure in Medicinal Chemistry

The true value of this compound lies in its piperazine core. The piperazine ring is considered a "privileged scaffold" in drug discovery due to its frequent appearance in a wide range of biologically active compounds.[1][2] Its unique physicochemical properties often impart favorable pharmacokinetic profiles to drug candidates.[3]

  • Improved Solubility and Bioavailability: The two nitrogen atoms in the piperazine ring can be protonated at physiological pH, which generally increases the aqueous solubility of the parent molecule. This can lead to improved oral bioavailability.[3]

  • Structural Rigidity and Versatility: The chair conformation of the piperazine ring provides a degree of rigidity that can be beneficial for specific receptor binding. Furthermore, the two nitrogen atoms allow for the introduction of various substituents, enabling the fine-tuning of a compound's pharmacological properties.[2][3]

  • Hydrogen Bonding Capability: The nitrogen atoms can act as hydrogen bond acceptors, and when protonated, the N-H groups can act as hydrogen bond donors. These interactions are often crucial for high-affinity binding to biological targets.[3]

The Role of Piperazine Derivatives in Oncology

A significant number of modern anticancer drugs incorporate the piperazine moiety.[4][5] These compounds often function as inhibitors of key signaling pathways that are dysregulated in cancer cells.

Mechanism of Action: Kinase Inhibition

Many piperazine-containing anticancer agents are kinase inhibitors.[1] They are designed to fit into the ATP-binding pocket of specific kinases, thereby preventing the phosphorylation of downstream substrates and blocking signal transduction. The piperazine ring can serve multiple purposes in these molecules:

  • A Linker: It can act as a flexible or rigid linker to correctly orient other pharmacophoric groups within the binding site.

  • A Solubilizing Group: As mentioned, it enhances the solubility of the drug molecule.

  • A Point of Interaction: The nitrogen atoms can form crucial hydrogen bonds with amino acid residues in the kinase's active site.

A prominent example of a signaling pathway targeted by such inhibitors is the PI3K/Akt/mTOR pathway, which is a central regulator of cell growth, proliferation, and survival, and is frequently overactivated in many human cancers.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 recruits Akt Akt PIP3->Akt recruits PDK1->Akt phosphorylates mTORC1 mTORC1 Akt->mTORC1 activates mTORC2 mTORC2 mTORC2->Akt phosphorylates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth promotes Inhibitor Piperazine-based Kinase Inhibitor Inhibitor->PI3K inhibits Inhibitor->mTORC1 inhibits

The PI3K/Akt/mTOR pathway, a key target for piperazine-based anticancer drugs.

Quantitative Bioactivity of Representative Piperazine-Containing Kinase Inhibitors

To illustrate the potency of piperazine-containing drugs in oncology, the following table summarizes the half-maximal inhibitory concentrations (IC₅₀) of several notable kinase inhibitors against their primary targets.

DrugPrimary Target(s)IC₅₀ (nM)Cancer Indication(s)
Imatinib Bcr-Abl, c-KIT, PDGFR~250-780Chronic Myeloid Leukemia, GIST
Sunitinib VEGFR, PDGFR, c-KIT~2-80Renal Cell Carcinoma, GIST
Dasatinib Bcr-Abl, Src family<1Chronic Myeloid Leukemia, ALL
Pazopanib VEGFR, PDGFR, c-KIT~10-84Renal Cell Carcinoma, Soft Tissue Sarcoma

Data are approximate and can vary depending on the specific assay conditions.

Conclusion

This compound is a valuable and versatile chemical intermediate. While it does not possess significant intrinsic biological activity, its utility lies in providing a readily available source of the N-isobutyrylpiperazine scaffold. The piperazine moiety is a well-established privileged structure in medicinal chemistry, conferring advantageous physicochemical and pharmacokinetic properties to drug candidates. Its widespread use in a variety of therapeutic areas, most notably in the development of targeted cancer therapies like kinase inhibitors, underscores the importance of simple building blocks like this compound in the drug discovery and development pipeline. Researchers and scientists can leverage this compound as a starting point for the synthesis of novel and potent therapeutic agents.

References

  • Andreozzi, G., Corvino, A., Severino, B., Magli, E., Perissutti, E., Frecentese, F., ... & Fiorino, F. (2024). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Pharmaceuticals, 17(10), 1320. [Link]

  • Singh, S., Kumar, R., Tripathi, S., Salahuddin, Mazumder, A., & Singh, N. (2025). Fused and Substituted Piperazines as Anticancer Agents: A Review. Chemical Biology & Drug Design, 105(3), e70077. [Link]

  • Wikipedia. (n.d.). Piperazine. [Link]

  • ResearchGate. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. [Link]

  • Faizan, M., Kumar, R., Mazumder, A., Salahuddin, Kukreti, N., Kumar, A., & Chaitanya, M. V. N. L. (2024). The medicinal chemistry of piperazines: A review. Chemical Biology & Drug Design, 104(3), e14537. [Link]

Sources

2-Methyl-1-(piperazin-1-yl)propan-1-one as a chemical intermediate.

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Methyl-1-(piperazin-1-yl)propan-1-one: A Versatile Intermediate in Modern Drug Discovery

Introduction: The Strategic Importance of Piperazine Scaffolds

In the landscape of medicinal chemistry, the piperazine ring stands out as a "privileged scaffold"—a molecular framework that is recurrently found in a multitude of bioactive compounds and approved drugs.[1][2] Its prevalence is not coincidental; the piperazine moiety often imparts favorable physicochemical properties, such as improved aqueous solubility and oral bioavailability, and provides a versatile synthetic handle for molecular elaboration. Within this critical class of building blocks, This compound (CAS No. 71260-16-7) has emerged as a key intermediate, valued for its utility in constructing more complex molecular architectures, particularly in the development of novel therapeutics.[3][4]

This guide offers a comprehensive technical overview of this compound, intended for researchers, chemists, and drug development professionals. We will delve into its chemical properties, synthesis, and critical applications, providing field-proven insights into its role as a foundational element in the synthesis of advanced pharmaceutical agents.

Physicochemical and Spectroscopic Profile

A thorough understanding of a chemical intermediate's properties is fundamental to its effective application in synthesis. This compound is typically a colorless liquid at room temperature.[5] Its key properties are summarized below, providing the necessary data for reaction planning, purification, and safety assessments.

PropertyValueSource
CAS Number 71260-16-7[5]
Molecular Formula C₈H₁₆N₂O[6]
Molecular Weight 156.23 g/mol [5][6]
Appearance Colorless Liquid[5]
Boiling Point 76-78 °C @ 0.15 mm Hg[3]
Density ~1.0 g/cm³[3]
Solubility Slightly soluble in water; soluble in ethanol, acetone, dichloromethane[3]
pKa (Predicted) 8.37 ± 0.10[3]
Purity (Typical) ≥97%[5]

Synthesis and Purification: A Protocol-Driven Approach

The most direct and common method for synthesizing this compound is the N-acylation of piperazine with an isobutyryl group source. The following protocol outlines a robust and scalable procedure.

Experimental Protocol: Synthesis via N-Acylation

Objective: To synthesize this compound from piperazine and isobutyryl chloride.

Causality: This reaction leverages the nucleophilic nature of the secondary amine in piperazine, which readily attacks the electrophilic carbonyl carbon of isobutyryl chloride. Piperazine is used in excess to act as both the reactant and a base to neutralize the HCl byproduct, preventing the formation of piperazine dihydrochloride salt which would be unreactive. Dichloromethane (DCM) is chosen as the solvent for its inertness and ability to dissolve the reactants while precipitating the piperazine hydrochloride salt, simplifying workup.

Materials:

  • Piperazine (anhydrous)

  • Isobutyryl chloride

  • Dichloromethane (DCM, anhydrous)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Deionized water

Procedure:

  • Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve anhydrous piperazine (2.5 equivalents) in anhydrous DCM under a nitrogen atmosphere. Cool the mixture to 0 °C using an ice bath.

  • Reagent Addition: Add isobutyryl chloride (1.0 equivalent) dropwise to the stirred piperazine solution over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C. The formation of a white precipitate (piperazine hydrochloride) will be observed.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC).

  • Workup and Extraction: Filter the reaction mixture to remove the piperazine hydrochloride precipitate. Wash the filtrate with saturated NaHCO₃ solution to remove any remaining HCl and unreacted isobutyryl chloride. Follow with a wash using brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil is purified by vacuum distillation (76-78 °C at 0.15 mmHg) to yield this compound as a pure, colorless liquid.[3]

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product Piperazine Piperazine Reaction N-Acylation in DCM (0°C to RT) Piperazine->Reaction Isobutyryl_Cl Isobutyryl Chloride Isobutyryl_Cl->Reaction Workup Aqueous Workup (NaHCO3, Brine) Reaction->Workup Quench & Extract Purification Vacuum Distillation Workup->Purification Isolate Crude Final_Product This compound Purification->Final_Product Pure Intermediate

Synthetic workflow for this compound.

Application as a Key Intermediate in Pharmaceutical Synthesis

The true value of this compound lies in its role as a versatile building block. The secondary amine of the piperazine ring provides a reactive site for further functionalization, most commonly through N-alkylation or reductive amination reactions. This allows for its incorporation into a wide range of drug scaffolds. It is often used as an intermediate in the synthesis of drugs targeting various conditions, including cancer and neurological disorders.[3][4]

Case Study: Synthesis of a Hypothetical Kinase Inhibitor

To illustrate its utility, we can outline the synthesis of a hypothetical kinase inhibitor, a common class of anti-cancer drugs where the piperazine moiety often serves as a linker connecting different pharmacophoric elements.

Workflow:

  • Starting Point: The process begins with our key intermediate, this compound.

  • N-Alkylation: The intermediate is reacted with a suitable electrophile, such as a chloro- or bromo-substituted heteroaromatic compound (e.g., 2-chloro-4-aminopyrimidine), via a nucleophilic aromatic substitution (SₙAr) or a Buchwald-Hartwig amination. This step attaches the piperazine core to another key part of the target molecule.

  • Final Elaboration: The resulting advanced intermediate may undergo further reactions, such as amide bond formation or cross-coupling, to install the final functionalities required for biological activity.

Drug_Synthesis_Pathway cluster_step1 Step 1: N-Arylation cluster_step2 Step 2: Final Elaboration Intermediate 2-Methyl-1-(piperazin-1-yl) propan-1-one Advanced_Intermediate Advanced Intermediate Intermediate->Advanced_Intermediate Buchwald-Hartwig Coupling or SₙAr Aryl_Halide Heteroaryl Halide (e.g., 2-Chloropyrimidine) Aryl_Halide->Advanced_Intermediate Buchwald-Hartwig Coupling or SₙAr Final_API Final Kinase Inhibitor (API) Advanced_Intermediate->Final_API Amide Coupling, etc.

Generalized pathway for API synthesis from the intermediate.

Safety, Handling, and Storage

As with any chemical reagent, proper handling of this compound is crucial for laboratory safety.

GHS Hazard Information:

  • H302: Harmful if swallowed.[6]

  • H312: Harmful in contact with skin.[6]

  • H332: Harmful if inhaled.[6]

Handling and Storage Recommendations:

  • Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[3] Operations should be conducted in a well-ventilated fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place under an inert atmosphere.[3]

  • Incompatibilities: Avoid contact with strong oxidizing agents.[3]

Conclusion

This compound is more than just a simple molecule; it is a strategic tool in the arsenal of the medicinal chemist. Its straightforward synthesis, combined with the versatile reactivity of the piperazine core, makes it an invaluable intermediate for constructing complex and biologically active molecules. As the demand for novel therapeutics continues to grow, the importance of well-characterized and readily accessible building blocks like this one will only increase, solidifying its place in the pipeline of modern drug discovery and development.

References

  • This compound CAS 71260-16-7. BIOSYNCE.

  • This compound. CymitQuimica.

  • This compound. PubChem, National Center for Biotechnology Information.

  • 2-Methyl-1-(piperazin-1-yl)propan-2-ol dihydrochloride. Benchchem.

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central, National Institutes of Health.

  • Synthesis of piperazines. Organic Chemistry Portal.

Sources

A Technical Guide to the Structural Analogs of 2-Methyl-1-(piperazin-1-yl)propan-1-one: Synthesis, Pharmacology, and Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The piperazine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous centrally acting agents. This guide focuses on the structural analogs of 2-Methyl-1-(piperazin-1-yl)propan-1-one, a foundational N-acyl piperazine. We will deconstruct the molecule to explore key modification points, detailing synthetic strategies for analog generation. A significant emphasis is placed on the structure-activity relationships (SAR) of these analogs, particularly concerning their interactions with monoamine transporters such as the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). This document provides field-proven experimental protocols for synthesis and in vitro pharmacological evaluation, aiming to equip researchers with the knowledge to design and assess novel piperazine-based compounds for therapeutic development.

Introduction: The this compound Scaffold

This compound (CAS 71260-16-7) is a chemical intermediate featuring an isobutyryl group attached to a piperazine ring. While its direct pharmacological profile is not extensively documented in mainstream literature, its core structure represents a critical pharmacophore. The N-acyl piperazine moiety is a privileged scaffold in neuroscience drug discovery, frequently associated with ligands targeting monoamine transporters.[1][2] These transporters (DAT, SERT, NET) are integral to regulating neurotransmission and are the primary targets for treatments of depression, ADHD, and substance use disorders.[2][3][4][5]

The versatility of the this compound scaffold lies in its two primary points for chemical modification:

  • The N4-position of the piperazine ring: The secondary amine is a prime site for introducing a wide array of substituents, profoundly influencing the compound's affinity, selectivity, and pharmacokinetic properties.

  • The acyl group: Alterations to the 2-methylpropanoyl (isobutyryl) moiety can modulate steric and electronic properties, fine-tuning interactions with the target binding pocket.

This guide will systematically explore the chemical space around this core, providing a logical framework for analog design and evaluation.

The Landscape of Structural Analogs & SAR

The pharmacological activity of piperazine-based compounds is highly dependent on the nature of the substitution at the N4 position. By systematically modifying this position, researchers can steer the compound's profile towards specific monoamine transporters.

N4-Aryl and N4-Benzyl Analogs: Tuning for Monoamine Transporters

Substitution of the N4-piperazine nitrogen with aromatic or benzylic groups is a classic strategy for generating potent monoamine reuptake inhibitors.

  • Structure-Activity Relationship (SAR) Insights:

    • N-Arylpiperazines: These are a significant class of compounds with diverse pharmacological activities, including interactions with serotonergic receptors and monoamine transporters.[6][7] The electronic nature of substituents on the phenyl ring can be critical.

    • N-Phenylpropyl Substitution: In related series, an N-phenylpropyl group on the piperazine nitrogen has been shown to confer high affinity for the dopamine transporter.[1]

    • Bioisosteric Replacement: The piperazine ring itself can be replaced by other cyclic amines, such as aminopiperidines, to improve metabolic stability while retaining DAT affinity.[8]

    • Selectivity: The substitution pattern often dictates selectivity. For instance, certain piperidine-based analogs show selectivity for DAT/NET, while others are more selective for SERT or act as broad-spectrum inhibitors.[9] Atypical DAT inhibitors, which block dopamine uptake without producing cocaine-like behavioral stimulation, are of high therapeutic interest, and modifications to the piperazine moiety can achieve this profile.[8]

Data Summary: Representative Analog Affinities

The following table synthesizes SAR data from related piperazine and piperidine series to illustrate the impact of structural modifications on monoamine transporter affinity.

Analog Class Key Structural Feature Representative Target Affinity (Ki) Key Observation Reference
Rimcazole Analog N-phenylpropyl on piperazineDAT Ki = 61.0 nMN-phenylpropyl substitution significantly increases DAT affinity compared to unsubstituted analogs.[1]
Rimcazole Analog N-phenylpropyl on piperazineSERT Ki = 44.5 nMThis class of compounds can also exhibit significant affinity for SERT.[1]
Aminopiperidine Bioisosteric replacement of piperazineDAT Ki = 30.0 - 77.2 nMReplacing the piperazine ring can maintain high DAT affinity while potentially improving metabolic stability.[8]
Phenyltropane High-affinity DAT ligand (for context)DAT Ki = 0.87 nMServes as a benchmark for highly potent and selective DAT inhibitors.[10]

Synthesis Strategies and Methodologies

The synthesis of N-acyl piperazine analogs is generally straightforward, primarily relying on robust amide bond formation reactions.

General Synthetic Routes

The most common approach is the acylation of a pre-formed, N4-substituted piperazine with an appropriate acyl chloride or by using standard amide coupling conditions.

G cluster_0 Route A: Acyl Halide Method cluster_1 Route B: Amide Coupling Method start_A Start: N4-Substituted Piperazine reaction_A Reaction: Base (e.g., Et3N) Solvent (e.g., DCM) 0°C to RT start_A->reaction_A acyl_chloride 2-Methylpropanoyl Chloride acyl_chloride->reaction_A workup_A Aqueous Workup & Extraction reaction_A->workup_A purify_A Purification (e.g., Column Chromatography) workup_A->purify_A product_A Final Analog purify_A->product_A start_B Start: N4-Substituted Piperazine coupling Coupling Reagents (e.g., HATU, DIPEA) Solvent (e.g., DMF) start_B->coupling acid 2-Methylpropanoic Acid acid->coupling workup_B Aqueous Workup & Extraction coupling->workup_B purify_B Purification (e.g., Column Chromatography) workup_B->purify_B product_B Final Analog purify_B->product_B start Choose N4-Substituent start->start_A start->start_B caption General synthetic workflows for N-acyl piperazine analogs.

Caption: General synthetic workflows for N-acyl piperazine analogs.

  • Causality: The acyl halide method (Route A) is often faster and uses cheaper reagents, but may not be suitable for sensitive substrates. The amide coupling method (Route B) offers milder conditions and is compatible with a wider range of functional groups, making it a more versatile choice in complex syntheses.

Detailed Protocol: Synthesis of 1-(4-(4-fluorophenyl)piperazin-1-yl)-2-methylpropan-1-one

This protocol details a representative synthesis using the acyl halide method.

Materials:

  • 1-(4-Fluorophenyl)piperazine

  • 2-Methylpropanoyl chloride (Isobutyryl chloride)

  • Triethylamine (Et3N)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO3) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Procedure:

  • Reaction Setup: To a solution of 1-(4-fluorophenyl)piperazine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM at 0°C (ice bath), add 2-methylpropanoyl chloride (1.1 eq) dropwise.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching & Workup: Once the starting material is consumed, quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with 1 M HCl, saturated NaHCO3, and brine.

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 20-50% Ethyl Acetate in Hexanes) to afford the pure product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and LC-MS.

In Vitro Pharmacological Evaluation

To understand the SAR of the synthesized analogs, it is essential to determine their potency and selectivity at the primary biological targets. Cell-based monoamine transporter uptake inhibition assays are the gold standard for this purpose.[11][12][13][14]

Protocol: Monoamine Transporter Uptake Inhibition Assay

This protocol provides a framework for measuring the IC50 values of test compounds at DAT, SERT, and NET.[11][14]

Principle: This assay measures the ability of a test compound to inhibit the uptake of a radiolabeled substrate (e.g., [³H]dopamine) into cells stably expressing the target transporter (e.g., hDAT-HEK293 cells). The amount of radioactivity incorporated into the cells is inversely proportional to the inhibitory potency of the test compound.

Materials:

  • HEK-293 cells stably expressing human DAT, SERT, or NET.

  • 96-well cell culture plates.

  • Radiolabeled substrates: [³H]Dopamine, [³H]Serotonin (5-HT), or [³H]Norepinephrine.

  • Krebs-HEPES buffer (KHB).

  • Test compounds dissolved in DMSO.

  • Reference inhibitors (e.g., Cocaine for DAT, Fluoxetine for SERT).

  • Scintillation cocktail and a microplate scintillation counter.

Procedure:

  • Cell Plating: Plate the transporter-expressing cells in 96-well plates and grow to ~90-95% confluency.[11]

  • Preparation: On the day of the experiment, wash the cells once with room temperature KHB.

  • Compound Incubation: Add 50 µL of KHB containing various concentrations of the test compound (typically in half-log dilutions) or a reference inhibitor to the wells. Include vehicle controls (DMSO) and controls for non-specific uptake (using a high concentration of a known inhibitor like cocaine or in non-transfected cells). Incubate for 5-10 minutes at room temperature.[12]

  • Substrate Addition: Add 50 µL of KHB containing the [³H]-labeled substrate at a concentration near its Km value (e.g., ~20 nM for [³H]dopamine).

  • Uptake Reaction: Incubate for a short period (e.g., 1-5 minutes) at room temperature. The precise time should be optimized to be within the linear range of uptake.

  • Termination: Rapidly terminate the uptake by washing the cells three times with ice-cold KHB to remove excess radioligand.

  • Lysis & Counting: Lyse the cells with a lysis buffer and add a scintillation cocktail.

  • Data Analysis: Measure the radioactivity in a microplate scintillation counter. Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control. Plot the data on a semi-logarithmic graph and determine the IC50 value using non-linear regression analysis.

Caption: Data processing pipeline for calculating IC50 values.

Drug Development Considerations & Future Directions

While in vitro potency is a critical starting point, the development of a successful therapeutic requires a multifaceted approach.

  • ADMET Profiling: Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity is crucial. Piperazine-containing compounds are known to undergo metabolism, and bioisosteric replacement of the piperazine ring is a strategy that has been explored to improve metabolic stability.[8]

  • Atypical Profiles: For indications like substance use disorder, compounds that act as "atypical" dopamine transporter inhibitors are highly sought after.[8] These compounds block DAT but do not produce the same abuse-related stimulant effects as cocaine. Future research should focus on identifying the structural motifs within the N-acyl piperazine class that confer this desirable profile.

  • Beyond Monoamines: The N-acyl piperazine scaffold is not limited to monoamine transporters. Analogs have been investigated for a wide range of biological activities, including antileishmanial, anticancer, and opioid receptor modulation.[7][15][16] This highlights the scaffold's versatility and suggests that libraries of these compounds could be screened against other targets to uncover new therapeutic opportunities.

Conclusion

The this compound core is a fertile starting point for the design of novel CNS-active agents. Through systematic modification of the N4-piperazine position and the acyl group, researchers can precisely tune the pharmacological profile of the resulting analogs. The structure-activity relationships point towards the N-aryl and related substitutions as key determinants of affinity and selectivity for monoamine transporters. By employing the robust synthetic and pharmacological protocols detailed in this guide, drug development professionals can efficiently synthesize, characterize, and advance promising new chemical entities toward clinical evaluation.

References

  • Kumar, A., Kumar, V., Singh, N., et al. (2023). Design and synthesis of N-acyl and dimeric N-Arylpiperazine derivatives as potential antileishmanial agents. Bioorganic Chemistry, 137, 106593. Available at: [Link]

  • Desai, R. I., Fitch, R. W., & Laggala, S. (1999). Structure-activity relationships at the monoamine transporters and sigma receptors for a novel series of 9-[3-(cis-3, 5-dimethyl-1-piperazinyl)propyl]carbazole (rimcazole) analogues. Journal of Medicinal Chemistry, 42(22), 4559-4569. Available at: [Link]

  • Chiacchio, M. A., Iannazzo, D., & Pistara, V. (2019). Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. Molecules, 24(17), 3107. Available at: [Link]

  • ResearchGate. (n.d.). Structure—Activity Relationships of N-Substituted Piperazine Amine Reuptake Inhibitors. Request PDF. Available at: [Link]

  • Kumar, A., Narasimhan, B., & Kumar, D. (2010). Synthesis and Antimicrobial Activity of N-alkyl and N-aryl Piperazine Derivatives. Acta Poloniae Pharmaceutica, 67(4), 359-365. Available at: [Link]

  • Iannazzo, D., Chiacchio, M. A., & Pistara, V. (2023). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Molecules, 28(13), 5003. Available at: [Link]

  • ResearchGate. (2005). A General and Convenient Synthesis of N-Aryl Piperazines. Available at: [Link]

  • He, R., Kurome, T., Giberson, K. M., et al. (2005). Further structure-activity relationship studies of piperidine-based monoamine transporter inhibitors: effects of piperidine ring stereochemistry on potency. Identification of norepinephrine transporter selective ligands and broad-spectrum transporter inhibitors. Journal of Medicinal Chemistry, 48(25), 7970-7979. Available at: [Link]

  • Aggarwal, S., & Mortensen, O. V. (2017). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 79, 12.17.1-12.17.21. Available at: [Link]

  • Wimalasena, K. (2011). Vesicular Monoamine Transporters: Structure-Function, Pharmacology, and Medicinal Chemistry. Medicinal Research Reviews, 31(4), 483-519. Available at: [Link]

  • Mavel, S., Mincheva, Z., Méheux, N., et al. (2012). QSAR study and synthesis of new phenyltropanes as ligands of the dopamine transporter (DAT). Bioorganic & Medicinal Chemistry, 20(4), 1388-1395. Available at: [Link]

  • Ojeda-Torres, G., Fan, H., & Zhan, C. G. (2023). Unlocking the Potential of High-Quality Dopamine Transporter Pharmacological Data: Advancing Robust Machine Learning-Based QSAR Modeling. Journal of Chemical Information and Modeling, 63(15), 4785-4800. Available at: [Link]

  • Kourounakis, A. P., & Kourounakis, P. N. (2014). Progress in the Search for New Dopamine Transporter Inhibitors. Current Medicinal Chemistry, 21(32), 3649-3666. Available at: [Link]

  • Mayer, F. P., Wimmer, L., & Sitte, H. H. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 673. Available at: [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]

  • BIOSYNCE. (n.d.). This compound CAS 71260-16-7. Available at: [Link]

  • Canfield, D. R., D'Souza, M. S., & Blough, B. E. (2021). Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability. ACS Chemical Neuroscience, 12(17), 3297-3310. Available at: [Link]

  • Navare, A. T., & Amara, S. G. (2023). Overview of the structure and function of the dopamine transporter and its protein interactions. Frontiers in Neuroscience, 17, 1195603. Available at: [Link]

  • ResearchGate. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Available at: [Link]

  • PubMed. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Available at: [Link]

  • Fogarty, M. F., Papsun, D., & Krotulski, A. J. (2022). Toxicological and pharmacological characterization of novel cinnamylpiperazine synthetic opioids in humans and in vitro including 2-methyl AP-237 and AP-238. Archives of Toxicology, 96(5), 1391-1400. Available at: [Link]

Sources

In Silico Modeling of 2-Methyl-1-(piperazin-1-yl)propan-1-one Interactions: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the in silico analysis of 2-Methyl-1-(piperazin-1-yl)propan-1-one, a piperazine-containing small molecule. Recognizing the therapeutic potential of the piperazine scaffold in oncology and neuroscience, this document outlines a systematic, multi-step computational workflow.[1][2][3][4] We will utilize Histone Deacetylase 6 (HDAC6), a validated target in neurodegenerative diseases, as a case study to demonstrate the robust application of modern computational techniques.[2][5] This guide is designed for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical, step-by-step protocols for molecular docking, molecular dynamics simulations, and Quantitative Structure-Activity Relationship (QSAR) model development. The overarching goal is to furnish a self-validating system for predicting and analyzing the molecular interactions of the subject compound, thereby accelerating rational drug design and lead optimization efforts.

Introduction: The Rationale for In Silico Investigation

This compound is a small molecule featuring the piperazine ring, a prevalent scaffold in many biologically active compounds.[1][6][7] The piperazine moiety is a versatile structural motif, often imparting favorable pharmacokinetic properties and enabling interactions with a variety of biological targets.[6] While the specific biological activity of this compound is not extensively documented in public literature, its potential as a pharmaceutical intermediate, particularly in the synthesis of anti-tumor agents, has been noted.[8]

Given the broad therapeutic relevance of piperazine derivatives in both oncology and Central Nervous System (CNS) disorders, a systematic in silico evaluation is a cost-effective and insightful first step in elucidating its potential mechanism of action and identifying potential therapeutic applications.[1][3][4][9] This guide will use Histone Deacetylase 6 (HDAC6) as a putative biological target for our case study. HDAC6 is a compelling choice due to the established role of piperazine-containing inhibitors in targeting this enzyme, particularly in the context of CNS disorders.[2][5]

Our investigative workflow is structured as follows:

workflow cluster_prep Preparation cluster_modeling In Silico Modeling cluster_analysis Analysis & Interpretation Ligand_Prep Ligand Preparation: This compound Docking Molecular Docking Ligand_Prep->Docking Target_Prep Target Selection & Preparation: HDAC6 (PDB ID: 5EDU) Target_Prep->Docking MD Molecular Dynamics Simulation Docking->MD Binding_Analysis Binding Mode & Affinity Analysis Docking->Binding_Analysis Stability_Analysis Complex Stability & Interaction Dynamics MD->Stability_Analysis QSAR QSAR Model Development Predictive_Modeling Activity Prediction for Analogs QSAR->Predictive_Modeling Binding_Analysis->QSAR md_workflow Start Start with Docked Complex Solvation Solvation in Water Box Start->Solvation Ionization Addition of Ions Solvation->Ionization Minimization Energy Minimization Ionization->Minimization Equilibration System Equilibration (NVT and NPT) Minimization->Equilibration Production Production MD Run Equilibration->Production Analysis Trajectory Analysis Production->Analysis

Sources

Preliminary In Vitro Screening of 1-Isobutyrylpiperazine: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the preliminary in vitro screening of 1-isobutyrylpiperazine, a novel chemical entity with potential pharmacological activity. Lacking prior biological data, this document outlines a structured, tiered approach to efficiently characterize its cytotoxic, primary biological, and potential off-target activities. The proposed screening cascade is designed to generate robust, decision-enabling data for drug development professionals. Methodologies are detailed for cytotoxicity assessment, broad-based primary screening against high-probability target classes—including G-Protein Coupled Receptors (GPCRs), ion channels, and enzymes—and crucial early safety pharmacology profiling. Each experimental stage is supported by a scientific rationale, detailed protocols, and criteria for data interpretation, providing a self-validating system for the initial pharmacological evaluation of this compound.

Introduction and Scientific Rationale

The piperazine scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs with a wide range of therapeutic applications, particularly in the central nervous system (CNS).[1][2][3][4][5] Piperazine derivatives are known to interact with a variety of biological targets, most notably aminergic GPCRs (e.g., serotonin and dopamine receptors), ion channels, and various enzymes.[1][6] The addition of an N-acyl group, such as the isobutyryl moiety in 1-isobutyrylpiperazine, modifies the physicochemical properties of the parent piperazine, potentially altering its target affinity, selectivity, and pharmacokinetic profile.

Given the absence of existing biological data for 1-isobutyrylpiperazine, a logical and efficient screening strategy is paramount. A tiered or cascaded approach is the most effective method for progressing a novel compound through the early stages of drug discovery.[7][8][9] This strategy begins with broad, cost-effective assays to rule out general toxicity and identify primary biological activities. Promising results then trigger more specific, resource-intensive assays to determine potency, selectivity, and mechanism of action. This guide details such a cascade, designed to maximize data output while conserving resources.

The proposed screening workflow is structured as follows:

  • Tier 1: Foundational Viability and Broad Target Screening. This initial phase assesses the compound's general cytotoxicity to establish a viable concentration range for subsequent assays. Concurrently, it is screened against a broad panel of common piperazine targets to identify a primary mechanism of action.

  • Tier 2: Target Validation, Selectivity, and Early ADME. Once a primary target is identified, this tier focuses on confirming the interaction, determining potency (IC50/EC50), and assessing selectivity against related targets. Preliminary metabolic stability is also evaluated.

  • Tier 3: Safety Pharmacology. This critical step evaluates the compound's potential for off-target liabilities known to cause adverse drug reactions, with a primary focus on cardiac safety (hERG channel) and a broader panel of CNS-related targets.

This structured approach ensures that by the end of this preliminary screening phase, a clear " go/no-go " decision can be made, supported by a robust initial dataset.

Tier 1: Foundational Viability and Primary Screening

The primary objective of Tier 1 is to ascertain the fundamental safety and activity profile of 1-isobutyrylpiperazine.

Experimental Design & Rationale

Before assessing specific pharmacological activities, it is crucial to determine the concentrations at which the compound exhibits cytotoxicity. This defines the therapeutic window for all subsequent cell-based assays, ensuring that observed effects are due to specific target interactions rather than general cell death. Two complementary assays, the MTT and LDH assays, are proposed to measure metabolic activity and membrane integrity, respectively.

Contingent on acceptable cytotoxicity, the compound will undergo primary screening. The chemical structure—a piperazine core—strongly suggests potential activity at aminergic GPCRs.[6][10] Therefore, a functional GPCR screen against a panel of serotonin, dopamine, and adrenergic receptors is the logical starting point.

Diagram: Tier 1 Screening Workflow

Tier1_Workflow cluster_cytotoxicity 2.2 Cytotoxicity Assessment cluster_primary_screen 2.3 Primary Target Screening MTT MTT Assay (Metabolic Viability) Decision Cytotoxicity > 20% at 10 µM? MTT->Decision LDH LDH Assay (Membrane Integrity) LDH->Decision GPCR_Panel Functional GPCR Panel (e.g., Serotonin, Dopamine) Start 1-Isobutyrylpiperazine Start->MTT Start->LDH Proceed Proceed to Primary Screen Decision->Proceed No Stop Flag for High Toxicity (Re-evaluate or Stop) Decision->Stop Yes Proceed->GPCR_Panel Tier2_Workflow cluster_validation 3.2 Target Validation & Potency cluster_selectivity 3.3 Selectivity Profiling cluster_adme 3.4 Early ADME Input Hit from Tier 1 (e.g., 5-HT2A Antagonist) DoseResponse Dose-Response Curve (IC50 / EC50 Determination) Input->DoseResponse SelectivityPanel Selectivity Panel (Related GPCRs, e.g., 5-HT subtypes, D subtypes) DoseResponse->SelectivityPanel MetabolicStability Hepatocyte Metabolic Stability Assay DoseResponse->MetabolicStability

Caption: Tier 2 workflow for hit validation, selectivity, and ADME.

Protocol: Dose-Response and Potency Determination
  • Methodology: Use the same functional assay format as in Tier 1.

  • Procedure:

    • Prepare 8-10 serial dilutions of 1-isobutyrylpiperazine, typically in half-log steps, spanning a range expected to cover 0-100% activity (e.g., 1 nM to 30 µM).

    • Perform the functional assay as described in section 2.3, testing the full concentration range in triplicate.

  • Data Analysis: Plot the response against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 (for antagonists) or EC50 (for agonists) and the Hill slope.

Protocol: Selectivity Profiling
  • Methodology: Radioligand binding assays are a common and robust method for determining affinity at various receptors.

  • Procedure:

    • A panel of membrane preparations from cells expressing the target of interest and related off-targets is used.

    • Membranes are incubated with a specific radioligand and a single, high concentration of 1-isobutyrylpiperazine (e.g., 10 µM).

    • After incubation, the bound and free radioligand are separated by rapid filtration.

    • The amount of bound radioactivity is measured.

  • Data Analysis: The percent inhibition of radioligand binding is calculated. For any target showing >50% inhibition, a full dose-response experiment should be conducted to determine the inhibition constant (Ki). A compound is generally considered selective if its Ki for the primary target is at least 10-fold lower than for other targets.

Protocol: Metabolic Stability in Hepatocytes

This assay measures the rate of disappearance of the parent compound when incubated with hepatocytes. [1][11]

  • Procedure:

    • Thaw cryopreserved human hepatocytes and dilute to a working concentration (e.g., 1 x 10⁶ viable cells/mL) in incubation medium. [11][12] 2. Add 1-isobutyrylpiperazine (typically at 1 µM) to the hepatocyte suspension. [1] 3. Incubate at 37°C in a shaking water bath.

    • At various time points (e.g., 0, 15, 30, 60, 90, 120 minutes), take an aliquot of the suspension and quench the metabolic reaction by adding it to a tube containing cold acetonitrile. [11] 5. Include positive control compounds (high and low clearance) and a vehicle control.

    • Centrifuge the samples to pellet the protein.

    • Analyze the supernatant for the concentration of the remaining 1-isobutyrylpiperazine using LC-MS/MS.

  • Data Analysis: Plot the natural log of the percent of parent compound remaining versus time. The slope of the linear regression line gives the elimination rate constant (k). From this, the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (Clint) can be calculated. [11][13]

    Tier 2 Data Summary Parameter Methodology Desirable Outcome
    Potency IC50 / EC50 Functional Assay < 1 µM
    Selectivity Ki Ratio (Off-target/On-target) Radioligand Binding > 10-fold

    | Metabolic Stability | In vitro t½ | Hepatocyte Stability | > 30 minutes |

Tier 3: In Vitro Safety Pharmacology

The goal of safety pharmacology is to identify potential adverse effects of a drug candidate at an early stage. [14]Regulatory guidelines mandate the assessment of effects on cardiovascular, central nervous, and respiratory systems. In vitro panels provide a cost-effective way to flag potential liabilities early. [14][15]

Experimental Design & Rationale

The most critical in vitro safety assay is the assessment of hERG potassium channel inhibition, as blockade of this channel is linked to a potentially fatal cardiac arrhythmia (Torsades de Pointes). [16]The gold-standard method for this is the manual whole-cell patch-clamp assay. [17]Beyond hERG, screening the compound against a broad panel of receptors, channels, and enzymes that are known to be associated with adverse drug reactions (ADRs) is crucial for a comprehensive risk assessment. Several contract research organizations (CROs) offer standardized panels for this purpose, such as the Eurofins SafetyScreen44 or the ICE Bioscience Safety Panel 44. [15]

Diagram: Key Safety Target Pathways

Safety_Pathways cluster_cardiac Cardiovascular System cluster_cns Central Nervous System Compound 1-Isobutyrylpiperazine hERG hERG (K+ Channel) Compound->hERG Primary Concern: QT Prolongation CaV CaV1.2 (Ca2+ Channel) Compound->CaV Broad Panel Screening NaV NaV1.5 (Na+ Channel) Compound->NaV Broad Panel Screening GABA_A GABA-A Receptor Compound->GABA_A Broad Panel Screening NMDA NMDA Receptor Compound->NMDA Broad Panel Screening Transporters Dopamine/Serotonin Transporters Compound->Transporters Broad Panel Screening

Caption: Key targets in safety pharmacology screening.

Protocol: hERG Channel Inhibition Assay (Manual Patch-Clamp)
  • Methodology: Whole-cell voltage-clamp recordings from a cell line stably expressing the hERG channel (e.g., HEK293-hERG). [17]* Procedure:

    • Establish a whole-cell recording from a single cell.

    • Apply a specific voltage protocol designed to elicit hERG tail currents, which are characteristic of this channel. [3] 3. After establishing a stable baseline current, perfuse the cell with increasing concentrations of 1-isobutyrylpiperazine.

    • Record the current at each concentration until a steady-state block is achieved.

    • Perform a final washout with the control solution to assess the reversibility of the block.

  • Data Analysis: Measure the peak tail current amplitude at each concentration. Calculate the percentage of inhibition relative to the baseline current. Plot a dose-response curve to determine the IC50 value for hERG block. An IC50 > 10 µM is generally considered low risk, though this must be interpreted in the context of the compound's therapeutic concentration.

Protocol: Broad Off-Target Liability Panel
  • Methodology: This typically involves submitting the compound to a specialized CRO (e.g., Eurofins, Reaction Biology). [18]The service provider will perform a series of radioligand binding and functional assays.

  • Panel Composition: A standard panel, such as a "Safety Panel 44," typically includes a diverse set of targets known to be implicated in adverse effects. This includes:

    • GPCRs: Adrenergic, dopaminergic, serotonergic, muscarinic, histaminergic, opioid receptors.

    • Ion Channels: Calcium, sodium, and other potassium channels.

    • Transporters: Dopamine, serotonin, and norepinephrine transporters.

    • Enzymes: COX-1, COX-2, PDE isoforms.

  • Procedure: The compound is typically screened at a single high concentration (e.g., 10 µM).

  • Data Analysis: Results are reported as the percent inhibition of binding or function. Any target showing significant inhibition (>50%) is flagged as a potential liability and may require further investigation with a full dose-response study.

Tier 3 Data Summary Parameter Methodology Acceptance Criterion
Cardiac Safety hERG IC50Manual Patch-Clamp> 10 µM
Off-Target Liability % Inhibition @ 10 µMBroad Safety Panel< 50% on all targets

Conclusion and Next Steps

This technical guide outlines a systematic, multi-tiered approach for the initial in vitro characterization of 1-isobutyrylpiperazine. By following this screening cascade, researchers can efficiently generate a foundational dataset encompassing cytotoxicity, primary pharmacological activity, selectivity, metabolic stability, and critical safety liabilities. The results from these studies will enable an informed decision on whether to advance 1-isobutyrylpiperazine into more complex cellular models, lead optimization, and eventual in vivo testing. A compound that successfully navigates this cascade would exhibit low cytotoxicity, potent and selective activity at a primary target, reasonable metabolic stability, and a clean safety profile, marking it as a promising candidate for further drug development.

References

  • Evotec. (n.d.). Hepatocyte Stability. Cyprotex. Retrieved from [Link]

  • Eldridge, S., et al. (2015). An in vitro screening cascade to identify neuroprotective antioxidants in ALS. Journal of Biomolecular Screening, 20(2), 228-239.
  • Lillini, S., et al. (2020). Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. Molecules, 25(21), 5013.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual.
  • Sophion Bioscience. (n.d.). Whole-cell patch clamp recording for hERG channel under physiological temperature using QPatch Compact semi-automated patch clam. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2019). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines.
  • Reaction Biology. (n.d.). hERG Patch Clamp Assay – Cardiac Safety Panel. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Hepatocyte Stability Assay. Retrieved from [Link]

  • BioAscent. (n.d.). CNS Drug Discovery. Retrieved from [Link]

  • Aragen Life Sciences. (n.d.). Manual Whole-Cell Patch Clamp Assay for Screening NCE's Against Voltage Gated Ion-Channels. Retrieved from [Link]

  • Picollo, A., et al. (2011). Automated Patch-Clamp Methods for the hERG Cardiac Potassium Channel. In Patch-Clamp Methods and Protocols (pp. 231-243). Humana Press.
  • Eurofins Discovery. (n.d.). In Vitro Safety Panels in Pharmacology Profiling. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). IN VITRO SAFETY PHARMACOLOGY PROFILING. Retrieved from [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2012). Metabolic-Hydroxy and Carboxy Functionalization of Alkyl Moieties in Drug Molecules: Prediction of Structure Influence and Pharmacologic Activity. Scientia Pharmaceutica, 80(3), 475-501.
  • Reaction Biology. (n.d.). Safety and Off-Target Drug Screening Services. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). How to Develop a Successful in vitro Screening Strategy. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). A Tiered Approach - In Vitro SafetyScreen Panels. Retrieved from [Link]

  • ICE Bioscience. (n.d.). Safety and Off-Target Drug Screening Services_Safety screening in early drug discovery - ICESTP Safety Panel™ 44 & 77. Retrieved from [Link]

  • ResearchGate. (n.d.). Results of Eurofin Cerep Safety-Screen 44 Panel. Retrieved from [Link]

  • InvivoGen. (n.d.). LDH Cytotoxicity Assay Kit INSTRUCTION MANUAL.
  • Sygnature Discovery. (n.d.). Screening Cascade Development Services. Retrieved from [Link]

  • MDPI. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. International Journal of Molecular Sciences, 25(10), 5483.
  • bioRxiv. (2020). Supplementary Table 1. Results of the Eurofin Cerep Safety-Screen 44 Panel (receptors and ion channels).
  • PraxiLabs. (n.d.). In Vitro Cell Viability by the Lactate Dehydrogenase Assay (LDH). Retrieved from [Link]

  • Roche. (2019). Safety screening in early drug discovery: An optimized assay panel. Vascular Pharmacology, 118, 106609.
  • A comprehensive review on biological activities of piperazine derivatives. (2024). World Journal of Advanced Research and Reviews, 22(1), 1645-1654.
  • Kumar, V., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Medicinal Chemistry, 20(8), 753-780.
  • Wikipedia. (n.d.). Methylene blue. Retrieved from [Link]

  • Wikipedia. (n.d.). Poppers. Retrieved from [Link]

  • Ohkubo, A., et al. (2013). Synthesis of Oligodeoxynucleotides Using Fully Protected Deoxynucleoside 3′-Phosphoramidite Building Blocks and Base Recognition of Oligodeoxynucleotides Incorporating N3-Cyano-Ethylthymine. Molecules, 18(3), 3045-3065.
  • Wikipedia. (n.d.). Ibuprofen. Retrieved from [Link]

  • Kaczor, A. A., et al. (2021). Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. Molecules, 26(12), 3583.
  • Schihada, H., et al. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. International Journal of Molecular Sciences, 25(10), 5483.
  • ResearchGate. (2021). Synthesis and biological evaluation of piperazine derivatives as novel isoform selective voltage-gated sodium (Nav) 1.
  • Kaczor, A. A., et al. (2021). Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. Molecules, 26(12), 3583.

Sources

Methodological & Application

Synthesis protocol for 2-Methyl-1-(piperazin-1-yl)propan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

<_ 2>## Application Note & Synthesis Protocol: 2-Methyl-1-(piperazin-1-yl)propan-1-one

Abstract

This document provides a detailed and robust protocol for the synthesis of this compound, a key intermediate in the synthesis of various pharmacologically active compounds.[1] The protocol is designed for researchers, scientists, and professionals in drug development, offering a clear, step-by-step guide grounded in established chemical principles. This application note emphasizes safety, reproducibility, and high-yield synthesis, incorporating expert insights and citing authoritative sources to ensure scientific integrity.

Introduction

This compound is a valuable building block in medicinal chemistry. Its structure, featuring a piperazine moiety attached to an isobutyryl group, makes it a versatile precursor for the development of a wide range of therapeutic agents. The piperazine ring is a common scaffold in many approved drugs, imparting favorable pharmacokinetic properties such as improved solubility and bioavailability. This protocol details a reliable amide coupling reaction for the synthesis of this important intermediate, which is often used in the synthesis of drugs, such as anti-tumor medications, and as a reagent in various organic synthesis reactions.[1]

Reaction Scheme & Mechanism

The synthesis of this compound is typically achieved through the acylation of piperazine with isobutyryl chloride. This is a classic example of a nucleophilic acyl substitution reaction.

Reaction:

Mechanism:

The lone pair of electrons on one of the nitrogen atoms in piperazine acts as a nucleophile, attacking the electrophilic carbonyl carbon of isobutyryl chloride. This forms a tetrahedral intermediate, which then collapses, expelling the chloride ion as a leaving group and forming the desired amide product. A second equivalent of piperazine acts as a base to neutralize the hydrochloric acid byproduct, forming piperazine hydrochloride.

Experimental Protocol

This protocol is optimized for a laboratory scale synthesis, yielding a high purity product.

Materials and Reagents
Reagent/MaterialGradeSupplierCAS No.
PiperazineAnhydrous, ≥99%Sigma-Aldrich110-85-0
Isobutyryl chloride98%Sigma-Aldrich79-30-1
Dichloromethane (DCM)Anhydrous, ≥99.8%Fisher Scientific75-09-2
Sodium bicarbonate (NaHCO₃)Saturated solutionVWR144-55-8
Sodium sulfate (Na₂SO₄)AnhydrousJ.T. Baker7757-82-6
Diethyl etherACS GradeFisher Scientific60-29-7
Equipment
  • Three-neck round-bottom flask (250 mL)

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Standard glassware for extraction and filtration

  • Fume hood

Step-by-Step Synthesis Procedure
  • Reaction Setup: In a fume hood, equip a 250 mL three-neck round-bottom flask with a magnetic stir bar and a dropping funnel.

  • Reagent Preparation: Dissolve piperazine (10.0 g, 116 mmol, 2.2 eq) in anhydrous dichloromethane (100 mL). Stir the solution until the piperazine is fully dissolved.

  • Cooling: Cool the solution to 0-5 °C in an ice bath.

  • Addition of Acylating Agent: Slowly add isobutyryl chloride (5.0 g, 46.9 mmol, 1.0 eq) dropwise to the stirred piperazine solution over a period of 30 minutes. Maintain the temperature at 0-5 °C during the addition to control the exothermic reaction.[2]

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.[2]

  • Work-up:

    • Wash the reaction mixture with a saturated solution of sodium bicarbonate (2 x 50 mL) to remove the piperazine hydrochloride byproduct and any unreacted isobutyryl chloride.

    • Wash with brine (50 mL).

    • Separate the organic layer and dry it over anhydrous sodium sulfate.[2]

  • Purification:

    • Filter the drying agent.

    • Concentrate the organic layer under reduced pressure using a rotary evaporator to obtain the crude product as a colorless liquid.[2][3]

Workflow Diagram

Caption: A streamlined workflow for the synthesis of this compound.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves.

  • Fume Hood: All steps of this synthesis must be performed in a well-ventilated fume hood.

  • Reagent Handling:

    • Isobutyryl chloride: This reagent is corrosive, flammable, and a lachrymator. Handle with extreme care and avoid inhalation of vapors.[4]

    • Piperazine: Can cause skin and eye irritation.

    • Dichloromethane: A volatile and potentially carcinogenic solvent. Minimize exposure.

  • Hazard Statements: this compound is harmful if swallowed, in contact with skin, or if inhaled.[5]

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Characterization

The identity and purity of the synthesized this compound can be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the molecular structure.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product (156.23 g/mol ).[3][5]

  • Infrared (IR) Spectroscopy: To identify the characteristic amide carbonyl stretch.

Troubleshooting

IssuePossible CauseSolution
Low YieldIncomplete reactionEnsure the reaction is stirred for the full duration. Check the quality of the starting materials.
Loss during work-upEnsure proper phase separation and minimize transfers.
Impure ProductIncomplete removal of byproductsPerform additional washes with sodium bicarbonate solution.
Presence of starting materialConsider extending the reaction time or using a slight excess of the acylating agent.

Conclusion

This application note provides a comprehensive and reliable protocol for the synthesis of this compound. By following the detailed steps and adhering to the safety precautions, researchers can confidently produce this valuable intermediate for their drug discovery and development programs. The provided rationale for each step and troubleshooting guide further enhances the utility of this document in a research setting.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • BIOSYNCE. (n.d.). This compound CAS 71260-16-7. Retrieved from [Link]

  • ChemBK. (2024, April 9). 2-AMINO-2-METHYL-1-(PIPERIDIN-1-YL)PROPAN-1-ONE HYDROCHLORIDE. Retrieved from [Link]

  • Singh, et al. (2022). synthesis and anti-convulsant activity of novel benzhydryl piperazine derivatives. International Journal of Pharmaceutical Sciences and Research, 13(4), 1777-1784.
  • Organic Syntheses. (n.d.). A. - Isobutyryl chloride. Retrieved from [Link]

Sources

Application Notes and Protocols for 1-Isobutyrylpiperazine in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of 1-Isobutyrylpiperazine in Modern Drug Synthesis

The piperazine ring is a ubiquitous structural motif in a vast array of Active Pharmaceutical Ingredients (APIs), prized for its ability to impart favorable physicochemical properties such as improved aqueous solubility and oral bioavailability.[1] As a privileged scaffold, the strategic functionalization of piperazine is a cornerstone of medicinal chemistry. 1-Isobutyrylpiperazine emerges as a key building block in this context, offering a unique combination of features. The isobutyryl group serves a dual purpose: it can act as a readily cleavable protecting group for one of the piperazine nitrogens, enabling selective functionalization of the second nitrogen, or it can be incorporated as a permanent structural element within the final API.

This guide provides a comprehensive overview of the synthesis and application of 1-isobutyrylpiperazine in pharmaceutical development. We will delve into detailed, field-proven protocols for its preparation and subsequent use as a critical intermediate, underpinned by a discussion of the chemical principles that govern these transformations.

Physicochemical Properties of Piperazine Derivatives: The Foundation of Synthetic Strategy

A thorough understanding of the physicochemical properties of piperazine is essential for designing robust synthetic protocols. Piperazine is a diprotic base with two distinct pKa values, which dictate its ionization state at a given pH.[1][2]

PropertyValueSignificance in Synthesis
pKa1 5.35Corresponds to the second protonation. At pH values below this, the piperazine ring will be predominantly diprotonated.
pKa2 9.73Corresponds to the first protonation. Between pH 5.35 and 9.73, the monoprotonated species is prevalent.

Table 1: Key pKa values of piperazine at 25°C.[1][2]

The significant difference between the two pKa values allows for the selective formation of the monoprotonated piperazine cation. This species is crucial for achieving selective mono-N-acylation, as the protonated nitrogen is rendered non-nucleophilic, directing the acylation to the free secondary amine.[3] This principle forms the basis of the efficient synthesis of 1-isobutyrylpiperazine.

Synthesis of 1-Isobutyrylpiperazine: A Detailed Protocol

The selective mono-acylation of piperazine can be achieved through several methods. Here, we present a robust and scalable protocol based on the in situ formation of the piperazine mono-salt, which obviates the need for traditional protecting group chemistry.[3]

Reaction Workflow: Selective Mono-N-Acylation of Piperazine

G cluster_0 Reaction Setup cluster_1 Acylation cluster_2 Work-up and Purification A Dissolve Piperazine in Solvent B Add Acid (e.g., HCl) to form Mono-salt A->B C Cool Reaction Mixture B->C D Slowly Add Isobutyryl Chloride C->D E Maintain Low Temperature D->E F Quench Reaction E->F G Basify to Free the Amine F->G H Extract with Organic Solvent G->H I Purify by Chromatography or Distillation H->I

Caption: Workflow for the synthesis of 1-isobutyrylpiperazine.

Experimental Protocol: Synthesis of 1-Isobutyrylpiperazine

Materials:

  • Piperazine

  • Concentrated Hydrochloric Acid (HCl)

  • Isobutyryl chloride

  • Dichloromethane (DCM)

  • Sodium hydroxide (NaOH) solution (e.g., 2M)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and methanol (for chromatography)

Procedure:

  • Formation of Piperazine Monohydrochloride: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve piperazine (2.0 equivalents) in a suitable solvent like dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of concentrated hydrochloric acid (1.0 equivalent) dropwise to the stirred piperazine solution. Maintain the temperature below 10 °C. A white precipitate of piperazine monohydrochloride will form.

  • Acylation: To the resulting suspension, add isobutyryl chloride (1.0 equivalent) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Cool the reaction mixture to 0 °C and quench by the slow addition of a 2M NaOH solution until the pH is basic (pH > 10).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the residue by flash column chromatography on silica gel using a gradient of ethyl acetate/methanol to afford pure 1-isobutyrylpiperazine.

Characterization:

The structure of the synthesized 1-isobutyrylpiperazine should be confirmed by spectroscopic methods, such as ¹H NMR and ¹³C NMR spectroscopy.[4][5][6] The dynamic nature of the amide bond can lead to the observation of rotamers in the NMR spectrum.[4][5]

Application of 1-Isobutyrylpiperazine in the Synthesis of a Hypothetical API

While a direct, named API synthesized from 1-isobutyrylpiperazine is not prominently featured in publicly available literature, its utility as a key intermediate can be illustrated in the context of synthesizing a hypothetical API from a known drug class. Let us consider the synthesis of a simplified analog of a potent antiviral agent containing a functionalized piperazine moiety.

In this hypothetical scenario, the isobutyryl group serves as a strategic protecting group that can be removed under specific conditions, allowing for the introduction of further complexity to the molecule.

Hypothetical Synthetic Pathway

G A 1-Isobutyrylpiperazine B Alkylation with a Heterocyclic Halide A->B Step 1: N-Alkylation C Intermediate: N-alkyl-N'-isobutyrylpiperazine B->C D Hydrolysis of the Isobutyryl Group C->D Step 2: Deprotection E Final API Precursor D->E F Coupling with a Carboxylic Acid E->F Step 3: Amide Bond Formation G Final Hypothetical API F->G

Caption: Hypothetical synthesis of an API using 1-isobutyrylpiperazine.

Protocol for N-Alkylation of 1-Isobutyrylpiperazine (Step 1)

Materials:

  • 1-Isobutyrylpiperazine

  • Heterocyclic halide (e.g., 2-chloropyrimidine)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (ACN)

Procedure:

  • To a solution of 1-isobutyrylpiperazine (1.0 equivalent) in acetonitrile, add potassium carbonate (2.0 equivalents).

  • Add the heterocyclic halide (1.1 equivalents) to the mixture.

  • Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to yield the N-alkylated intermediate.

Protocol for Hydrolysis of the Isobutyryl Group (Step 2)

The isobutyryl group, being an amide, can be hydrolyzed under acidic or basic conditions.[7] The choice of conditions depends on the stability of the rest of the molecule.

Acidic Hydrolysis:

  • Dissolve the N-alkyl-N'-isobutyrylpiperazine intermediate in a mixture of water and a co-solvent like ethanol.

  • Add a strong acid, such as concentrated HCl, and heat the mixture to reflux.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction and neutralize with a base to a pH of ~7.

  • Extract the product with a suitable organic solvent.

Basic Hydrolysis:

  • Dissolve the intermediate in a suitable solvent (e.g., methanol/water).

  • Add a strong base, such as sodium hydroxide, and heat to reflux.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction and extract the product with an organic solvent.

Conclusion

1-Isobutyrylpiperazine is a versatile and valuable building block in pharmaceutical synthesis. Its efficient, selective synthesis, coupled with the dual functionality of the isobutyryl group as both a stable substituent and a cleavable protecting group, makes it a strategic intermediate for the construction of complex piperazine-containing APIs. The protocols and principles outlined in this guide provide a solid foundation for researchers and drug development professionals to leverage the full potential of this important synthetic tool.

References

  • Khalili, F., Henni, A., & East, A. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K.
  • ResearchGate. (2025). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. [Link]

  • ResearchGate. (2024). pKa values of common substituted piperazines. [Link]

  • Pharma Noble Chem Ltd. (n.d.). Pharma API Intermediates. [Link]

  • CoLab. (2008).
  • ResearchGate. (2008). Mono-acylation of piperazine and homopiperazine via ionic immobilization. [Link]

  • Baumann, M., & Baxendale, I. R. (2015). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Beilstein Journal of Organic Chemistry, 11, 1194–1219. [Link]

  • Pazdera, P., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2168. [Link]

  • Sykes, B. D., Robertson, E. B., Dunford, H. B., & Konasewich, D. (1966). The hydrolysis of piperazine-2,5-dione. Biochemistry, 5(2), 697–701. [Link]

  • de Oliveira, R. B., et al. (2018). Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity. European Journal of Medicinal Chemistry, 157, 1156–1165. [Link]

  • Not available.
  • Pazdera, P., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. ResearchGate. [Link]

  • Pittelkow, T., & Christensen, J. B. (2024). A Simple Synthesis of N-Alkylpiperazines. ResearchGate. [Link]

  • Pazdera, P., Zberovská, B., & Herová, D. (2015). Method of direct mono-N-substitution of piperazine.
  • Beilstein Journal of Organic Chemistry. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. PMC. [Link]

  • Molecules. (2018). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. [Link]

  • Holzgrabe, U., et al. (1998). NMR spectroscopy in pharmacy. Journal of Pharmaceutical and Biomedical Analysis, 17(4-5), 557–616. [Link]

  • Chemistry LibreTexts. (2025). 5.4: Hydrolysis Reactions. [Link]

  • Kumar, V., et al. (2020). Active pharmaceutical ingredient (API) chemicals: a critical review of current biotechnological approaches. Journal of Chemical Technology & Biotechnology, 95(10), 2547-2561. [Link]

  • ResearchGate. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. [Link]

  • Semantic Scholar. (n.d.). Isolation and characterization of piperine from the fruits of black pepper (Piper nigrum). [Link]

  • Oh, D. Y., et al. (2021). Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides. The Journal of Organic Chemistry, 86(17), 11943–11951. [Link]

  • Gore, R. P., et al. (2011). A review on various N-acylation reactions. Der Pharma Chemica, 3(3), 409-421. [Link]

Sources

Application Notes & Protocols for Piperazine Derivatives in Anticancer Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Piperazine Scaffold in Oncology

The six-membered heterocyclic ring containing two nitrogen atoms, known as piperazine, is a cornerstone in modern medicinal chemistry. Its prevalence in U.S. FDA-approved drugs is a testament to its remarkable versatility and favorable pharmacological properties.[1][2] In the realm of oncology, the piperazine moiety is not merely a structural component but a "privileged scaffold." This term reflects its ability to be chemically modified and to interact with a wide array of biological targets implicated in cancer pathogenesis, such as protein kinases, DNA repair enzymes, and cell cycle regulators.[3][4][5] Its flexible binding features allow for potent and selective interactions, making it a recurring motif in numerous successful anticancer agents, including Imatinib, Olaparib, and Palbociclib.[1][2]

The unique physicochemical characteristics imparted by the piperazine ring—such as improved aqueous solubility and bioavailability—enhance the pharmacokinetic profiles of drug candidates, making them more suitable for clinical development.[6] Researchers leverage this scaffold to design novel therapeutics aimed at overcoming the significant challenges of cancer treatment, including drug resistance and the need for targeted therapies with fewer side effects.[3] This guide provides an in-depth exploration of the application of piperazine derivatives in anticancer research, detailing their mechanisms of action and providing robust, field-tested protocols for their evaluation.

Part 1: Major Mechanistic Classes of Piperazine-Containing Anticancer Agents

Piperazine derivatives exert their anticancer effects through diverse mechanisms. Understanding these mechanisms is crucial for designing relevant screening assays and interpreting experimental outcomes.

Tyrosine Kinase Inhibitors (TKIs)

Protein kinases are fundamental regulators of cellular signaling pathways that control cell growth, proliferation, and survival.[7] Their dysregulation is a hallmark of many cancers. The piperazine scaffold is a key structural feature in many TKIs, where it often serves as a linker or a key pharmacophore that interacts with the kinase active site.

  • Mechanism: Piperazine-containing TKIs, such as Imatinib (Gleevec®), function as competitive inhibitors at the ATP-binding site of oncogenic kinases like BCR-ABL, c-Kit, and PDGF-R.[8] By occupying this site, they prevent the phosphorylation of downstream substrates, thereby blocking the pro-proliferative and anti-apoptotic signals that drive cancer growth.[8] The development of TKIs represents a paradigm shift towards targeted cancer therapy.[7]

  • Key Examples:

    • Imatinib: A 2-phenyl amino pyrimidine derivative that specifically inhibits the BCR-ABL fusion protein in Chronic Myeloid Leukemia (CML).[8]

    • Bosutinib: Effective in the treatment of breast cancer.[1]

    • Ponatinib: A potent inhibitor of RET kinase, used in models of medullary thyroid carcinoma.[1]

    • Rociletinib: An effective inhibitor of the Epidermal Growth Factor Receptor (EGFR), particularly in non-small-cell lung cancer.[1][9]

PI3K/Akt/mTOR Pathway Inhibitors

The Phosphoinositide 3-kinase (PI3K) pathway is a critical signaling cascade that is frequently hyperactivated in human cancers, promoting cell survival and proliferation.[10] Several piperazine derivatives have been developed to target key nodes within this pathway.

  • Mechanism: These inhibitors are designed to bind to the catalytic subunit of PI3K isoforms (e.g., PI3Kδ), preventing the conversion of PIP2 to PIP3 and subsequent activation of Akt.[11][12] This blockade of the PI3K/Akt signaling pathway can induce apoptosis in cancer cells.[10]

  • Key Example:

    • 7-(3-(piperazin-1-yl)phenyl)pyrrolo[2,1-f][3][6][13]triazin-4-amine derivatives: Identified as highly potent and selective inhibitors of PI3Kδ.[11]

PARP Inhibitors

Poly (ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1, are crucial for DNA repair, especially in the base excision repair (BER) pathway.[14][15] Inhibiting PARP-1 is a key strategy based on the concept of synthetic lethality.

  • Mechanism: In cancers with mutations in BRCA1 or BRCA2 genes (which are essential for homologous recombination, another DNA repair pathway), inhibiting PARP-1 leads to an accumulation of DNA damage that cannot be repaired, resulting in cell death.[15][16] The piperazine moiety is a feature in several PARP inhibitors, contributing to their binding affinity and pharmacological properties.[14][17]

  • Key Examples:

    • Olaparib: An FDA-approved PARP inhibitor used for the treatment of BRCA-mutated ovarian and breast cancers.[1][14]

    • Apigenin–Piperazine Hybrids: Novel compounds showing potent and selective PARP-1 inhibitory effects.[18]

Part 2: Core Experimental Protocols and Application Notes

This section provides detailed, step-by-step protocols for evaluating the anticancer potential of novel piperazine derivatives. Each protocol is accompanied by "Senior Scientist Notes" to explain the causality behind the steps and ensure experimental integrity.

Protocol: In Vitro Cytotoxicity Assessment using MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product, which can be quantified spectrophotometrically.

Materials:

  • Cancer cell lines (e.g., MDA-MB-231 for breast cancer, HCT-116 for colon cancer).[19][20]

  • Complete growth medium (e.g., DMEM/RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin).

  • Piperazine derivative stock solution (e.g., 10 mM in DMSO).

  • MTT reagent (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution).

  • 96-well cell culture plates.

  • Microplate reader.

Step-by-Step Methodology:

  • Cell Seeding:

    • Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate.

    • Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the piperazine derivative in complete medium from the stock solution. A typical concentration range would be from 0.1 µM to 100 µM.[20]

    • Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the compound.

    • Include Controls:

      • Vehicle Control: Cells treated with medium containing the same percentage of DMSO as the highest compound concentration.

      • Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin).

      • Untreated Control (Blank): Cells in medium only.

  • Incubation:

    • Incubate the plate for 48-72 hours at 37°C, 5% CO2.

  • MTT Addition:

    • After incubation, add 10 µL of MTT reagent (5 mg/mL) to each well.

    • Incubate for another 3-4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

Senior Scientist Notes (Expertise & Causality):

  • Why seed 24 hours prior? This allows the cells to recover from trypsinization and enter the exponential growth phase, ensuring that the observed effects are on proliferating cells, which is the primary target of most anticancer agents.

  • The importance of the vehicle control: DMSO, the common solvent for these compounds, can be cytotoxic at higher concentrations. The vehicle control validates that the observed cell death is due to the piperazine derivative and not the solvent.

  • Choosing the right cell density: Cell density is critical. Too few cells will result in a low signal, while too many can lead to nutrient depletion and contact inhibition, confounding the results. The optimal density should be determined empirically for each cell line.

  • Why measure at 570 nm? This wavelength corresponds to the peak absorbance of the formazan product, providing maximum sensitivity.

Data Presentation and Interpretation:

The results are typically expressed as a percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is a key metric.[4]

CompoundCell LineIC50 (µM)
Derivative A-11A-549 (Lung)5.71[20]
Derivative A-11HCT-116 (Colon)4.26[20]
Vindoline-Piperazine 23MDA-MB-468 (Breast)1.00[6][13]
Vindoline-Piperazine 25HOP-92 (Lung)1.35[6][13]

A lower IC50 value indicates higher potency. Compounds showing promising IC50 values (typically in the low micromolar or nanomolar range) are selected for further mechanistic studies.[6][13]

Protocol: Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry

Principle: This protocol is used to determine the effect of a piperazine derivative on cell cycle progression. Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence in a cell is directly proportional to its DNA content. Flow cytometry can then quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M). A compound that blocks the cell cycle at a specific phase will cause an accumulation of cells in that phase.[19]

Materials:

  • Cancer cells treated with the piperazine derivative (at its IC50 concentration) and controls.

  • Phosphate-Buffered Saline (PBS).

  • 70% ice-cold ethanol.

  • RNase A (100 µg/mL).

  • Propidium Iodide (PI) staining solution (50 µg/mL).

  • Flow cytometer.

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and treat with the piperazine derivative (e.g., at IC50 and 2x IC50) and vehicle control for 24-48 hours.

  • Cell Harvesting:

    • Harvest cells by trypsinization. Collect both adherent and floating cells (to include apoptotic cells).

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Fixation:

    • Discard the supernatant and resuspend the cell pellet in 500 µL of cold PBS.

    • While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells at 500 x g for 5 minutes.

    • Discard the ethanol and wash the pellet with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

  • Incubation and Analysis:

    • Incubate in the dark at room temperature for 30 minutes.

    • Analyze the samples using a flow cytometer.

Senior Scientist Notes (Expertise & Causality):

  • Why fix with ethanol? Ethanol fixation permeabilizes the cell membrane, allowing PI to enter and stain the DNA, while also preserving the cellular structure. Adding it dropwise while vortexing prevents cell clumping.

  • The role of RNase A: PI can also bind to double-stranded RNA. RNase A is included to digest any RNA in the cells, ensuring that the PI signal comes exclusively from DNA, which is crucial for accurate cell cycle analysis.

  • Why collect floating cells? Many cytotoxic agents induce apoptosis, causing cells to detach. Including these floating cells is essential for a complete and accurate picture of the drug's effect, preventing an underestimation of cell death.

Visualization and Interpretation:

The data is visualized as a histogram where the x-axis represents fluorescence intensity (DNA content) and the y-axis represents the cell count. An accumulation of cells in the G2/M phase, for example, would suggest that the compound inhibits mitosis.[4]

G cluster_workflow Cell Cycle Analysis Workflow A 1. Cell Treatment (Piperazine Derivative) B 2. Harvest Cells (Adherent + Floating) A->B C 3. Fixation (Ice-cold 70% Ethanol) B->C D 4. Staining (Propidium Iodide + RNase A) C->D E 5. Flow Cytometry Analysis D->E F 6. Data Interpretation (Cell Cycle Arrest?) E->F

Caption: Workflow for cell cycle analysis using flow cytometry.

Part 3: Mechanistic Pathway Analysis

Once a compound shows potent cytotoxic activity and affects the cell cycle, the next step is to elucidate its molecular mechanism.

Signaling Pathway Diagram: Inhibition of PI3K/Akt Pathway

Many piperazine derivatives function by inhibiting key survival pathways like the PI3K/Akt pathway.[10] Understanding this mechanism is key to rational drug development.

G cluster_pathway PI3K/Akt Signaling Inhibition RTK Growth Factor Receptor (e.g., EGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activates Downstream Downstream Effectors (e.g., mTOR, Bad) Akt->Downstream Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Response Cell Survival & Proliferation Downstream->Response Inhibitor Piperazine Derivative (e.g., PI3K Inhibitor) Inhibitor->PI3K Inhibits

Sources

Quantitative Analysis of Piperazine Derivatives: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides detailed application notes and protocols for the quantitative analysis of piperazine derivatives, a class of compounds integral to the pharmaceutical industry. Piperazine and its derivatives are foundational components in numerous active pharmaceutical ingredients (APIs), making their precise quantification essential for quality control, pharmacokinetic studies, and regulatory compliance.[1][2] This document is designed for researchers, scientists, and drug development professionals, offering a blend of theoretical principles and practical, field-proven methodologies.

Strategic Selection of Analytical Methodology

The choice of an analytical technique for quantifying piperazine derivatives is a critical decision dictated by the sample matrix, the required sensitivity, the physicochemical properties of the analyte, and the available instrumentation. The inherent chemical nature of many piperazine derivatives—often polar and non-volatile with weak or no UV chromophore—presents unique analytical challenges.[1][3]

A logical approach to method selection is paramount. The following decision tree illustrates a typical thought process for choosing the most appropriate analytical technique.

MethodSelection start Define Analyte & Matrix volatility Is the analyte sufficiently volatile & thermally stable? start->volatility chromophore Does the analyte have a strong UV chromophore? volatility->chromophore No gcms GC-MS (with derivatization) volatility->gcms Yes sensitivity Is high sensitivity (e.g., < ng/mL) required? chromophore->sensitivity No hplcuv HPLC-UV (Direct or with derivatization) chromophore->hplcuv Yes lcmsms LC-MS/MS sensitivity->lcmsms Yes other Alternative Methods (e.g., CE, Spectrophotometry) sensitivity->other No

Caption: Decision tree for selecting an analytical method for piperazine derivatives.

Core Analytical Methodologies and Protocols

This section details the most effective and widely adopted techniques for the quantification of piperazine derivatives, complete with step-by-step protocols and validation insights.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for volatile and thermally stable compounds.[4] Since many piperazine derivatives possess polar N-H groups that lead to poor chromatographic peak shape, a derivatization step is often mandatory to increase volatility and thermal stability.[3]

Principle: Derivatization masks the polar functional groups, allowing the analyte to be vaporized and separated on a GC column. The separated components are then ionized and fragmented in the mass spectrometer, providing a unique mass spectrum for identification and quantification.

Protocol: Derivatization and GC-MS Analysis of Piperazine Derivatives

This protocol is adapted from validated methods for piperazine analysis in various matrices.[3][5]

1. Materials and Reagents:

  • Piperazine derivative standard
  • Derivatizing agent: Trifluoroacetic anhydride (TFAA) is a common choice.[3][4] Acetic anhydride is also used.[6]
  • Solvents: Ethyl acetate (GC grade), Methanol (GC grade)
  • Anhydrous sodium sulfate
  • Internal Standard (IS): A structurally similar compound, preferably a stable isotope-labeled version of the analyte.

2. Standard and Sample Preparation:

  • Stock Solution: Prepare a 1 mg/mL stock solution of the piperazine derivative standard in methanol.
  • Working Standards: Create a series of working standards (e.g., 1 to 100 µg/mL) by diluting the stock solution.[3]
  • Sample Preparation: For biological samples like urine or plasma, a solid-phase extraction (SPE) is typically required to clean up the sample before derivatization.[5] For API samples, dissolve an accurately weighed amount in the appropriate solvent.

3. Derivatization Procedure:

  • Pipette 100 µL of the standard or sample solution into a micro-reaction vial.
  • Evaporate the solvent to dryness under a gentle stream of nitrogen.
  • Add 50 µL of ethyl acetate and 50 µL of TFAA to the dry residue.[3][5]
  • Cap the vial tightly and heat at 70°C for 30 minutes.[3][5]
  • Cool the vial to room temperature and evaporate the excess reagent and solvent under nitrogen.
  • Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.[3][5]

4. GC-MS Instrumental Parameters:

ParameterRecommended SettingRationale
Injector Temperature 250°CEnsures efficient vaporization of the derivatized analyte.[4]
Column DB-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µmA non-polar column provides good separation for a wide range of derivatives.[4]
Carrier Gas Helium at 1 mL/min (constant flow)Inert gas standard for GC-MS, providing good efficiency.[7]
Oven Program Initial 80°C (2 min), ramp at 15°C/min to 280°C (hold 5 min)A temperature ramp is crucial for separating components with different boiling points.[3]
Ionization Mode Electron Ionization (EI) at 70 eVStandard EI energy provides reproducible fragmentation patterns for library matching.[4]
Mass Analyzer Quadrupole or Ion TrapCommonly used analyzers providing robust performance.[4]
Scan Range m/z 40-500Covers the expected mass range for the molecular ion and key fragments.[4]

5. Method Validation (E-E-A-T): A robust GC-MS method must be validated according to ICH Q2(R1) guidelines.[8][9][10] Key parameters include:

  • Linearity: Demonstrated over a range like 0.01 to 10 µg/mL.[5]
  • Accuracy & Precision: Intra- and inter-day precision should exhibit a relative standard deviation (RSD) of less than 15%.[5][7]
  • Limit of Detection (LOD) & Quantification (LOQ): For trace analysis in biological fluids, LODs can reach as low as 1-4 ng/mL.[5][11]
High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC-UV is a workhorse in pharmaceutical quality control. For piperazine itself, which lacks a strong UV chromophore, direct detection is challenging at low concentrations.[1] Therefore, a derivatization strategy to introduce a UV-active moiety is often employed.

Principle: The piperazine derivative is reacted with a labeling agent that has a high molar absorptivity. The resulting product is then separated via HPLC and detected by a UV detector. This approach significantly enhances sensitivity.

Protocol: HPLC-UV with Pre-Column Derivatization

This protocol is based on a validated method using NBD-Cl (4-chloro-7-nitrobenzofuran) as the derivatizing agent.[1][2]

1. Materials and Reagents:

  • Piperazine standard
  • NBD-Cl (Sigma Aldrich)
  • Mobile Phase: Acetonitrile, Methanol, Diethylamine (HPLC grade)[1]
  • Diluent: Appropriate solvent for dissolving standards and samples.

2. Chromatographic Conditions:

ParameterRecommended Setting
HPLC System Alliance e2695 with 2998 PDA Detector (or equivalent)[1]
Column Chiralpak IC (250 x 4.6 mm, 5 µm)[1][12]
Mobile Phase Acetonitrile:Methanol:Diethylamine (90:10:0.1, v/v/v)[1][12]
Flow Rate 1.0 mL/min[1][12]
Column Temperature 35°C[1][12]
Detection Wavelength 340 nm[1][12]
Injection Volume 10 µL[1][12]

3. Standard and Sample Preparation:

  • Standard Preparation: Prepare a stock solution of piperazine (e.g., 20 mg in 10 mL). A working standard for derivatization is then prepared by appropriate dilution.[1]
  • Derivatization: The reaction between piperazine and NBD-Cl forms a stable, UV-active derivative. The specifics of the reaction (e.g., temperature, time, pH) must be optimized to ensure complete derivatization.

4. Method Validation Data: This derivatization approach allows for robust quantification at trace levels within an API.

Validation ParameterTypical Performance
Linearity Range 30 to 350 ppm[1][2]
Limit of Detection (LOD) 30 ppm[1]
Limit of Quantification (LOQ) 90 ppm[1]
Accuracy (% Recovery) 104.87 - 108.06%[1]
Precision (%RSD) < 1.13%[1]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For the highest sensitivity and selectivity, particularly in complex biological matrices like plasma or tissue homogenates, LC-MS/MS is the gold standard.[13][14] It combines the separation power of liquid chromatography with the specificity of tandem mass spectrometry.

Principle: The analyte is separated on an LC column, ionized (typically via electrospray ionization - ESI), and a specific precursor ion is selected in the first quadrupole. This ion is fragmented, and a specific product ion is monitored in the third quadrupole. This Multiple Reaction Monitoring (MRM) provides exceptional selectivity and sensitivity.

Protocol: LC-MS/MS for Piperazine Derivatives in Biological Samples

This protocol is a generalized procedure based on established methods for bioanalysis.[13][14]

1. Materials and Reagents:

  • Analyte and a stable isotope-labeled internal standard (e.g., Piperazin-2-one and Piperazin-2-one-d6).[14]
  • Acetonitrile, Methanol, Formic Acid (LC-MS grade).
  • Human Plasma (K2EDTA).

2. Sample Preparation (Protein Precipitation):

  • To 50 µL of plasma, add 10 µL of the internal standard working solution.
  • Add 200 µL of acetonitrile to precipitate proteins.[14]
  • Vortex vigorously for 1 minute.
  • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
  • Transfer the supernatant to a new plate or vial for injection.[14]

3. LC-MS/MS Instrumental Parameters:

ParameterRecommended Setting
LC System UPLC/UHPLC system (e.g., Shimadzu Nexera, Waters ACQUITY)[14]
Column Reversed-phase C18 or HILIC column (e.g., ACQUITY BEH HILIC, 2.1x50mm, 1.7µm)[14]
Mobile Phase Gradient of Acetonitrile/Water with 0.1% Formic Acid
Mass Spectrometer Triple Quadrupole (e.g., SCIEX 5500, Agilent 6400 series)[14]
Ionization Source Electrospray Ionization (ESI), Positive Mode
MRM Transitions Optimized for each specific analyte and internal standard

4. Method Validation (E-E-A-T): Bioanalytical method validation is stringent, focusing on performance in the intended matrix.

  • Linearity: A typical calibration range is 0.1 to 100 ng/mL or 1 to 1000 ng/mL, with a correlation coefficient (r²) > 0.99.[13][14]
  • Accuracy & Precision: Intra- and inter-day precision and accuracy should be within ±15% (±20% at the LLOQ).
  • Matrix Effect: Must be assessed to ensure that components of the biological matrix do not suppress or enhance the analyte signal. The use of a stable isotope-labeled internal standard is the most effective way to correct for matrix effects.[14]

Overall Analytical Workflow and Data Management

A successful quantitative analysis relies on a well-structured workflow, from sample receipt to final data reporting. This ensures traceability, reproducibility, and data integrity.

AnalyticalWorkflow cluster_workflow Quantitative Analysis Workflow sample_receipt Sample Receipt & Login sample_prep Sample Preparation (Extraction, Derivatization) sample_receipt->sample_prep sequence_run LC/GC-MS Sequence Run sample_prep->sequence_run instrument_setup Instrument Setup & Calibration instrument_setup->sequence_run data_processing Data Processing (Integration, Quantification) sequence_run->data_processing data_review Data Review & QC Check data_processing->data_review report_generation Report Generation data_review->report_generation

Caption: General workflow for the quantitative analysis of piperazine derivatives.

Conclusion

The accurate quantification of piperazine derivatives is a non-trivial but essential task in pharmaceutical development. The choice of analytical method—be it GC-MS, HPLC-UV, or LC-MS/MS—must be tailored to the specific requirements of the analysis. GC-MS is highly effective for volatile derivatives, often requiring a derivatization step. HPLC-UV provides a robust and accessible option for quality control, especially when derivatization is used to enhance sensitivity for compounds lacking a native chromophore. For ultimate performance in terms of sensitivity and selectivity, particularly in complex biological matrices, LC-MS/MS is the undisputed method of choice. Each protocol presented herein, when subjected to rigorous validation according to ICH guidelines, provides a trustworthy and authoritative system for generating high-quality quantitative data.

References

  • Darwish, I. A., Hussein, S. A., Mahmoud, A. M., & Hassan, A. I. (1997). Spectrophotometric determination of some pharmaceutical piperazine derivatives through charge-transfer and ion-pair complexation reactions. Journal of Pharmaceutical and Biomedical Analysis, 15(11), 1679–1685. Retrieved January 11, 2026, from [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy. Retrieved January 11, 2026, from [Link]

  • Spectrophotometric Determination of Piperazine and Its Salts in Pharmaceuticals. (1990). Journal of AOAC INTERNATIONAL. Retrieved January 11, 2026, from [Link]

  • Navaneeswari, R., & Reddy, P. R. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(1), 350-356. Retrieved January 11, 2026, from [Link]

  • Skarping, G., Dalene, M., & Brorson, T. (1989). Determination of piperazine in working atmosphere and in human urine using derivatization and capillary gas chromatography with nitrogen- and mass-selective detection. Journal of Chromatography, 479(1), 125–135. Retrieved January 11, 2026, from [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). U.S. Food and Drug Administration. Retrieved January 11, 2026, from [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). U.S. Food and Drug Administration. Retrieved January 11, 2026, from [Link]

  • Quality Guidelines. (n.d.). International Council for Harmonisation. Retrieved January 11, 2026, from [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. (2024). Starodub. Retrieved January 11, 2026, from [Link]

  • Vlessidis, A. G., & Evmiridis, N. P. (2000). GRAVIMETRIC AND SPECTROPHOTOMETRIC METHODS FOR THE DETERMINATION OF PIPERAZINE. PICROLONIC VS. PICRIC ACID. Analytical Letters, 33(7), 1349–1365. Retrieved January 11, 2026, from [Link]

  • Spectrophotometric determination of some pharmaceutical piperazine derivatives by charge-transfer and ion-pair complexation methods. (2002). Semantic Scholar. Retrieved January 11, 2026, from [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (2012). ResearchGate. Retrieved January 11, 2026, from [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. (n.d.). United Nations Office on Drugs and Crime. Retrieved January 11, 2026, from [Link]

  • Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination. (2020). Scholars.Direct. Retrieved January 11, 2026, from [Link]

  • Determination of piperazine derivatives in “Legal Highs”. (2014). ResearchGate. Retrieved January 11, 2026, from [Link]

  • Kwiecień, A., Krzek, J., & Walczak, M. (2020). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. Molecules (Basel, Switzerland), 25(23), 5649. Retrieved January 11, 2026, from [Link]

  • Method for extraction and derivatization of piperazine residues in tissue of fowls and pigs. (2016). Google Patents.
  • Novel Method for the Determination of Piperazine in Pharmaceutical Drug Substances Using Hydrophilic Interaction Chromatography and Evaporative Light Scattering Detection. (2012). ResearchGate. Retrieved January 11, 2026, from [Link]

  • Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X'. (2020). Scholars.Direct. Retrieved January 11, 2026, from [Link]

  • GCMS Total Ion Chromatograms of piperazine derivative mixture. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved January 11, 2026, from [Link]

  • The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD. (2018). Taylor & Francis Online. Retrieved January 11, 2026, from [Link]

  • Spectrophotometric Estimation of Piperazine in Dosage forms using Dichlone and Acetaldehyde. (1996). Indian Journal of Pharmaceutical Sciences. Retrieved January 11, 2026, from [Link]

  • Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies. (2023). MDPI. Retrieved January 11, 2026, from [Link]

  • A Review on Analytical Methods for Piperazine Determination. (2022). NTU Journal of Pure Sciences. Retrieved January 11, 2026, from [Link]

Sources

Application Note: A Comprehensive Guide to the Development and Validation of a Stability-Indicating HPLC-UV Method for Piperazine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed, science-driven guide for the development and validation of a robust stability-indicating High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the quantification of piperazine and its related compounds. Piperazine, a core moiety in many active pharmaceutical ingredients (APIs), presents analytical challenges due to its lack of a native chromophore and its basic nature. This guide outlines a systematic approach, beginning with the foundational principles of analyte chemistry, moving through a strategic method development process involving pre-column derivatization, and culminating in a comprehensive validation protocol compliant with the International Council for Harmonisation (ICH) guidelines. We will delve into the rationale behind critical experimental choices, from stationary phase selection to mobile phase optimization, to mitigate common issues like peak tailing. Detailed, step-by-step protocols for derivatization, method validation, and forced degradation studies are provided to ensure the final method is accurate, precise, and specific for its intended purpose in a drug development and quality control environment.

Introduction: The Analytical Challenge of Piperazine

Piperazine is a six-membered heterocyclic compound containing two nitrogen atoms at opposite positions.[1] This structural motif is a fundamental building block in a wide array of pharmaceuticals, including anthelmintics, antihistamines, and antipsychotics.[2] The accurate quantification of piperazine, either as a starting material, an impurity, or a metabolite, is a critical aspect of ensuring pharmaceutical quality and safety.

The primary analytical hurdles associated with piperazine are twofold:

  • Lack of a UV Chromophore: The piperazine ring itself does not possess a significant chromophore, rendering direct UV detection at standard HPLC wavelengths (e.g., >220 nm) highly insensitive and impractical for trace-level analysis.[3]

  • Basic Nature: As a diprotic weak base with pKa values of approximately 5.35 and 9.73, piperazine is protonated at acidic to neutral pH.[4][5] This characteristic can lead to strong interactions with residual acidic silanol groups on conventional silica-based HPLC columns, resulting in poor peak shape, characterized by significant tailing.[6][7]

To overcome these challenges, a well-designed analytical method must incorporate strategies for both enhancing detectability and ensuring good chromatographic performance. This guide will focus on a widely accepted and robust approach: pre-column derivatization to introduce a UV-active moiety, followed by reversed-phase HPLC with careful control of chromatographic parameters.

Foundational Strategy: Derivatization and Chromatographic Control

Our method development is built on a logical, two-pronged strategy:

  • Pre-column Derivatization with NBD-Cl: To enable sensitive UV detection, we will employ a derivatization reaction with 4-Chloro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl). NBD-Cl is a highly effective reagent that reacts with primary and secondary amines, like those in piperazine, to form a stable, intensely colored, and fluorescent adduct.[8][9] The resulting NBD-piperazine derivative exhibits strong absorbance in the visible region (around 465 nm), moving it far from potential interferences at lower UV wavelengths and significantly enhancing detection sensitivity.[10]

  • Reversed-Phase HPLC with pH Control and Modern Column Chemistry: To address the challenges of analyzing a basic compound, we will utilize a modern, high-purity, end-capped C18 column. These columns are designed to minimize the presence of accessible, acidic silanol groups.[2] Furthermore, we will carefully control the mobile phase pH and composition to ensure consistent protonation of the analyte and minimize undesirable secondary ionic interactions, thereby achieving symmetric, well-defined peaks.[3]

Experimental Protocols

Materials and Reagents
  • Piperazine reference standard (Sigma-Aldrich or equivalent)

  • 4-Chloro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) (Biotium or equivalent)[9]

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Sodium Borate (ACS grade)

  • Boric Acid (ACS grade)

  • Hydrochloric Acid (ACS grade)

  • Sodium Hydroxide (ACS grade)

  • Hydrogen Peroxide (30%, ACS grade)

  • Water (HPLC grade, e.g., from a Milli-Q® system)

Protocol 1: Pre-column Derivatization of Piperazine

This protocol details the procedure for creating a UV-active derivative of piperazine suitable for HPLC analysis.

1. Preparation of Borate Buffer (100 mM, pH 8.5):

  • Dissolve 6.18 g of boric acid in 1 L of HPLC grade water.
  • Adjust the pH to 8.5 with a 1 M sodium hydroxide solution.

2. Preparation of NBD-Cl Reagent Solution (10 mg/mL):

  • Accurately weigh 100 mg of NBD-Cl and dissolve it in 10 mL of acetonitrile.
  • Prepare this solution fresh daily and protect it from light.

3. Preparation of Piperazine Standard Stock Solution (1 mg/mL):

  • Accurately weigh 10 mg of piperazine reference standard and dissolve it in 10 mL of borate buffer.

4. Derivatization Reaction:

  • In a clean, amber glass vial, mix 100 µL of the piperazine standard stock solution with 800 µL of borate buffer.
  • Add 100 µL of the NBD-Cl reagent solution to the vial.
  • Cap the vial tightly and vortex for 30 seconds.
  • Place the vial in a heating block or water bath at 60°C for 30 minutes.
  • After incubation, cool the vial to room temperature.
  • The resulting solution contains the derivatized piperazine at a nominal concentration of 100 µg/mL. This solution is now ready for HPLC analysis.
Protocol 2: HPLC-UV Method Development and Optimization

The following represents a well-reasoned starting point for method development, based on the principles discussed.

Initial Chromatographic Conditions:

ParameterRecommended ConditionRationale
HPLC Column High-purity, end-capped C18, 150 mm x 4.6 mm, 3.5 µmMinimizes silanol interactions, providing better peak shape for basic analytes.[2]
Mobile Phase A 0.1% Formic Acid in WaterMaintains an acidic pH (~2.7) to ensure consistent protonation of any residual basic sites on the stationary phase and the analyte, improving peak shape.
Mobile Phase B AcetonitrileA common, effective organic modifier for reversed-phase chromatography.
Gradient Elution 0-2 min: 30% B2-10 min: 30% to 80% B10-12 min: 80% B12-13 min: 80% to 30% B13-18 min: 30% B (re-equilibration)A gradient is necessary to elute the relatively non-polar NBD-piperazine derivative while ensuring that any unreacted, polar NBD-Cl or its hydrolysis products elute earlier.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column, providing good efficiency and reasonable run times.
Column Temperature 30°CProvides better run-to-run reproducibility of retention times and can improve peak efficiency.
Detection Wavelength 465 nmThis is the typical absorbance maximum for NBD-amine adducts, offering high sensitivity and selectivity.[10]
Injection Volume 10 µLA suitable volume to avoid column overload while ensuring adequate signal.

Method Optimization Workflow:

The initial conditions should provide a good starting point. Optimization follows a systematic process to achieve the desired performance, focusing on resolution, peak symmetry, and run time.

Method_Optimization_Workflow Start Initial Chromatographic Conditions Eval1 Evaluate Resolution (Rs > 2.0) and Tailing Factor (Tf < 1.5) Start->Eval1 AdjustGradient Adjust Gradient Slope (e.g., shallow the gradient for better resolution) Eval1->AdjustGradient Rs < 2.0 AdjustpH Modify Mobile Phase pH/Additive (e.g., try 0.1% TFA or a phosphate buffer at pH 3.0) Eval1->AdjustpH Tf > 1.5 Final Optimized Method Achieved Eval1->Final Criteria Met AdjustGradient->Eval1 AdjustpH->Eval1 ChangeColumn Select Alternative Column (e.g., Phenyl-Hexyl or different C18 chemistry) AdjustpH->ChangeColumn If tailing persists ChangeColumn->Eval1

Caption: A logical workflow for HPLC method optimization.

Method Validation Protocol (as per ICH Q2(R1))

Once the method is optimized, it must be validated to demonstrate its suitability for the intended purpose.[11][12] The following validation parameters should be assessed.

ParameterProtocol SummaryExample Acceptance Criteria
Specificity Analyze blank (diluent), placebo (if applicable), piperazine standard, and a sample subjected to forced degradation.The piperazine peak should be free from interference from blank, placebo, and degradation products. Peak purity should pass (e.g., using a PDA detector).
Linearity Prepare at least five concentrations of derivatized piperazine, typically from 50% to 150% of the target concentration. Plot peak area vs. concentration.Correlation coefficient (r²) ≥ 0.999. Y-intercept should be insignificant.
Accuracy Analyze samples of a known concentration (e.g., spiked placebo) at three levels (e.g., 80%, 100%, 120%) in triplicate.Mean recovery should be within 98.0% to 102.0%.
Precision Repeatability: Six replicate injections of a 100% concentration standard.Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument.Repeatability: RSD ≤ 1.0%.Intermediate Precision: Overall RSD ≤ 2.0%.
Limit of Detection (LOD) & Limit of Quantitation (LOQ) Determine based on signal-to-noise ratio (S/N) (LOD ≈ 3:1, LOQ ≈ 10:1) or from the standard deviation of the response and the slope of the linearity curve.LOD and LOQ should be reported and demonstrated to be sufficiently low for the intended application (e.g., impurity analysis).
Robustness Deliberately vary method parameters (e.g., flow rate ±10%, column temp ±5°C, mobile phase pH ±0.2 units) and assess the impact on system suitability.System suitability criteria (e.g., tailing factor, resolution) must be met under all varied conditions.

Forced Degradation (Stress Testing) Protocol

To establish the stability-indicating nature of the method, forced degradation studies are performed as recommended by ICH guideline Q1A(R2).[13][14] The goal is to achieve 5-20% degradation of the API.

1. Preparation of Stress Samples:

  • Prepare five separate solutions of piperazine in a suitable solvent.
  • Acid Hydrolysis: Add 1 M HCl and heat at 80°C for 2 hours.
  • Base Hydrolysis: Add 1 M NaOH and heat at 80°C for 2 hours.
  • Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature for 4 hours.
  • Thermal Degradation: Heat a solution at 80°C for 24 hours.
  • Photolytic Degradation: Expose a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.[15]
  • For each condition, also prepare a blank solution stored under the same conditions.

2. Analysis:

  • After the stress period, neutralize the acid and base samples.
  • Derivatize all stressed samples, including an unstressed control, using the protocol described in section 3.2.
  • Analyze the derivatized samples using the validated HPLC method.

3. Data Evaluation:

  • Evaluate the chromatograms for the appearance of new peaks (degradants) and a decrease in the peak area of the parent piperazine peak.

  • Use a photodiode array (PDA) detector to assess the peak purity of the parent piperazine peak in the presence of its degradants.

  • The method is considered stability-indicating if all degradation products are successfully resolved from the parent peak and from each other.

    Forced_Degradation_Workflow Start Prepare Piperazine Stock Solution Stress Apply Stress Conditions Start->Stress Acid Acid Hydrolysis (HCl, Heat) Stress->Acid Base Base Hydrolysis (NaOH, Heat) Stress->Base Oxidation Oxidation (H2O2) Stress->Oxidation Thermal Thermal (Heat) Stress->Thermal Photo Photolytic (ICH Q1B Light) Stress->Photo Derivatize Neutralize (if needed) & Derivatize with NBD-Cl Acid->Derivatize Base->Derivatize Oxidation->Derivatize Thermal->Derivatize Photo->Derivatize Analyze Analyze by Validated HPLC-UV Method Derivatize->Analyze Evaluate Evaluate Peak Purity, Resolution, and Mass Balance Analyze->Evaluate Pass Method is Stability-Indicating Evaluate->Pass Pass Fail Method Not Specific (Requires Re-optimization) Evaluate->Fail Fail

    Caption: Workflow for conducting forced degradation studies.

Conclusion

This application note provides a comprehensive and scientifically grounded framework for developing a robust, sensitive, and stability-indicating HPLC-UV method for the analysis of piperazine compounds. By combining a strategic pre-column derivatization step with NBD-Cl and a carefully optimized reversed-phase chromatographic method, the inherent analytical challenges of piperazine can be effectively overcome. The detailed protocols for method development, validation according to ICH Q2(R1), and forced degradation studies offer a clear and reproducible pathway for researchers and scientists in the pharmaceutical industry. Adherence to these principles will ensure the generation of high-quality, reliable data suitable for regulatory submission and routine quality control.

References

  • ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Phenomenex. HPLC Tech Tip: Peak Tailing of Basic Analytes. [Link]

  • Element Lab Solutions. Peak Tailing in HPLC. [Link]

  • FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Food and Drug Administration. [Link]

  • Labcompare. (2021). LABTips: How to Prevent Tailing Peaks in HPLC. [Link]

  • ICH. (1996). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • European Medicines Agency. (1995). Note for Guidance on Validation of Analytical Procedures: Text and Methodology (CPMP/ICH/381/95). [Link]

  • ResolveMass Laboratories. Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • Chrom Tech, Inc. What Causes Peak Tailing in HPLC?. [Link]

  • LCGC. (2023). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. (2023). A Review on HPLC Method Development and Validation in Forced Degradation Studies. [Link]

  • Pharmaceutical Outsourcing. (2012). Forced Degradation to Develop Stability-indicating Methods. [Link]

  • BioProcess International. Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

  • Onyx scientific. A practical guide to forced degradation and stability studies for drug substances. [Link]

  • ResearchGate. (2009). p K a Values of Some Piperazines at (298, 303, 313, and 323) K. [Link]

  • Journal of Chemical and Pharmaceutical Research. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]

  • Wikipedia. Piperazine. [Link]

  • Cheméo. Piperazine (CAS 110-85-0) - Chemical & Physical Properties. [Link]

  • University of Regina. pKa Values of Some Piperazines at (298, 303, 313, and 323) K. [Link]

  • ResearchGate. Reaction mechanism between NBD-Cl and three examples of nucleophiles (morpholine, piperidine and pyrrolidine) groups. [Link]

  • National Institutes of Health. (2023). Novel Derivatives of Nitrobenzofurazan with Chromogenic and Fluorogenic Properties. [Link]

  • Interchim. FluoProbes®. [Link]

Sources

Authored by: Senior Application Scientist, Gemini Laboratories

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 2-Methyl-1-(piperazin-1-yl)propan-1-one

Abstract

This document provides a comprehensive guide for the qualitative and quantitative analysis of this compound (CAS: 71260-16-7), a key intermediate in pharmaceutical synthesis, using Gas Chromatography-Mass Spectrometry (GC-MS).[1] The protocols herein are designed for researchers, analytical scientists, and drug development professionals, offering a robust methodology from sample preparation to data interpretation. We will delve into the rationale behind instrumental parameter selection, ensuring a deep understanding of the analytical process. The method utilizes electron ionization (EI) to generate reproducible fragmentation patterns for confident compound identification.

Introduction and Analytical Principle

This compound is a piperazine derivative with the molecular formula C₈H₁₆N₂O and a molecular weight of 156.23 g/mol .[2][3] Its analysis is critical for purity assessment, reaction monitoring, and quality control in pharmaceutical manufacturing. Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal analytical technique for this purpose, combining the powerful separation capabilities of gas chromatography with the sensitive and specific detection of mass spectrometry.

The methodology is predicated on the following principles:

  • Gas Chromatography (GC): The analyte, dissolved in a suitable volatile solvent, is injected into the GC system. It is vaporized and carried by an inert gas (helium) through a capillary column. Separation is achieved based on the compound's boiling point and its differential interactions with the column's stationary phase. Less volatile compounds or those with stronger interactions will elute later.

  • Mass Spectrometry (MS): As the separated analyte elutes from the GC column, it enters the MS ion source. Here, high-energy electrons (typically 70 eV) bombard the molecule, causing it to ionize and fragment in a reproducible manner.[4][5] These charged fragments are then separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z) and detected, generating a unique mass spectrum that serves as a chemical fingerprint.

Experimental Workflow and Design

The overall analytical process is a sequential workflow designed to ensure reproducibility and accuracy. The key stages involve meticulous sample preparation, optimized chromatographic separation, and precise mass spectrometric detection, followed by rigorous data analysis.

GCMS_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Interpretation Standard_Prep Standard Preparation (Stock & Working Solutions) Sample_Prep Sample Preparation (Dissolution in Methanol) Injection GC Injection (Vaporization) Sample_Prep->Injection Separation Chromatographic Separation (Capillary Column) Injection->Separation Ionization MS Ionization & Fragmentation (EI, 70 eV) Separation->Ionization Detection Mass Detection (Quadrupole Analyzer) Ionization->Detection TIC_Analysis TIC Analysis (Identify Peak & Retention Time) Detection->TIC_Analysis Spectrum_Analysis Mass Spectrum Interpretation (Identify Molecular Ion & Fragments) TIC_Analysis->Spectrum_Analysis Identification Compound Confirmation (Library Match / Manual Interpretation) Spectrum_Analysis->Identification

Caption: High-level workflow for GC-MS analysis.

Detailed Application Protocol

This protocol provides a validated starting point for the analysis. Optimization may be required based on the specific instrumentation and sample matrix.

Reagents and Materials
  • This compound standard (≥97% purity)

  • Methanol (HPLC or GC grade)

  • Acetonitrile (HPLC or GC grade)

  • Helium (99.999% purity or higher)

  • Volumetric flasks, pipettes, and autosampler vials with caps

Standard Solution Preparation
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of the standard and dissolve it in a 10 mL volumetric flask with methanol.

  • Working Standards: Perform serial dilutions from the stock solution to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) in methanol. These are used to establish a calibration curve for quantification.

Sample Preparation
  • Dissolve the sample containing this compound in a suitable volatile solvent such as methanol or acetonitrile to achieve a concentration within the calibrated range.[4]

  • Vortex the solution to ensure complete dissolution.

  • If particulates are present, filter the solution through a 0.45 µm syringe filter into a GC vial.

GC-MS Instrumental Parameters

The selection of instrumental parameters is critical for achieving good chromatographic resolution and sensitive detection. A non-polar or medium-polarity column is recommended for piperazine derivatives.[4][6]

Parameter Recommended Setting Justification
GC System
Injector PortSplit/SplitlessAllows for a wide range of sample concentrations.
Injector Temperature250 °CEnsures efficient and rapid vaporization of the analyte without thermal degradation.[4][6][7]
Injection Volume1 µLStandard volume to prevent column overloading.
Carrier GasHeliumInert gas providing good chromatographic efficiency.[5][6]
Flow Rate1.0 mL/min (Constant Flow)Optimal flow rate for most standard capillary columns to ensure good separation.
ColumnDB-5MS (or equivalent 5% Phenyl-Methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thicknessA robust, versatile column suitable for separating a wide range of semi-volatile compounds, including N-heterocycles.[4][5]
Oven ProgramInitial: 70 °C, hold 2 min. Ramp: 15 °C/min to 300 °C, hold 5 min.The initial low temperature helps focus the analytes at the head of the column. The ramp rate is optimized to separate the analyte from solvent and potential impurities.[4]
MS System
Ionization ModeElectron Ionization (EI)Standard, robust ionization technique that produces reproducible and library-searchable mass spectra.[4][5]
Ionization Energy70 eVThe standard energy for EI, providing consistent fragmentation patterns for library comparison.[4][5]
Mass AnalyzerQuadrupoleCommon, reliable mass filter for routine analysis.[4]
Scan Rangem/z 40 - 500A wide enough range to detect the molecular ion (m/z 156) and its key fragments.[4]
Ion Source Temp.230 °CPrevents condensation of the analyte while minimizing thermal degradation.[5]
Transfer Line Temp.280 °CEnsures the analyte remains in the gas phase as it transfers from the GC to the MS, preventing peak tailing.[5]

Data Analysis and Interpretation

Total Ion Chromatogram (TIC)

The primary output from the GC-MS is the Total Ion Chromatogram (TIC), which plots the total ion intensity against retention time. The peak for this compound should be sharp and symmetrical. The retention time is a characteristic property under a specific method and can be used for preliminary identification.

Mass Spectrum and Fragmentation Pattern

By analyzing the mass spectrum of the target peak, a definitive identification can be made.

  • Molecular Ion (M⁺): The molecular ion peak is expected at m/z 156 , corresponding to the molecular weight of the compound [C₈H₁₆N₂O]⁺. The presence of this peak is a strong indicator of the compound's identity.

  • Key Fragments: The fragmentation of the molecular ion is governed by the stability of the resulting carbocations and radicals. The structure of this compound suggests several likely cleavage pathways, primarily around the amide bond and within the piperazine ring. The most stable fragments will produce the most intense peaks in the spectrum.

Proposed Fragmentation Pathway:

Caption: Proposed EI fragmentation of the analyte.

  • α-Cleavage: The bonds adjacent to the carbonyl group and the piperazine nitrogen are susceptible to cleavage.

    • Cleavage between the carbonyl carbon and the piperazine ring can yield an isobutyryl cation at m/z 71 or a piperazine-containing fragment.

    • A common fragmentation for N-acyl piperazines involves cleavage to form a piperazine-containing cation. A likely fragment would be at m/z 97 , resulting from the loss of the isobutyryl group and rearrangement. This is often a very stable and abundant ion.

  • Further Fragmentation: The isobutyryl cation (m/z 71) can lose a neutral carbon monoxide (CO) molecule to form the isopropyl cation at m/z 43 , which is typically a very stable secondary carbocation and thus produces a strong signal.[8]

The resulting mass spectrum should be compared against a reference spectrum from a trusted library (e.g., NIST, Wiley) or one generated in-house from a certified reference standard for definitive confirmation.

Conclusion

The GC-MS method detailed in this application note provides a reliable and robust framework for the analysis of this compound. By understanding the principles behind the chosen parameters, researchers can confidently implement and adapt this protocol for various applications, from routine quality control to complex research and development. The combination of chromatographic retention time and the unique mass spectral fragmentation pattern allows for unambiguous identification and accurate quantification of the analyte.

References

  • Reddy, G. V., & Reddy, P. (2011). Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances. ResearchGate. Retrieved from [Link]

  • United Nations Office on Drugs and Crime (UNODC). (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

  • Moreira, P., da Silva, D. D., Cunha, S., et al. (2020). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination. Scholars.Direct. Retrieved from [Link]

  • Analytical CHEMISTRY. (n.d.). Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances. Retrieved from [Link]

  • Olajos, S., & Sztaniszláv, D. (1986). Gas chromatographic method for determination of a piperazine derivative (Trelibet) and its metabolites in human plasma and urine. Journal of Chromatography B: Biomedical Sciences and Applications, 378(1), 155-162. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • BIOSYNCE. (n.d.). This compound CAS 71260-16-7. Retrieved from [Link]

  • Clark, J. (n.d.). Fragmentation Patterns in Mass Spectra. Chemguide. Retrieved from [Link]

Sources

Application Notes and Protocols: A Guide to the Experimental Design for Testing Piperazine-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Piperazine Scaffold in Modern Drug Discovery

The piperazine ring is a privileged scaffold in medicinal chemistry, recognized for its prevalence in a wide array of biologically active compounds.[1] This six-membered heterocyclic ring containing two nitrogen atoms offers a unique combination of properties, including aqueous solubility, tunable basicity, and conformational flexibility, making it a versatile building block in drug design.[2][3] Piperazine derivatives have been successfully developed into drugs for a multitude of therapeutic areas, including oncology, infectious diseases, and neurological disorders.[4][5] Their ability to engage with a diverse range of biological targets, such as G protein-coupled receptors, ion channels, and enzymes, underscores their importance in the pharmaceutical landscape.[5]

The mechanism of action of piperazine-based compounds is highly dependent on the overall molecular structure and the nature of the substituents on the piperazine ring. For instance, some piperazine-containing anthelmintics function by modulating GABA receptors in parasites, leading to paralysis and expulsion from the host.[6][7][8] In oncology, piperazine derivatives have been designed to inhibit key signaling molecules like microtubules and various kinases, thereby inducing apoptosis in cancer cells.[9][10] Given this broad spectrum of activity, a robust and well-defined experimental cascade is crucial for the successful identification and characterization of novel piperazine-based inhibitors.

This guide provides a comprehensive framework for the preclinical experimental design of piperazine-based inhibitors, from initial high-throughput screening to detailed mechanistic studies. The protocols and workflows outlined herein are designed to ensure scientific rigor and provide researchers with the tools to confidently advance promising candidates through the drug discovery pipeline.

I. The Inhibitor Discovery and Characterization Funnel

A logical and staged approach is essential for the efficient evaluation of a library of piperazine-based compounds. The following workflow illustrates a typical screening funnel, designed to progressively narrow down the number of compounds to a select few with the most promising therapeutic potential.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Confirmation & Dose-Response cluster_2 Phase 3: Lead Optimization & Mechanistic Studies HTS High-Throughput Screening (HTS) (Biochemical or Cell-Based Assay) Hit_Identification Hit Identification (Potency & Efficacy Cutoffs) HTS->Hit_Identification Dose_Response Dose-Response & IC50 Determination Hit_Identification->Dose_Response Confirmed Hits Hit_Confirmation Hit Confirmation (Orthogonal Assays) Dose_Response->Hit_Confirmation MOA_Studies Mechanism of Action (MOA) Studies (e.g., Enzyme Kinetics, Binding Assays) Hit_Confirmation->MOA_Studies Validated Hits Lead_Selection Lead Candidate Selection MOA_Studies->Lead_Selection Selectivity Selectivity & Off-Target Profiling Selectivity->Lead_Selection Cellular_Activity Cellular Efficacy & Cytotoxicity Cellular_Activity->Lead_Selection

Caption: A typical drug discovery screening funnel.

II. Phase 1: High-Throughput Screening (HTS) for Hit Identification

The initial step in identifying active piperazine-based compounds is typically a high-throughput screen (HTS). The choice between a biochemical or a cell-based assay for the primary screen depends on the nature of the target and the desired information.

A. Biochemical Assays

Biochemical assays are performed in a cell-free system and directly measure the effect of a compound on a purified target protein, such as an enzyme or receptor.[11] These assays are often preferred for initial screening due to their simplicity, lower cost, and reduced potential for compound interference with cellular processes.[12]

Protocol 1: Generic Enzyme Inhibition Assay (e.g., Kinase Assay)

This protocol provides a general framework for a fluorescence-based kinase assay.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (e.g., a peptide)

  • ATP (Adenosine triphosphate)

  • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Fluorescent detection reagent (e.g., ADP-Glo™, Promega)

  • Piperazine-based compound library (typically dissolved in DMSO)

  • Positive control inhibitor (known inhibitor of the target kinase)

  • Negative control (DMSO vehicle)

  • 384-well assay plates (low-volume, black)

Procedure:

  • Compound Plating: Dispense a small volume (e.g., 50 nL) of each compound from the library into the wells of the 384-well plate. Also, include wells with the positive control inhibitor and DMSO vehicle.

  • Enzyme Addition: Add the purified kinase, diluted in kinase buffer, to all wells.

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 15-30 minutes) to allow the compounds to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding a mixture of the substrate and ATP to all wells.

  • Reaction Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a set time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

  • Reaction Termination and Detection: Stop the reaction and detect the product formation using a suitable detection reagent. For the ADP-Glo™ assay, this involves adding a reagent that depletes the remaining ATP and then a second reagent that converts the ADP produced into a luminescent signal.

  • Data Acquisition: Read the plate on a microplate reader capable of detecting the appropriate signal (e.g., luminescence, fluorescence).

  • Data Analysis: Calculate the percent inhibition for each compound relative to the positive and negative controls.

B. Cell-Based Assays

Cell-based assays measure the effect of a compound on a specific cellular process or pathway within a living cell.[13][14] These assays provide more physiologically relevant data as they account for factors like cell permeability and metabolism.[15][16]

Protocol 2: Cell Proliferation/Viability Assay (e.g., MTT or CellTiter-Glo®)

This protocol describes a common method to assess the effect of compounds on cancer cell proliferation.

Materials:

  • Cancer cell line expressing the target of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Piperazine-based compound library

  • Positive control (e.g., a known cytotoxic agent)

  • Negative control (DMSO vehicle)

  • 96- or 384-well clear-bottom cell culture plates

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay reagent (Promega)

  • Solubilization solution (for MTT assay)

Procedure:

  • Cell Seeding: Seed the cells into the wells of a microplate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the piperazine-based compounds. Include positive and negative controls.

  • Incubation: Incubate the plates for a specific period (e.g., 48-72 hours) under standard cell culture conditions (37°C, 5% CO2).

  • Viability Assessment:

    • MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals. Add a solubilization solution to dissolve the formazan crystals.

    • CellTiter-Glo® Assay: Add the CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.

  • Data Acquisition: Read the absorbance (for MTT) or luminescence (for CellTiter-Glo®) on a microplate reader.

  • Data Analysis: Calculate the percent cell viability for each compound concentration and determine the IC50 value (the concentration that inhibits cell growth by 50%).

III. Phase 2: Hit Confirmation and Dose-Response Analysis

Hits identified from the primary screen need to be confirmed and their potency determined more accurately.

A. Dose-Response Curves and IC50 Determination

Compounds that show significant activity in the primary screen are then tested over a range of concentrations to generate a dose-response curve. This allows for the calculation of the half-maximal inhibitory concentration (IC50), a key measure of a compound's potency.

ParameterDescription
IC50 The concentration of an inhibitor required to reduce the activity of a biological target or process by 50%.
EC50 The concentration of a drug that gives half-maximal response.
Hill Slope A measure of the steepness of the dose-response curve, which can provide insights into the binding cooperativity.
B. Orthogonal Assays

To rule out false positives from the primary screen, it is crucial to confirm the activity of the hits using an orthogonal assay. This is a different assay format that measures the same biological endpoint through a different detection method. For example, if the primary screen was a fluorescence-based enzyme assay, an orthogonal assay could be a label-free method like Surface Plasmon Resonance (SPR).

IV. Phase 3: Lead Optimization and Mechanistic Studies

Validated hits are further characterized to understand their mechanism of action (MOA), selectivity, and cellular effects.

A. Mechanism of Action (MOA) Studies

Understanding how an inhibitor interacts with its target is critical for lead optimization.

Protocol 3: Enzyme Kinetics to Determine Mode of Inhibition

This protocol outlines how to determine if an inhibitor is competitive, non-competitive, or uncompetitive.[17]

Materials:

  • Purified enzyme

  • Substrate

  • Piperazine-based inhibitor

  • Enzyme buffer

  • Detection system (as in Protocol 1)

Procedure:

  • Varying Substrate and Inhibitor Concentrations: Set up a matrix of reactions with varying concentrations of both the substrate and the inhibitor.

  • Measure Initial Reaction Velocities: For each condition, measure the initial rate of the enzymatic reaction.

  • Data Analysis: Plot the data using a double-reciprocal plot (Lineweaver-Burk plot) where 1/velocity is plotted against 1/[substrate concentration].

    • Competitive Inhibition: The lines will intersect on the y-axis.

    • Non-competitive Inhibition: The lines will intersect on the x-axis.

    • Uncompetitive Inhibition: The lines will be parallel.

G cluster_0 Inhibitor Binding cluster_1 Modes of Inhibition Inhibitor Inhibitor (I) Competitive Competitive (I binds to E) Inhibitor->Competitive Noncompetitive Non-competitive (I binds to E or ES) Inhibitor->Noncompetitive Uncompetitive Uncompetitive (I binds to ES) Inhibitor->Uncompetitive Enzyme Enzyme (E) ES_Complex ES Complex Enzyme->ES_Complex + S Enzyme->Competitive Enzyme->Noncompetitive Substrate Substrate (S) ES_Complex->Noncompetitive ES_Complex->Uncompetitive

Caption: Different modes of enzyme inhibition.

B. Selectivity and Off-Target Profiling

It is important to assess the selectivity of the piperazine-based inhibitors against a panel of related and unrelated targets. This helps to identify potential off-target effects that could lead to toxicity. This is often done through broad screening panels offered by contract research organizations (CROs).

C. Cellular Efficacy and Cytotoxicity

The ultimate goal is to develop a compound that is effective in a cellular context with minimal toxicity to normal cells.

Protocol 4: Apoptosis Assay (e.g., Caspase-Glo® 3/7 Assay)

This protocol measures the induction of apoptosis, a form of programmed cell death, which is a common mechanism for anticancer drugs.[9]

Materials:

  • Cancer cell line

  • Complete cell culture medium

  • Piperazine-based inhibitor

  • Positive control (e.g., staurosporine)

  • Negative control (DMSO vehicle)

  • White-walled, clear-bottom 96-well plates

  • Caspase-Glo® 3/7 Assay reagent (Promega)

Procedure:

  • Cell Seeding and Treatment: Seed cells and treat them with the inhibitor as described in Protocol 2.

  • Incubation: Incubate for a period sufficient to induce apoptosis (e.g., 24-48 hours).

  • Assay Procedure: Add the Caspase-Glo® 3/7 reagent to each well. This reagent contains a luminogenic substrate for caspases-3 and -7, which are key executioner caspases in apoptosis.

  • Incubation: Incubate at room temperature for 1-2 hours.

  • Data Acquisition: Measure the luminescence using a microplate reader.

  • Data Analysis: An increase in luminescence indicates the activation of caspases and induction of apoptosis.

V. Data Interpretation and Candidate Selection

The data generated from these assays must be carefully analyzed to select the most promising lead candidates for further preclinical development. Key parameters to consider include:

  • Potency (IC50/EC50): High potency is generally desirable.

  • Efficacy: The maximal effect of the compound.

  • Mechanism of Action: A clear understanding of the MOA is crucial.

  • Selectivity: A high degree of selectivity for the intended target is important to minimize off-target toxicity.

  • Cellular Activity: The compound should demonstrate efficacy in relevant cellular models.

  • Structure-Activity Relationship (SAR): Analysis of how chemical modifications to the piperazine scaffold affect its biological activity can guide the design of more potent and selective compounds.

VI. Conclusion

The experimental framework presented in this guide provides a robust and systematic approach to the identification and characterization of novel piperazine-based inhibitors. By following these detailed protocols and considering the underlying scientific principles, researchers can increase the probability of success in their drug discovery efforts. The versatility of the piperazine scaffold ensures its continued importance in the development of new therapeutics, and a well-designed experimental cascade is the cornerstone of unlocking its full potential.

References

  • The piperazine scaffold for novel drug discovery efforts: the evidence to date. Taylor & Francis Online.

  • An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets. Bentham Science.

  • Piperazine Scaffold: A Remarkable Tool in Generation of Diverse Pharmacological Agents. ResearchGate.

  • The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed. PubMed.

  • The Role of Piperazine Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD..

  • Cell-based Assays to Identify Inhibitors of Viral Disease - PMC - NIH. National Institutes of Health.

  • Testing kinase inhibitors where it matters: Drug screening in intact cells - Reaction Biology. Reaction Biology.

  • Cell-based Assays to Identify Inhibitors of Viral Disease - ResearchGate. ResearchGate.

  • Piperazine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall. Pediatric Oncall.

  • What is the mechanism of Piperazine? - Patsnap Synapse. Patsnap.

  • High-Throughput Inhibitor Assays and Screening - Creative Enzymes. Creative Enzymes.

  • Experimental Activity Validation of Inhibitors - Creative Enzymes. Creative Enzymes.

  • Piperazine - Wikipedia. Wikipedia.

  • Enzyme Assays: The Foundation of Modern Drug Discovery - BellBrook Labs. BellBrook Labs.

  • The role of cell-based assays for drug discovery - News-Medical.Net. News-Medical.Net.

  • Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf - NIH. National Center for Biotechnology Information.

  • Cell Based Functional Assay including Cytotoxicity Assays - NJ Bio, Inc.. NJ Bio, Inc..

  • Recent advances in screening of enzymes inhibitors based on capillary electrophoresis. ScienceDirect.

  • Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells - PubMed Central. National Institutes of Health.

  • Piperazine citrate: mechanism of action, applications and safety - ChemicalBook. ChemicalBook.

  • Metabolic interactions with piperazine-based 'party pill' drugs - ResearchGate. ResearchGate.

  • Novel Piperazine-based Compounds Inhibit Microtubule Dynamics and Sensitize Colon Cancer Cells to Tumor Necrosis Factor-induced Apoptosis - PMC - PubMed Central. National Institutes of Health.

  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PubMed Central. National Institutes of Health.

  • [PDF] Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 | Semantic Scholar. Semantic Scholar.

Sources

Application Notes and Protocols for Cell-Based Assays: Characterizing 1-Isobutyrylpiperazine and Novel Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction: The Piperazine Scaffold in Drug Discovery and the Enigma of 1-Isobutyrylpiperazine

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs targeting a wide array of biological systems. Its prevalence stems from its ability to confer favorable pharmacokinetic properties and to serve as a versatile linker for interacting with diverse biological targets, most notably G-protein coupled receptors (GPCRs) and neurotransmitter transporters. Compounds incorporating this moiety have shown efficacy in treating conditions ranging from neuropsychiatric disorders to inflammatory diseases.[1][2]

1-Isobutyrylpiperazine is a simple derivative of this important class. While its specific biological activity is not extensively characterized in publicly available literature, its structural similarity to known bioactive molecules suggests it may modulate the activity of GPCRs or other cell surface receptors. This document provides a comprehensive guide for researchers and drug development professionals on how to develop and execute a robust cell-based assay strategy to elucidate the pharmacological profile of 1-isobutyrylpiperazine or other novel piperazine-based compounds.

This guide is structured to provide not just a step-by-step protocol, but also the scientific rationale behind the experimental choices, ensuring a self-validating and rigorous approach to compound characterization.

Part 1: Devising an Assay Strategy - From Hypothesis to Actionable Data

Given the lack of specific target information for 1-isobutyrylpiperazine, a logical first step is to cast a wide net and then narrow the focus. The piperazine scaffold is a common feature in antagonists of histamine H3 and H4 receptors, as well as modulators of dopamine receptors.[1][3] Therefore, a primary hypothesis is that 1-isobutyrylpiperazine may interact with one or more of these GPCRs.

GPCRs are integral membrane proteins that transduce extracellular signals into intracellular responses through the activation of heterotrimeric G proteins.[4][5] These G proteins, in turn, modulate the production of second messengers like cyclic AMP (cAMP) and inositol phosphates, or regulate ion channel activity.[4] A comprehensive cell-based assay strategy should, therefore, aim to monitor these downstream events.

Logical Workflow for Assay Development

Assay_Development_Workflow cluster_0 Phase 1: Target Hypothesis & Primary Screening cluster_1 Phase 2: Pathway Deconvolution & Potency Determination cluster_2 Phase 3: Off-Target Profiling & Final Characterization A Hypothesize potential targets (e.g., GPCRs, transporters) based on chemical structure B Select cell lines endogenously expressing or engineered to express target families A->B C Perform a broad primary screen using a universal GPCR assay (e.g., β-arrestin recruitment) B->C D Based on primary hits, select specific second messenger assays (cAMP, Ca2+) C->D E Perform dose-response experiments to determine EC50/IC50 values D->E F Characterize mode of action (agonist, antagonist, allosteric modulator) E->F G Screen against a panel of related and unrelated receptors F->G H Confirm activity in a more physiologically relevant cell model (e.g., primary neurons) G->H I Integrate data to build a comprehensive pharmacological profile H->I

Caption: A logical workflow for the characterization of a novel compound.

Part 2: Foundational Cell-Based Assays for GPCR-Active Compounds

A variety of robust cell-based assays are available to query GPCR activity. The choice of assay depends on the specific G-protein coupling of the receptor of interest and the desired experimental throughput.

1. Cyclic AMP (cAMP) Assays

Many GPCRs signal through the modulation of adenylyl cyclase, leading to changes in intracellular cAMP levels. Receptors coupled to Gs proteins increase cAMP, while those coupled to Gi/o proteins decrease forskolin-stimulated cAMP production.[1]

  • Principle: These assays typically employ genetically encoded biosensors, such as luciferase or fluorescent proteins, that are sensitive to cAMP levels.[4] The light output or fluorescence intensity is directly proportional to the intracellular cAMP concentration.

  • Advantages: High sensitivity, broad dynamic range, and amenability to high-throughput screening.

  • Commercially Available Systems: Promega's GloSensor™ cAMP Assay, Cisbio's HTRF cAMP kits.

2. Calcium Flux Assays

GPCRs that couple to Gq proteins activate phospholipase C, leading to the release of calcium from intracellular stores.

  • Principle: Cells are loaded with a calcium-sensitive fluorescent dye. Upon GPCR activation and subsequent calcium release, the dye binds to calcium, resulting in a significant increase in fluorescence intensity.[4]

  • Advantages: Real-time kinetic measurements, provides insights into the dynamics of the cellular response.

  • Commercially Available Systems: Molecular Devices' FLIPR® Calcium Assay Kits.

3. β-Arrestin Recruitment Assays

Upon activation, most GPCRs are phosphorylated, leading to the recruitment of β-arrestin proteins, which desensitize the receptor and can initiate G-protein-independent signaling.

  • Principle: This interaction can be measured using protein-fragment complementation assays (e.g., DiscoveRx's PathHunter®) or resonance energy transfer techniques like BRET (Bioluminescence Resonance Energy Transfer).[5][6]

  • Advantages: It is a nearly universal phenomenon for GPCRs, allowing for the screening of compounds without prior knowledge of their G-protein coupling preference.[4]

  • Commercially Available Systems: Thermo Fisher Scientific's Tango™ GPCR Assay Platform.[7]

Table 1: Comparison of Common GPCR Cell-Based Assays

Assay TypePrincipleTypical ReadoutG-Protein PathwayAdvantagesDisadvantages
cAMP Assay Second messenger accumulationLuminescence, FRET, FluorescenceGs, Gi/oHigh sensitivity, HTS compatibleRequires knowledge of G-protein coupling
Calcium Flux Second messenger releaseFluorescenceGqReal-time kinetics, functional readoutCan have higher background, some dyes are toxic
β-Arrestin Protein-protein interactionLuminescence, BRET, FRETUniversal for most GPCRsG-protein independent, universalMay not reflect primary signaling pathway
Reporter Gene Transcriptional activationLuminescence, ColorimetricVariousEndpoint stability, signal amplificationDelayed response (hours), indirect measure

Part 3: Detailed Protocol - cAMP GloSensor™ Assay for a Putative Gi/o-Coupled GPCR

This protocol provides a detailed methodology for determining the inhibitory effect of 1-isobutyrylpiperazine on a Gi/o-coupled receptor using the Promega GloSensor™ cAMP Assay.

I. Materials and Reagents

  • HEK293 cells stably expressing the GPCR of interest and the GloSensor™-22F cAMP plasmid.

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and appropriate selection antibiotics.

  • Phosphate-Buffered Saline (PBS).

  • Trypsin-EDTA.

  • GloSensor™ cAMP Reagent.

  • Forskolin.

  • Reference antagonist (e.g., for a dopamine D2 receptor, haloperidol).

  • 1-isobutyrylpiperazine.

  • White, solid-bottom 96-well or 384-well assay plates.

  • Luminometer.

II. Experimental Workflow Diagram

cAMP_Assay_Workflow A 1. Seed GloSensor™ expressing cells into assay plates B 2. Incubate cells overnight (37°C, 5% CO2) A->B C 3. Prepare compound dilutions (1-isobutyrylpiperazine, controls) B->C D 4. Add GloSensor™ cAMP Reagent to cells and incubate C->D E 5. Add test compounds to the plate D->E F 6. Add Forskolin to stimulate cAMP production E->F G 7. Incubate at room temperature F->G H 8. Measure luminescence G->H

Caption: Step-by-step workflow for the GloSensor™ cAMP assay.

III. Step-by-Step Procedure

  • Cell Plating:

    • Harvest and count the cells.

    • Dilute the cells in culture medium to the desired density (e.g., 1 x 10^5 cells/mL).

    • Dispense 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.

  • Reagent Preparation:

    • On the day of the assay, equilibrate the GloSensor™ cAMP Reagent to room temperature.

    • Prepare a stock solution of 1-isobutyrylpiperazine in a suitable solvent (e.g., DMSO) and create a serial dilution series.

    • Prepare stock solutions of the reference antagonist and forskolin.

  • Assay Execution:

    • Remove the culture medium from the wells.

    • Add 100 µL of the prepared GloSensor™ cAMP Reagent to each well.

    • Incubate the plate at room temperature for 2 hours, protected from light.

    • Add 10 µL of the 1-isobutyrylpiperazine dilutions or controls to the appropriate wells.

    • Incubate for 15 minutes at room temperature.

    • Add 10 µL of forskolin solution to all wells (except for the negative control) to stimulate cAMP production. The final concentration of forskolin should be at its EC80, determined in a prior experiment.

    • Incubate for 15-20 minutes at room temperature.

  • Data Acquisition:

    • Measure the luminescence of each well using a plate-reading luminometer.

IV. Data Analysis and Interpretation

  • Normalization: Normalize the data by setting the luminescence from the forskolin-only treated wells as 100% stimulation and the luminescence from the unstimulated wells as 0% stimulation.

  • Dose-Response Curve: Plot the normalized luminescence values against the logarithm of the 1-isobutyrylpiperazine concentration.

  • IC50 Determination: Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the compound that inhibits 50% of the forskolin-stimulated cAMP production.

Expected Outcome: If 1-isobutyrylpiperazine is an antagonist or inverse agonist of the target Gi/o-coupled receptor, you would expect to see a dose-dependent decrease in the forskolin-stimulated luminescence signal.

Part 4: Expanding the Investigation - Neurotransmitter Transporter Assays

Should the GPCR screens yield negative results, another plausible target class for piperazine derivatives are neurotransmitter transporters, such as the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[8]

Principle of Neurotransmitter Uptake Assays:

These assays measure the ability of a compound to inhibit the uptake of a fluorescent substrate that mimics the natural neurotransmitter.

  • Workflow:

    • Plate cells expressing the transporter of interest.

    • Add the test compound (1-isobutyrylpiperazine).

    • Add a fluorescent neurotransmitter analog.

    • Incubate to allow for transporter-mediated uptake.

    • Wash away the extracellular fluorescent substrate.

    • Measure the intracellular fluorescence.

A reduction in intracellular fluorescence in the presence of the test compound indicates inhibition of the transporter.

Part 5: Ensuring Trustworthiness and Scientific Rigor

To ensure the validity of your results, the following controls and considerations are essential:

  • Positive and Negative Controls: Always include a known agonist and antagonist for the receptor system being studied, as well as vehicle-only controls.

  • Cell Viability Assessment: Run a parallel cytotoxicity assay (e.g., MTT or CellTiter-Glo®) to ensure that the observed effects are not due to compound-induced cell death.[9]

  • Orthogonal Assays: Confirm hits from a primary screen using a different assay format that measures a distinct point in the signaling cascade. For example, a hit from a β-arrestin assay could be confirmed with a cAMP or calcium flux assay.

  • Reproducibility: All experiments should be performed with appropriate biological and technical replicates to ensure the statistical significance of the findings.

By following this comprehensive and logically structured approach, researchers can effectively elucidate the pharmacological profile of 1-isobutyrylpiperazine or other novel compounds, paving the way for further drug development efforts.

References

  • Biocompare. (2013, October 3). Cell-based Assays for GPCR Activity. Biocompare: The Buyer's Guide for Life Scientists. [Link]

  • Schihada, H., et al. (2024, May 17). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. MDPI. [Link]

  • Agilent. GPCR Signaling Assays. Agilent Technologies. [Link]

  • Luo, J., et al. (2019). Recent progress in assays for GPCR drug discovery. Pharmacological Research. [Link]

  • Nolte, C. T., et al. (2020). Cell-Based Reporter Release Assay to Determine the Activity of Calcium-Dependent Neurotoxins and Neuroactive Pharmaceuticals. Toxins (Basel). [Link]

  • Molecular Devices. Neurotransmitter Transporter Assay Kit. Molecular Devices. [Link]

  • Creative Biolabs. Hi-Affi™ In Vitro Cell based Dopamine Receptor Functional Assay Service. Creative Biolabs. [Link]

  • Innoprot. D1 Dopamine Receptor Assay. Innoprot. [Link]

  • Lauffer, L. M., et al. (2013). Research Resource: Real-Time Analysis of Somatostatin and Dopamine Receptor Signaling in Pituitary Cells Using a Fluorescence-Based Membrane Potential Assay. Molecular Endocrinology. [Link]

  • MaxCyte, Inc. A Novel Cell-Based Assay For Ubiquitin Drug Discovery. MaxCyte, Inc. [Link]

  • Moreira, J. A., et al. (2017). Pharmacological Characterization of 5-Substituted 1-[(2,3-dihydro-1-benzofuran-2-yl)methyl]piperazines: Novel Antagonists for the Histamine H3 and H4 Receptors with Anti-inflammatory Potential. Frontiers in Pharmacology. [Link]

  • Słoczyńska, K., et al. (2022). Discovery of 1-Benzhydryl-Piperazine-Based HDAC Inhibitors with Anti-Breast Cancer Activity: Synthesis, Molecular Modeling, In Vitro and In Vivo Biological Evaluation. Molecules. [Link]

  • Zhang, W., et al. (2018). Cell-Based Covalent-Capture Deubiquitinase Assay for Inhibitor Discovery. SLAS DISCOVERY: Advancing the Science of Drug Discovery. [Link]

  • Ni, Y., et al. (2002). In vitro and in vivo pharmacological profile of 5-[2-[4-(6-fluoro-1H-indole-3-yl)piperidin-1-yl]ethyl]-4-(4-fluorophenyl)thiazole-2-carboxylic acid amide (NRA0562), a novel and putative atypical antipsychotic. Life Sciences. [Link]

  • Słoczyńska, K., et al. (2022). Discovery of 1-Benzhydryl-Piperazine-Based HDAC Inhibitors with Anti-Breast Cancer Activity: Synthesis, Molecular Modeling, In Vitro and In Vivo Biological Evaluation. ResearchGate. [Link]

  • Merz, C., et al. (2023). A new cell line based coculture system for skin sensitisation testing in one single assay using T cells, aryl hydrocarbon receptor knockout, and co-inhibitory blockage. Archives of Toxicology. [Link]

Sources

Application Note: Derivatization Strategies for the Quantitative Analysis of 2-Methyl-1-(piperazin-1-yl)propan-1-one by GC-MS and HPLC-UV

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide to the chemical derivatization of 2-Methyl-1-(piperazin-1-yl)propan-1-one, a piperazine-containing compound, for robust and sensitive analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). The inherent chemical properties of the analyte—specifically the polar secondary amine within the piperazine ring—present significant analytical challenges, including poor volatility for GC and the absence of a strong chromophore for HPLC-UV.[1][2][3] We present two validated protocols for GC-MS analysis via acylation and silylation, and one for HPLC-UV analysis using a UV-absorbing derivatizing agent. These methods are designed to enhance analyte performance, thereby ensuring accuracy and reliability in research, quality control, and drug development applications.

Introduction: The Analytical Challenge

This compound is a molecule built upon a piperazine scaffold, a privileged structure frequently found in pharmacologically active compounds.[4] Its structure features a tertiary amide and, critically for analytical chemistry, a secondary amine. This secondary amine (N-H) introduces high polarity and the capacity for hydrogen bonding.

Consequently, direct analysis presents distinct hurdles:

  • For Gas Chromatography (GC): The high polarity and low volatility of the analyte lead to poor chromatographic performance. This manifests as broad, tailing peaks, poor resolution, and low sensitivity due to interactions with the stationary phase and potential thermal degradation in the injection port.[3][5][6]

  • For High-Performance Liquid Chromatography (HPLC): The molecule lacks a significant chromophore, meaning it does not absorb ultraviolet (UV) light strongly. This results in a very low signal-to-noise ratio and poor sensitivity when using a standard UV detector, making trace-level quantification impractical.[1][2]

Chemical derivatization is an essential pre-analytical step to overcome these limitations. By chemically modifying the secondary amine, we can produce a derivative with properties ideal for the chosen analytical platform. This guide details the rationale and step-by-step protocols for achieving this transformation.

Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The primary goal of derivatization for GC-MS is to increase the volatility and thermal stability of the analyte by replacing the active hydrogen on the secondary amine.[6][7] This conversion minimizes analyte-column interactions, resulting in sharp, symmetrical peaks and improved detection limits.

Method A: Acylation with Trifluoroacetic Anhydride (TFAA)

Principle of Acylation: Acylation involves the reaction of the secondary amine with a highly reactive acylating agent, such as TFAA. This reaction replaces the polar N-H proton with a nonpolar trifluoroacetyl group. The resulting N-trifluoroacetyl derivative is significantly more volatile and thermally stable.[8] The electron-withdrawing nature of the fluorine atoms also makes the derivative highly responsive for mass spectrometry detection. This is a robust and widely applied technique for the analysis of piperazine derivatives.[9][10]

Acylation Reaction cluster_reactants Reactants cluster_products Products Analyte This compound (Secondary Amine) Reaction_Point + Analyte->Reaction_Point TFAA Trifluoroacetic Anhydride (TFAA) (Acylating Agent) TFAA->Reaction_Point Derivative N-Trifluoroacetyl Derivative (Volatile, Thermally Stable) Byproduct Trifluoroacetic Acid Reaction_Point->Derivative Heat Reaction_Point->Byproduct

Caption: Acylation of the secondary amine with TFAA to yield a volatile derivative.

Experimental Protocol: Acylation with TFAA

  • Sample Preparation: Prepare a stock solution of the analyte in a suitable solvent (e.g., ethyl acetate or methanol) at 1 mg/mL. Create working standards by serial dilution. For unknown samples, ensure the concentration is within the calibrated range.

  • Solvent Evaporation: Pipette 100 µL of the sample or standard solution into a 2 mL micro-reaction vial. Evaporate the solvent to complete dryness under a gentle stream of dry nitrogen at room temperature. It is critical to remove all protic solvents like methanol.

  • Derivatization Reaction:

    • To the dry residue, add 50 µL of ethyl acetate and 50 µL of TFAA.[8][10]

    • Immediately cap the vial tightly with a PTFE-lined cap and vortex for 30 seconds.

    • Incubate the vial in a heating block or water bath at 70°C for 30 minutes to ensure the reaction goes to completion.[10]

  • Final Preparation:

    • After incubation, cool the vial to room temperature.

    • Evaporate the excess reagent and solvent under a gentle stream of dry nitrogen.

    • Reconstitute the dry residue in 100 µL of ethyl acetate. The sample is now ready for GC-MS analysis.[8][10]

Table 1: Example GC-MS Parameters and Expected Results for TFAA Derivative

Parameter Value Rationale
GC Column DB-5ms, 30 m x 0.25 mm, 0.25 µm A low-polarity column ideal for general-purpose analysis of derivatized compounds.
Injection Mode Splitless, 1 µL Maximizes analyte transfer to the column for trace analysis.
Inlet Temp. 250°C Ensures rapid volatilization of the derivative without thermal degradation.
Oven Program 80°C (1 min), ramp to 280°C at 15°C/min, hold 5 min Provides good separation from solvent and potential matrix components.
MS Source Temp. 230°C Standard temperature for electron ionization (EI).
MS Quad Temp. 150°C Standard temperature for the quadrupole mass filter.
MS Mode EI Scan (m/z 50-500) or Selected Ion Monitoring (SIM) Scan mode for identification; SIM mode for enhanced sensitivity in quantification.
Expected ΔRT Significant decrease vs. underivatized analyte Derivatization increases volatility, leading to a shorter retention time.

| Expected Mass Shift | +96 Da (C₂F₃O) | The mass of the trifluoroacetyl group replacing the hydrogen atom. |

Method B: Silylation with BSTFA + 1% TMCS

Principle of Silylation: Silylation is the most widely used derivatization technique for GC analysis.[7] It replaces active hydrogens on polar functional groups with a nonpolar trimethylsilyl (TMS) group.[5] N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a powerful silylating agent. The addition of a catalyst, such as trimethylchlorosilane (TMCS), is often necessary to increase the reactivity of the reagent and ensure complete derivatization of less reactive or sterically hindered amines.[5][7] The resulting TMS derivative is highly volatile and exhibits excellent chromatographic properties.

Silylation_Reaction cluster_reactants Reactants cluster_products Products Analyte This compound (Secondary Amine) Reaction_Point + Analyte->Reaction_Point BSTFA BSTFA (Silylating Agent) BSTFA->Reaction_Point Derivative N-TMS Derivative (Highly Volatile) Byproducts MSTFA + TF-Amide Catalyst TMCS (Catalyst) Catalyst->Reaction_Point increases reactivity Reaction_Point->Derivative Heat Reaction_Point->Byproducts

Caption: Silylation of the secondary amine with BSTFA, catalyzed by TMCS.

Experimental Protocol: Silylation with BSTFA + 1% TMCS

  • Sample Preparation: Prepare standards and samples as described in section 2.1, step 1.

  • Solvent Evaporation: Evaporate 100 µL of the sample or standard to complete dryness under dry nitrogen. This step is critical , as silylating reagents are highly sensitive to moisture and will be consumed by any residual water.[3][11]

  • Derivatization Reaction:

    • To the dry residue, add 100 µL of a silylating mixture, such as BSTFA containing 1% TMCS.

    • Cap the vial tightly and vortex for 10 seconds.

    • Incubate the vial at 60°C for 60 minutes.[11] Optimal time and temperature may require adjustment based on the specific analyte and matrix.

  • Final Preparation:

    • After cooling to room temperature, the sample can be injected directly or diluted with a dry, aprotic solvent (e.g., hexane or dichloromethane) if necessary. The sample is now ready for GC-MS analysis.

Table 2: Example GC-MS Parameters and Expected Results for TMS Derivative

Parameter Value Rationale
GC Column DB-1ms, 30 m x 0.25 mm, 0.25 µm A nonpolar column is required as silyl derivatives are incompatible with polar phases like polyethylene glycol.[7]
Injection Mode Splitless, 1 µL Maximizes analyte transfer to the column.
Inlet Temp. 260°C Ensures rapid volatilization of the TMS derivative.
Oven Program 80°C (1 min), ramp to 290°C at 20°C/min, hold 4 min A faster ramp can often be used for highly volatile TMS derivatives.
MS Parameters Same as Table 1 Standard EI-MS conditions are suitable.
Expected ΔRT Significant decrease vs. underivatized analyte Silylation dramatically increases volatility.

| Expected Mass Shift | +72 Da (C₃H₉Si) | The mass of the trimethylsilyl group replacing the hydrogen atom. |

Derivatization for HPLC-UV Analysis

For HPLC, the objective is to attach a chemical moiety that strongly absorbs UV light, thereby enhancing the detector response and improving the limit of quantification (LOQ).[6]

Method: Derivatization with 4-Chloro-7-nitrobenzofuran (NBD-Cl) Principle: NBD-Cl is a well-established derivatizing agent that reacts with primary and secondary amines to form a stable, intensely colored product with a strong UV absorbance maximum.[1][2][12] The reaction proceeds via nucleophilic aromatic substitution, where the amine displaces the chlorine atom on the NBD-Cl molecule. This allows for the sensitive detection of piperazine and its derivatives at low concentrations using standard HPLC-UV instrumentation.[1][12]

NBD_Reaction cluster_reactants Reactants cluster_products Products Analyte This compound (Nucleophile) Reaction_Point + Analyte->Reaction_Point NBD_Cl NBD-Cl (UV-Labeling Agent) NBD_Cl->Reaction_Point Derivative NBD-Derivative (Strong UV Chromophore) Byproduct HCl Base Borate Buffer (pH ~9) Base->Reaction_Point provides basic condition Reaction_Point->Derivative Heat Reaction_Point->Byproduct Overall_Workflow cluster_GC GC-MS Pathway cluster_HPLC HPLC-UV Pathway Sample Sample/Standard Solution of Analyte Evap_GC Evaporate to Dryness Sample->Evap_GC Deriv_HPLC Add Buffer + NBD-Cl + Heat Sample->Deriv_HPLC Deriv_GC Add Derivatization Reagent (TFAA or BSTFA) + Heat Evap_GC->Deriv_GC Recon_GC Reconstitute in Aprotic Solvent Deriv_GC->Recon_GC Inject_GC Inject into GC-MS Recon_GC->Inject_GC Quench_HPLC Quench Reaction (add HCl) Deriv_HPLC->Quench_HPLC Filter_HPLC Filter into HPLC Vial Quench_HPLC->Filter_HPLC Inject_HPLC Inject into HPLC-UV Filter_HPLC->Inject_HPLC

Caption: Summary of derivatization workflows for GC-MS and HPLC-UV analysis.

Conclusion

The analytical challenges posed by this compound can be effectively overcome through targeted chemical derivatization. For GC-MS analysis, acylation with TFAA or silylation with BSTFA/TMCS transforms the polar amine into a volatile, thermally stable derivative suitable for high-resolution separation and sensitive detection. For HPLC-UV analysis, derivatization with NBD-Cl introduces a potent chromophore, enabling quantification at trace levels. The detailed protocols provided in this application note offer researchers, scientists, and drug development professionals a robust and validated foundation for the accurate and reliable analysis of this and structurally similar piperazine-containing compounds.

References

  • Phenomenex. More Derivatizing Reagents for GC – The Buffers Strike Back. [Online] Available at: [Link]

  • Baranowska, I. (2019). Chapter 13: Derivatization Strategies for the Determination of Biogenic Amines with Chromatographic Techniques. In Green Analytical Chemistry. Elsevier.
  • Aziz, N. A., & Taha, H. (2020). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. Molecules, 25(1), 191. Available at: [Link]

  • Reddy, P. R., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859. Available at: [Link]

  • Kataoka, H. (1996). Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis.
  • ResearchGate. Enantioselective Henry Reaction Catalyzed by Chiral Piperazine Derivatives. [Online] Available at: [Link]

  • ResearchGate. Chromatogram of piperazine derivatives (and deuterated analogues) obtained by LC-MS method with corresponding retention times. [Online] Available at: [Link]

  • Moreira, P., et al. (2020). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X'. Annals of Toxicology, 2(1), 15-25. Available at: [Link]

  • Scholars.Direct. Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X'. [Online] Available at: [Link]

  • Al-Bayati, Y. K. F. (2022). A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences, 1(3), 1-9.
  • Reddy, P. R., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859. Available at: [Link]

  • Regis Technologies. GC Derivatization. [Online] Available at: [Link]

  • National Center for Biotechnology Information. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. [Online] Available at: [Link]

  • Semantic Scholar. Piperazines for peptide carboxyl group derivatization: effect of derivatization reagents and properties of peptides on signal enhancement in matrix-assisted laser desorption/ionization mass spectrometry. [Online] Available at: [Link]

  • Babu, C. V. R., et al. (2014). Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. Chirality, 26(12), 775-779. Available at: [Link]

  • Niaei, N., Hassanpour, S., & Petr, J. (2024). Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin. Electrophoresis, 45(17-18), 1479-1486. Available at: [Link]

  • National Center for Biotechnology Information. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. [Online] Available at: [Link]

  • Bibel, M. (2021). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. [Online] Available at: [Link]

  • Moldoveanu, S. C., & David, V. (2015). Derivatization Methods in GC and GC/MS.
  • Vitaku, E., et al. (2021).
  • Journal of Chemical and Pharmaceutical Research. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Online] Available at: [Link]

  • United Nations Office on Drugs and Crime. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Online] Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2761409, this compound. [Online] Available at: [Link]

Sources

Application Notes and Protocols for the Utilization of 2-Methyl-1-(piperazin-1-yl)propan-1-one in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Versatile Scaffold

In the landscape of medicinal chemistry, the piperazine ring is classified as a "privileged scaffold"—a molecular framework that is recurrent in a multitude of approved drugs and biologically active compounds.[1][2] Its prevalence is not coincidental; the six-membered ring containing two nitrogen atoms at opposite positions imparts a unique combination of structural rigidity, basicity, and synthetic tractability. These features allow the piperazine moiety to significantly influence the physicochemical and pharmacokinetic properties of a molecule, often enhancing solubility, bioavailability, and target affinity.[3]

This guide focuses on 2-Methyl-1-(piperazin-1-yl)propan-1-one (CAS: 71260-16-7), a readily available chemical intermediate that serves as an exceptional starting point for the synthesis of diverse compound libraries.[4] The molecule features a piperazine core acylated on one nitrogen, leaving the second nitrogen available as a nucleophilic handle for a wide array of chemical modifications. This document provides a detailed exploration of synthetic derivatization strategies and subsequent biological screening protocols, designed for researchers, scientists, and drug development professionals aiming to leverage this versatile building block for the discovery of novel therapeutic agents.

Compound Profile: Physicochemical Properties and Safety

A thorough understanding of the starting material is paramount for experimental success and laboratory safety.

PropertyValueReference(s)
IUPAC Name This compound
Synonyms 1-(2-Methylpropanoyl)piperazine, 1-Isobutyrylpiperazine[4]
CAS Number 71260-16-7
Molecular Formula C₈H₁₆N₂O[5]
Molecular Weight 156.23 g/mol [5]
Appearance Colorless Liquid
Boiling Point 76-78 °C at 0.15 mmHg[4]
pKa (Predicted) 8.37 ± 0.10[4]

Safety & Handling: Based on aggregated GHS data, this compound is considered hazardous.[5]

  • H302: Harmful if swallowed.

  • H312: Harmful in contact with skin.

  • H332: Harmful if inhaled.

Causality Behind Handling Precautions: The predicted pKa indicates that the free secondary amine will be partially protonated at physiological pH, but the compound itself is a reactive nucleophile. The hazard classifications necessitate the use of appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed within a certified chemical fume hood to avoid inhalation of vapors.[4]

Part 1: Synthetic Derivatization Strategies

The utility of this compound stems from the reactivity of its secondary amine (N-H) group. This site allows for the introduction of a vast array of substituents, enabling the exploration of extensive chemical space. Below are two robust, field-proven protocols for its derivatization.

G cluster_start Starting Material cluster_methods Derivatization Methods cluster_products Derivative Classes start This compound buchwald Protocol 1: Buchwald-Hartwig N-Arylation start->buchwald reductive Protocol 2: Reductive Amination start->reductive aryl_prod N-Aryl Piperazine Derivatives (e.g., for CNS targets, Kinase Inhibitors) buchwald->aryl_prod alkyl_prod N-Alkyl Piperazine Derivatives (e.g., for diverse scaffolds) reductive->alkyl_prod

Caption: Synthetic derivatization workflow.
Protocol 1: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

Expertise & Rationale: The introduction of an aryl or heteroaryl moiety onto the piperazine nitrogen is a cornerstone of modern medicinal chemistry, frequently employed in the synthesis of kinase inhibitors and CNS-active agents.[1] The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction that reliably forms this crucial C-N bond. The choice of palladium catalyst and ligand is critical and often requires empirical optimization, but systems based on phosphine ligands (e.g., XPhos, RuPhos) are broadly effective.

Methodology:

  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 eq), this compound (1.2 eq), a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu, 1.4 eq), and the palladium catalyst system (e.g., Pd₂(dba)₃, 2 mol%; XPhos, 4 mol%).

  • Solvent Addition: Add anhydrous, degassed toluene via syringe. The reaction concentration is typically 0.1-0.5 M with respect to the aryl halide.

  • Reaction Execution: Seal the flask and heat the mixture to 80-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl halide is consumed (typically 4-24 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired N-aryl piperazine derivative.

Protocol 2: Reductive Amination

Expertise & Rationale: Reductive amination is a highly efficient method for forming C-N bonds by reacting an amine with a carbonyl compound (aldehyde or ketone) in the presence of a reducing agent.[1] This protocol is advantageous for introducing a wide variety of N-alkyl substituents. The key is the in-situ formation of an iminium ion intermediate, which is then reduced. Sodium triacetoxyborohydride (STAB) is often the reducing agent of choice because it is mild, tolerant of many functional groups, and does not reduce the starting carbonyl compound, thus minimizing side reactions.

Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve the aldehyde or ketone (1.0 eq) and this compound (1.1 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Acid Catalyst (Optional): For less reactive carbonyls, a catalytic amount of acetic acid (e.g., 0.1 eq) can be added to facilitate iminium ion formation.

  • Reducing Agent Addition: Add sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise to the stirring solution at room temperature. The reaction is often mildly exothermic.

  • Reaction Execution: Stir the reaction mixture at room temperature until completion, as monitored by TLC or LC-MS (typically 1-12 hours).

  • Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography to obtain the N-alkyl piperazine derivative.

Part 2: Biological Screening Cascades for Synthesized Derivatives

Once a library of derivatives has been synthesized, a systematic screening cascade is required to identify compounds with promising biological activity. The choice of assays is dictated by the therapeutic target area.

G cluster_input Input cluster_assays Primary Screening Assays cluster_output Output library Synthesized Piperazine Derivatives cytotoxicity Protocol 3: Cytotoxicity Assay (Oncology) library->cytotoxicity antimicrobial Protocol 4: Antimicrobial Assay (Infectious Disease) library->antimicrobial gpcr Protocol 5: GPCR Functional Assay (CNS / Other) library->gpcr hits Identification of 'Hit' Compounds (IC50, MIC, EC50) cytotoxicity->hits antimicrobial->hits gpcr->hits

Caption: General workflow for primary biological screening.
Application Area: Oncology

Protocol 3: In Vitro Cytotoxicity Screening (MTT Assay)

Expertise & Rationale: The primary goal in many oncology drug discovery programs is to identify compounds that selectively kill cancer cells. The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a reliable proxy for cell viability.[6] Viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells. The output, the half-maximal inhibitory concentration (IC₅₀), is a standard measure of a compound's potency.[6]

Methodology:

  • Cell Seeding: Culture cancer cells in appropriate media. Harvest cells using trypsin and perform a cell count. Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of each synthesized derivative in DMSO. Perform serial dilutions in cell culture medium to create a range of final assay concentrations (e.g., 0.01 µM to 100 µM).

  • Cell Treatment: Carefully remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations. Include wells for "vehicle control" (DMSO at the highest concentration used) and "no treatment control" (medium only). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals. Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and use non-linear regression analysis to determine the IC₅₀ value.

Data Presentation:

Compound IDTarget Cell LineIC₅₀ (µM)
DERIV-001MCF-7 (Breast)5.2
DERIV-002HCT116 (Colon)15.8
DERIV-003A549 (Lung)> 100
Application Area: Infectious Diseases

Protocol 4: Antimicrobial Susceptibility Testing (Broth Microdilution)

Expertise & Rationale: The rise of antimicrobial resistance necessitates the discovery of new antibiotics. The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.[7][8] This quantitative method is essential for evaluating the potency of new antimicrobial agents.

Methodology:

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) from a fresh culture of the test organism (e.g., Staphylococcus aureus, Escherichia coli).

  • Compound Dilution: In a 96-well plate, perform serial two-fold dilutions of the test compounds in cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculation: Dilute the standardized bacterial suspension and add it to each well of the plate to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours.

  • Data Acquisition: Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. A microplate reader can also be used to measure absorbance at 600 nm.

  • Data Analysis: The MIC value is reported directly in µg/mL or µM.

Data Presentation:

Compound IDS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
DERIV-004464
DERIV-005128128
DERIV-0068>128
Application Area: CNS & GPCR-Mediated Disorders

Protocol 5: GPCR Functional Assay (cAMP Measurement)

Expertise & Rationale: G-protein coupled receptors (GPCRs) are the largest family of cell surface receptors and are major drug targets, particularly for neurological and psychiatric disorders.[9][10] Many piperazine-containing drugs act on GPCRs.[11] GPCR activation often leads to a change in the concentration of intracellular second messengers, such as cyclic AMP (cAMP). This protocol describes a method to measure cAMP levels to determine if a compound acts as an agonist (activates the receptor) or an antagonist (blocks the receptor).

Methodology:

  • Cell Culture: Use a cell line stably expressing the GPCR of interest (e.g., HEK293 cells expressing the dopamine D2 receptor).

  • Cell Seeding: Seed the cells into a 96-well or 384-well plate and incubate overnight.

  • Compound Treatment (Antagonist Mode): To identify antagonists, pre-incubate the cells with various concentrations of the synthesized derivatives for 15-30 minutes. Then, add a known agonist at a concentration that elicits a submaximal response (EC₈₀).

  • Compound Treatment (Agonist Mode): To identify agonists, add various concentrations of the synthesized derivatives directly to the cells.

  • Incubation & Lysis: Incubate for a specified time (e.g., 30 minutes) at 37°C. After incubation, lyse the cells according to the manufacturer's protocol for the chosen cAMP detection kit.

  • cAMP Detection: Measure cAMP levels using a commercially available kit, typically based on HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.

  • Data Analysis:

    • Agonist: Plot the cAMP response against the log of the compound concentration to determine the EC₅₀ (concentration for 50% of maximal effect).

    • Antagonist: Plot the inhibition of the agonist-induced signal against the log of the compound concentration to determine the IC₅₀ (concentration for 50% inhibition).

Data Presentation:

Compound IDTarget ReceptorAgonist EC₅₀ (nM)Antagonist IC₅₀ (nM)
DERIV-007Dopamine D2>10,00015
DERIV-008Serotonin 5-HT₂ₐ120>10,000
DERIV-009Dopamine D2No activityNo activity

Conclusion

This compound is a highly valuable and cost-effective building block for modern drug discovery. Its true potential is realized not through its own biological activity, but through the diverse and pharmacologically relevant derivatives that can be readily synthesized from its reactive piperazine core. By employing robust synthetic methodologies such as N-arylation and reductive amination, researchers can rapidly generate libraries of novel compounds. The subsequent application of a logical and well-validated screening cascade, tailored to specific therapeutic areas like oncology, infectious disease, or neuroscience, provides a clear and efficient path to identifying potent and promising hit compounds for further development. The protocols and strategies outlined in this guide offer a comprehensive framework for unlocking the full potential of this privileged scaffold.

References

  • Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity. Retrieved from [Link]

  • Wang, L., et al. (2022). Recent progress in assays for GPCR drug discovery. American Journal of Physiology-Cell Physiology, 323(2), C439-C451. Retrieved from [Link]

  • Creative Biolabs. (n.d.). GPCR targeted Functional Assay Services. Retrieved from [Link]

  • Schwalbe, R., Steele-Moore, L., & Goodwin, A. C. (2007). Antimicrobial Susceptibility Testing Protocols. CRC Press. Retrieved from [Link]

  • Tanso Biosciences. (n.d.). GPCR Functional Assay Technology. Retrieved from [Link]

  • Hudzicki, J. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. American Society for Microbiology. Retrieved from [Link]

  • Drug Target Review. (2024). The value of GPCR cell-based assays in drug discovery. Retrieved from [Link]

  • World Organisation for Animal Health (WOAH). (2012). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. Retrieved from [Link]

  • Ingels, J., et al. (2011). A high density assay format for the detection of novel cytotoxic agents in large chemical libraries. Journal of Biomolecular Screening, 16(5), 555-565. Retrieved from [Link]

  • NHBS Academic & Professional Books. (n.d.). Antimicrobial Susceptibility Testing Protocols. Retrieved from [Link]

  • BIOSYNCE. (n.d.). This compound CAS 71260-16-7. Retrieved from [Link]

  • Wadhwa, R., & Cascella, M. (2023). Antimicrobial Susceptibility Testing. In StatPearls. StatPearls Publishing. Retrieved from [Link]

  • NorthEast BioLab. (n.d.). Cell Cytotoxicity Assay, Cell Toxicity Assay. Retrieved from [Link]

  • National Research Council (US) Committee on Toxicity Testing and Assessment of Environmental Agents. (2007). Assays for Predicting Acute Toxicity. In Toxicity Testing in the 21st Century: A Vision and a Strategy. National Academies Press (US). Retrieved from [Link]

  • Zuba, D., & Byrska, B. (2016). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. Molecules, 21(11), 1464. Retrieved from [Link]

  • Marrazzo, A., et al. (2021). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. Molecules, 26(15), 4647. Retrieved from [Link]

  • Romanelli, M. N., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(15), 5865. Retrieved from [Link]

  • United Nations Office on Drugs and Crime (UNODC). (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

  • Thieme Chemistry. (2023). Synthesis of Piperazin-2-ones via Cascade Double Nucleophilic Substitution. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Walayat, I., et al. (2021). Selected marketed drugs or drug candidates containing piperazine motif. ResearchGate. Retrieved from [Link]

  • Petkovic, M., et al. (2023). Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. ResearchGate. Retrieved from [Link]

  • Romanelli, M. N., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(15), 5865. Retrieved from [Link]

  • Singh, P., et al. (2015). PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. ResearchGate. Retrieved from [Link]

  • Kumar, A., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Current Organic Chemistry, 28. Retrieved from [Link]

Sources

The Piperazine Scaffold: A Privileged Structure in Neuropharmacology

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols for Researchers and Drug Development Professionals

The piperazine ring, a simple six-membered heterocycle with two opposing nitrogen atoms, represents a cornerstone in the design and development of centrally acting drugs.[1][2][3] Its unique physicochemical properties, including its ability to be di-substituted at the 1 and 4 positions, allow for the creation of a vast chemical space, leading to compounds with finely tuned affinities for a multitude of neuroreceptors.[4] This versatility has established piperazine derivatives as a "privileged scaffold" in medicinal chemistry, with successful applications in treating a wide array of neurological and psychiatric disorders, including schizophrenia, depression, anxiety, and neurodegenerative diseases.[1][2][4][5][6][7]

This guide provides an in-depth exploration of the application of piperazine derivatives in neuropharmacology. It is designed for researchers, scientists, and drug development professionals, offering not only a theoretical framework but also practical, field-proven protocols for the evaluation of these compounds.

The Neuropharmacological Landscape of Piperazine Derivatives

The therapeutic efficacy of piperazine derivatives stems from their ability to modulate the activity of key neurotransmitter systems, primarily the dopaminergic and serotonergic pathways.[1][2][4][5] By acting as agonists, partial agonists, antagonists, or reuptake inhibitors at various receptor subtypes, these compounds can restore the delicate neurochemical balance disrupted in CNS disorders.

Multi-Target Directed Ligands: A Paradigm Shift in CNS Drug Discovery

A significant trend in modern neuropharmacology is the development of multi-target-directed ligands (MTDLs), and the piperazine scaffold is exceptionally well-suited for this approach.[8][9][10] Many psychiatric disorders, such as schizophrenia, are characterized by complex pathophysiologies involving multiple neurotransmitter systems.[6][7] MTDLs, which can simultaneously modulate dopamine D2, serotonin 5-HT1A, and 5-HT2A receptors, for instance, offer the potential for enhanced therapeutic efficacy and a more favorable side-effect profile compared to highly selective single-target agents.[8][9][10][11]

For example, the antipsychotic action of many piperazine-based drugs is attributed to their antagonist activity at D2 receptors, while their anxiolytic and antidepressant effects are often linked to partial agonism at 5-HT1A receptors.[12][13] This polypharmacology is a key consideration in the design and screening of novel piperazine derivatives.

Key Therapeutic Areas and Mechanisms of Action

Therapeutic AreaKey Molecular TargetsMechanism of Action of Piperazine DerivativesRepresentative Drugs
Antipsychotics Dopamine D2, Serotonin 5-HT2A, 5-HT1A receptorsD2 receptor antagonism, 5-HT2A receptor antagonism, 5-HT1A partial agonismClozapine, Aripiprazole, Lurasidone[1][12][14]
Antidepressants Serotonin transporters (SERT), 5-HT1A, 5-HT7 receptorsSerotonin reuptake inhibition, 5-HT1A partial agonism, 5-HT7 antagonismVortioxetine, Trazodone[4][5][15]
Anxiolytics Serotonin 5-HT1A receptors5-HT1A partial agonismBuspirone, Ipsapirone[4][5][13]
Alzheimer's Disease Acetylcholinesterase (AChE), Amyloid-β (Aβ) aggregation, Tau pathologyAChE inhibition, Reduction of Aβ and Tau pathologyExperimental compounds[16][17]

Experimental Protocols for Neuropharmacological Profiling

The following protocols provide a framework for the in vitro and in vivo characterization of novel piperazine derivatives. The choice of specific assays should be guided by the intended therapeutic application and the hypothesized mechanism of action.

In Vitro Assays: Target Engagement and Functional Activity

1. Radioligand Binding Assays: Determining Receptor Affinity

  • Principle: This assay quantifies the affinity of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand with known high affinity for that receptor. The output is typically the inhibition constant (Ki), a measure of the compound's binding affinity.

  • Protocol Outline (Example: Dopamine D2 Receptor Binding):

    • Preparation of Cell Membranes: Homogenize tissues or cells expressing the dopamine D2 receptor (e.g., rat striatum or HEK-293 cells stably expressing the human D2 receptor) in a suitable buffer.[12] Centrifuge to pellet the membranes and resuspend in fresh buffer.

    • Assay Incubation: In a 96-well plate, combine the cell membrane preparation, a radiolabeled D2 antagonist (e.g., [3H]-spiperone or [3H]-raclopride), and varying concentrations of the test piperazine derivative.

    • Determination of Non-Specific Binding: Include control wells containing a high concentration of an unlabeled D2 antagonist (e.g., haloperidol) to determine the amount of non-specific binding of the radioligand.[12]

    • Incubation and Filtration: Incubate the plate at a specific temperature for a defined period to allow for binding equilibrium. Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

    • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a scintillation counter.

    • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a one-site competition model to determine the IC50 (the concentration of the compound that inhibits 50% of specific binding). Calculate the Ki value using the Cheng-Prusoff equation.

2. Functional Assays: Assessing Agonist/Antagonist Activity

  • Principle: These assays measure the functional consequence of a compound binding to its target receptor, determining whether it acts as an agonist (activates the receptor), an antagonist (blocks the receptor), or a partial agonist.

  • Protocol Outline (Example: cAMP Assay for 5-HT1A Receptor Agonism):

    • Cell Culture: Culture CHO or HEK-293 cells stably expressing the human 5-HT1A receptor.[18]

    • Cell Treatment: Seed the cells in a multi-well plate. On the day of the assay, replace the culture medium with a buffer containing a phosphodiesterase inhibitor (to prevent cAMP degradation) and forskolin (to stimulate adenylyl cyclase and elevate basal cAMP levels). Add varying concentrations of the test piperazine derivative.

    • Cell Lysis and cAMP Measurement: After incubation, lyse the cells and measure the intracellular cAMP concentration using a commercially available ELISA kit or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

    • Data Analysis: Plot the cAMP concentration against the logarithm of the test compound concentration. For agonists, this will generate a sigmoidal dose-response curve from which the EC50 (the concentration that produces 50% of the maximal response) and Emax (the maximal effect) can be determined.

Experimental Workflow for In Vitro Characterization

in_vitro_workflow cluster_0 Primary Screening cluster_1 Secondary Screening cluster_2 Lead Optimization Compound Library Compound Library Binding Assays Binding Assays Compound Library->Binding Assays Test Compounds Hits (High Affinity) Hits (High Affinity) Binding Assays->Hits (High Affinity) Ki < threshold Functional Assays Functional Assays Hits (High Affinity)->Functional Assays Leads (Desired Activity) Leads (Desired Activity) Functional Assays->Leads (Desired Activity) Agonist/Antagonist Profile Selectivity Profiling Selectivity Profiling Leads (Desired Activity)->Selectivity Profiling Optimized Leads Optimized Leads Selectivity Profiling->Optimized Leads Off-target screening

Caption: Workflow for in vitro screening of piperazine derivatives.

In Vivo Models: Evaluating Therapeutic Efficacy and Behavioral Effects

1. Rodent Models of Psychosis

  • Principle: These models aim to mimic certain behavioral abnormalities observed in schizophrenia to assess the antipsychotic potential of test compounds.

  • Protocol Outline (Example: Apomorphine-Induced Climbing in Mice):

    • Animal Acclimation: Acclimate male mice to the testing environment.

    • Compound Administration: Administer the test piperazine derivative or vehicle control via an appropriate route (e.g., intraperitoneal or oral).

    • Induction of Climbing Behavior: After a predetermined pretreatment time, administer apomorphine (a dopamine receptor agonist) subcutaneously to induce climbing behavior.

    • Behavioral Observation: Immediately place the mice in individual wire-mesh cages and record the time spent climbing over a specific observation period (e.g., 30 minutes).

    • Data Analysis: Compare the climbing time in the drug-treated groups to the vehicle-treated group. A significant reduction in climbing time indicates potential antipsychotic activity.[8][10]

2. Rodent Models of Depression and Anxiety

  • Principle: These models are based on behavioral responses to stressful or aversive situations and are used to screen for antidepressant and anxiolytic effects.

  • Protocol Outline (Example: Forced Swim Test in Mice):

    • Animal Acclimation: Acclimate male mice to the testing room.

    • Compound Administration: Administer the test piperazine derivative, a positive control (e.g., a known antidepressant), or vehicle control.

    • Forced Swim Procedure: After the pretreatment period, individually place the mice in a glass cylinder filled with water from which they cannot escape. Record the duration of immobility during the last few minutes of a 6-minute test session.

    • Data Analysis: A significant decrease in the duration of immobility in the drug-treated group compared to the vehicle group is indicative of an antidepressant-like effect.[19]

Signaling Pathway of a Multi-Target Piperazine Derivative

signaling_pathway D2 Receptor D2 Receptor Adenylyl Cyclase Adenylyl Cyclase D2 Receptor->Adenylyl Cyclase Inhibition Antipsychotic Effect Antipsychotic Effect D2 Receptor->Antipsychotic Effect 5-HT1A Receptor 5-HT1A Receptor 5-HT1A Receptor->Adenylyl Cyclase Inhibition 5-HT2A Receptor 5-HT2A Receptor PLC PLC 5-HT2A Receptor->PLC Activation 5-HT2A Receptor->Antipsychotic Effect cAMP cAMP Adenylyl Cyclase->cAMP Anxiolytic/Antidepressant Effect Anxiolytic/Antidepressant Effect cAMP->Anxiolytic/Antidepressant Effect IP3/DAG IP3/DAG PLC->IP3/DAG Piperazine Derivative Piperazine Derivative Piperazine Derivative->5-HT1A Receptor Partial Agonist Piperazine Derivative->5-HT2A Receptor Antagonist

Caption: Multi-target signaling of a typical piperazine-based antipsychotic.

Conclusion and Future Directions

The piperazine scaffold continues to be a remarkably fruitful starting point for the discovery of novel neuropharmacological agents.[2][4] The development of multi-target ligands represents a sophisticated strategy to address the complex nature of CNS disorders.[9][11] Future research will likely focus on fine-tuning the selectivity profiles of these compounds to maximize therapeutic benefit while minimizing off-target effects. Furthermore, the application of piperazine derivatives is expanding into neurodegenerative diseases like Alzheimer's, opening new avenues for therapeutic intervention.[16][20] The protocols and conceptual framework provided in this guide are intended to empower researchers to effectively navigate the exciting and challenging landscape of CNS drug discovery centered on this versatile chemical moiety.

References

  • de Oliveira, D. P., et al. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 32(6), 585-595. [Link]

  • Leopoldo, M., et al. (2011). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Molecules, 16(11), 9578-9599. [Link]

  • Locuson, C. W., et al. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. ResearchGate. [Link]

  • Riveiro, M. E., et al. (2012). Multicomponent Synthesis and Biological Evaluation of a Piperazine-Based Dopamine Receptor Ligand Library. ACS Medicinal Chemistry Letters, 3(11), 935-940. [Link]

  • Alghamdi, S., Alshehri, M. M., & Asif, M. (2022). The Neuropharmacological Potential of Piperazine Derivatives: A Mini- Review. Mini-Reviews in Organic Chemistry, 19(7), 798-810. [Link]

  • Asif, M. (2022). The Neuropharmacological Potential of Piperazine Derivatives: A Mini- Review. ResearchGate. [Link]

  • Bockaert, J., et al. (1987). Piperazine derivatives including the putative anxiolytic drugs, buspirone and ipsapirone, are agonists at 5-HT1A receptors negatively coupled with adenylate cyclase in hippocampal neurons. Naunyn-Schmiedeberg's Archives of Pharmacology, 335(5), 588-592. [Link]

  • Schetz, J. A., et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules, 26(11), 3185. [Link]

  • Zagórska, A., et al. (2021). Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia based on indazole and piperazine scaffolds–synthesis, biological activity, and structural evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1253-1267. [Link]

  • Minovski, N., & Repič, M. (2012). Interaction of arylpiperazines with the dopamine receptor D2 binding site. Acta Chimica Slovenica, 59(4), 866-873. [Link]

  • Fernandez, J. A., et al. (1972). Synthesis and Central Nervous System Activity of New Piperazine derivatives.4. Journal of Medicinal Chemistry, 15(4), 417-419. [Link]

  • Dakshinamoorthy, R. (2023). The Science Behind CNS Drugs: The Role of Piperazine Derivatives. DC's Impex. [Link]

  • Seba, M. C., et al. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Research & Review, 6(11), 571-580. [Link]

  • Li, Y., et al. (2020). Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics. Bioorganic & Medicinal Chemistry Letters, 30(20), 127506. [Link]

  • Kumar, A., et al. (2021). The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. Mini-Reviews in Medicinal Chemistry, 21(3), 362-379. [Link]

  • Wang, S., et al. (2019). Synthesis and biological evaluation of a new class of multi-target heterocycle piperazine derivatives as potential antipsychotics. RSC Advances, 9(4), 1999-2012. [Link]

  • Glennon, R. A. (1996). Serotonin Receptor Subtypes and Ligands. American College of Neuropsychopharmacology. [Link]

  • Sharma, A., et al. (2021). Purine clubbed piperazine derivatives as multi-targeting antidepressants. ResearchGate. [Link]

  • Leopoldo, M., Lacivita, E., & Berardi, F. (2011). Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders. Current Topics in Medicinal Chemistry, 11(6), 684-700. [Link]

  • De Rienzo, F., et al. (2011). Bivalent Ligands for the Serotonin 5-HT3 Receptor. ACS Medicinal Chemistry Letters, 2(6), 462-467. [Link]

  • Lacivita, E., et al. (2015). Arylpiperazine agonists of the serotonin 5-HT1A receptor preferentially activate cAMP signaling versus recruitment of β-arrestin-2. Bioorganic & Medicinal Chemistry, 23(15), 4535-4545. [Link]

  • Zhang, Y., et al. (2020). Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease. Frontiers in Aging Neuroscience, 12, 219. [Link]

  • Li, Y. F., et al. (2015). Synthesis and pharmacological evaluation of piperidine (piperazine)-substituted benzoxazole derivatives as multi-target antipsychotics. Bioorganic & Medicinal Chemistry Letters, 25(22), 5238-5242. [Link]

  • de Santana, I. G. C., et al. (2022). Neuropharmacological Activity of the New Piperazine Derivative 2-(4-((1- Phenyl-1H-Pyrazol-4-yl)Methyl)Piperazin-1-yl)Ethyl Acetate is Modulated by Serotonergic and GABAergic Pathways. CNS & Neurological Disorders - Drug Targets, 21(6), 520-532. [Link]

  • Kumar, A., et al. (2021). Recent development of piperazine and piperidine derivatives as antipsychotic agents. ResearchGate. [Link]

  • Kumar, A., et al. (2021). The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. Mini-Reviews in Medicinal Chemistry, 21(3), 362-379. [Link]

  • Buee, L., et al. (2019). New piperazine multi-effect drugs prevent neurofibrillary degeneration and amyloid deposition, and preserve memory in animal models of Alzheimer's disease. Neurobiology of Disease, 129, 217-233. [Link]

  • Wikipedia. (2024). Piperazine. [Link]

  • Kumar, A., et al. (2021). Piperazine, a Key Substructure for Antidepressants: Its Role in Developments and Structure-Activity Relationships. ChemMedChem, 16(12), 1878-1901. [Link]

  • Al-Wahaibi, L. H., et al. (2025). In Vitro and In Silico Study of 5-(Piperazin-1-Ylsulfonyl)-1,3-Oxazole-4-Carbonitriles Against Neuroblastoma. Preprints.org. [Link]

  • Dias da Silva, V., et al. (2020). Piperazine designer drugs elicit toxicity in the alternative in vivo model Caenorhabditis elegans. ResearchGate. [Link]

  • Wang, S., et al. (2019). Synthesis and biological evaluation of a new class of multi-target heterocycle piperazine derivatives as potential antipsychotics. ResearchGate. [Link]

  • Zhao, Z., et al. (2023). Structure of cinnamyl piperazine derivatives as CNS agents. ResearchGate. [Link]

  • Jabeen, I., et al. (2022). Synthesis, In Vitro Biological Evaluation and Molecular Modeling of Benzimidazole-Based Pyrrole/Piperidine Hybrids Derivatives as Potential Anti-Alzheimer Agents. Molecules, 27(19), 6296. [Link]

  • Dias da Silva, V., et al. (2020). Piperazine designer drugs elicit toxicity in the alternative in vivo model Caenorhabditis elegans. Journal of Applied Toxicology, 40(5), 654-664. [Link]

  • Eurofins Advinus. (n.d.). CNS Disorders Disease Models. [Link]

Sources

Application Note & Protocol: Strategic Scale-Up Synthesis of 2-Methyl-1-(piperazin-1-yl)propan-1-one (CAS 71260-16-7) for Preclinical Studies

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the scale-up synthesis of 2-Methyl-1-(piperazin-1-yl)propan-1-one, a key intermediate in pharmaceutical development.[1] The focus is on transitioning from laboratory-scale synthesis to producing quantities suitable for preclinical trials, emphasizing process optimization, analytical validation, and safety.

Introduction: The Preclinical Imperative

The journey of a drug candidate from discovery to clinical trials is a critical phase demanding a robust supply of the active pharmaceutical ingredient (API) or a key intermediate.[2][3] Preclinical manufacturing bridges this gap, requiring a scalable, reproducible, and well-documented synthetic process to produce material of high purity and consistency.[][5] This document outlines the strategic considerations and a detailed protocol for the scale-up synthesis of this compound.

Chemical Profile:

Compound Name CAS Number Molecular Formula Molecular Weight Appearance Melting Point
This compound71260-16-7C8H16N2O156.23 g/mol White to off-white solidNot specified
Proposed Synthetic Route: Amide Formation

A plausible and scalable synthetic route for this compound involves the nucleophilic acyl substitution of isobutyryl chloride with piperazine. This reaction is typically high-yielding and can be adapted for larger scales.

Reaction Scheme:

Synthetic Route Isobutyryl Chloride Isobutyryl Chloride Product This compound Isobutyryl Chloride->Product + Piperazine Piperazine Piperazine Piperazine->Product

Caption: Proposed synthesis of this compound.

Laboratory-Scale Synthesis Protocol (Exemplary)

This protocol serves as the baseline for process optimization and scale-up.

Materials:

  • Piperazine

  • Isobutyryl chloride

  • Dichloromethane (DCM)

  • Triethylamine (TEA) or another suitable base

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve piperazine (2 equivalents) in DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add isobutyryl chloride (1 equivalent) dropwise to the stirred solution.

  • Add TEA (1.1 equivalents) to scavenge the HCl byproduct.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography or recrystallization.

Scale-Up Considerations and Process Optimization

Transitioning from the lab bench to a pilot plant or manufacturing suite requires careful consideration of several factors to ensure safety, efficiency, and reproducibility.[5]

Key Scale-Up Parameters:

Parameter Laboratory Scale Scale-Up Consideration Rationale
Reaction Vessel Glass flaskJacketed glass or stainless steel reactorImproved heat transfer and containment.
Mixing Magnetic stirrerOverhead mechanical stirrer with optimized impeller designEnsures homogeneity in a larger volume.
Temperature Control Ice bathAutomated heating/cooling systemPrecise temperature control is crucial for reaction kinetics and safety.
Reagent Addition Dropping funnelMetering pumpControlled and consistent addition rate.
Work-up Separatory funnelLiquid-liquid extraction in the reactor or dedicated extractorEfficient and safe handling of large volumes.
Purification Column chromatographyRecrystallization or preparative HPLCScalable purification methods.

Process Optimization Workflow:

Scale-Up Workflow A Lab-Scale Synthesis B Identify Critical Process Parameters (CPPs) A->B C Design of Experiments (DoE) for Optimization B->C D Pilot Batch Synthesis C->D E Analytical Method Validation D->E F Process Safety Assessment D->F G Preclinical Batch Manufacturing E->G F->G

Caption: Workflow for scaling up the synthesis process.

Analytical Methods for Quality Control

Robust analytical methods are essential for ensuring the identity, purity, and quality of the synthesized compound.

Recommended Analytical Techniques:

Technique Purpose Acceptance Criteria (Exemplary)
¹H and ¹³C NMR Structural confirmation and identificationSpectra consistent with the proposed structure.
HPLC/UPLC Purity assessment and impurity profilingPurity ≥ 98%.
GC-MS Identification of volatile impurities and residual solventsConforms to ICH guidelines for residual solvents.
FTIR Functional group analysisPresence of characteristic amide and alkane stretches.
Elemental Analysis Confirmation of elemental compositionWithin ±0.4% of the theoretical values.
Safety Protocols and Hazard Management

Handling chemicals at a larger scale necessitates stringent safety protocols.[6][7][8][9]

Safety and Handling:

Substance Hazards Recommended PPE Handling Precautions
Isobutyryl chloride Corrosive, flammable, reacts violently with waterChemical resistant gloves, safety goggles with side-shields, flame-retardant lab coat, face shieldHandle in a well-ventilated fume hood, away from moisture and ignition sources.
Piperazine Corrosive, respiratory irritantChemical resistant gloves, safety goggles, lab coatAvoid inhalation of dust. Handle in a well-ventilated area.
Dichloromethane Suspected carcinogen, skin and eye irritantChemical resistant gloves (Viton®), safety goggles, lab coatUse in a closed system or with adequate ventilation.
This compound Potential irritant (data limited)Standard laboratory PPEAvoid contact with skin and eyes.

Emergency Procedures:

  • Skin Contact: Immediately wash with plenty of soap and water.[8][9]

  • Eye Contact: Rinse cautiously with water for several minutes.[8][9]

  • Inhalation: Move the person to fresh air.[8][9]

  • Ingestion: Do NOT induce vomiting. Seek immediate medical attention.[8]

Conclusion

The successful scale-up synthesis of this compound for preclinical studies hinges on a systematic approach that integrates process chemistry, analytical science, and safety management. By carefully optimizing and validating each step of the synthetic process, researchers can ensure a reliable supply of high-quality material to advance their drug development programs.

References

  • Agno Pharmaceuticals. (n.d.). Complete Guide To Pre-Clinical Drug Product Manufacturing.
  • HyCON Labs. (n.d.). Pre-clinical Drug Product Manufacturing Services.
  • ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - 4-(4-Methylpiperazino)aniline.
  • Apollo Scientific. (n.d.). 4-(4-Methylpiperazin-1-yl)aniline.
  • Fisher Scientific. (2025). SAFETY DATA SHEET.
  • BIOSYNCE. (n.d.). This compound CAS 71260-16-7.
  • Interchim. (2018). SAFETY DATA SHEET.
  • BOC Sciences. (n.d.). Pre-clinical Manufacturing - CMC.
  • Altasciences. (n.d.). Issue 38: Preclinical Formulation and Manufacturing.
  • A Review on Analytical Methods for Piperazine Determination. (2022). NTU JOURNAL OF PURE SCIENCES.

Sources

Application Notes & Protocols: Formulation of 1-Isobutyrylpiperazine for In Vivo Experiments

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the formulation of 1-isobutyrylpiperazine, a novel chemical entity (NCE), for in vivo preclinical evaluation. The successful delivery of any test compound to an animal model is paramount for obtaining reliable pharmacokinetic (PK) and pharmacodynamic (PD) data.[1] This document outlines a systematic approach, beginning with the physicochemical characterization of 1-isobutyrylpiperazine to inform the selection of an appropriate vehicle and excipients. Detailed, step-by-step protocols for the preparation of oral and parenteral formulations are provided, alongside methodologies for ensuring formulation stability and homogeneity. The causality behind experimental choices is explained to equip researchers with the foundational knowledge to adapt these protocols to their specific study needs, ensuring both scientific rigor and animal welfare.

Introduction: The Critical Role of Formulation in Preclinical Success

The primary objective in early-stage preclinical studies is to maximize the systemic exposure of a new chemical entity (NCE) to assess its efficacy and safety profile.[2][3] The formulation, or the vehicle used to deliver the drug, can profoundly influence its absorption, distribution, metabolism, and excretion (ADME) properties.[1] A poorly designed formulation can lead to low bioavailability, high variability in experimental results, or adverse events in the animal models, ultimately jeopardizing the entire preclinical program.[2][3]

1-isobutyrylpiperazine, as a piperazine derivative, belongs to a class of compounds with a broad spectrum of pharmacological activities.[4] The piperazine moiety often imparts a degree of aqueous solubility, but this can be significantly altered by substitutions on the piperazine ring.[5][6] Therefore, a thorough pre-formulation assessment is the essential first step in developing a robust and reproducible dosing vehicle.[1][2]

This guide will walk the researcher through a logical workflow for developing a suitable formulation for 1-isobutyrylpiperazine, from initial characterization to final administration.

Pre-formulation Assessment: Characterizing 1-Isobutyrylpiperazine

Before any formulation work begins, a comprehensive understanding of the physicochemical properties of the test compound is crucial.[1][2] For 1-isobutyrylpiperazine, the following parameters should be determined:

  • Aqueous Solubility: This is a key determinant for deciding if a simple aqueous solution is feasible. Solubility should be assessed across a physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8, and 7.4) to mimic the conditions of the gastrointestinal tract.[2]

  • pKa: The ionization constant will influence the solubility of the compound at different pH values and can guide the use of pH-adjusting agents.

  • LogP/LogD: The partition coefficient (LogP) or distribution coefficient (LogD at a specific pH) indicates the lipophilicity of the compound, which affects its ability to cross biological membranes.[1]

  • Physical Form and Melting Point: Understanding whether the compound is crystalline or amorphous and its melting point provides insights into its physical stability and potential challenges in dissolution.[1][2]

Based on the structure of 1-isobutyrylpiperazine, which contains a polar piperazine ring and a more non-polar isobutyryl group, it is inferred to have both hydrophilic and lipophilic characteristics.[5] While the piperazine core suggests some water solubility, the isobutyryl substitution may decrease it compared to unsubstituted piperazine.[5]

Table 1: Inferred Physicochemical Properties of 1-Isobutyrylpiperazine and Formulation Implications

Parameter Inferred Property Formulation Implication
Aqueous Solubility Likely moderate, pH-dependentAn aqueous solution may be possible, but co-solvents or surfactants might be needed to achieve higher concentrations.
pKa Expected to have a basic pKa due to the piperazine nitrogensSolubility will likely be higher at acidic pH. Buffers may be used to maintain a stable formulation.
LogP/LogD ModerateSuggests reasonable membrane permeability. May not require complex lipid-based formulations.
Physical Form Likely a crystalline solidParticle size reduction may be necessary for suspension formulations to improve dissolution and absorption.

Formulation Strategies: Choosing the Right Vehicle

The choice of formulation depends on the route of administration, the required dose, and the physicochemical properties of 1-isobutyrylpiperazine. The two most common routes in early preclinical studies are oral (p.o.) and intravenous (i.v.).[7]

Oral Formulations

For oral administration, the goal is to create a formulation that is easy to administer via gavage and maximizes absorption from the gastrointestinal tract.

  • Aqueous Solutions: If the required dose can be dissolved in a physiologically acceptable volume of an aqueous vehicle (e.g., water, saline, or a buffer), this is the simplest and preferred approach.[7]

  • Co-solvent Systems: For compounds with limited aqueous solubility, the addition of a water-miscible organic solvent can enhance solubility. Common co-solvents include propylene glycol (PG), polyethylene glycol 300/400 (PEG 300/400), and ethanol. However, the concentration of organic solvents should be minimized to avoid potential toxicity.[8]

  • Suspensions: For high doses that exceed the solubility of the compound, a suspension is often necessary.[2] A suspending agent, such as carboxymethylcellulose (CMC) or methylcellulose, is used to ensure a uniform distribution of the drug particles.[9]

Parenteral (Intravenous) Formulations

Intravenous formulations must be sterile, isotonic, and have a pH close to physiological levels to avoid irritation and precipitation in the bloodstream.

  • Aqueous Solutions: Similar to oral formulations, a simple aqueous solution is ideal if solubility permits.

  • Solubilizing Agents: To enhance the aqueous solubility for IV administration, surfactants like Polysorbate 80 (Tween® 80) or cyclodextrins can be employed.[7] These agents can form micelles or inclusion complexes to keep the drug in solution.

Experimental Protocols

Disclaimer: All animal procedures should be performed in accordance with institutional guidelines and approved by the Institutional Animal Care and Use Committee (IACUC).

Protocol 1: Preparation of an Oral Suspension of 1-Isobutyrylpiperazine (10 mg/mL)

This protocol is suitable for administering high doses of 1-isobutyrylpiperazine where its aqueous solubility is exceeded.

Materials:

  • 1-isobutyrylpiperazine hydrochloride (CAS 71260-16-7)[10]

  • 0.5% (w/v) Carboxymethylcellulose (CMC-Na) in deionized water

  • Mortar and pestle

  • Magnetic stirrer and stir bar

  • Volumetric flask

  • Analytical balance

Procedure:

  • Prepare the Vehicle: Slowly add 0.5 g of sodium carboxymethylcellulose (Na-CMC) to 100 mL of deionized water while stirring continuously with a magnetic stirrer. Continue stirring until the Na-CMC is fully dissolved and the solution is clear and viscous. This may take several hours.[1]

  • Calculate Required Amounts: For a 10 mL final volume of a 10 mg/mL suspension, you will need 100 mg of 1-isobutyrylpiperazine.

  • Particle Size Reduction (if necessary): If the compound consists of large crystals, gently grind it to a fine powder using a mortar and pestle. This increases the surface area for better dispersion.[1]

  • Levigation: In a small beaker or mortar, add the weighed 100 mg of 1-isobutyrylpiperazine powder. Add a small amount of the 0.5% CMC vehicle (approximately 1-2 mL) to the powder and triturate with the pestle to form a smooth, uniform paste. This process, known as levigation, is critical for preventing clumping.[1]

  • Dilution to Final Volume: Gradually add the remaining 0.5% CMC vehicle to the paste while stirring continuously. Transfer the suspension to a 10 mL volumetric flask and rinse the mortar and pestle with the vehicle to ensure a complete transfer of the compound. Bring the suspension to the final volume with the vehicle.

  • Homogenization: Stir the final suspension for at least 30 minutes before dosing to ensure homogeneity. The suspension should be continuously stirred during the dosing procedure.

Protocol 2: Preparation of an Intravenous Solution of 1-Isobutyrylpiperazine (2 mg/mL)

This protocol aims to create a clear, sterile solution suitable for intravenous administration.

Materials:

  • 1-isobutyrylpiperazine hydrochloride

  • 5% Dextrose in Water (D5W)

  • Polysorbate 80 (Tween® 80)

  • 0.22 µm sterile syringe filter

  • Sterile vials

  • Analytical balance

  • pH meter

Procedure:

  • Vehicle Preparation: Prepare a vehicle consisting of 5% Dextrose in Water with 2% (v/v) Polysorbate 80. For 10 mL of vehicle, add 200 µL of Polysorbate 80 to 9.8 mL of D5W.

  • Solubilization: Weigh 20 mg of 1-isobutyrylpiperazine and add it to the vehicle. Vortex or sonicate the mixture until the compound is completely dissolved. Visually inspect the solution against a dark and light background to ensure there are no visible particles.

  • pH Measurement and Adjustment: Measure the pH of the solution. If necessary, adjust the pH to be within a physiological range (typically 6.5-7.5) using dilute HCl or NaOH.

  • Sterile Filtration: Draw the solution into a sterile syringe and pass it through a 0.22 µm sterile syringe filter into a sterile vial. This step removes any potential microbial contamination.

  • Final Inspection: Before administration, visually inspect the final sterile solution for any signs of precipitation or color change.

Stability Assessment

Ensuring the stability of the formulation throughout the duration of the study is critical for accurate dosing.[11][12] Stability studies should be conducted under conditions that mimic the actual study environment.[11]

  • Short-Term Stability: For formulations prepared fresh daily, stability should be confirmed for the duration of the dosing period (e.g., 8-12 hours) at room temperature.

  • Long-Term Stability: If a formulation is prepared as a batch and stored, its stability should be assessed at the intended storage condition (e.g., refrigerated at 2-8°C) over the planned storage period.[11]

Protocol for Stability Assessment:

  • Prepare the formulation as described above.

  • Divide the formulation into aliquots for different time points (e.g., 0, 2, 4, 8, 24 hours for short-term; 0, 7, 14, 30 days for long-term).

  • Store the aliquots under the specified conditions (e.g., room temperature or 2-8°C).

  • At each time point, analyze the concentration of 1-isobutyrylpiperazine using a validated analytical method (e.g., HPLC-UV).

  • Visually inspect for any changes in appearance (e.g., precipitation, color change).

  • The formulation is considered stable if the concentration remains within ±10% of the initial concentration and there are no changes in physical appearance.[11]

Table 2: Example Stability Assessment Plan

Formulation Type Storage Condition Time Points for Analysis Acceptance Criteria
Oral Suspension Room Temperature, with stirring0, 2, 4, 8 hours90-110% of initial concentration, uniform appearance
IV Solution 2-8°C0, 24, 48, 72 hours90-110% of initial concentration, clear solution

Visualization of Workflows

Formulation Development Workflow

The following diagram illustrates the decision-making process for selecting an appropriate formulation for 1-isobutyrylpiperazine.

G cluster_0 Pre-formulation Assessment cluster_1 Formulation Strategy cluster_2 Verification A Determine Physicochemical Properties (Solubility, pKa, LogP) B Is required dose soluble in aqueous vehicle? A->B C Solution Formulation (e.g., Saline, Buffer) B->C Yes D Consider Co-solvents or Surfactants B->D No G Final Formulation C->G E Is solubility achieved? D->E F Suspension Formulation (e.g., 0.5% CMC) E->F No E->G Yes F->G H Conduct Stability Assessment G->H I Proceed to In Vivo Dosing H->I

Caption: Decision tree for 1-isobutyrylpiperazine formulation development.

Oral Gavage Administration Workflow

This diagram outlines the key steps for accurate oral administration in a rodent model.

G A Accurately weigh the animal B Calculate the dose volume (mg/kg basis) A->B C Ensure formulation is homogenous (continuous stirring for suspensions) B->C D Select appropriate gavage needle size C->D E Measure needle insertion length (tip of nose to last rib) D->E F Gently restrain the animal E->F G Administer dose smoothly into the esophagus F->G H Observe animal post-dosing for any adverse effects G->H

Caption: Step-by-step workflow for oral gavage administration.

Conclusion and Best Practices

The development of a suitable formulation is a cornerstone of successful in vivo research. For 1-isobutyrylpiperazine, a systematic approach based on its physicochemical properties will guide the selection of an appropriate vehicle, whether it be a simple solution, a co-solvent system, or a suspension. It is imperative to always prepare formulations fresh when possible to minimize stability concerns.[7] However, when batch preparations are necessary, a thorough stability assessment is mandatory to ensure the integrity of the dosing material.[11] By following the detailed protocols and logical workflows presented in this guide, researchers can develop robust and reliable formulations, leading to high-quality, reproducible data in their preclinical studies of 1-isobutyrylpiperazine.

References

  • Drug formulations for in vivo studies. Bio-protocol. [Link]

  • Preclinical Dose-Formulation Stability. Pharmaceutical Technology. [Link]

  • Stability Testing – Onsite Preclinical Services to Support Your Product Development. Natoli Scientific. [Link]

  • Preclinical Formulations: Insight, Strategies, and Practical Considerations. PubMed Central. [Link]

  • CONSIDERATIONS TO ACHIEVE OPTIMAL PRECLINICAL FORMULATION AND DRUG PRODUCT MANUFACTURE. Altasciences. [Link]

  • Drug Stability Testing & Release Testing. Pace Analytical. [Link]

  • Preclinical formulations for pharmacokinetic studies. Admescope. [Link]

  • Three-dimensional aspects of formulation excipients in drug discovery: a critical assessment on orphan excipients, matrix effects and drug interactions. PubMed Central. [Link]

  • Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC). Boston University Office of Research. [Link]

  • Impact of concerning excipients on animal safety: insights for veterinary pharmacotherapy and regulatory considerations. PubMed Central. [Link]

  • Safety of surfactant excipients in oral drug formulations. Advanced Drug Delivery Reviews. [Link]

  • Synthesis, characterization and in-vivo anthelmintic activity of some newer piperazine derivatives. ResearchGate. [Link]

  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. [Link]

  • Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. RSC Publishing. [Link]

Sources

Piperazine-promoted 2-amino-2-methyl-1-propanol for CO2 absorption.

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Piperazine-Promoted 2-Amino-2-Methyl-1-Propanol (AMP) for Enhanced CO₂ Absorption

Introduction: A Synergistic Approach to Carbon Capture

The pursuit of efficient and cost-effective carbon dioxide (CO₂) capture technologies is a critical endeavor in mitigating global warming. Amine-based chemical absorption is a mature and widely deployed technology for this purpose[1]. While traditional solvents like monoethanolamine (MEA) are effective, they suffer from high regeneration energy requirements, corrosive nature, and thermal degradation[2][3].

This guide focuses on a promising alternative: a blended aqueous solvent system of 2-amino-2-methyl-1-propanol (AMP) promoted by piperazine (PZ). This combination leverages the distinct advantages of each component to create a superior solvent. AMP, a sterically hindered primary amine, is characterized by its exceptionally high CO₂ loading capacity (approaching 1 mol of CO₂ per mol of amine) and lower heat of reaction, which translates to reduced energy costs for solvent regeneration[4][5]. However, its reaction kinetics with CO₂ are relatively slow[4]. This is where piperazine, a cyclic diamine, plays a crucial role. PZ acts as a powerful rate activator, significantly accelerating the CO₂ absorption rate[6][7]. The resulting AMP/PZ blend offers a synergistic combination of fast absorption kinetics, high loading capacity, and favorable energy performance, making it a subject of intensive research and development[3][8][9].

This document provides a detailed overview of the underlying reaction mechanisms, comprehensive protocols for laboratory-scale evaluation, and methods for data analysis, intended for researchers and scientists working on CO₂ capture technologies.

Part 1: The Chemistry of CO₂ Absorption in the AMP/PZ System

Understanding the reaction pathways is fundamental to optimizing the solvent composition and process conditions. Unlike a single amine system, the absorption of CO₂ into an aqueous AMP/PZ solution involves multiple, parallel reactions.

  • Piperazine's Role: The Rate Accelerator Piperazine reacts with CO₂ rapidly through the well-established zwitterion mechanism[1][2]. A CO₂ molecule first reacts with a nitrogen atom on the PZ ring to form a zwitterionic intermediate. This unstable intermediate is then quickly deprotonated by a base present in the solution (such as another PZ molecule, AMP, or water) to form a stable piperazine-carbamate[10]. Given that PZ has two amine groups, it can further react to form a dicarbamate, contributing to its high reactivity[4][10].

  • AMP's Role: The High-Capacity Backbone As a sterically hindered amine, the carbamate formed from the reaction of AMP and CO₂ is unstable[2][4]. Consequently, AMP's primary contribution to CO₂ capture is its action as a base, catalyzing the hydration of CO₂ to form bicarbonate (HCO₃⁻)[2][4]. This pathway avoids the formation of stable carbamates, allowing for a theoretical maximum loading capacity of 1.0 mole of CO₂ per mole of AMP, significantly higher than the 0.5 mol/mol limit for conventional primary amines like MEA[4].

The synergy is clear: PZ provides the rapid initial absorption of CO₂, while AMP provides the bulk capacity for CO₂ through bicarbonate formation.

Caption: Reaction pathways for CO₂ absorption in the AMP/PZ blended solvent.

Part 2: Experimental Protocols for Performance Evaluation

This section provides step-by-step methodologies for preparing and evaluating the performance of AMP/PZ solvents.

Protocol 1: Preparation of Aqueous AMP/PZ Solutions

Accurate preparation of the amine solution is the foundation of reliable experimental data. Total amine concentration is typically maintained between 30% and 50% by weight to balance CO₂ capacity with manageable viscosity[2].

Materials:

  • 2-Amino-2-methyl-1-propanol (AMP, e.g., 95% purity)

  • Piperazine (PZ, e.g., 99% purity)

  • Deionized (DI) water

  • Analytical balance (±0.001 g)

  • Volumetric flasks and beakers

  • Magnetic stirrer and stir bar

Procedure:

  • Calculate Required Masses: Determine the mass of AMP, PZ, and DI water required to achieve the desired total amine weight percentage and the specific AMP/PZ molar or weight ratio. For example, to prepare 500 g of a 40 wt% total amine solution with 30 wt% AMP and 10 wt% PZ:

    • Mass of AMP = 500 g * 0.30 = 150 g

    • Mass of PZ = 500 g * 0.10 = 50 g

    • Mass of DI water = 500 g - 150 g - 50 g = 300 g

  • Dissolution: Add the calculated mass of DI water to a beaker with a magnetic stir bar.

  • Slowly add the weighed amount of PZ to the water while stirring. PZ is a solid and may require gentle heating (e.g., to 40°C) to fully dissolve.

  • Once the PZ is dissolved, slowly add the weighed amount of AMP (a liquid at room temperature) to the solution.

  • Continue stirring for 15-20 minutes until the solution is completely homogeneous.

  • Allow the solution to cool to room temperature before transferring it to a sealed storage bottle.

  • Verification (Optional but Recommended): The concentration of the final solution can be verified by titration with a standard acid (e.g., 1N HCl).

Protocol 2: CO₂ Absorption Rate and Capacity Measurement

A bench-scale gas absorption apparatus, such as a wetted-wall column or a bubble column, is commonly used to measure absorption performance[2][11]. The following protocol outlines a general procedure using a stirred, jacketed glass vessel, which is suitable for screening different solvent compositions[12].

Apparatus:

  • Jacketed glass reactor vessel with a gas-tight lid

  • Overhead stirrer with a gas-inducing impeller

  • Mass flow controllers (MFCs) for CO₂ and a diluent gas (e.g., N₂)

  • Temperature-controlled circulating water bath

  • Gas outlet connected to a CO₂ analyzer (e.g., NDIR sensor)

  • Pressure transducer and thermometer for the reactor

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prep Prepare AMP/PZ Solution (Protocol 1) Setup System Setup & Leak Test Prep->Setup Equil Solvent Equilibration (Temperature & N₂ Purge) Setup->Equil Absorb Introduce CO₂/N₂ Gas & Start Data Logging Equil->Absorb Monitor Monitor Outlet CO₂ Conc. Until Saturation Absorb->Monitor Sample Take Liquid Sample for CO₂ Loading Analysis Monitor->Sample Equilibrium Reached Regen Solvent Regeneration (Heating) Monitor->Regen Post-Experiment Calc Calculate Absorption Rate & Capacity Sample->Calc

Sources

Application Notes & Protocols: The Strategic Use of 2-Methyl-1-(piperazin-1-yl)propan-1-one in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a detailed technical resource for researchers, medicinal chemists, and process development scientists on the applications of 2-Methyl-1-(piperazin-1-yl)propan-1-one as a versatile building block. We will explore its core reactivity, provide exemplary synthetic protocols, and discuss the chemical reasoning behind methodological choices.

Core Profile and Strategic Value

This compound, also known as 1-isobutyrylpiperazine, is a disubstituted piperazine derivative. Its structure is strategically valuable for several reasons. The isobutyryl group effectively "protects" one of the piperazine nitrogens as a stable tertiary amide. This leaves a single, reactive secondary amine, making the molecule an ideal nucleophile for predictable and selective mono-functionalization.

The piperazine ring itself is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance aqueous solubility, improve bioavailability, and modulate interactions with biological targets.[1] This building block provides a direct and efficient entry point for introducing this important pharmacophore.

Physicochemical Properties

A summary of the key physicochemical properties for this compound (CAS: 71260-16-7) is provided below.[2][3][4]

PropertyValue
Molecular Formula C₈H₁₆N₂O[3]
Molecular Weight 156.23 g/mol [3][4]
Appearance Colourless Liquid[4]
Boiling Point 76-78 °C @ 0.15 mmHg[2]
Density ~1.0 g/cm³[2]
Solubility Slightly soluble in water; soluble in ethanol, acetone, dichloromethane[2]
pKa (Predicted) 8.37 ± 0.10[2]

Foundational Reactivity: The Nucleophilic Secondary Amine

The synthetic utility of this building block is dominated by the nucleophilicity of the secondary amine at the N4 position of the piperazine ring. This site readily engages with a wide range of electrophiles, making it a cornerstone for constructing more complex molecules, particularly in the synthesis of pharmaceutical intermediates.[2][5] The two most common and powerful transformations are N-alkylation and N-arylation.

G cluster_alkylation N-Alkylation (Sₙ2) cluster_arylation N-Arylation (Buchwald-Hartwig) reagent This compound alkyl_halide Alkyl Halide (R-X) reagent->alkyl_halide aryl_halide Aryl Halide (Ar-X) reagent->aryl_halide product_alk N-Alkyl Product alkyl_halide->product_alk Base (e.g., K₂CO₃) Solvent (e.g., DMF) product_ar N-Aryl Product aryl_halide->product_ar Pd Catalyst, Ligand Base (e.g., NaOtBu)

Fig. 1: Core reaction pathways for the building block.

Application Note I: Synthesis of N-Aryl Piperazine Derivatives

Context: The N-aryl piperazine motif is a critical component in a vast number of centrally active pharmaceuticals, including antipsychotics and antidepressants. The palladium-catalyzed Buchwald-Hartwig amination is the gold-standard method for constructing the crucial aryl-nitrogen bond, offering broad substrate scope and high efficiency.

Scientific Rationale: This cross-coupling reaction involves the oxidative addition of an aryl halide to a palladium(0) complex, followed by coordination of the piperazine nucleophile and subsequent reductive elimination to form the desired product and regenerate the catalyst.

  • Catalyst System: A palladium source (e.g., Pd₂(dba)₃) is used in conjunction with a sterically hindered, electron-rich phosphine ligand (e.g., XPhos, RuPhos). The bulky ligand facilitates the reductive elimination step and prevents catalyst decomposition.

  • Base Selection: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is required. Its role is to deprotonate the secondary amine, forming the active piperazinide nucleophile without competing in the reaction.

  • Solvent Choice: Anhydrous, aprotic solvents like toluene or dioxane are used to prevent quenching of the base and deactivation of the catalyst.

Detailed Protocol 1: Buchwald-Hartwig N-Arylation

This protocol describes a general procedure for the coupling of this compound with 4-bromotoluene as a representative aryl halide.

G start Start Setup Reaction reagents Reagents To an oven-dried flask, add: - Aryl Bromide (1.0 eq) - Pd₂(dba)₃ (0.01 eq) - XPhos (0.02 eq) - NaOtBu (1.4 eq) start->reagents purge Inert Atmosphere Seal flask, evacuate and backfill with Argon or Nitrogen (3x). reagents->purge add_solvents Add Reagents Add anhydrous Toluene via syringe. Add Building Block (1.2 eq). purge->add_solvents heat Reaction Heat mixture to 100 °C. Monitor by TLC or LC-MS. add_solvents->heat workup Workup Cool to RT. Quench with water. Extract with Ethyl Acetate. heat->workup purify Purification Dry organic layer (Na₂SO₄). Concentrate in vacuo. Purify by column chromatography. workup->purify end End Characterize Product purify->end

Fig. 2: Experimental workflow for N-arylation.

Step-by-Step Methodology:

  • Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-bromotoluene (1.0 mmol, 1.0 eq), Pd₂(dba)₃ (0.01 mmol, 0.01 eq), XPhos (0.02 mmol, 0.02 eq), and sodium tert-butoxide (1.4 mmol, 1.4 eq).

  • Inerting: Seal the flask with a septum and purge with argon or nitrogen for 10 minutes. This is critical to remove oxygen, which can deactivate the palladium catalyst.

  • Reagent Addition: Add anhydrous toluene (5 mL) via syringe, followed by this compound (1.2 mmol, 1.2 eq).

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Carefully quench by adding water (10 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude oil via flash column chromatography (silica gel, using a hexane/ethyl acetate gradient) to yield the pure N-aryl piperazine product.

Application Note II: Synthesis of N-Alkyl Piperazine Derivatives

Context: A more classical but equally powerful application is the direct N-alkylation of the piperazine nitrogen via a nucleophilic substitution (Sₙ2) reaction. This method is ideal for attaching a wide variety of alkyl groups, especially those bearing other functional handles for further synthetic elaboration.

Scientific Rationale: The reaction proceeds by the nucleophilic attack of the secondary amine on an alkyl halide or sulfonate.

  • Base Selection: A mild, non-nucleophilic base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is typically used.[6] Its purpose is to scavenge the acidic proton (H-X) generated during the reaction, driving the equilibrium towards the product. It is less aggressive than bases used in cross-coupling and is compatible with a wider range of functional groups.

  • Solvent Choice: Polar aprotic solvents like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are optimal.[6] They effectively solvate the cation of the base while leaving the nucleophile relatively "bare," accelerating the rate of the Sₙ2 reaction.

  • Additives: In cases of less reactive alkyl halides (e.g., chlorides), a catalytic amount of sodium or potassium iodide can be added. The iodide undergoes a Finkelstein reaction with the alkyl chloride to generate a more reactive alkyl iodide in situ.[6]

Detailed Protocol 2: N-Alkylation with an Alkyl Halide

This protocol outlines a general procedure for the reaction of this compound with benzyl bromide.

G compound1 Building Block compound2 Benzyl Bromide plus + product N-Benzyl Product reagents_node->product K₂CO₃, DMF 60 °C, 12h

Fig. 3: Reaction scheme for Sₙ2 N-alkylation.

Step-by-Step Methodology:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 eq) and anhydrous potassium carbonate (2.0 mmol, 2.0 eq).

  • Solvent Addition: Add N,N-Dimethylformamide (DMF, 5 mL).

  • Reagent Addition: Add benzyl bromide (1.1 mmol, 1.1 eq) dropwise to the stirring suspension at room temperature.

  • Reaction: Heat the mixture to 60 °C and allow it to stir for 12 hours or until TLC/LC-MS analysis indicates the consumption of the starting material.

  • Workup: Cool the reaction to room temperature. Dilute the mixture with water (25 mL) and extract with ethyl acetate (3 x 20 mL). The water wash is crucial for removing the DMF and inorganic salts.

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography (silica gel) to yield the pure N-benzyl derivative.

Safety and Handling

This compound must be handled with appropriate care in a well-ventilated fume hood.

  • Hazard Classifications: The compound is classified as harmful if swallowed (H302), harmful in contact with skin (H312), and harmful if inhaled (H332).[3]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[2]

  • Handling: Avoid direct contact with skin, eyes, and clothing. Do not inhale vapors. Keep away from sources of ignition and strong oxidizing agents.[2]

  • First Aid: In case of skin contact, wash immediately with plenty of soap and water. If inhaled, move to fresh air. In case of ingestion or if irritation persists, seek immediate medical attention.[2]

References

  • BIOSYNCE. (n.d.). This compound CAS 71260-16-7. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Panda, G., & Datta, A. (2009). Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester. Molbank, 2009(3), M607. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-Methyl-1-(piperazin-1-yl)propan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction:

Welcome to the technical support center for the synthesis of 2-Methyl-1-(piperazin-1-yl)propan-1-one. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this important piperazine intermediate. The primary challenge in synthesizing this molecule is achieving selective mono-acylation of the piperazine ring. Due to its symmetrical nature, the formation of the di-acylated byproduct, 1,4-di(isobutyryl)piperazine, is a common and significant issue that can drastically reduce the yield of the desired product.

This document provides in-depth, question-and-answer-based troubleshooting guides, detailed experimental protocols, and a comparative analysis of different synthetic strategies to help you overcome common hurdles and maximize your yield and purity.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis. The solutions are based on fundamental chemical principles and field-proven optimization techniques.

Question 1: My yield of this compound is very low, and I've isolated a significant amount of a higher molecular weight byproduct. What is happening and how can I fix it?

Answer:

You are almost certainly observing the formation of the di-acylated byproduct, 1,4-di(isobutyryl)piperazine. This occurs because both nitrogen atoms in the piperazine ring are nucleophilic and can react with the isobutyryl chloride. After the first acylation, the remaining secondary amine on the mono-acylated product is still reactive enough to attack another molecule of the acylating agent.

Causality: The root cause is a stoichiometric and statistical one. If the acylating agent (isobutyryl chloride) is present in a molar ratio of 1:1 or higher relative to piperazine, a statistical mixture of unreacted piperazine, the desired mono-acylated product, and the undesired di-acylated product is highly likely.[1]

Solutions:

  • Control Stoichiometry with Excess Piperazine: The most straightforward approach is to use a large molar excess of piperazine (e.g., 3 to 10 equivalents). This statistically favors the reaction of isobutyryl chloride with an unreacted piperazine molecule over the already mono-substituted product.[1] While cost-effective, this method complicates purification, as the excess piperazine must be thoroughly removed.

  • Slow, Controlled Addition at Low Temperature: Add the isobutyryl chloride dropwise to the solution of piperazine at a reduced temperature (0 °C). This keeps the instantaneous concentration of the acylating agent low, reducing the probability of a second acylation event on the same piperazine molecule.

  • Employ a Selective Synthesis Strategy: For the highest selectivity and cleanest reaction profile, consider a more controlled synthetic approach, such as using a mono-protected piperazine derivative or an in-situ mono-protonation technique. These are discussed in detail in the next question.

G cluster_0 Reaction Pathway Analysis cluster_1 Desired Pathway cluster_2 Side Reaction Piperazine Piperazine Mono_Product This compound (Desired Mono-acylation) Piperazine->Mono_Product + 1 eq. Isobutyryl Chloride Isobutyryl_Cl Isobutyryl Chloride Di_Product 1,4-di(isobutyryl)piperazine (Undesired Di-acylation) Mono_Product->Di_Product + 1 eq. Isobutyryl Chloride (Competes with starting material)

Caption: Competing reaction pathways in the acylation of piperazine.

Question 2: How can I achieve highly selective mono-acylation to avoid the di-acylation byproduct altogether?

Answer:

To achieve high selectivity, you must chemically differentiate the two nitrogen atoms of piperazine. This can be done reversibly using either a protecting group or a proton.

  • Strategy A: Mono-Boc Protection This is a robust and highly controlled method.[1] One nitrogen is temporarily "blocked" with a tert-butyloxycarbonyl (Boc) group. The acylation is then performed on the remaining free nitrogen. The final step is the removal of the Boc group under acidic conditions to yield the desired product. While this involves more steps, it often results in a much cleaner reaction and simpler purification, potentially leading to a higher overall yield.

  • Strategy B: In Situ Mono-Protonation This is an elegant and efficient one-pot method.[2] By adding one equivalent of a strong acid (like HCl) to two equivalents of piperazine, you form a solution containing piperazine mono-hydrochloride. In this salt, one nitrogen is protonated and non-nucleophilic, directing the acylation exclusively to the free nitrogen atom.[3][4] This method avoids the extra steps of protection and deprotection.

G cluster_A Strategy A: Mono-Boc Protection cluster_B Strategy B: In Situ Mono-Protonation start Start: Piperazine A1 Step 1: Protection Add (Boc)₂O start->A1 B1 Step 1: Mono-protonation Add 0.5 eq. HCl start->B1 A2 Intermediate: 1-Boc-piperazine A1->A2 A3 Step 2: Acylation Add Isobutyryl Chloride A2->A3 A4 Intermediate: 1-Boc-4-isobutyryl-piperazine A3->A4 A5 Step 3: Deprotection Add TFA or HCl A4->A5 end_product Final Product: This compound A5->end_product B2 Intermediate: Piperazine Mono-HCl Salt B3 Step 2: Acylation Add Isobutyryl Chloride B3->end_product

Caption: Workflow comparison of selective mono-acylation strategies.

Question 3: I am using the excess piperazine method, but purification is a major issue. How can I effectively remove the unreacted piperazine?

Answer:

The challenge lies in the similar physical properties of the product and the starting material. The most effective method leverages the basicity of piperazine for separation.

Method: Acid-Base Extraction

  • Dissolution: After the reaction is complete, quench the reaction mixture and dissolve it in an organic solvent like dichloromethane (DCM) or ethyl acetate.

  • Acidic Wash: Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). This step is crucial. The desired mono-acylated product is a weaker base than piperazine. The unreacted piperazine, being more basic, will be readily protonated to form a water-soluble salt (piperazine dihydrochloride) and will partition into the aqueous layer. The desired product will largely remain in the organic layer.

  • Repeat: Perform multiple acidic washes (2-3 times) to ensure complete removal of the excess piperazine.

  • Basification and Extraction (Optional Recovery): The aqueous layers can be combined, basified with NaOH to a high pH, and then extracted with an organic solvent to recover the excess piperazine for future use, improving the overall process economy.

  • Final Purification: After the acidic wash, the organic layer containing the product can be washed with brine, dried over sodium sulfate, and concentrated. The crude product can then be further purified by vacuum distillation or column chromatography if necessary.

Frequently Asked Questions (FAQs)

Q: What is the most common and direct synthetic route? A: The most direct method is the Schotten-Baumann reaction, which involves the acylation of an amine with an acid chloride in the presence of a base to neutralize the HCl byproduct.[5][6][7] For this specific synthesis, it is the reaction of piperazine with isobutyryl chloride.

Q: What is the role of the base in the Schotten-Baumann reaction? A: The acylation reaction produces one equivalent of hydrochloric acid (HCl).[5] This acid will react with any available amine (either the starting piperazine or the product), protonating it and rendering it non-nucleophilic. This effectively stops the reaction. An added base (like aqueous NaOH, triethylamine, or even excess piperazine itself) is required to neutralize the HCl as it forms, allowing the reaction to proceed to completion.[5]

Q: Can I use isobutyric acid directly instead of isobutyryl chloride? A: Direct amidation of a carboxylic acid with an amine to form an amide is possible but generally requires high temperatures or the use of coupling agents (e.g., DCC, EDC, PyBOP) to activate the carboxylic acid.[8][9][10] While feasible, using the more reactive isobutyryl chloride is typically more straightforward and efficient for this particular transformation.

Q: How can I confirm the structure and purity of my final product? A: Standard analytical techniques should be used:

  • NMR Spectroscopy (¹H and ¹³C): This will confirm the structure, showing the characteristic isopropyl group signals and the piperazine ring protons.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the product (156.23 g/mol ).[11]

  • FT-IR Spectroscopy: This will show a characteristic strong carbonyl (C=O) stretch for the amide, typically around 1640 cm⁻¹.

Comparative Data of Synthetic Strategies

The choice of synthetic route depends on factors like scale, cost, available equipment, and desired purity. The table below provides a comparative summary.

Strategy Piperazine:Acyl Chloride Ratio Typical Yield Range Advantages Disadvantages
Excess Piperazine 3:1 to 10:160-80%[1]One-step, cost-effective, avoids protecting groups.Difficult purification, requires removal of large excess of piperazine.
Mono-Boc Protection 1:1 (Boc-Piperazine:Acyl Chloride)>80% for acylation step[1]High selectivity, clean reaction, simplified purification.Multi-step process (protection/deprotection), higher reagent cost.[1][8]
In Situ Mono-Protonation 2:1 (Piperazine:Acid), then 1:1 (Salt:Acyl Chloride)60-89%[1][2]One-pot synthesis, good yields, avoids protecting groups.May require longer reaction times or careful pH control.

Detailed Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Isobutyryl chloride is corrosive and lachrymatory.[12][13] Piperazine can cause skin irritation.[14] Always wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

Protocol 1: Synthesis via Excess Piperazine

This protocol prioritizes simplicity and low reagent cost but requires careful purification.

  • Setup: To a 3-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add piperazine (5.0 eq, e.g., 43.0 g, 0.5 mol) and dichloromethane (DCM, 250 mL).

  • Cooling: Cool the mixture to 0 °C in an ice-water bath.

  • Addition: Dissolve isobutyryl chloride (1.0 eq, e.g., 10.65 g, 0.1 mol) in DCM (50 mL) and add it to the dropping funnel. Add the isobutyryl chloride solution dropwise to the stirred piperazine solution over 1 hour, ensuring the internal temperature remains below 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.

  • Workup:

    • Filter the reaction mixture to remove the piperazine hydrochloride salt that has precipitated.

    • Transfer the filtrate to a separatory funnel and wash it three times with 1M HCl (3 x 100 mL) to remove excess piperazine.

    • Wash the organic layer with a saturated sodium bicarbonate solution (1 x 100 mL) and then with brine (1 x 100 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil by vacuum distillation to obtain this compound as a colorless liquid.[15]

Protocol 2: Synthesis via Mono-Boc Protection Strategy

This protocol offers the highest selectivity and is ideal for achieving high purity.

Step A: Synthesis of 1-Boc-piperazine [1]

  • Setup: Dissolve piperazine (2.0 eq, e.g., 34.4 g, 0.4 mol) in DCM (200 mL) in a round-bottom flask.

  • Addition: Slowly add a solution of Di-tert-butyl dicarbonate ((Boc)₂O) (1.0 eq, e.g., 43.6 g, 0.2 mol) in DCM (100 mL) over 2-3 hours at room temperature.

  • Reaction: Stir the reaction for 20-24 hours.

  • Purification: Evaporate the solvent and purify the resulting solid/oil by column chromatography or acid-base extraction to isolate pure 1-Boc-piperazine.

Step B: Acylation of 1-Boc-piperazine

  • Setup: Dissolve 1-Boc-piperazine (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM. Cool the mixture to 0 °C.

  • Addition: Add isobutyryl chloride (1.05 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Workup: Perform a standard aqueous workup (wash with water, dilute acid, dilute base, and brine). Dry the organic layer and concentrate to yield N-Boc-N'-isobutyryl-piperazine.

Step C: Deprotection of the Boc Group [1]

  • Setup: Dissolve the purified product from Step B in DCM.

  • Reaction: Add an excess of trifluoroacetic acid (TFA) (e.g., 5-10 equivalents) at 0 °C. Stir at room temperature for 1-2 hours until deprotection is complete (monitor by TLC).

  • Workup: Carefully neutralize the excess acid with a base (e.g., saturated NaHCO₃ or NaOH solution). Extract the product with DCM, dry the organic layer, and concentrate to yield the final product.

G start Low Yield or High Impurity? q1 Is a high MW byproduct observed? start->q1 cause1 Cause: Di-acylation. Reaction conditions favor second substitution. q1->cause1 Yes q2 Is purification difficult? (Cannot separate from starting material) q1->q2 No yes1 Yes no1 No sol1 Solution 1: Increase molar excess of piperazine (5-10x). cause1->sol1 sol2 Solution 2: Lower reaction temp (0°C) and slow down addition rate. cause1->sol2 sol3 Solution 3: Switch to a selective method (Boc-protection or mono-protonation). cause1->sol3 end Achieved High Yield and Purity sol1->end sol2->end sol3->end cause2 Cause: Excess piperazine is co-eluting or co-distilling with the product. q2->cause2 Yes q2->end No yes2 Yes sol4 Solution: Implement rigorous acidic wash (e.g., 3x with 1M HCl) during workup to remove basic piperazine. cause2->sol4 sol4->end

Caption: Troubleshooting flowchart for low yield synthesis.

References

  • Royal Society of Chemistry. (n.d.). Multi-objective Bayesian optimisation using q-noisy expected hypervolume improvement (qNEHVI) for the Schotten–Baumann reaction. RSC Publishing. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. Available at: [Link]

  • BIOSYNCE. (n.d.). This compound CAS 71260-16-7. Available at: [Link]

  • Google Patents. (2012). WO 2012/014221 A1.
  • Grokipedia. (n.d.). Schotten–Baumann reaction. Available at: [Link]

  • Wikipedia. (n.d.). Schotten–Baumann reaction. Available at: [Link]

  • Google Patents. (2013). CN102351843B - Synthesis method of 2-methyl piperazine lomefloxacin.
  • National Center for Biotechnology Information. (2020). Efficient synthesis of piperazinyl amides of 18β-glycyrrhetinic acid. PMC. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PMC. Available at: [Link]

  • ResearchGate. (n.d.). Reactions of acetylenic acid esters with piperazine derivatives. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Available at: [Link]

  • MDPI. (2009). Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester. Available at: [Link]

  • Google Patents. (2009). US 2009/0227791 A1.
  • ScienceDirect. (n.d.). DABCO bond cleavage for the synthesis of piperazine derivatives. Available at: [Link]

  • Thieme Chemistry. (2023). Synthesis of Piperazin-2-ones. Available at: [Link]

  • Google Patents. (n.d.). CN109020784A - 2- methyl-1-phenyl-1-propanol preparation method.
  • National Center for Biotechnology Information. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PMC. Available at: [Link]

  • Google Patents. (n.d.). CN1629146A - A New Method for the Synthesis of Chiral 2-Substituted Piperazines and Their Derivatives.
  • Google Patents. (2005). US20050148771A1 - Active esters of N-substituted piperazine acetic acids, including isotopically enriched versions thereof.
  • Google Patents. (n.d.). US2919275A - Purification of piperazine.
  • Organic Syntheses. (n.d.). A. Isobutyryl chloride. Available at: [Link]

  • MDPI. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Available at: [Link]

  • MDPI. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Available at: [Link]

  • SLS Ireland. (n.d.). Isobutyryl chloride, 98%. Available at: [Link]

  • MDPI. (2021). Solvent-Free Iron(III) Chloride-Catalyzed Direct Amidation of Esters. Available at: [Link]

  • Google Patents. (n.d.). CZ305317B6 - Method of direct mono-N-substitution of piperazine.
  • ResearchGate. (2008). Synthesis of 2-methylpyrazine from cyclocondensation of ethylene diamine and propylene glycol over promoted copper catalyst. Available at: [Link]

  • ResearchGate. (n.d.). Practical synthesis of 2-(4-benzyl-piperazin-1-ylmethyl)-5, 6-dimethoxy-3-methyl-[1][5]benzoquinone hydrochloride. Available at: [Link]

Sources

Technical Support Center: Purification of 1-Isobutyrylpiperazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the purification of 1-isobutyrylpiperazine. This resource is designed for researchers, scientists, and professionals in drug development who are working with this versatile piperazine derivative. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) formatted to address specific challenges you may encounter during your purification workflows. The guidance provided is rooted in established chemical principles and practical laboratory experience to ensure scientific integrity and successful outcomes.

Understanding the Purification Landscape

Purification of 1-isobutyrylpiperazine is a critical step to ensure the quality, reactivity, and safety of the final compound, particularly in pharmaceutical applications where high purity is paramount.[1] Impurities can arise from the synthesis process, including unreacted starting materials, byproducts, and residual solvents.[2][3] The choice of purification method depends on the nature and quantity of these impurities, as well as the desired final purity of the product.

This guide will explore the most common and effective purification techniques for 1-isobutyrylpiperazine: Recrystallization , Distillation , and Column Chromatography .

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude 1-isobutyrylpiperazine?

Common impurities in the synthesis of monosubstituted piperazines like 1-isobutyrylpiperazine typically include:[4]

  • Unreacted Piperazine: Due to the use of excess piperazine to favor mono-substitution.

  • 1,4-Diisobutyrylpiperazine: The di-substituted byproduct.

  • Starting Materials: Unreacted isobutyryl chloride or isobutyric anhydride.

  • Residual Solvents: Solvents used in the reaction and initial work-up.

  • Degradation Products: Depending on the reaction conditions (e.g., high temperatures).

Q2: My crude product is an oil, but I was expecting a solid. What should I do?

1-isobutyrylpiperazine can exist as a low-melting solid or a viscous oil, especially if impurities are present which can depress the melting point. Consider the following:

  • Verify the Product: Use a quick analytical technique like TLC or ¹H NMR to confirm the presence of the desired product.

  • Attempt Trituration: Add a non-polar solvent in which your product is insoluble (like hexanes or diethyl ether) to the oil and stir vigorously. This can sometimes induce crystallization or solidify the product by washing away oily impurities.

  • Consider Salt Formation: Conversion to its hydrochloride salt can often yield a stable, crystalline solid that is easier to handle and purify by recrystallization.[5]

Q3: I am seeing multiple spots on my TLC plate after synthesis. How do I choose the right purification method?

The choice of purification method depends on the separation (ΔRf) between your product and the impurities on the TLC plate.

  • Large ΔRf and Solid Product: If your product is a solid and the impurities have significantly different polarities (ΔRf > 0.2), recrystallization is often the most efficient method.

  • Close-running Impurities or Oily Product: If the impurities are close to your product spot on the TLC or if your product is an oil, column chromatography is the preferred method for achieving high purity.[6]

  • Volatile Impurities: If the impurities are significantly more volatile than your product, distillation (if the product is thermally stable) could be an option.

Below is a decision-making workflow to guide your choice:

Purification_Decision_Tree start Crude 1-Isobutyrylpiperazine is_solid Is the product a solid? start->is_solid tlc_separation Good separation on TLC? is_solid->tlc_separation Yes is_volatile Are impurities volatile? is_solid->is_volatile No (Oily) recrystallization Recrystallization tlc_separation->recrystallization Yes chromatography Column Chromatography tlc_separation->chromatography No is_volatile->chromatography No distillation Distillation is_volatile->distillation Yes

Caption: Decision tree for selecting a purification method.

Troubleshooting Guides

Technique 1: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds by leveraging differences in solubility.[7] The ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures.

Troubleshooting Common Recrystallization Issues:

IssuePossible Cause(s)Recommended Solution(s)
Product does not dissolve, even when boiling. - Insufficient solvent.- Incorrect solvent choice.- Add more solvent in small portions until the product dissolves.- If a large amount of solvent is needed, the solvent is likely unsuitable. Test other solvents.
Product oils out instead of crystallizing. - The boiling point of the solvent is higher than the melting point of the product.- The solution is supersaturated with impurities.- Use a lower-boiling point solvent.- Try a two-solvent recrystallization system.[7]- Perform a preliminary purification (e.g., a quick filtration through a silica plug) before recrystallization.
No crystals form upon cooling. - Solution is not saturated (too much solvent was added).- The product is highly soluble even at low temperatures.- Boil off some of the solvent to concentrate the solution.- Scratch the inside of the flask with a glass rod at the solvent line.- Add a seed crystal of the pure product.- Cool the solution in an ice bath for a longer period.[7]
Low recovery of the purified product. - Too much solvent was used.- The product has significant solubility in the cold solvent.- Premature crystallization during hot filtration.- Minimize the amount of hot solvent used to dissolve the product.- Ensure the solution is thoroughly cooled before filtration.- Use a minimal amount of ice-cold solvent to wash the crystals.- Preheat the filtration funnel and flask to prevent premature crystallization.

Step-by-Step Protocol for a Two-Solvent Recrystallization:

A two-solvent system is often effective for piperazine derivatives. A good solvent pair could be isopropanol (dissolves the product well) and water or hexanes (as an anti-solvent).[8][9]

  • Solvent Selection: Identify a "solvent" in which 1-isobutyrylpiperazine is soluble and an "anti-solvent" in which it is insoluble. The two solvents must be miscible.

  • Dissolution: Dissolve the crude product in the minimum amount of the hot "solvent".

  • Addition of Anti-solvent: While the solution is still hot, add the "anti-solvent" dropwise until the solution becomes slightly cloudy (turbid). This indicates the point of saturation.

  • Re-dissolution: Add a few drops of the hot "solvent" until the cloudiness just disappears.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of the cold solvent mixture.

  • Drying: Dry the crystals under vacuum.

Technique 2: Column Chromatography

Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and elution with a mobile phase (solvent system).

Troubleshooting Common Chromatography Issues:

IssuePossible Cause(s)Recommended Solution(s)
Poor separation of spots (overlapping bands). - Inappropriate solvent system (eluent).- Column was overloaded with crude product.- Column was packed improperly (channeling).- Optimize the eluent system using TLC. Aim for an Rf of 0.2-0.4 for the target compound.- Reduce the amount of sample loaded onto the column.- Ensure the column is packed uniformly without air bubbles.
Product is not eluting from the column. - The eluent is too non-polar.- Gradually increase the polarity of the eluent. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate system.
Cracking of the silica gel bed. - The column ran dry.- Heat generated from the solvent mixing with the silica.- Always keep the silica gel bed covered with solvent.- Pre-mix the solvent before adding it to the column.

Step-by-Step Protocol for Flash Column Chromatography:

  • TLC Analysis: Determine the optimal solvent system (mobile phase) using TLC. A common starting point for piperazine derivatives is a mixture of dichloromethane and methanol or ethyl acetate and triethylamine (the latter to prevent tailing of the basic amine on the acidic silica).

  • Column Packing: Prepare a slurry of silica gel in the non-polar component of your mobile phase and carefully pack the column.

  • Sample Loading: Dissolve the crude 1-isobutyrylpiperazine in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully load the dried silica onto the top of the column.

  • Elution: Run the mobile phase through the column, collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.

Chromatography_Workflow cluster_prep Preparation cluster_run Execution cluster_post Post-Purification tlc 1. TLC Optimization packing 2. Column Packing tlc->packing loading 3. Sample Loading packing->loading elution 4. Elution loading->elution analysis 5. Fraction Analysis elution->analysis combine 6. Combine Pure Fractions analysis->combine evaporation 7. Solvent Evaporation combine->evaporation pure_product Pure Product evaporation->pure_product

Sources

Identification of impurities in 2-Methyl-1-(piperazin-1-yl)propan-1-one synthesis.

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the synthesis of 2-Methyl-1-(piperazin-1-yl)propan-1-one. This document offers in-depth, field-proven insights into the identification and mitigation of common impurities encountered during this synthetic process. Our approach is grounded in established chemical principles and supported by authoritative references to ensure scientific integrity.

I. Overview of the Synthesis and Potential Impurities

The synthesis of this compound typically involves the acylation of piperazine with an isobutyrylating agent, such as isobutyryl chloride, in the presence of a base. While seemingly straightforward, this reaction is prone to the formation of several process-related impurities that can complicate purification and compromise the quality of the final product. Understanding the mechanistic origins of these impurities is crucial for developing effective control strategies.

Diagram: Synthetic Pathway and Key Impurity Formation

Piperazine Piperazine MainProduct This compound Piperazine->MainProduct  Acylation (Desired) IsobutyrylChloride Isobutyryl Chloride IsobutyrylChloride->MainProduct Diacylated 1,4-Diisobutyrylpiperazine (Di-acylated Impurity) IsobutyrylChloride->Diacylated HydrolyzedReagent Isobutyric Acid (Hydrolysis Product) IsobutyrylChloride->HydrolyzedReagent Hydrolysis MainProduct->Diacylated Further Acylation UnreactedPiperazine Unreacted Piperazine

Caption: General reaction scheme for the synthesis of this compound and the formation of major impurities.

II. Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common issues encountered during the synthesis and analysis of this compound in a question-and-answer format.

Q1: My final product shows a significant peak in the HPLC analysis that is less polar than the main product. What could this be?

A1: A common, less polar impurity in this synthesis is the di-acylated byproduct, 1,4-diisobutyrylpiperazine . This occurs when the second nitrogen of the piperazine ring in the mono-acylated product undergoes a subsequent acylation.

  • Causality: The formation of this di-substituted byproduct is a known challenge in achieving selective mono-N-alkylation of the piperazine ring.[1] The mono-acylated product, this compound, still possesses a nucleophilic secondary amine that can react with the acylating agent.

  • Troubleshooting:

    • Control Stoichiometry: Use a controlled excess of piperazine relative to the isobutyryl chloride. This ensures the acylating agent is consumed before significant di-acylation of the product can occur.

    • Slow Addition: Add the isobutyryl chloride to the reaction mixture slowly and at a controlled temperature. This helps to maintain a low concentration of the acylating agent, favoring the initial reaction with the more abundant piperazine.

    • Use of a Protecting Group: For more stringent control, a mono-protected piperazine derivative (e.g., N-Boc-piperazine) can be used, followed by a deprotection step.

Q2: I have a persistent polar impurity in my product that is difficult to remove by standard purification. What is its likely identity?

A2: A common polar impurity is unreacted piperazine . Due to its basic nature and high water solubility, it can be challenging to completely remove during work-up and purification.

  • Causality: The use of excess piperazine to minimize di-acylation can lead to its presence in the crude product. Its basicity can cause it to form salts, altering its expected chromatographic behavior.

  • Troubleshooting:

    • Aqueous Washes: Perform multiple aqueous washes of the organic layer during the work-up. Acidic washes (e.g., with dilute HCl) can be particularly effective at extracting the basic piperazine into the aqueous phase.

    • Column Chromatography: Careful selection of the stationary and mobile phases for column chromatography is crucial. A polar stationary phase like silica gel with a gradient elution can effectively separate the more polar piperazine from the product.

    • Salt Formation and Filtration: In some cases, precipitating the product as a salt (e.g., hydrochloride) can leave the more soluble piperazine in the mother liquor.

Q3: My reaction yield is consistently low, and I observe a significant amount of a water-soluble acidic byproduct. What is happening?

A3: This is likely due to the hydrolysis of the isobutyryl chloride to form isobutyric acid .[2]

  • Causality: Isobutyryl chloride is a reactive acylating agent that is sensitive to moisture.[2] Any water present in the reactants or solvent will lead to its hydrolysis, reducing the amount available for the desired acylation reaction.

  • Troubleshooting:

    • Anhydrous Conditions: Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).

    • Dry Solvents: Use anhydrous solvents for the reaction.

    • Reagent Quality: Use a fresh or properly stored bottle of isobutyryl chloride.

III. Analytical Protocols for Impurity Identification

Accurate identification of impurities is paramount for process optimization and quality control. The following are recommended analytical methods for the characterization of this compound and its common impurities.

A. High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for quantifying the purity of the final product and detecting impurities.

Experimental Protocol:

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is often effective.

    • Solvent A: 0.1% Trifluoroacetic acid in Water

    • Solvent B: 0.1% Trifluoroacetic acid in Acetonitrile

  • Gradient Program:

    Time (min) % Solvent B
    0 5
    20 95
    25 95
    26 5

    | 30 | 5 |

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of the mobile phase.

Expected Elution Order:

  • Unreacted Piperazine (most polar, elutes first)

  • This compound (main product)

  • 1,4-Diisobutyrylpiperazine (least polar, elutes last)

B. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for the identification of volatile impurities and provides structural information through mass fragmentation patterns.[3][4]

Experimental Protocol:

  • Instrumentation: A standard GC-MS system.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold at 280 °C for 5 minutes.

  • Injector Temperature: 250 °C

  • MS Transfer Line Temperature: 280 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-500.

  • Sample Preparation: Dissolve the sample in a suitable solvent like dichloromethane or methanol.

C. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed structural information and is invaluable for the unambiguous identification of impurities.[5][6][7][8][9]

Experimental Protocol:

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆).

  • Experiments:

    • ¹H NMR: To identify characteristic proton signals.

    • ¹³C NMR: To identify the number and type of carbon atoms.

    • 2D NMR (COSY, HSQC): To establish connectivity and confirm assignments.

Key Diagnostic Signals:

  • This compound: Look for the characteristic isopropyl group signals (a doublet and a septet) and the piperazine ring protons. The NH proton of the piperazine will be a broad singlet.

  • 1,4-Diisobutyrylpiperazine: The molecule is symmetrical, leading to a simpler ¹H NMR spectrum compared to the mono-acylated product. The NH proton signal will be absent.

  • Unreacted Piperazine: A singlet for the eight equivalent protons of the piperazine ring.

Diagram: Troubleshooting Workflow

Start Impurity Detected in This compound Synthesis ImpurityType Characterize Impurity by HPLC/GC-MS Start->ImpurityType LessPolar Less Polar Impurity ImpurityType->LessPolar Less Polar MorePolar More Polar Impurity ImpurityType->MorePolar More Polar AcidicByproduct Acidic Byproduct ImpurityType->AcidicByproduct Acidic Diacylated Likely 1,4-Diisobutyrylpiperazine LessPolar->Diacylated Unreacted Likely Unreacted Piperazine MorePolar->Unreacted Hydrolyzed Likely Isobutyric Acid AcidicByproduct->Hydrolyzed ActionDiacylated - Control Stoichiometry - Slow Reagent Addition Diacylated->ActionDiacylated ActionUnreacted - Aqueous/Acidic Washes - Optimize Chromatography Unreacted->ActionUnreacted ActionHydrolyzed - Use Anhydrous Conditions - Fresh Reagents Hydrolyzed->ActionHydrolyzed

Caption: A logical workflow for the identification and mitigation of common impurities.

IV. Quantitative Data Summary

The following table summarizes the key characteristics of the target compound and its primary impurities.

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected HPLC RetentionExpected GC Elution
PiperazineC₄H₁₀N₂86.14EarlyEarly
This compound C₈H₁₆N₂O 156.23 Intermediate Intermediate
1,4-DiisobutyrylpiperazineC₁₂H₂₂N₂O₂226.32LateLate
Isobutyric AcidC₄H₈O₂88.11Early (polar)Early (volatile)

V. References

  • Wodtke, R., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances, 8(72), 41365-41375. Available at: [Link]

  • De Ventilated, S., et al. (2014). GCMS Total Ion Chromatograms of piperazine derivative mixture. ResearchGate. Available at: [Link]

  • Wodtke, R., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing. Available at: [Link]

  • United Nations Office on Drugs and Crime (UNODC). (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC. Available at: [Link]

  • Wodtke, R., et al. (2018). Supporting Information for: NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior. The Royal Society of Chemistry. Available at: [Link]

  • Chen, Y., et al. (2020). Simultaneous determination of 10 new psychoactive piperazine derivatives in urine using ultrasound-assisted low-density solvent dispersive liquid-liquid microextraction combined with gas chromatography-tandem mass spectrometry. Journal of Forensic Sciences, 66(2), 652-661. Available at: [Link]

  • Wodtke, R., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. ResearchGate. Available at: [Link]

  • Moreira, A. M., et al. (2020). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combin. Scholars.Direct. Available at: [Link]

  • Mamat, C., et al. (2021). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 26(16), 4993. Available at: [Link]

  • Raj, S., et al. (2010). A simple and rapid Gas Chromatographic method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances. Analytical Chemistry: An Indian Journal, 9(4), 486-491. Available at: [Link]

  • Reddy, G. S., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(1), 334-339. Available at: [Link]

  • Al-Tamimi, A. M. (2015). A Review on Analytical Methods for Piperazine Determination. International Journal of Pharmaceutical Sciences Review and Research, 31(1), 134-138. Available at: [Link]

  • Gadzała-Kopciuch, R., et al. (2009). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. ResearchGate. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2761409, this compound. PubChem. Available at: [Link]

  • Kumar, P., et al. (2002). Synthesis of 2-methylpiperazine by photocatalytic reaction in a non-aqueous suspension of semiconductor–zeolite. Green Chemistry, 4(5), 464-467. Available at: [Link]

  • Kvíčala, J., et al. (2018). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 23(11), 2991. Available at: [Link]

  • ResearchGate. (2008). Effect of Base and Acyl Chloride on Regioselectivity of Acylation of 8,8-Pentamethylene-2-methyl-7,9-dioxa-1-azaspiro[4.5]dec-1-ene 1-Oxide. ResearchGate. Available at: [Link]

Sources

Stability and degradation pathways of piperazine compounds.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Piperazine Compound Stability.

As a Senior Application Scientist, I understand the complexities you face when working with piperazine-containing molecules. This scaffold, while invaluable in drug discovery for its favorable pharmacokinetic properties, presents unique stability challenges.[1][2] This guide is structured to provide direct, actionable answers to common issues encountered during research and development, moving beyond simple protocols to explain the underlying chemistry.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most pressing questions regarding the stability and degradation of piperazine compounds.

Q1: What are the primary degradation pathways for my piperazine-containing compound?

The piperazine ring is susceptible to several modes of degradation, largely dictated by the specific storage and experimental conditions. Understanding these pathways is the first step in mitigating unwanted reactivity.

  • Oxidative Degradation : This is one of the most common pathways. The tertiary amine groups in the piperazine ring can be oxidized, especially in the presence of oxygen, metal ions (like Cu²⁺ and Fe²⁺), and elevated temperatures.[3][4] This can lead to the formation of N-oxides, ring-opened products, and other complex structures. Common oxidative degradation products include ethylenediamine (EDA), 2-oxopiperazine (OPZ), and formylpiperazine (FPZ).[5][6] The presence of dissolved iron can create a catalytic cycle that accelerates oxidation, leading to an autocatalytic effect as the solvent degrades.[4]

  • Thermal Degradation : At elevated temperatures (typically above 135°C), the piperazine ring can undergo thermal decomposition.[3] The degradation is often first-order with respect to the piperazine concentration and proceeds through Sₙ2 substitution reactions.[3] This can result in ring-opening, polymerization, or fragmentation. Key thermal degradants identified in studies include N-formylpiperazine, ammonium, and N-(2-aminoethyl) piperazine.[3][7]

  • Hydrolysis : While the core piperazine ring is generally stable to hydrolysis, functional groups attached to it (such as amides or esters) can be susceptible.[8] Furthermore, some piperazine derivatives, like piperazine-2,5-dione, can undergo hydrolysis to open the ring structure.[9] The rate of hydrolysis is highly dependent on pH and temperature.

  • Photodegradation : Exposure to UV light can provide the energy needed to initiate degradation, especially for compounds that possess a chromophore.[10] The mechanism often involves radical processes, which can lead to a complex mixture of products.[11] Storing materials in amber vials or in the dark is a critical preventative measure.[12]

  • N-Nitrosamine Formation : This is a critical degradation pathway from a safety and regulatory perspective. Secondary amines, such as the piperazine moiety, can react with nitrosating agents (e.g., nitrite, NOₓ) under acidic conditions to form carcinogenic N-nitrosamines.[13][14] This reaction is a significant concern during both synthesis and storage if sources of nitrites are present.[14][15]

G Piperazine Piperazine Core Oxidation Oxidative Stress (O₂, Metal Ions) Piperazine->Oxidation Thermal Thermal Stress (High Temp, >135°C) Piperazine->Thermal Photo Photolytic Stress (UV Light) Piperazine->Photo Hydrolysis Hydrolytic Stress (H₂O, Acid/Base) Piperazine->Hydrolysis Nitrosation Nitrosating Agents (e.g., HNO₂) Piperazine->Nitrosation Prod_Ox N-Oxides Ring-Opened Products (EDA, OPZ) Oxidation->Prod_Ox Prod_Th N-Formylpiperazine Ammonium Ring Scission Products Thermal->Prod_Th Prod_Ph Radical Adducts Polymeric Species Photo->Prod_Ph Prod_Hy Ring-Opened Amides (for diketopiperazines) Hydrolysis->Prod_Hy Prod_Ni N-Nitrosopiperazine (Carcinogenic) Nitrosation->Prod_Ni

Q2: My solid-state piperazine drug is changing color during storage. What's happening?

A color change in a solid API is a common indicator of degradation, typically originating from surface-level oxidation or interaction with atmospheric components.

  • Causality : The likely culprit is the formation of low-level oxidative degradants. These molecules may contain new chromophores (light-absorbing groups) that absorb visible light, appearing colored even at trace concentrations. The process can be initiated by exposure to light, heat, or atmospheric oxygen.[12]

  • Troubleshooting & Prevention :

    • Inert Atmosphere : Repackage and store the material under an inert atmosphere, such as nitrogen or argon, to displace oxygen.

    • Light Protection : Always store piperazine-containing compounds in amber or opaque containers to protect them from light.[12]

    • Temperature Control : Store the compound at recommended temperatures (often refrigerated or frozen) to slow the rate of any potential degradation reactions. Phenyl piperazines, for instance, show significant degradation after 6 months regardless of storage conditions, but refrigeration or freezing is still recommended for optimal short-term results.[16]

    • Excipient Compatibility : If this is a formulated product, consider potential interactions with excipients, which may contain reactive impurities like peroxides.[15]

Q3: I'm seeing an unexpected peak in my HPLC stability study. How can I identify it?

Identifying unknown degradants is a critical part of ensuring drug safety and quality. A systematic approach combining analytical techniques is required.

  • Expert Insight : Do not assume the peak is an inert impurity. It must be identified and characterized. The process involves gathering data on the unknown's molecular properties and comparing it to logical degradation products.

  • Workflow for Identification :

    • Mass Spectrometry (MS) : The most powerful first step is to couple your HPLC to a mass spectrometer (LC-MS). This will provide the molecular weight of the unknown peak, which is a crucial piece of the puzzle.[12]

    • Tandem Mass Spectrometry (MS/MS) : Fragmenting the parent ion from the MS analysis provides structural information. The fragmentation pattern can reveal the core structure and the location of modifications, allowing you to propose a chemical structure.[12]

    • Forced Degradation Comparison : Analyze the samples from your forced degradation study. If the unknown peak is significantly larger in one of the stressed samples (e.g., the oxidized sample), it strongly suggests it is a product of that specific degradation pathway. This provides orthogonal confirmation of its origin.[12]

    • Reference Standard Synthesis : Once a structure is proposed, the ultimate confirmation involves synthesizing a reference standard of the suspected degradant and confirming that its retention time and mass spectrum match the unknown peak.

G start Unexpected Peak in HPLC Chromatogram lcms Analyze via LC-MS to Determine MW start->lcms msms Perform MS/MS Fragmentation to Elucidate Structure lcms->msms propose Propose Putative Degradant Structure msms->propose forced Compare with Forced Degradation Profiles propose->forced confirm Confirm Structure by Comparing to Standard forced->confirm end Identity Confirmed confirm->end

Q4: I'm struggling with poor peak shape (tailing) in my reverse-phase HPLC analysis. How can I fix this?

Peak tailing with basic compounds like piperazines is a classic chromatographic challenge caused by strong, unwanted interactions between the positively charged analyte and residual acidic silanol groups on the silica-based column packing.

  • Causality : At typical mobile phase pH values (3-7), the piperazine nitrogens are protonated, carrying a positive charge. These cations can interact electrostatically with deprotonated, negatively charged silanols on the column surface, leading to tailing peaks and poor resolution.

  • Troubleshooting & Optimization :

    • Mobile Phase pH Adjustment : Increasing the pH of the mobile phase (e.g., to pH 8-10, using a pH-stable column) can deprotonate the piperazine, neutralizing it and minimizing silanol interactions. Conversely, lowering the pH (e.g., to pH 2-3) can suppress the ionization of the silanol groups.[12]

    • Use of Amine Modifiers : Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can saturate the active silanol sites, effectively shielding them from your analyte.[12]

    • Column Selection : Modern columns with high-purity silica and advanced end-capping are less prone to this issue. If problems persist, consider a different stationary phase, such as a phenyl or cyano column, which may offer different selectivity.[12]

    • Derivatization : For quantification of piperazine as an impurity, especially at low levels without a strong chromophore, chemical derivatization can be employed. Reacting piperazine with a reagent like 4-chloro-7-nitrobenzofuran (NBD-Cl) creates a derivative that is highly active in the UV-Vis spectrum, allowing for sensitive detection with standard HPLC-UV instrumentation.[17][18]

Experimental Protocols & Data

Protocol 1: Forced Degradation Study for a Piperazine-Containing API

This protocol is a self-validating system designed to identify potential degradation pathways and develop a stability-indicating analytical method.[19]

Objective : To intentionally degrade the API under various stress conditions to produce potential degradants for analytical method development and pathway elucidation.

Materials :

  • Piperazine-containing API

  • Acids: 0.1 M and 1 M Hydrochloric Acid (HCl)

  • Bases: 0.1 M and 1 M Sodium Hydroxide (NaOH)

  • Oxidizing Agent: 3% and 30% Hydrogen Peroxide (H₂O₂)

  • HPLC-grade water, acetonitrile, methanol

  • Calibrated oven, photostability chamber, pH meter

Procedure :

  • Preparation : Prepare stock solutions of the API in a suitable solvent (e.g., 50:50 water:acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis : Mix the API stock solution with an equal volume of 0.1 M HCl. Heat at 60-80°C for a set time (e.g., 2, 8, 24 hours). If no degradation is seen, repeat with 1 M HCl. Neutralize the sample before analysis.

  • Base Hydrolysis : Repeat step 2 using 0.1 M NaOH and then 1 M NaOH if necessary. Neutralize the sample before analysis.

  • Oxidation : Mix the API stock solution with an equal volume of 3% H₂O₂. Store at room temperature for a set time. If no degradation is seen, repeat with 30% H₂O₂.

  • Thermal Degradation : Store the solid API in a calibrated oven at a high temperature (e.g., 105°C) for a set time. Also, heat the API stock solution at 60-80°C.

  • Photodegradation : Expose the solid API and the API stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Analysis : Analyze all stressed samples, along with an unstressed control, using an appropriate analytical method (e.g., HPLC-UV/MS). Aim for 5-20% degradation to ensure that primary degradants are formed without excessive secondary degradation.[12]

Summary of Typical Forced Degradation Conditions

Stress ConditionReagent/SetupTypical ConditionsPotential Degradation Pathway
Acid Hydrolysis 0.1 M - 1 M HCl60-80°CHydrolysis of labile groups
Base Hydrolysis 0.1 M - 1 M NaOHRoom Temp - 80°CHydrolysis of labile groups
Oxidation 3% - 30% H₂O₂Room TemperatureN-oxidation, Ring Opening
Thermal Calibrated Oven105°C (solid), 80°C (solution)Ring Scission, Polymerization
Photolytic Photostability Chamber>1.2 million lux hoursRadical-based degradation

Table data compiled from multiple sources, including[12] and[19].

Common Degradation Products of Piperazine Under Stress

Degradation ProductFormation ConditionAnalytical MethodReference
N-formylpiperazine (FPZ)Thermal, OxidativeGC-MS, LC-MS[5],[3]
Ethylenediamine (EDA)OxidativeGC-MS, IC[5],[4]
2-oxopiperazine (OPZ)OxidativeGC-MS[5],[6]
N-(2-aminoethyl) piperazineThermalGC-MS, LC-MS[3],[7]
Formate, Acetate, OxalateOxidativeIon Chromatography (IC)[5],[20]
N-NitrosopiperazineNitrosating agents (e.g., nitrite)LC-MS[13]

References

  • Ochedi, F. O., et al. (2023). Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions. Journal of Environmental Chemical Engineering, 11(6), 111228. [Link]

  • Tanthana, J. (2009). Oxidative degradation of piperazine in the absorption of carbon dioxide. University of Regina. [Link]

  • Freeman, S. A. (2011). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. The University of Texas at Austin. [Link]

  • Ochedi, F. O., et al. (2023). Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions. Zenodo. [Link]

  • Nielsen, P. (2014). Oxidation of piperazine in post-combustion carbon capture. The University of Texas at Austin. [Link]

  • Goldman, M. J., et al. (2013). Kinetics of N-nitrosopiperazine formation from nitrite and piperazine in CO2 capture. Environmental Science & Technology, 47(7), 3528-34. [Link]

  • Voice, A. K., & Rochelle, G. T. (2012). Degradation of piperazine by UV light in the presence of air. ResearchGate. [Link]

  • Namjoshi, O., et al. (2012). Thermal Degradation of Piperazine Blends with Diamines. Energy Procedia, 23, 139-146. [Link]

  • Challis, B. C., & Kyrtopoulos, S. A. (1978). The chemistry of nitroso-compounds. Part 15. Formation of N-nitrosamines in solution from gaseous nitric oxide in the presence of iodine. Journal of the Chemical Society, Perkin Transactions 1, 1296-1302. [Link]

  • Nguyen, T., et al. (2011). Thermal degradation of piperazine and its structural analogs. Energy Procedia, 4, 417-424. [Link]

  • Eide-Haugmo, I., et al. (2020). Degradation of 2-Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions. Industrial & Engineering Chemistry Research, 59(29), 13207-13219. [Link]

  • Goff, G. S. (2009). Oxidation and thermal degradation of methyldiethanolamine/piperazine in CO₂ capture. The University of Texas at Austin. [Link]

  • Eide-Haugmo, I., et al. (2020). Degradation of 2-Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions. ACS Publications. [Link]

  • Freeman, S. A., & Rochelle, G. T. (2012). Thermal Degradation of Aqueous Piperazine for CO2 Capture: 2. Product Types and Generation Rates. Industrial & Engineering Chemistry Research, 51(22), 7726-7735. [Link]

  • Goff, G. S. (2009). Oxidation and thermal degradation of methyldiethanolamine/piperazine in CO2 capture. The University of Texas at Austin. [Link]

  • P. Byrne, F., et al. (2023). Formation of N-Nitrosamine Drug Substance Related Impurities in Medicines: A Regulatory Perspective on Risk Factors and Mitigation Strategies. Organic Process Research & Development, 27(8), 1395-1414. [Link]

  • Yang, Y., et al. (2022). An update on the current status and prospects of nitrosation pathways and possible root causes of nitrosamine formation in various pharmaceuticals. RSC Medicinal Chemistry, 13(10), 1157-1172. [Link]

  • Challis, B. C., & Kyrtopoulos, S. A. (1979). The chemistry of nitroso-compounds. Part 17. Formation of N-nitrosamines in solution from dissolved nitric oxide in the presence of hydriodic acid or metal iodides. Journal of the Chemical Society, Perkin Transactions 2, 1296-1302. [Link]

  • Sexton, A. (2010). Degradation of aqueous piperazine in carbon dioxide capture. ResearchGate. [Link]

  • Freeman, S. A., & Rochelle, G. T. (2012). Thermal Degradation of Aqueous Piperazine for CO2 Capture: 2. Product Types and Generation Rates. ResearchGate. [Link]

  • Cheng, P. Y., et al. (2018). Stability of Synthetic Piperazines in Human Whole Blood. Journal of analytical toxicology, 42(2), 116-123. [Link]

  • Mazari, S. A., et al. (2021). Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review. Journal of the Taiwan Institute of Chemical Engineers, 124, 259-281. [Link]

  • Kumar, D. S., et al. (2015). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 7(4), 1014-1022. [Link]

  • ResearchGate (2021). Forced degradation study. ResearchGate. [Link]

  • Kumar, D. S., et al. (2015). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. [Link]

  • Aguiar, A. C., et al. (2018). Influence of piperidine ring on stability and reactivity of piperine. ResearchGate. [Link]

  • UNODC (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime. [Link]

  • Sykes, B. D., et al. (1966). The hydrolysis of piperazine-2,5-dione. Biochemistry, 5(2), 697-701. [Link]

  • Tircsó, G., et al. (2012). Synthesis and Characterization of Two Piperazine Containing Macrocycles and their Transition Metal Complexes. Inorganica chimica acta, 393, 131-137. [Link]

  • Ali, A., et al. (2023). Stability, bioavailability, and cellular antioxidant activity of piperine complexed with cyclic glucans. ResearchGate. [Link]

  • Ochedi, F. O., et al. (2023). Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions. ResearchGate. [Link]

  • Ravi, P. K., et al. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(2), 38291-38296. [Link]

  • Asif, M. (2022). Piperazine skeleton in the structural modification of natural products: a review. Future Journal of Pharmaceutical Sciences, 8(1), 27. [Link]

  • Leach, A. G. (2010). Understanding the chemical basis of drug stability and degradation. The Pharmaceutical Journal. [Link]

  • Tekel, J., et al. (1998). Photodegradation study of some triazine-type herbicides. ResearchGate. [Link]

  • Kumar, A., et al. (2022). The medicinal chemistry of piperazines: A review. Bioorganic & medicinal chemistry, 69, 116895. [Link]

Sources

Technical Support Center: Troubleshooting Poor Solubility of 1-Isobutyrylpiperazine in Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the poor solubility of 1-isobutyrylpiperazine encountered during in vitro and in vivo assays. Our goal is to equip you with the scientific rationale and practical protocols to overcome these challenges and ensure the accuracy and reproducibility of your experimental data.

Understanding the Challenge: The Physicochemical Properties of 1-Isobutyrylpiperazine

1-Isobutyrylpiperazine, like many piperazine derivatives, presents a solubility challenge rooted in its chemical structure. The presence of the basic piperazine ring and the relatively non-polar isobutyryl group creates a molecule with pH-dependent and often limited aqueous solubility. Understanding these properties is the first step in developing an effective solubilization strategy.

Frequently Asked Questions (FAQs)

Q1: Why is my 1-isobutyrylpiperazine poorly soluble in aqueous assay buffers?

A1: The limited aqueous solubility of 1-isobutyrylpiperazine is primarily due to two factors. The isobutyryl group contributes to the molecule's lipophilicity, or "fat-loving" nature, which disfavors dissolution in water-based (hydrophilic) solutions. Secondly, the piperazine moiety is a weak base. In neutral or alkaline solutions (pH ≥ 7), the piperazine nitrogens are largely deprotonated and uncharged, reducing their interaction with polar water molecules and thus decreasing solubility.

Q2: I've prepared a stock solution in DMSO, but the compound precipitates when I dilute it into my aqueous assay buffer. What's happening?

A2: This is a common phenomenon known as "precipitation upon dilution." While 1-isobutyrylpiperazine may be readily soluble in a strong organic solvent like dimethyl sulfoxide (DMSO), this does not guarantee its solubility in an aqueous system. When a concentrated DMSO stock is introduced into an aqueous buffer, the DMSO concentration dramatically decreases. The aqueous environment cannot maintain the solubility of the lipophilic compound at the desired concentration, leading to its precipitation out of the solution.

Q3: Can the pH of my assay buffer affect the solubility of 1-isobutyrylpiperazine?

A3: Absolutely. The solubility of piperazine derivatives is often highly pH-dependent.[1] By lowering the pH of the aqueous buffer (making it more acidic), the basic nitrogen atoms on the piperazine ring can become protonated, forming a more soluble salt.[1] However, it is crucial to ensure that the altered pH is compatible with your specific assay and does not affect the biological system you are studying.[1]

Systematic Troubleshooting Workflow

When encountering solubility issues with 1-isobutyrylpiperazine, a systematic approach is key. The following workflow provides a step-by-step guide to identifying and resolving the problem.

Caption: A stepwise decision-making workflow for troubleshooting the poor solubility of 1-isobutyrylpiperazine in experimental assays.

In-Depth Troubleshooting Guides & Protocols

Guide 1: Optimizing Stock Solution and Dilution Technique

The first line of defense is to optimize the preparation of your stock solution and the method of its dilution.

Q: What is the best organic solvent for my 1-isobutyrylpiperazine stock solution?

A: Dimethyl sulfoxide (DMSO) is the most common and effective solvent for creating high-concentration stock solutions of many poorly soluble compounds.[2] Ethanol and dimethylformamide (DMF) are also viable alternatives. The choice of solvent may depend on the specific requirements and tolerance of your assay system.

Protocol 1: Preparation of a Concentrated Stock Solution

  • Weighing: Accurately weigh a precise amount of 1-isobutyrylpiperazine powder.

  • Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to achieve a high concentration stock (e.g., 10-50 mM).

  • Solubilization: Vortex or sonicate the mixture until the compound is completely dissolved. Visually inspect the solution against a light source to ensure no particulates are present.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Q: How can I prevent precipitation during dilution into my aqueous buffer?

A: The technique of dilution is critical. Rapidly and efficiently dispersing the compound in the aqueous buffer can prevent localized high concentrations that lead to precipitation.

Troubleshooting Steps for Dilution:

  • Vigorous Mixing: Add the DMSO stock solution dropwise into the aqueous buffer while vortexing or stirring vigorously.

  • Stepwise Dilution: Perform an intermediate dilution step. For example, dilute the DMSO stock into a small volume of buffer first, then add this to the final volume.

  • Temperature: Gently warming the aqueous buffer to 37°C before adding the stock solution can sometimes improve solubility. However, ensure the compound is stable at this temperature.

Guide 2: pH Modification of the Assay Buffer

As 1-isobutyrylpiperazine is a weak base, adjusting the pH of the assay buffer can be a powerful tool to enhance its solubility.

Q: What pH range should I explore for my assay buffer?

A: Since 1-isobutyrylpiperazine is a weak base, its solubility will increase in acidic conditions (pH < 7). A good starting point is to test a range of pH values from 5.0 to 7.4. The optimal pH will be a balance between maximizing solubility and maintaining the biological integrity of your assay.

Protocol 2: Determining pH-Dependent Solubility

  • Prepare Buffers: Prepare a series of buffers with different pH values (e.g., pH 5.0, 6.0, 7.0, and 7.4).

  • Add Compound: Add an excess amount of 1-isobutyrylpiperazine to each buffer.

  • Equilibrate: Shake or rotate the samples at a constant temperature (e.g., 25°C or 37°C) for 24 hours to reach equilibrium.

  • Separate Solid: Centrifuge the samples to pellet the undissolved compound.

  • Quantify Soluble Fraction: Carefully collect the supernatant and determine the concentration of the dissolved compound using a suitable analytical method like HPLC-UV or LC-MS.

  • Analyze Data: Plot the solubility (in mg/mL or µM) as a function of pH to identify the optimal pH for your experiments.

Data Presentation: Expected pH-Solubility Profile for a Weakly Basic Compound

pHExpected Solubility of 1-IsobutyrylpiperazineRationale
5.0HighestThe piperazine nitrogen is fully protonated, forming a highly soluble salt.
6.0HighA significant portion of the compound is in its protonated, soluble form.
7.0ModerateA mixture of protonated and neutral forms exists, leading to intermediate solubility.
7.4LowThe compound is predominantly in its less soluble, neutral form at physiological pH.
8.0LowestThe compound is almost entirely in its neutral, poorly soluble form.
Guide 3: Utilizing Co-solvents in the Assay Medium

Co-solvents are water-miscible organic solvents that, when added to the aqueous assay buffer, can increase the solubility of lipophilic compounds.

Q: What are some common co-solvents, and what concentrations should I use?

A: Common co-solvents include ethanol, propylene glycol (PG), and polyethylene glycol 400 (PEG 400).[1] It is crucial to determine the highest concentration of each co-solvent that your assay system can tolerate without causing cytotoxicity or other artifacts. This is typically below 1% for most cell-based assays.

Protocol 3: Co-solvent Screening for Enhanced Solubility

  • Prepare Co-solvent Mixtures: Create a series of aqueous buffer solutions containing different percentages of a co-solvent (e.g., 0.5%, 1%, 2%, 5% ethanol in PBS).

  • Determine Kinetic Solubility: Use a high-throughput method, such as nephelometry (light scattering) or UV-Vis spectroscopy in a 96-well plate format, to assess the concentration at which the compound precipitates in each co-solvent mixture.

  • Assess Assay Compatibility: Run a vehicle control experiment with each co-solvent concentration to ensure it does not interfere with your assay readout or harm your cells.

Guide 4: Advanced Solubilization with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble "guest" molecules, like 1-isobutyrylpiperazine, forming an inclusion complex that has improved aqueous solubility.

Q: Which cyclodextrin should I use, and how do I prepare the complex?

A: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used in pharmaceutical formulations to enhance the solubility of poorly soluble drugs.

Cyclodextrin Inclusion Complex Formation cluster_0 Aqueous Environment cluster_1 Formation of Soluble Inclusion Complex compound Poorly Soluble 1-Isobutyrylpiperazine complex Soluble Inclusion Complex compound->complex Encapsulation cyclodextrin Cyclodextrin (Hydrophilic Exterior, Hydrophobic Interior) cyclodextrin->complex

Caption: Mechanism of cyclodextrin-mediated solubility enhancement of 1-isobutyrylpiperazine.

Protocol 4: Preparation of a 1-Isobutyrylpiperazine-Cyclodextrin Inclusion Complex

  • Prepare Cyclodextrin Solution: Dissolve the chosen cyclodextrin (e.g., HP-β-CD) in your aqueous assay buffer to the desired concentration.

  • Add Compound: Add an excess amount of 1-isobutyrylpiperazine to the cyclodextrin solution.

  • Complexation: Stir or shake the mixture at room temperature for 24-48 hours to allow for the formation of the inclusion complex.

  • Separation and Quantification: Centrifuge the solution to remove any uncomplexed, undissolved compound. Analyze the supernatant to determine the concentration of the solubilized 1-isobutyrylpiperazine.

Summary and Final Recommendations

The poor solubility of 1-isobutyrylpiperazine is a manageable challenge with a systematic and informed approach. Always begin by preparing a high-quality stock solution in an appropriate organic solvent and optimizing your dilution technique. If solubility issues persist, explore pH modification of your assay buffer, followed by the judicious use of co-solvents. For particularly challenging cases, cyclodextrin complexation offers a powerful solution. Remember to always validate that your chosen solubilization method does not interfere with your assay or compromise the integrity of your biological system.

References

  • BenchChem. (2025). Technical Support Center: Enhancing Piperazine Derivative Solubility for In Vitro Assays. BenchChem.
  • Li, Z., He, X., Tian, S., Feng, G., Huang, C., Xun, M., Wu, Z., & Wang, Y. (2019). Simultaneous Evaluation of Dissolution and Permeation of Oral Drug Solid Formulations for Predicting Absorption Rate-Limiting Factors and In Vitro-In Vivo Correlations: Case Study Using a Poorly Soluble Weakly Basic Drug. AAPS PharmSciTech, 20(8), 321. [Link]

  • Gaylord Chemical Company, L.L.C. (2007). Dimethyl Sulfoxide (DMSO)
  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. AxisPharm.
  • ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. National Institute of Environmental Health Sciences. [Link]

  • European Union Reference Laboratory for Alternatives to Animal Testing. (2021). STANDARD OPERATING PROCEDURE for solubility testing, used in the thyroperoxidase (TPO) inhibition assay based on oxidation of Amplex UltraRed (AUR-TPO), version 2.0. [Link]

  • Al-Ghabeish, M., & Puri, V. (2018). Salt screening and characterization for poorly soluble, weak basic compounds: Case study albendazole. Drug Development and Industrial Pharmacy, 44(8), 1335-1345.
  • Sabbagh, F., & Dorkoosh, F. (2015). Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents. Iranian Journal of Pharmaceutical Research, 14(4), 1137–1149.
  • Sagar, B. K., Kumar, M. D., Bhat, M., Sekhar, E. V., & Supreeth, M. (2021). SYNTHESIS, CHARACTERIZATION AND ANTICANCER ACTIVITY OF PIPERAZINE AMIDE DERIVATIVE. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH, 12(10), 5424-5430.
  • He, X., Li, Z., Huang, C., Tian, S., Feng, G., Xun, M., Wu, Z., & Wang, Y. (2013). In vitro tools for evaluating novel dosage forms of poorly soluble, weakly basic drugs: case example ketoconazole. Journal of Pharmaceutical Sciences, 102(9), 3193-3204. [Link]

  • Bergström, C. A., & Avdeef, A. (2019). Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting. ADMET & DMPK, 7(3), 157-191.
  • Jorgensen, W. L., & Duffy, E. M. (2002). Prediction of drug solubility from structure. Advanced Drug Delivery Reviews, 54(3), 355-366.
  • Avdeef, A. (2011). Prediction of aqueous intrinsic solubility of druglike molecules using Random Forest regression trained with Wiki-pS0 database.
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide. Sigma-Aldrich.
  • Chen, I. J., Foloppe, N., & Guvench, O. (2023). Free Energy Perturbation Approach for Accurate Crystalline Aqueous Solubility Predictions. Journal of Medicinal Chemistry, 66(24), 16644-16656.
  • Machatha, S. G., & Yalkowsky, S. H. (2005). Solubilization techniques used for poorly water-soluble drugs. AAPS PharmSciTech, 6(2), E194-E203.
  • Journal of Chemical and Pharmaceutical Research. (2024). Impact of Pharmaceutical Excipients on Drug Bioavailability and Stability. JOCPR.
  • Dobson, P. R. M. (2017, January 13). How to calculate the final concentration of DMSO in experiments of cell treatment?

Sources

Technical Support Center: Optimizing Reaction Conditions for Piperazine Acylation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Piperazine Acylation. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the acylation of piperazine scaffolds. The symmetrical nature of piperazine, with its two reactive secondary amine groups, presents unique challenges in achieving selective and high-yielding reactions. This guide offers field-proven insights and solutions to common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in piperazine acylation?

A1: The primary challenges in piperazine acylation revolve around controlling selectivity and minimizing side reactions. The most prevalent issues include:

  • Diacylation: The formation of the undesired 1,4-diacylpiperazine is a common side reaction due to the comparable reactivity of the two nitrogen atoms.[1]

  • Low Yields: Incomplete reactions, side product formation, or challenging purifications can all contribute to low isolated yields of the desired mono-acylated product.[2]

  • Purification Difficulties: The polarity of mono- and di-acylated products can be very similar, making their separation by column chromatography challenging.[3]

  • Side Reactions with Coupling Agents: When using carboxylic acids as acylating agents with coupling reagents like carbodiimides (e.g., EDC), N-acylurea byproducts can form.[3]

Q2: How does the choice of acylating agent affect the reaction?

A2: The reactivity of the acylating agent is a critical parameter.

  • Acyl Halides (e.g., Acyl Chlorides): These are highly reactive and often used for direct acylation. The reaction is typically fast and may require cooling to control exothermicity and improve selectivity. A base is required to neutralize the generated HCl.[4]

  • Acid Anhydrides: These are also effective acylating agents, generally less reactive than acyl chlorides, which can sometimes offer better control.[4]

  • Carboxylic Acids: These require a coupling agent (e.g., EDC, HATU, HOBt) to be activated for acylation. While this adds a step, it allows for milder reaction conditions. However, be mindful of potential side reactions associated with the coupling agent itself.[3]

Q3: What is the role of a base in piperazine acylation?

A3: A base is typically essential in piperazine acylation for two main reasons:

  • Acid Scavenger: When using acyl halides or acid anhydrides, an acid byproduct (e.g., HCl or a carboxylic acid) is formed. A base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is needed to neutralize this acid, preventing the protonation and deactivation of the piperazine nucleophile.[1][5]

  • Enhancing Nucleophilicity: While piperazine is a good nucleophile, in some cases, a stronger base might be used to deprotonate one of the nitrogens to form a more potent nucleophilic anion, though this is less common for simple acylations and risks promoting di-substitution.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, offering explanations and actionable solutions.

Issue 1: Poor Selectivity - High Levels of Di-acylated Byproduct

Poor selectivity between mono- and di-acylation is the most frequent obstacle in piperazine chemistry.[1] The initially formed mono-acylated piperazine can still be sufficiently nucleophilic to react a second time.

Primary Causes & Solutions:

  • Stoichiometry and Reagent Addition:

    • Cause: Using a 1:1 molar ratio of piperazine to the acylating agent often leads to a statistical mixture of starting material, mono-acylated, and di-acylated products.[1] Rapid addition of the acylating agent at high concentrations can locally create an excess of the electrophile, favoring di-substitution.[1]

    • Solution:

      • Use of Excess Piperazine: Employing a large excess of piperazine (3-10 equivalents) statistically favors the reaction of the acylating agent with the more abundant unreacted piperazine.[1] However, this necessitates a more rigorous purification to remove the excess piperazine.

      • Slow Addition: Add the acylating agent dropwise to a solution of piperazine, especially at lower temperatures (e.g., 0 °C), to maintain a low concentration of the electrophile and favor mono-acylation.[3]

  • Protecting Group Strategy:

    • Cause: Both nitrogen atoms are available for reaction.

    • Solution: The most reliable method for achieving mono-acylation is to use a mono-protected piperazine, such as N-Boc-piperazine.[3][6] This strategy involves three steps: protection, acylation of the free nitrogen, and subsequent deprotection. While this increases the number of synthetic steps, it provides excellent selectivity and cleaner reactions.[1]

    G Start Piperazine Protected Mono-Boc-Piperazine Start->Protected (Boc)₂O Acylated N-Acyl-N'-Boc-Piperazine Protected->Acylated Acyl Chloride / Base Final Mono-Acyl-Piperazine Acylated->Final TFA / HCl

  • In Situ Mono-Protonation:

    • Cause: Direct acylation of free piperazine.

    • Solution: Reacting piperazine with one equivalent of an acid (e.g., HCl, acetic acid) forms a mono-salt in the reaction mixture. The protonated nitrogen is deactivated, directing acylation to the free, non-protonated nitrogen.[1][7][8] This is a cost-effective, one-pot method. However, the nucleophilicity of the remaining free nitrogen is reduced, which may necessitate longer reaction times or more reactive acylating agents.[1]

Comparative Summary of Mono-Acylation Strategies

StrategyStoichiometry (Piperazine:Acylating Agent)Typical Mono-Product YieldAdvantagesDisadvantages
Excess Piperazine 3:1 to 10:170-80%One-step, cost-effective.[1]Difficult removal of excess piperazine.[1]
Mono-Boc Protection 1:1 (Boc-Piperazine:Acylating Agent)>80% for acylation stepHigh selectivity, clean reaction.[1]Multi-step process, higher cost.[1]
Mono-Protonation 2:1 (Piperazine:Acid) then 1:1 (salt:acylating agent)60-89%One-pot synthesis, good yields.[1]May require longer reaction times or more reactive acylating agents.[1]
Issue 2: Low or No Yield of the Desired Acylated Product

Possible Causes & Solutions:

  • Inadequate Reaction Conditions:

    • Cause: Low temperatures or unsuitable solvents can lead to incomplete reactions. Some studies have shown that low boiling point solvents result in low to no yield, even after extended reaction times.[9]

    • Solution:

      • Increase Temperature: If monitoring (e.g., by TLC or LC-MS) shows incomplete conversion, consider increasing the reaction temperature. In some cases, heating to reflux or even higher temperatures (e.g., 125-135 °C) without a solvent can be effective.[9]

      • Solvent Screening: The choice of solvent is crucial. Aprotic solvents like dichloromethane (DCM), acetonitrile (ACN), or dimethylformamide (DMF) are commonly used. Screen different solvents to find the optimal one for your specific substrates.[9]

  • Deactivation of Nucleophile:

    • Cause: In the absence of a suitable base, the acid generated during the reaction will protonate the starting piperazine, rendering it non-nucleophilic.

    • Solution: Ensure at least one equivalent of a non-nucleophilic base (e.g., TEA, DIPEA) is present when using acyl halides or anhydrides.

  • Hydrolysis of Acylating Agent:

    • Cause: Acyl halides and anhydrides are sensitive to moisture.

    • Solution: Use anhydrous solvents and reagents, and run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the acylating agent.[2]

Issue 3: Difficulty in Product Purification

Possible Causes & Solutions:

  • Similar Polarity of Products:

    • Cause: The mono- and di-acylated products, along with unreacted protected piperazine, may have very similar polarities, leading to co-elution during column chromatography.[3]

    • Solution:

      • Optimize Chromatography: Use a shallow gradient elution and consider adding a modifier to the eluent. For basic piperazine derivatives, adding a small amount of a base like triethylamine (e.g., 0.1-1%) can improve peak shape and separation.[3]

      • Salt Formation: Consider converting the basic products into their hydrochloride salts, which may have different chromatographic behavior and could aid in separation or purification by crystallization.[3]

      • Acidic Wash: To remove excess unreacted piperazine, an acidic wash (e.g., with dilute HCl) during the aqueous workup can be effective, as the protonated piperazine will be soluble in the aqueous layer.

G

Experimental Protocols

Protocol 1: Selective Mono-Acylation using N-Boc-Piperazine

This protocol is adapted from standard procedures for the selective acylation of a mono-protected piperazine.[1]

  • Dissolve Reagents: Dissolve N-Boc-piperazine (1.0 eq) and a non-nucleophilic base (e.g., triethylamine, 1.1-1.2 eq) in anhydrous dichloromethane (DCM).

  • Cool Reaction: Cool the mixture to 0 °C in an ice bath.

  • Add Acylating Agent: Add the acyl chloride (1.0 eq) dropwise to the stirred solution over 15-30 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours, or until completion is confirmed by TLC or LC-MS.

  • Workup: Perform an aqueous workup by washing with water, dilute acid (to remove excess base), and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Purify the resulting N-acyl-N'-Boc-piperazine by column chromatography.

  • Deprotection: Dissolve the purified product in DCM and add an excess of trifluoroacetic acid (TFA) or a solution of HCl in dioxane at 0 °C. Stir at room temperature for 1-2 hours to remove the Boc group. Evaporate the solvent and excess acid to obtain the desired mono-acylated piperazine salt.

Protocol 2: Mono-Acylation using In Situ Protonation

This method is a one-pot alternative to using protecting groups.[1][10]

  • Form Mono-Salt: In a flask, dissolve piperazine (2.0 eq) in a suitable solvent like methanol. Cool to 0 °C.

  • Protonation: Slowly add a solution of a strong acid (e.g., HCl in methanol, 1.0 eq) dropwise to form the piperazine mono-hydrochloride in situ. Stir for 15-30 minutes.

  • Add Base: Add a non-nucleophilic base (e.g., triethylamine, 1.0 eq) to neutralize the second equivalent of acid that will be formed during acylation.

  • Acylation: Slowly add the acylating agent (e.g., acyl chloride, 1.0 eq) at 0 °C.

  • Reaction and Workup: Allow the reaction to proceed to completion, then perform a standard aqueous workup and purification.

References

  • Efficient synthesis of piperazinyl amides of 18β-glycyrrhetinic acid - PMC - NIH. (2020-04-21).
  • Technical Support Center: Synthesis of Piperazine Derivatives - Benchchem.
  • Navigating Piperazine Functionalization: A Technical Guide to Minimizing Side Products - Benchchem.
  • A Comparative Guide to Orthogonal Protecting Groups in Piperazine Synthesis - Benchchem.
  • Technical Support Center: Optimization of Reaction Conditions for Piperazine-2-thione Functionalization - Benchchem.
  • Reactions of Piperazines - Ambeed.com.
  • Reactions of acetylenic acid esters with piperazine derivatives - ResearchGate.
  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PubMed Central. (2020-05-06).
  • NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Publishing. (2018-12-06).
  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - MDPI.

Sources

Avoiding common side products in piperazine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Overcoming Common Synthetic Challenges and Side Product Formation

Welcome to the Technical Support Center for piperazine synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals who utilize the versatile piperazine scaffold. Here, we address the most common and challenging issues encountered during synthesis, with a focus on understanding the root causes of side product formation and providing field-proven, actionable solutions.

Frequently Asked Questions (FAQs): The Big Picture

This section addresses high-level questions about impurities and general strategies in piperazine synthesis.

Q1: What are the most prevalent impurities I should expect when working with piperazine?

A1: Impurities in piperazine synthesis are highly dependent on the chosen synthetic route. However, they generally fall into a few common classes:

  • Over-alkylation/Over-arylation Products: In reactions involving the direct substitution on the piperazine nitrogens, the formation of 1,4-disubstituted products is the most frequent side reaction when a monosubstituted product is desired.[1][2][3]

  • Unreacted Starting Materials: Depending on the reaction stoichiometry and conditions, residual starting materials like ethylene diamine, diethanolamine, or the initial alkylating/aryl agent can remain.[4]

  • Process-Related Byproducts: Industrial synthesis routes starting from commodity chemicals can produce a complex mixture of coproducts, including various ethylene polyamines, pyrazines, and N-hydroxyalkyl piperazines.[4][5][6]

  • Catalyst Residues: For syntheses employing transition metal catalysis, such as Buchwald-Hartwig or Ullmann reactions for N-aryl piperazines, residual palladium or copper can be a significant impurity that requires specific purification steps.[7]

  • Degradation Products: Piperazine itself is hygroscopic and can absorb carbon dioxide from the air to form carbamates.[6] Improper storage or harsh reaction conditions can also lead to degradation.[4]

Q2: My target is a mono-N-substituted piperazine, but I always get the di-substituted byproduct. Why is this so common?

A2: This is a classic challenge rooted in the reactivity of the piperazine ring. After the first N-substitution, the second nitrogen atom remains a potent nucleophile. In many cases, the newly formed mono-substituted piperazine is even more nucleophilic than the starting piperazine due to electronic effects of the new substituent, making the second substitution reaction kinetically competitive or even faster than the first.[1] Controlling this competitive reaction is the key to achieving high yields of the desired mono-substituted product.

Q3: Are there "cleaner" alternatives to direct N-alkylation with alkyl halides?

A3: Yes. While direct alkylation is common, other methods can offer better control and avoid specific side products.

  • Reductive Amination: This is a powerful method for N-alkylation that avoids the possibility of forming quaternary ammonium salts, which can be a side reaction with highly reactive alkyl halides.[8][9] It involves reacting the piperazine with an aldehyde or ketone to form an iminium ion, which is then reduced in situ.[9] Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reducing agent due to its mildness and selectivity.[7][9]

  • Buchwald-Hartwig Amination: For synthesizing N-aryl piperazines, this palladium-catalyzed cross-coupling reaction is often more efficient and higher-yielding than traditional SNAr reactions, though it requires careful removal of the palladium catalyst from the final product.[7]

Troubleshooting Guide: Mono-N-Alkylation of Piperazine

This is the most common synthetic step and the source of the most frequent user questions. The primary challenge is suppressing the formation of the 1,4-disubstituted byproduct.

Issue: Significant formation of 1,4-disubstituted piperazine.

This problem arises when the rate of the second alkylation is comparable to the first. The following strategies are designed to tip the kinetic and statistical balance in favor of your desired mono-substituted product.

Solution 1: Statistical Control with Excess Piperazine

Causality: By using a large excess of piperazine relative to the electrophile (alkylating agent), you statistically increase the probability that the electrophile will encounter and react with an unreacted piperazine molecule rather than a mono-alkylated one.[1]

Step-by-Step Protocol:

  • Setup: In a round-bottom flask, dissolve piperazine (5-10 molar equivalents) in a suitable solvent like Dichloromethane (DCM) or Acetonitrile (MeCN).[1]

  • Cooling: Cool the solution to 0 °C using an ice bath. This helps to moderate the reaction rate and can improve selectivity.[1]

  • Slow Addition: Add the alkylating agent (1 molar equivalent) dropwise to the stirred piperazine solution over a period of 30-60 minutes. Slow addition maintains a low concentration of the electrophile, further favoring mono-alkylation.[1]

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.[1]

  • Work-up: After completion, the major challenge is removing the large excess of unreacted piperazine. This is typically achieved by an acidic wash, which protonates the basic piperazine and transfers it to the aqueous layer, leaving the less basic (and more desired) product in the organic layer.

Data Presentation: Impact of Stoichiometry on Selectivity

Molar Ratio (Piperazine:Alkyl Halide)Typical Mono-substituted YieldTypical Di-substituted YieldNotes
1:130-50%20-40%Complex mixture, difficult to purify.
3:160-75%10-20%Improved selectivity, but significant byproduct remains.
5:180-90%5-10%Good selectivity, manageable purification.[1]
10:1>90%<5%Excellent selectivity, but requires removal of large excess of starting material.[1]
Solution 2: Employing a Protecting Group

Causality: This is the most robust chemical control method. By "capping" one of the nitrogen atoms with a removable protecting group, you physically prevent di-substitution. The tert-butyloxycarbonyl (Boc) group is most common due to its ease of installation and removal under acidic conditions.[2][8]

Experimental Workflow Diagram

G cluster_0 Step 1: Protection cluster_1 Step 2: Alkylation cluster_2 Step 3: Deprotection A Piperazine C Mono-Boc-Piperazine (Purified) A->C  Reaction B Di-tert-butyl dicarbonate (Boc)₂O B->C  Reagent D Alkylating Agent (R-X) E N-Boc-N'-Alkyl-Piperazine C->E  Reaction D->E  Reagent G Final Mono-Alkyl Piperazine E->G  Reaction F Trifluoroacetic Acid (TFA) or HCl in Dioxane F->G  Reagent

Caption: Workflow for selective mono-alkylation using a Boc protecting group.

Step-by-Step Protocol:

  • Protection: React piperazine with one equivalent of di-tert-butyl dicarbonate ((Boc)₂O) to form 1-Boc-piperazine. This reaction must be carefully controlled to minimize the formation of the di-Boc byproduct. Purify the mono-protected intermediate by column chromatography or crystallization.[8]

  • Alkylation: Perform the alkylation reaction on the free secondary amine of 1-Boc-piperazine. Since there is only one reactive site, di-substitution is not possible.

  • Deprotection: Remove the Boc group by treating the N-Boc-N'-alkyl-piperazine with a strong acid, such as trifluoroacetic acid (TFA) in DCM or a solution of HCl in dioxane, to yield the final, pure mono-substituted product.

Solution 3: Modifying Reaction Conditions

Causality: The rates of the first and second alkylation reactions have different sensitivities to reaction parameters. Fine-tuning these can significantly enhance selectivity.

  • Lower the Temperature: Reducing the reaction temperature often decreases the rate of the second alkylation more significantly than the first, improving selectivity for the mono-alkylated product.[1]

  • Use a Weaker Base: If a base is required, switching to a milder or bulkier base can help prevent the deprotonation of the mono-alkylated product, making it less nucleophilic and less likely to react a second time.[1]

  • Change the Solvent: Solvent polarity can influence the relative reactivity of the species in the mixture. Experimenting with different solvents (e.g., polar aprotic like MeCN vs. non-polar like toluene) can sometimes reveal optimal conditions for mono-substitution.[1]

  • Use a Mono-protonated Salt: Using piperazine monohydrochloride or a similar salt deactivates one nitrogen atom through protonation, directing the alkylation to the free, unprotonated nitrogen.[2][10]

Troubleshooting Guide: Synthesis from Diethanolamine
Issue: Complex mixture of byproducts, including other amines and cyclic compounds.

Causality: The industrial synthesis of piperazine from diethanolamine (DEA) often involves high temperatures and pressures over a catalyst, which can promote a variety of competing cyclization, condensation, and rearrangement reactions.[11][12] This results in a crude product containing impurities like N-(2-hydroxyethyl)piperazine (HEP), ethylene diamine (EDA), and various pyrazines.[4][13]

Troubleshooting Workflow

G Start Crude Piperazine Mixture (from DEA synthesis) Step1 Dissolve in Acetone (20-40°C) Start->Step1 Step2 Add Glacial Acetic Acid (Stoichiometric to 5x excess) Step1->Step2 Step3 Precipitate Piperazine Diacetate (Cool to 10-30°C) Step2->Step3 Step4 Filter and Wash Precipitate with Cold Acetone Step3->Step4 Waste Mother Liquor (Contains impurities like HEP, pyrazines) Step3->Waste Impurities remain in solution Result Pure Piperazine Diacetate Salt Step4->Result

Caption: Purification workflow for crude piperazine via diacetate salt precipitation.

Solution: Purification via Selective Salt Formation

Causality: Piperazine forms highly crystalline, often insoluble salts with specific acids, while many of the common byproducts do not or form more soluble salts. This difference in physical properties can be exploited for highly effective purification.[5]

Step-by-Step Protocol (Diacetate Precipitation):

  • Dissolution: Dissolve the crude piperazine-containing mixture in acetone at a temperature between 20-40°C. The target concentration should be around 0.5 to 20 weight percent piperazine.[5]

  • Acidification: While stirring, slowly add glacial acetic acid. Use at least a stoichiometric amount and up to 5 times the stoichiometric amount needed to form piperazine diacetate.[4][5]

  • Precipitation: The crystalline piperazine diacetate will precipitate out of the acetone solution. To ensure complete precipitation, cool the mixture to a temperature between 10-30°C.[4][5]

  • Isolation: Separate the precipitated salt from the liquid (which contains the bulk of the impurities) by filtration.[4]

  • Washing: Wash the collected solid with cold acetone to remove any residual mother liquor.[4]

  • Regeneration (Optional): The pure piperazine free base can be regenerated from the diacetate salt by neutralization with a strong base followed by extraction or distillation.

References
  • Preventing di-substitution in piperazine N-alkylation reactions. BenchChem.

  • Purification of piperazine. Google Patents (US2919275A).

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central.

  • Technical Support Center: Purification of Piperazine-Containing Compounds. BenchChem.

  • Piperazine. Wikipedia.

  • Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating. OSTI.gov.

  • What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? ResearchGate.

  • Piperazine Derivatives Market: Chemistry at the Crossroads of Medicine, Materials, and Industrial Synthesis. 24ChemicalResearch.

  • Recovery and purification of piperazine. Google Patents (US3481933A).

  • managing side-products in the synthesis of oxane-piperazines. BenchChem.

  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PubMed Central.

  • The Chemistry of Piperazine: Synthesis and Core Properties. NINGBO INNO PHARMCHEM CO.,LTD.

  • Application Notes and Protocols for Reductive Amination Reactions with Piperazin-2-ylmethanol Dihydrochloride. BenchChem.

  • Intramolecular reductive amination for the preparation of piperazines. ResearchGate.

  • A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. PubMed Central.

  • Reductive amination of piperazine. Reddit.

  • Methods for the catalytic synthesis of piperazine. ResearchGate.

  • New Protocol for Piperazine Production Using Homogeneously Catalyzed Alcohol Amination of Diethanolamine... ResearchGate.

  • The Chemistry of Piperazine: Synthesis, Reactions, and Applications.

  • Avoiding Over-alkylation. ACS GCI Pharmaceutical Roundtable.

  • Preparation method of piperazine. Google Patents (CN111925341B).

  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI.

  • Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University.

  • Synthesis and Characterization of Two Piperazine Containing Macrocycles and their Transition Metal Complexes. PMC - NIH.

  • Recent Advances in Piperazine Synthesis. ResearchGate.

  • Site-Selective C-H Alkylation of Piperazine Substrates via Organic Photoredox Catalysis. Organic Letters.

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research.

  • Technical Support Center: Synthesis of Substituted Piperazines. BenchChem.

  • Piperazine synthesis. Organic Chemistry Portal.

  • Method for the preparation of piperazine and its derivatives. Google Patents (US6603003B2).

  • Programmable Piperazine Synthesis via Organic Photoredox Catalysis. PMC - NIH.

Sources

Technical Support Center: Overcoming Challenges in the Analysis of Piperazine Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of piperazine intermediates. This guide is designed for researchers, scientists, and drug development professionals who work with these versatile yet analytically challenging molecules. Piperazine and its derivatives are fundamental building blocks in modern pharmaceuticals, found in drugs ranging from antihistamines to antipsychotics and antibiotics[1]. However, their unique physicochemical properties often introduce significant hurdles in analytical method development and routine testing.

This resource moves beyond simple protocols to explain the fundamental science behind the common challenges. By understanding the 'why'—from chromatographic peak tailing to complex NMR spectra—you can develop more robust, accurate, and reliable analytical methods. The following sections are structured in a question-and-answer format to directly address the specific issues you may encounter.

Part 1: Frequently Asked Questions on Core Physicochemical Challenges

This section addresses overarching issues with piperazine intermediates that impact all forms of analysis.

Q1: My piperazine intermediate seems to gain weight, and my weighings are inconsistent. What is happening?

A1: You are likely observing the effects of hygroscopicity . Many piperazine compounds, especially in their anhydrous free-base form, readily attract and absorb moisture from the atmosphere[2]. Anhydrous piperazine is known to be deliquescent, meaning it can absorb enough atmospheric water to dissolve itself[2].

  • Causality: The two nitrogen atoms in the piperazine ring are basic and can form hydrogen bonds with water molecules. This seemingly simple interaction has significant consequences:

    • Inaccurate Weighing: The measured mass will be artificially high due to bound water, leading to critical errors in calculating concentrations for reactions and analytical standards[2].

    • Physical Property Changes: Water absorption can alter the compound's melting point and crystal structure. Piperazine is often commercially available as a more stable hexahydrate for this reason[2].

    • Chemical Degradation: The presence of water can facilitate hydrolysis of sensitive functional groups on the piperazine intermediate, leading to impurity formation[2][3].

  • Troubleshooting & Best Practices:

    • Storage: Always store hygroscopic piperazine intermediates in tightly sealed containers, preferably within a desiccator containing a drying agent like silica gel or under an inert atmosphere (nitrogen or argon)[2].

    • Handling: When weighing, work quickly in a low-humidity environment if possible (e.g., a glove box). Use a dry, clean spatula and weighing vessel.

    • Characterization: Use techniques like Karl Fischer titration to quantify the water content of your material before use. For thermal stability assessments, Thermogravimetric Analysis (TGA) can reveal the loss of water at specific temperatures[4].

Q2: I'm struggling to dissolve my piperazine intermediate for analysis. What solvents should I be using?

A2: Solubility is a common hurdle. While piperazine itself is highly soluble in polar solvents like water and ethanol[5][6], its derivatives can vary dramatically based on the substituents.

  • Causality: The overall polarity of the molecule dictates its solubility. Large, nonpolar substituents will significantly decrease aqueous solubility.

    • Aqueous Solubility: Piperazine is a weak base (pKb1 ≈ 5.35, pKb2 ≈ 9.73)[5]. Its solubility in aqueous solutions is highly pH-dependent. In acidic solutions, the nitrogen atoms become protonated, forming more soluble salts.

    • Organic Solubility: Derivatives with large aromatic or aliphatic groups will be more soluble in organic solvents like dichloromethane, acetonitrile, or methanol[6].

  • Troubleshooting & Best Practices:

    • Initial Screening: Start with common solvents across a polarity range: water, methanol, acetonitrile, and dichloromethane.

    • pH Adjustment: For aqueous solutions, try acidifying the diluent with a small amount of formic acid or acetic acid to protonate the piperazine nitrogens and enhance solubility.

    • Salt Formation: For drug development, forming a salt of the piperazine intermediate (e.g., hydrochloride or citrate) is a common and effective strategy to dramatically improve aqueous solubility and stability[7][8].

    • Temperature: Gently warming the solution can increase the solubility of many compounds, but be cautious of potential degradation at elevated temperatures[6][9].

Q3: My analytical results are inconsistent over time, and I see new impurity peaks appearing in my chromatograms. Is my compound degrading?

A3: Yes, inconsistent results are a classic sign of compound instability[7]. Piperazine derivatives can be susceptible to several degradation pathways, especially in solution.

  • Causality & Common Degradation Pathways:

    • Oxidation: The nitrogen atoms in the piperazine ring are susceptible to oxidation, particularly in the presence of atmospheric oxygen or oxidizing agents[3]. This can be exacerbated by light (photo-oxidation) or trace metals.

    • Hydrolysis: If the intermediate contains sensitive functional groups like esters or amides, the presence of water can lead to hydrolytic cleavage[3].

    • pH-Dependent Degradation: The stability of piperazine derivatives can be highly dependent on the pH of the solution[7]. Degradation is often more likely under strongly acidic or basic conditions, especially with heat[3].

  • Troubleshooting & Best Practices:

    • Use Fresh Solutions: Whenever possible, prepare solutions fresh for each experiment.

    • Controlled Storage: If solutions must be stored, keep them at low temperatures (-20°C or -80°C) in small, single-use aliquots to prevent freeze-thaw cycles[7]. Protect solutions from light by using amber vials.

    • Forced Degradation Studies: To proactively identify potential degradation products and establish a stability-indicating method, perform forced degradation studies. This involves subjecting the compound to stress conditions (acid, base, oxidation, heat, light) as recommended by ICH guidelines[3][10].

Part 2: Chromatographic Analysis - Troubleshooting & Optimization

Chromatography is the workhorse for purity and impurity analysis. However, the basic nature of the piperazine core presents predictable challenges.

High-Performance Liquid Chromatography (HPLC)

Q4: Why do my peaks for piperazine intermediates show significant tailing in reversed-phase HPLC, and how can I fix it?

A4: This is the most common issue encountered when analyzing basic compounds like piperazines on standard silica-based columns. Peak tailing occurs because of undesirable secondary interactions between your analyte and the stationary phase[11][12].

  • Causality: The Silanol Interaction:

    • Standard reversed-phase columns (C18, C8) are made from silica particles. Even after chemical bonding of the alkyl chains, there are always residual, unreacted silanol groups (Si-OH) on the silica surface[13].

    • At mobile phase pH values above ~3, these silanol groups become deprotonated and negatively charged (Si-O⁻)[12].

    • The basic nitrogen atoms of your piperazine intermediate are protonated and positively charged (R₂NH₂⁺) in typical acidic mobile phases.

    • A strong ionic interaction occurs between the positively charged analyte and the negatively charged silanol sites. This secondary retention mechanism is much stronger than the primary hydrophobic retention, causing some analyte molecules to lag behind, resulting in a tailed peak[11][12].

This protocol provides a systematic approach to resolving peak tailing for piperazine intermediates.

  • Mobile Phase pH Adjustment (The Primary Tool):

    • Objective: To suppress the ionization of residual silanol groups.

    • Procedure: Lower the pH of the aqueous portion of your mobile phase to between 2.5 and 3.0 using an acid like formic acid or phosphoric acid. At this low pH, the silanol groups are fully protonated (Si-OH) and neutral, eliminating the strong ionic interaction[14].

    • Causality Check: If lowering the pH significantly improves peak shape, the silanol interaction is confirmed as the primary cause.

  • Column Selection:

    • Objective: To use a stationary phase with fewer accessible silanol groups.

    • Procedure: If pH adjustment is insufficient, switch to a column specifically designed for basic compounds.

      • High-Purity, End-Capped Columns: Modern "Type B" silica columns are less acidic and more thoroughly end-capped (reacting residual silanols with a small silylating agent) to shield the silanols.

      • "AQ" or Polar-Embedded Columns: These columns have a polar group embedded near the base of the alkyl chain, which helps to shield the silanols and provides alternative selectivity.

  • Mobile Phase Additives (Competitive Amines):

    • Objective: To block the active silanol sites.

    • Procedure: Add a small amount of a basic modifier, like 0.1% triethylamine (TEA), to the mobile phase[7].

    • Causality: TEA is a small, basic amine that will preferentially interact with the active silanol sites, effectively "masking" them from your larger piperazine analyte. This reduces the opportunity for secondary interactions. Caution: TEA can be difficult to remove from the column and may suppress MS signal.

  • Increase Ionic Strength:

    • Objective: To disrupt secondary ionic interactions.

    • Procedure: Increase the concentration of the buffer in your mobile phase (e.g., from 10 mM to 25 or 50 mM). The higher concentration of buffer ions can help shield the charged silanol sites.

G cluster_logic start Peak Tailing Observed (Asymmetry > 1.2) ph_adjust Is Mobile Phase pH < 3.0? start->ph_adjust lower_ph Action: Lower aqueous mobile phase pH to 2.5-3.0 with formic or phosphoric acid. ph_adjust->lower_ph No column_select Is a high-purity, end-capped column being used? ph_adjust->column_select Yes check_ph Re-evaluate Peak Shape lower_ph->check_ph check_ph->column_select check_ph->column_select Not Improved end_good Peak Shape Acceptable (Asymmetry < 1.2) check_ph->end_good Improved change_column Action: Switch to a modern, high-purity, end-capped column (e.g., Type B silica). column_select->change_column No additives Consider Mobile Phase Additives (Use with caution for MS) column_select->additives Yes check_column Re-evaluate Peak Shape change_column->check_column check_column->additives check_column->additives Not Improved check_column->end_good Improved add_tea Action: Add 0.1% Triethylamine (TEA) to mobile phase to mask silanols. additives->add_tea end_bad Persistent Tailing: Consider orthogonal method (HILIC, GC) additives->end_bad add_tea->end_good

Caption: A flowchart for systematically troubleshooting peak tailing in HPLC.

Q5: My piperazine intermediate is eluting at or near the void volume in reversed-phase HPLC. How can I get it to retain?

A5: This is a common problem for small, polar, and highly basic molecules like unsubstituted piperazine. They have very little hydrophobic character to interact with the C18 stationary phase[15][16].

  • Causality: Reversed-phase chromatography separates compounds based on their hydrophobicity. If your molecule is too polar, it will spend most of its time in the polar mobile phase and will not be retained on the nonpolar stationary phase[12].

  • Troubleshooting & Best Practices:

    • Derivatization: This is a highly effective strategy. React the piperazine with a hydrophobic reagent that also contains a chromophore for UV detection. For example, derivatization with 4-chloro-7-nitrobenzofuran (NBD-Cl) creates a stable, UV-active derivative that can be easily retained and detected at low levels[17].

    • Hydrophilic Interaction Chromatography (HILIC): HILIC is an alternative chromatographic mode that uses a polar stationary phase (like bare silica or diol) and a mobile phase with a high percentage of organic solvent. In HILIC, polar analytes like piperazine are well-retained.

    • Ion-Pair Chromatography: Add an ion-pairing reagent (e.g., heptanesulfonic acid) to the mobile phase. This reagent has a hydrophobic tail and an ionic head. It pairs with the charged piperazine analyte, forming a neutral, more hydrophobic complex that can be retained by the reversed-phase column[16].

Gas Chromatography (GC)

Q6: Do I need to derivatize my piperazine intermediate for GC analysis?

A6: Often, yes. Derivatization is frequently required for successful GC analysis of piperazines for two main reasons: to improve volatility and to reduce peak tailing.

  • Causality:

    • Volatility: Piperazine itself and some of its derivatives have relatively high boiling points and may not be volatile enough for GC analysis without thermal degradation.

    • Peak Shape: The basic nitrogen atoms can interact strongly with active sites (residual silanols) in the GC inlet liner and on the column surface, leading to severe peak tailing and poor sensitivity[18].

  • Derivatization Strategy:

    • Acylation: A common approach is to acylate the nitrogen atoms with an agent like acetic anhydride or trifluoroacetic anhydride (TFAA). This replaces the active N-H protons with acyl groups, making the molecule more volatile and less interactive, resulting in sharp, symmetrical peaks.

Q7: I'm seeing broad or tailing peaks and losing my compound in the GC system. What's causing this?

A7: This indicates analyte adsorption due to active sites within your GC system. Basic compounds like piperazines are particularly prone to this problem.

  • Causality: Active sites are locations in the sample flow path that can irreversibly or strongly adsorb your analyte. Key culprits include:

    • Dirty Inlet Liner: The inlet liner can accumulate non-volatile residues from previous injections, creating active sites.

    • Improperly Deactivated Liner/Column: The glass wool and surfaces of the liner, as well as the column itself, must be properly deactivated to mask silanol groups[18].

    • Column Contamination: The first few meters of the column can become contaminated over time.

  • Troubleshooting & Best Practices:

    • Inlet Maintenance: Regularly replace the inlet liner and septum. Use liners that are specifically designed and deactivated for analyzing active compounds[19].

    • Column Choice: Use a column that is well-suited for basic compounds. Wax-based columns or specialized base-deactivated columns are often good choices.

    • Column Maintenance: If you suspect contamination, "bake out" the column at a high temperature (within its specified limit). If that fails, trim 0.5-1 meter from the front of the column to remove the contaminated section[18].

Part 3: Spectroscopic Analysis - Interpretation Challenges

Q8: Why does the ¹H NMR spectrum of my N-substituted piperazine intermediate look so complex and broad at room temperature?

A8: You are observing the effects of dynamic NMR , specifically from two simultaneous processes: restricted rotation around the N-C amide bond (if acylated) and slow interconversion of the piperazine ring's chair conformations[20][21].

  • Causality: Conformational Dynamics:

    • Restricted Amide Bond Rotation: If your piperazine is substituted with an acyl group (like a benzoyl group), the N-C bond of the resulting amide has significant double-bond character. Rotation around this bond is slow on the NMR timescale at room temperature. This leads to the presence of two distinct rotational isomers, or rotamers (syn and anti), each giving its own set of NMR signals[20][22].

    • Piperazine Ring Inversion: The piperazine ring exists in a chair conformation. The "ring flip" between the two possible chair forms can also be slow, especially with bulky substituents. This can lead to different signals for axial and equatorial protons, further complicating the spectrum[21][23].

  • Troubleshooting & Best Practices: Temperature-Dependent NMR

    • To confirm these dynamic processes and simplify the spectrum, you must perform temperature-dependent NMR spectroscopy [21][22].

    • Heating: As you increase the temperature of the NMR sample, the rate of bond rotation and ring flipping increases. Eventually, these processes become fast on the NMR timescale. At a certain point, called the coalescence temperature (Tc) , the separate signals for the different conformers will broaden and merge into a single, time-averaged signal[20][21]. Observing this coalescence is definitive proof of conformational exchange and can help you assign the simplified spectrum.

G cluster_amide 1. Restricted Amide Bond Rotation (Slow at RT) cluster_ring 2. Piperazine Ring Inversion (Slow at RT) cluster_res Rotamer1 Syn Rotamer Rotamer2 Anti Rotamer Rotamer1->Rotamer2 ΔG‡rot Chair1 Chair Conformation 1 Chair2 Chair Conformation 2 Chair1->Chair2 ΔG‡inv Result Result: Multiple, often broad, signals in room temperature NMR Solution Solution: Temperature-Dependent NMR. Heating leads to coalescence and a simplified, time-averaged spectrum. Result->Solution cluster_amide cluster_amide cluster_amide->Result cluster_ring cluster_ring cluster_ring->Result

Sources

Technical Support Center: Enhancing the Bioavailability of Piperazine-Based Drug Candidates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the challenges associated with enhancing the bioavailability of piperazine-based drug candidates. The piperazine moiety is a "privileged scaffold" in medicinal chemistry, frequently incorporated into drug design to optimize physicochemical and pharmacokinetic properties.[1][2] However, researchers often encounter significant hurdles in achieving desired oral bioavailability with these compounds.

This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate these challenges effectively.

Part 1: Troubleshooting Poor Oral Bioavailability

This section is designed to address specific issues you may be encountering in your experiments. Each point is followed by an explanation of the potential causes and actionable steps for resolution.

Issue 1: My piperazine compound exhibits poor in vitro dissolution.

Poor dissolution of a lipophilic piperazine derivative is a primary indicator of potential low oral bioavailability.[3]

Underlying Causes and Solutions:

  • Low Aqueous Solubility: Many piperazine derivatives are lipophilic, leading to poor solubility in gastrointestinal fluids. The Noyes-Whitney equation dictates that a low dissolution rate is a direct consequence of low solubility, which in turn limits absorption.[4]

  • Crystalline Structure: The crystalline form of a drug can significantly impact its solubility, with stable polymorphs often exhibiting lower solubility than metastable forms.[4]

Troubleshooting Workflow:

G A Start: Poor in vitro dissolution B Characterize Physicochemical Properties (Solubility, pKa, LogP, Crystal Form) A->B C Select Formulation Strategy B->C D Particle Size Reduction (Micronization/Nanonization) C->D Increase Surface Area E Amorphous Solid Dispersions C->E Enhance Solubility F Lipid-Based Formulations (SEDDS/SMEDDS) C->F Improve Solubilization G Cyclodextrin Complexation C->G Form Inclusion Complexes H Evaluate in vitro Dissolution of Formulation D->H E->H F->H G->H I Proceed to in vivo PK studies H->I Successful Dissolution G A Start: High in vitro Permeability, Low in vivo Bioavailability B Investigate First-Pass Metabolism A->B C Investigate P-gp Efflux A->C D In vitro Metabolic Stability Assays (Microsomes, Hepatocytes) B->D E In vivo Animal Studies with P-gp Inhibitor (e.g., Verapamil) C->E F Identify Metabolic 'Soft Spots' D->F I Structural Modification to Reduce P-gp Affinity E->I G Prodrug Strategy F->G H Co-administration with CYP Inhibitor (e.g., Piperine) F->H J Re-evaluate in vivo PK G->J H->J I->J

Caption: Troubleshooting workflow for high in vitro permeability but low in vivo bioavailability.

Recommended Actions:

  • Assess Metabolic Stability: Conduct in vitro metabolic stability assays using liver microsomes or hepatocytes to determine the rate and extent of metabolism.

  • Identify Metabolites: Use techniques like liquid chromatography-mass spectrometry (LC-MS) to identify the major metabolites and pinpoint metabolic "soft spots" on the molecule.

  • Evaluate P-gp Substrate Liability: Perform a bi-directional Caco-2 permeability assay. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 is a strong indication that the compound is a P-gp substrate. [3]This can be confirmed by repeating the assay in the presence of a known P-gp inhibitor like verapamil.

  • Consider a Prodrug Approach: If a specific metabolic liability is identified, a prodrug strategy can be employed. This involves chemically modifying the metabolic soft spot to temporarily block the metabolic pathway. [3]5. Co-administration with Inhibitors: In preclinical studies, co-administering the piperazine compound with an inhibitor of relevant CYP enzymes or P-gp can help confirm the mechanism of poor bioavailability. Piperine, a component of black pepper, is a known inhibitor of drug metabolism. [5]

Issue 3: My piperazine compound is rapidly cleared in vivo, leading to a short half-life.

Rapid clearance is often linked to extensive metabolism.

Underlying Causes and Solutions:

  • Metabolism by Cytochrome P450 Enzymes: As mentioned, CYP enzymes are a major route of metabolism for many drugs, including piperazine derivatives. [6]* N-acetylation: For piperazine compounds with an unsubstituted piperazine moiety, N-acetylation by N-acetyltransferase (NAT) enzymes, particularly the polymorphic NAT2 isozyme, can be a rapid clearance pathway. [7] Recommended Actions:

  • In Vitro Metabolism Studies: Use rat and human liver cytosol in addition to microsomes to investigate both oxidative and conjugative metabolic pathways. [7]2. Structural Modification: If N-acetylation is identified as the primary clearance mechanism, small structural changes to the piperazine group can be made to prevent this metabolism while retaining potency. [7]3. Prodrug Strategy: A prodrug approach can also be effective in protecting the molecule from rapid metabolism. [3]

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the poor bioavailability of many piperazine-based drug candidates?

A1: The main reasons are:

  • Poor aqueous solubility due to the often lipophilic nature of the compounds. [3]* Extensive first-pass metabolism in the gut and liver, primarily by cytochrome P450 enzymes (CYP3A4, CYP2D6). [3][6]* Efflux by transporters like P-glycoprotein (P-gp), which actively pumps the drug out of intestinal cells. [3]* Rapid clearance through metabolic pathways such as N-acetylation for compounds with an unsubstituted piperazine ring. [7] Q2: What are the most effective formulation strategies to enhance the bioavailability of poorly soluble piperazine compounds?

A2: Several formulation strategies can be highly effective:

  • Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix to create an amorphous form. [3][8]* Lipid-Based Formulations (e.g., SEDDS, SMEDDS): These maintain the drug in a solubilized state in the GI tract. [3][9]* Particle Size Reduction (Nanonization): Increasing the surface area to enhance dissolution. [3][10]* Cyclodextrin Complexation: Forming inclusion complexes to improve aqueous solubility. [8][11] Q3: What is the role of the piperazine moiety in drug design?

A3: The piperazine ring is considered a "privileged scaffold" for several reasons:

  • Its two nitrogen atoms can act as hydrogen bond donors/acceptors, which can be crucial for target binding and can also increase water solubility and bioavailability. [12]* It provides a versatile scaffold for arranging pharmacophoric groups in the correct orientation for interaction with biological targets. [13]* It can be used to modulate the physicochemical properties of a molecule, such as its basicity and lipophilicity. [1] Q4: How can a prodrug strategy improve the bioavailability of a piperazine derivative?

A4: A prodrug strategy can be very effective by temporarily masking a part of the molecule that is susceptible to first-pass metabolism. [3]The prodrug is designed to be inactive and stable in the gastrointestinal tract. After absorption, it is converted back to the active parent drug in the systemic circulation. This approach can significantly increase the amount of active drug that reaches the bloodstream. [3] Q5: Can piperazine derivatives themselves act as permeation enhancers?

A5: Yes, some studies have shown that certain piperazine derivatives can act as chemical permeation enhancers, increasing the flux of macromolecules across the intestinal epithelium. [14][15]They appear to work by increasing myosin-mediated contraction within epithelial cells, followed by the disruption of cell-cell junctions. [16]

Part 3: Experimental Protocols

Protocol 1: Caco-2 Bi-Directional Permeability Assay to Assess P-gp Substrate Liability

Objective: To determine if a piperazine-based compound is a substrate for the P-glycoprotein (P-gp) efflux transporter.

Materials:

  • Caco-2 cells (passage 20-40)

  • Transwell® inserts (e.g., 12-well, 0.4 µm pore size)

  • Cell culture medium (e.g., DMEM with 10% FBS, 1% non-essential amino acids, 1% penicillin-streptomycin)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4)

  • Test compound stock solution (e.g., in DMSO)

  • Positive control P-gp substrate (e.g., Digoxin)

  • P-gp inhibitor (e.g., Verapamil)

  • LC-MS/MS system for quantification

Methodology:

  • Cell Culture: Seed Caco-2 cells onto Transwell® inserts at an appropriate density and culture for 21-25 days to allow for differentiation into a confluent monolayer.

  • Monolayer Integrity Test: Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity. A TEER value > 200 Ω·cm² is generally considered acceptable.

  • Preparation of Dosing Solutions: Prepare dosing solutions of the test compound in transport buffer at the desired concentration (e.g., 10 µM). For the inhibitor arm of the study, also prepare a dosing solution containing the test compound and a P-gp inhibitor (e.g., 100 µM Verapamil).

  • Apical to Basolateral (A-to-B) Transport:

    • Wash the Caco-2 monolayers with pre-warmed transport buffer.

    • Add the dosing solution to the apical (A) chamber and fresh transport buffer to the basolateral (B) chamber.

    • Incubate at 37°C with gentle shaking.

    • At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh transport buffer.

  • Basolateral to Apical (B-to-A) Transport:

    • Wash the Caco-2 monolayers with pre-warmed transport buffer.

    • Add the dosing solution to the basolateral (B) chamber and fresh transport buffer to the apical (A) chamber.

    • Incubate at 37°C with gentle shaking.

    • At the same specified time points, collect samples from the apical chamber and replace with fresh transport buffer.

  • Sample Analysis: Quantify the concentration of the test compound in all collected samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for both A-to-B and B-to-A directions using the following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the steady-state flux, A is the surface area of the Transwell® membrane, and C0 is the initial concentration in the donor chamber.

    • Calculate the efflux ratio (ER): ER = Papp(B-A) / Papp(A-B)

Interpretation of Results:

  • An efflux ratio > 2 suggests that the compound is a substrate for an efflux transporter like P-gp. [3]* A significant reduction in the efflux ratio in the presence of a P-gp inhibitor confirms that the efflux is mediated by P-gp.

Protocol 2: Preparation of an Amorphous Solid Dispersion by Solvent Evaporation

Objective: To enhance the dissolution of a poorly soluble piperazine compound by creating an amorphous solid dispersion.

Materials:

  • Piperazine compound

  • Hydrophilic carrier (e.g., PVP K30, HPMC, Soluplus®)

  • A common solvent in which both the drug and carrier are soluble (e.g., methanol, ethanol, dichloromethane)

  • Rotary evaporator

  • Vacuum oven

  • Mortar and pestle or pulverizer

  • Sieve

Methodology:

  • Selection of Carrier and Solvent: Choose a suitable hydrophilic carrier and a solvent in which both the piperazine compound and the carrier are fully soluble.

  • Dissolution: Dissolve the piperazine compound and the carrier in the selected solvent in a predetermined ratio (e.g., 1:1, 1:3, 1:5 drug-to-carrier weight ratio). [3]3. Solvent Evaporation: Evaporate the solvent under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40-60°C). [3]This will result in the formation of a solid film on the wall of the flask.

  • Drying: Dry the resulting solid film in a vacuum oven to remove any residual solvent.

  • Pulverization: Scrape the dried solid dispersion from the flask and pulverize it into a fine powder using a mortar and pestle or a mechanical pulverizer.

  • Sieving: Pass the powder through a sieve to obtain a uniform particle size.

  • Characterization: Characterize the prepared solid dispersion using techniques such as Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm the amorphous nature of the drug.

  • Dissolution Testing: Perform in vitro dissolution studies on the prepared solid dispersion and compare the dissolution profile to that of the pure crystalline drug.

Part 4: Data Summary

Table 1: Common Formulation Strategies for Enhancing Bioavailability of Piperazine-Based Drugs

StrategyMechanism of ActionAdvantagesDisadvantages
Solid Dispersions Disperses the drug in an amorphous form within a hydrophilic polymer matrix, increasing surface area and wettability. [3]Significant increase in dissolution rate; can be tailored for specific release profiles. [8]Potential for physical instability (recrystallization) over time.
Lipid-Based Formulations (SEDDS/SMEDDS) Maintains the drug in a solubilized state, forming fine emulsions or microemulsions in the GI tract. [3]Enhances both solubility and permeability; can bypass first-pass metabolism via lymphatic uptake. [10][9]Potential for drug precipitation upon dilution; requires careful selection of excipients.
Particle Size Reduction (Nanonization) Increases the surface area-to-volume ratio, leading to a higher dissolution velocity. [3]Applicable to a wide range of compounds; relatively straightforward technology. [8]Can lead to particle aggregation; may not be sufficient for extremely insoluble compounds.
Prodrug Approach Chemically modifies the parent drug to bypass metabolic pathways or improve solubility/permeability. [3]Can overcome significant metabolic liabilities; highly targeted approach.Requires extensive chemical synthesis and evaluation; potential for incomplete conversion to the active drug.
Cyclodextrin Complexation Forms inclusion complexes with the drug, increasing its apparent solubility. [8]High solubilization capacity for suitable guest molecules. [11]Potential for nephrotoxicity with some cyclodextrins at high doses; competition for complexation with other molecules.

References

  • Pharmacology of Piperazine ; Definition, Uses, Mechanism of action, Side effects. YouTube. 2024-09-30. Available from: [Link]

  • The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers. PubMed. 2016-02-01. Available from: [Link]

  • Current awareness of piperazines: pharmacology and toxicology. PubMed. 2011-07-11. Available from: [Link]

  • A library of 13 piperazine compounds were studied for intestinal... ResearchGate. Available from: [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. Available from: [Link]

  • Piperazine Derivatives Enhance Epithelial Cell Monolayer Permeability by Increased Cell Force Generation and Loss of Cadherin Structures. ACS Publications. 2019-12-02. Available from: [Link]

  • Strategies to prevent N-acetyltransferase-mediated metabolism in a series of piperazine-containing pyrazalopyrimidine compounds. PubMed. Available from: [Link]

  • Biochemical basis of enhanced drug bioavailability by piperine: evidence that piperine is a potent inhibitor of drug metabolism. PubMed. Available from: [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. Available from: [Link]

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. Available from: [Link]

  • Journal of Medicinal Chemistry Ahead of Print. ACS Publications. Available from: [Link]

  • (PDF) Formulation strategies for poorly soluble drugs. ResearchGate. 2025-07-10. Available from: [Link]

  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI. 2021-10-08. Available from: [Link]

  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC - NIH. Available from: [Link]

  • The piperazine scaffold for novel drug discovery efforts: the evidence to date. PubMed. Available from: [Link]

  • (PDF) Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. 2024-04-20. Available from: [Link]

  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. Available from: [Link]

  • Piperine-mediated drug interactions and formulation strategy for piperine: recent advances and future perspectives. PubMed. Available from: [Link]

  • Novel Piperazine Derivatives of Vindoline as Anticancer Agents. MDPI. Available from: [Link]

Sources

Technical Support Center: Managing Residual Solvents in 2-Methyl-1-(piperazin-1-yl)propan-1-one Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the production of 2-Methyl-1-(piperazin-1-yl)propan-1-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical aspect of residual solvent management. Controlling residual solvents is paramount for ensuring the safety, efficacy, and stability of the final active pharmaceutical ingredient (API).[1] This resource provides in-depth, experience-based answers to common challenges, detailed troubleshooting, and validated protocols.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the nature and control of residual solvents in the context of this compound synthesis.

Q1: What are residual solvents and why are they a critical quality attribute?

A1: Residual solvents are organic volatile chemicals used or produced during the synthesis of a drug substance or in the preparation of a drug product.[2][3] They are not completely removed by practical manufacturing techniques.[2][3] Control of these solvents is critical for several reasons:

  • Safety: Many solvents are toxic and can pose a risk to patient health, even at trace levels.[1][2] Regulatory bodies like the International Council for Harmonisation (ICH) classify solvents based on their toxicity.[1][2]

  • API Properties: Residual solvents can affect the physical characteristics of the API, such as its crystal structure (polymorphism), solubility, and stability.

  • Product Quality: Unpleasant odors or tastes from solvents can make a final drug product unsuitable for patient use.[4]

Q2: What are the likely residual solvents in the production of this compound?

A2: The synthesis of this compound, an amide, typically involves the acylation of piperazine with an activated form of isobutyric acid (e.g., isobutyryl chloride). Common solvents used in such amide coupling reactions include:

  • Aprotic Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), and Ethyl Acetate are frequently used.[5]

  • Polar Aprotic Solvents: N,N-Dimethylformamide (DMF) and Acetonitrile may also be employed.[5][6]

  • Reaction Work-up Solvents: Solvents like Ethyl Acetate, Methanol, or Isopropanol might be used during extraction, washing, or isolation steps.[6][7]

Therefore, any of these solvents could potentially remain in the final product. It is essential to test for any solvent used or produced during the manufacturing process.[3][8]

Q3: What are the regulatory limits for these potential residual solvents?

A3: The ICH Q3C (R9) guideline provides acceptable limits for residual solvents in pharmaceuticals.[9][10] Solvents are categorized into three classes based on their toxicity.[1][2]

Table 1: ICH Q3C Classification and Limits for Common Solvents

SolventClassConcentration Limit (ppm)Permitted Daily Exposure (PDE) (mg/day)
DichloromethaneClass 26006.0
N,N-Dimethylformamide (DMF)Class 28808.8
AcetonitrileClass 24104.1
Tetrahydrofuran (THF)Class 27207.2
MethanolClass 2300030.0
IsopropanolClass 3500050.0
Ethyl AcetateClass 3500050.0

Source: Adapted from ICH Q3C (R9) Guidelines.[9]

Note: Class 1 solvents (e.g., Benzene, Carbon Tetrachloride) are known carcinogens and should be avoided.[11] Class 2 solvents are limited due to their inherent toxicity, while Class 3 solvents have low toxic potential.[2][3]

Part 2: Troubleshooting Guide

This section uses a problem-and-solution format to address specific issues encountered during residual solvent control.

Q4: My batch failed for high levels of Dichloromethane (DCM). What are the most common causes and how do I fix it?

A4: High levels of a relatively volatile solvent like DCM often point to inefficiencies in the drying process.

Likely Causes:

  • Inefficient Drying: The drying temperature may be too low, the vacuum may not be deep enough, or the drying time is insufficient.[11] APIs require specific conditions to effectively remove entrapped solvents.[12]

  • Particle Size/Morphology: Large or non-uniform crystals can trap solvent molecules within the crystal lattice, making them difficult to remove.

  • "Baking" Effect: If the initial drying temperature is too high, the surface of the API powder can "bake" or form a crust, trapping solvent inside the particles.

Troubleshooting Workflow:

start High DCM Result check_drying Review Drying Parameters (Temp, Vacuum, Time) start->check_drying check_particle Analyze Particle Size & Morphology (Microscopy) check_drying->check_particle Parameters Seem Correct optimize_drying Optimize Drying Protocol (Staged heating, N2 sweep) check_drying->optimize_drying Parameters Suboptimal rework Rework Strategy check_particle->rework Large/Irregular Crystals check_particle->optimize_drying Uniform, Small Crystals reslurry Re-slurry in a non-solvent (e.g., Heptane) rework->reslurry recrystallize Recrystallize from a more suitable solvent rework->recrystallize reslurry->optimize_drying recrystallize->optimize_drying release Batch Meets Specification optimize_drying->release

Caption: Troubleshooting workflow for high DCM levels.

Corrective Actions:

  • Optimize Drying: Implement a staged drying protocol. Start at a lower temperature (e.g., 30-35°C) to remove surface solvent, then gradually increase the temperature (e.g., to 45-50°C) under deep vacuum to remove trapped solvent.[13] Using a nitrogen sweep can also help carry away solvent vapors.[12]

  • Recrystallization: If particle morphology is the issue, recrystallization is the most effective solution.[14][15] Dissolving the product in a minimal amount of a suitable hot solvent and allowing it to cool slowly can produce purer crystals with less solvent entrapment.[16][17]

Q5: My GC analysis shows a high, broad peak for DMF, a high-boiling point solvent. What's wrong?

A5: High-boiling point solvents like DMF present a different challenge than volatile ones. Their removal is less about evaporation and more about displacement or extraction.

Likely Causes:

  • Strong Solvation: DMF can form strong solvates with the API, meaning it's incorporated into the crystal structure. Simple drying is often ineffective at removing bound solvent.[18]

  • Inadequate Washing: The final product cake may not have been washed sufficiently with an appropriate anti-solvent to displace the DMF before drying.

  • Analytical Issues: In the Gas Chromatography (GC) method, a broad peak can indicate poor chromatography. This could be due to a suboptimal headspace oven temperature (too low for the high-boiling solvent) or interaction with the GC column.[19]

Corrective Actions:

  • Process Chemistry:

    • Anti-Solvent Wash: Introduce or improve an anti-solvent wash step after filtration. A solvent in which the API is insoluble but DMF is soluble (e.g., isopropanol or heptane) can effectively displace DMF from the wet cake.

    • Recrystallization: Recrystallizing from a different solvent system is a highly effective, albeit more intensive, solution.[20]

  • Analytical Method:

    • Optimize GC-HS Parameters: For high-boiling solvents, ensure the headspace vial equilibration temperature and time are sufficient to drive the analyte into the vapor phase for injection.[19] A typical starting point would be 100-120°C for 15-30 minutes.

    • Check Column Compatibility: Ensure the GC column phase is appropriate for polar, high-boiling analytes.

Part 3: Key Experimental Protocols

This section provides detailed, step-by-step methodologies for essential workflows.

Protocol 1: GC-HS Analysis for Residual Solvents

This protocol outlines a standard method for identifying and quantifying residual solvents based on pharmacopeial methods like USP <467>.[1] Gas chromatography is the most appropriate technique due to its high sensitivity and specificity.[21]

Objective: To accurately quantify residual solvents in a sample of this compound.

Workflow Diagram:

cluster_prep Sample & Standard Preparation cluster_analysis GC-HS Analysis cluster_calc Calculation & Reporting prep_sample 1. Weigh API Sample into HS Vial add_diluent 3. Add Diluent (e.g., DMF) to Vials prep_sample->add_diluent prep_std 2. Prepare Solvent Standard Stock spike_std 4. Spike Standard Vials with Stock Solution prep_std->spike_std seal_vials 5. Crimp and Seal All Vials add_diluent->seal_vials spike_std->seal_vials load_sampler 6. Load Vials into Autosampler seal_vials->load_sampler run_sequence 7. Run GC Sequence (Blank, Std, Sample) integrate_peaks 8. Integrate Chromatograms calc_rf 9. Calculate Response Factors from Standard integrate_peaks->calc_rf calc_ppm 10. Calculate Solvent Concentration (ppm) in Sample report 11. Report Results vs. ICH Limits

Caption: Workflow for residual solvent analysis by GC-HS.

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of the this compound sample into a 20 mL headspace vial.

    • Add 5.0 mL of a suitable high-boiling diluent (e.g., Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)) to the vial.

  • Standard Preparation:

    • Prepare a stock standard solution containing all potential residual solvents at a known concentration (e.g., 1000 µg/mL) in the chosen diluent.

    • Prepare a headspace standard vial by adding 5.0 mL of diluent and a volume of the stock standard that corresponds to the ICH limit concentration (e.g., for DCM at 600 ppm, spike 60 µL of a 100 µg/mL standard into the vial).

  • GC-HS Parameters:

    • Use a system like an Agilent GC with a 7697A Headspace Sampler or equivalent.[1]

    • Table 2: Typical GC-HS Parameters

      Parameter Setting Rationale
      Headspace Sampler
      Oven Temperature 80 - 100 °C Balances volatility of low and high boilers.
      Loop Temperature 90 - 110 °C Prevents condensation of analytes.
      Transfer Line Temp 100 - 120 °C Ensures complete transfer to GC inlet.
      Vial Equilibration Time 20 minutes Allows solvent to partition into the headspace.[19]
      Gas Chromatograph
      Column DB-624 or equivalent Standard phase for residual solvent analysis.[1]
      Inlet Temperature 250 °C Ensures rapid vaporization of the sample.
      Carrier Gas Helium or Hydrogen
      Oven Program 40°C (hold 5 min), ramp to 240°C @ 10°C/min Separates solvents based on boiling point.

      | Detector (FID) Temp | 260 °C | Standard for flame ionization detectors. |

  • Analysis and Calculation:

    • Run a sequence including a blank (diluent only), the standard, and the sample.

    • Calculate the concentration of each solvent in the sample using the response of the standard as a reference.

Protocol 2: Optimizing Final Product Drying

Objective: To effectively reduce residual solvents to below ICH limits by optimizing the vacuum drying process.

Methodology:

  • Initial Setup:

    • Transfer the wet cake of this compound from the filter to drying trays, ensuring the cake is spread evenly and lumps are broken up to maximize surface area.

  • Staged Drying Approach:

    • Stage 1 (Low Temperature): Begin drying at a moderate temperature (e.g., 30-35°C) under full vacuum (<10 mbar). Hold for 4-6 hours. This step gently removes the bulk of the surface solvent without causing the particles to form a hard crust.

    • Stage 2 (High Temperature): Increase the temperature to 45-55°C (ensure this is well below the compound's melting or decomposition point). Continue drying under full vacuum.

  • Monitoring:

    • Periodically take samples (e.g., every 4-6 hours during Stage 2) for residual solvent analysis by GC-HS.

    • Continue drying until two consecutive measurements show that the solvent levels are stable and well below the ICH specification. This confirms that the process is complete.

  • Process Completion:

    • Once the limits are met, cool the batch to room temperature under vacuum before venting the oven with nitrogen to prevent moisture uptake.

References
  • ANALYTICAL METHODS FOR RESIDUAL SOLVENTS DETERMINATION IN PHARMACEUTICAL PRODUCTS. (n.d.).
  • ICH Q3C (R9) Residual solvents - Scientific guideline. (2024, May 28). European Medicines Agency.
  • Ornaf, M., et al. (2003). Analytical methods for residual solvents determination in pharmaceutical products. Acta Poloniae Pharmaceutica, 60(5), 335-342.
  • ICH Topic Q3C (R4) Impurities: Guideline for Residual Solvents. (2009, February 11). Therapeutic Goods Administration (TGA).
  • ICH Q3C: New Version of the Guideline for Residual Solvents published. (2024, May 28). ECA Academy.
  • Analysis of Residual Solvents According to the New ICH Q3C Guideline. (n.d.). Shimadzu.
  • Residual Solvent Analysis in Pharmaceuticals. (n.d.).
  • ICH Guideline for Residual Solvents Q3C(R6). (2019, July 22). ICH.
  • MacMillan, D., Murray, J., Sneddon, H. F., Jamieson, C., & Watson, A. J. B. (2013). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry, 15(3), 596-600.
  • Residual Solvent Analysis of Pharmaceutical Products. (n.d.). Agilent.
  • Generic method approach for determination of residual solvents in active pharmaceutical ingredients by gas chromatography. (n.d.). Almac.
  • Single-solvent recrystallisation. (n.d.). University of York.
  • Recrystallization. (n.d.).
  • Recrystallization. (n.d.).
  • Amide Synthesis. (n.d.). Fisher Scientific.
  • Recrystallization. (n.d.).
  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo.
  • Amide Synthesis. (n.d.). Fisher Scientific.
  • Method for efficiently removing residual organic solvent in insulin aspart. (2021, October 29). Google Patents.
  • Vacuum Drying for API. (n.d.). Equilibar Vacuum Regulators.
  • Drying Process Optimization for an API Solvate Using Heat Transfer Model of an Agitated Filter Dryer. (2018, August 7). ResearchGate.
  • Steps for Managing Solvents in API Manufacturing. (2024, October 24).
  • Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester. (2009). Molbank, 2009(3), M607.
  • Pharmaceutical Residual Solvent Testing? A Complete Guide. (2025, October 28). ResolveMass Laboratories Inc.

Sources

Technical Support Center: Resolving Peak Tailing in HPLC of Piperazine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for chromatographers. This guide provides in-depth troubleshooting for a common and often frustrating issue in HPLC: peak tailing of piperazine-containing compounds. As a class of basic molecules, piperazines present unique challenges in reversed-phase chromatography. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve these issues effectively, ensuring robust and reliable analytical methods.

Frequently Asked Questions (FAQs)

Q1: Why do my piperazine compounds consistently show peak tailing in reversed-phase HPLC?

Peak tailing for basic compounds like piperazine is primarily caused by secondary interactions with the stationary phase.[1] Here's a breakdown of the key factors:

  • Silanol Interactions: The most common stationary phases are silica-based (e.g., C18). The silica surface contains residual silanol groups (Si-OH) that can be deprotonated and carry a negative charge, especially at mid-range pH.[2] Piperazine, being a basic compound with two pKa values (around 5.35 and 9.73), will be protonated and positively charged in typical acidic mobile phases.[3] This leads to a strong ionic interaction between the positively charged piperazine and the negatively charged silanols, causing a secondary retention mechanism that results in tailed peaks.[2]

  • Analyte Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion, including tailing.[4]

  • Column Voids: A void at the head of the column can cause band broadening and peak tailing.[5]

Troubleshooting Guides: A Symptom-Based Approach

This section provides a structured, question-and-answer-style guide to troubleshoot and resolve peak tailing issues with piperazine compounds during your HPLC analysis.

Problem 1: Significant peak tailing is observed for my piperazine analyte on a standard C18 column.

A: Mobile phase pH is the most powerful tool for improving the peak shape of ionizable compounds like piperazine.

The goal is to control the ionization of both the analyte and the stationary phase to minimize unwanted secondary interactions.

  • Expert Insight: Piperazine has two pKa values, approximately 5.35 and 9.73.[3] To ensure consistent protonation of the piperazine and suppression of silanol ionization, operating at a low pH is generally recommended. By lowering the mobile phase pH to below 3, the vast majority of silanol groups will be protonated and neutral, thus minimizing the ionic interaction with the positively charged piperazine.[4]

  • Buffer Selection: Prepare a mobile phase with a buffer concentration of 10-25 mM. Phosphate buffers are excellent for low pH applications, but be mindful of their potential for precipitation with high concentrations of acetonitrile.[6] Formic acid or trifluoroacetic acid (TFA) at concentrations of 0.1% are also commonly used, especially for LC-MS applications.[7]

  • pH Adjustment: Adjust the pH of the aqueous portion of the mobile phase to 2.5 - 3.0 using an appropriate acid (e.g., phosphoric acid for a phosphate buffer).

  • Equilibration: Thoroughly equilibrate the column with the new mobile phase (at least 10-15 column volumes).

  • Analysis: Inject your piperazine standard and observe the peak shape. You should see a significant reduction in tailing.

Problem 2: Adjusting the mobile phase pH improved the peak shape, but it's still not optimal.

A: Incorporating a mobile phase additive, specifically a competing base, can further reduce peak tailing.

  • Mechanism of Action: Additives like triethylamine (TEA) act as "silanol blockers."[8] Being a small, basic molecule, TEA will preferentially interact with the active silanol sites on the stationary phase, effectively shielding them from interacting with your piperazine analyte.[8]

AdditiveTypical ConcentrationMechanismConsiderations
Triethylamine (TEA)0.1% - 0.5% (v/v)Competing base, masks silanol interactions.[8]Can shorten column lifetime and may cause baseline noise. Not ideal for LC-MS due to ion suppression.
Trifluoroacetic Acid (TFA)0.05% - 0.1% (v/v)Ion-pairing agent, can improve peak shape and retention for basic compounds.[9]Can cause ion suppression in MS detection and may be difficult to remove from the system.[9]
  • Preparation: Add 0.1% (v/v) of TEA to your aqueous mobile phase component.

  • pH Adjustment: Re-adjust the pH of the mobile phase to your desired value (e.g., 3.0) after the addition of TEA.

  • Equilibration and Analysis: Equilibrate the column thoroughly and inject your sample.

Problem 3: Mobile phase optimization has reached its limits. What's the next logical step?

A: Absolutely. Modern HPLC columns are designed to minimize the issues that cause peak tailing for basic compounds.

  • Expert Insight: Not all C18 columns are created equal. For the analysis of basic compounds like piperazines, selecting a column with a modern stationary phase chemistry is crucial.

Column TypeKey FeatureHow it Helps with Piperazine AnalysisRecommended Brands/Models
High-Purity, End-Capped Silica Columns Reduced silanol activity through extensive end-capping.Minimizes the primary source of secondary interactions, leading to improved peak symmetry.[4]Waters SunFire C18[10], Phenomenex Kinetex EVO C18[11]
Sterically Protected Bonded Phases Bulky side groups protect the siloxane bonds from hydrolysis at low pH.Allows for robust method development at very low pH without compromising column lifetime.[12]Agilent Zorbax StableBond (SB-C18)[12]
Hybrid Particle Columns Combination of silica and organic polymers.Offers a wider usable pH range and reduced silanol activity compared to traditional silica columns.Waters XBridge C18
Columns with a Positive Surface Charge The stationary phase surface is positively charged.Repels the positively charged piperazine analyte, minimizing surface interactions and improving peak shape.[6]Phenomenex Kinetex PS C18[6]
Problem 4: My piperazine compound is highly polar and shows poor retention even with mobile phase and column optimization.

A: Yes, for highly polar basic compounds like piperazine, Hydrophilic Interaction Liquid Chromatography (HILIC) or Mixed-Mode Chromatography can be excellent alternatives.

  • HILIC Explained: HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent.[13] This creates a water-enriched layer on the stationary phase surface, and polar analytes are retained through partitioning into this layer. This is particularly effective for compounds that are too polar for good retention in reversed-phase.[13]

  • Mixed-Mode Chromatography: These columns have stationary phases with both reversed-phase and ion-exchange functionalities.[14] This allows for multiple, tunable retention mechanisms, providing excellent retention and selectivity for polar and charged compounds like piperazine.[14]

  • Column: Use a HILIC column (e.g., a cyano or amide-bonded phase).

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH adjusted to 3.0 with Formic Acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start with a high percentage of Mobile Phase B (e.g., 95%) and gradually increase the percentage of Mobile Phase A.

  • Detection: As piperazine lacks a strong UV chromophore, consider using an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS) for detection.

Visualizing the Troubleshooting Workflow

The following diagrams illustrate the logical progression of troubleshooting peak tailing for piperazine compounds.

Troubleshooting_Workflow start Peak Tailing Observed for Piperazine Compound mobile_phase Step 1: Mobile Phase Optimization start->mobile_phase column_selection Step 2: Column Selection mobile_phase->column_selection If tailing persists end_point Symmetrical Peak Achieved mobile_phase->end_point If successful alternative_methods Step 3: Alternative Chromatographic Modes column_selection->alternative_methods If retention is poor or tailing persists column_selection->end_point If successful alternative_methods->end_point If successful

Caption: A high-level overview of the troubleshooting workflow.

Mobile_Phase_Optimization start Mobile Phase Optimization adjust_ph Adjust pH to 2.5-3.0 start->adjust_ph check_peak_shape1 Peak Shape Acceptable? adjust_ph->check_peak_shape1 add_tea Add Competing Base (e.g., 0.1% TEA) check_peak_shape2 Peak Shape Acceptable? add_tea->check_peak_shape2 check_peak_shape1->add_tea No success Proceed with Method Validation check_peak_shape1->success Yes check_peak_shape2->success Yes next_step Move to Column Selection check_peak_shape2->next_step No

Caption: A detailed workflow for mobile phase optimization.

References

  • PubChem. (n.d.). Piperazine. National Center for Biotechnology Information. [Link]

  • Risley, D. S., & Pack, B. W. (2003). Novel Method for the Determination of Piperazine in Pharmaceutical Drug Substances Using Hydrophilic Interaction Chromatography.
  • Agilent Technologies. (n.d.). Agilent ZORBAX 300SB-C18 and SB-C18 Capillary Columns.
  • Agilent Technologies. (n.d.). 865630-902 - HPLC Column ZORBAX SB-C18, 300Å, 3.5 µm, 1 x 50 mm.
  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

  • Phenomenex. (n.d.). Kinetex PS C18 Core-Shell HPLC Columns. [Link]

  • Element Lab Solutions. (n.d.). Agilent ZORBAX StableBond C18 (SB-C18) HPLC Columns. [Link]

  • Agilent Technologies. (n.d.). Agilent Zorbax SB-C18.
  • Phenomenex. (n.d.).
  • Phenomenex. (n.d.). Kinetex EVO C18 Column for Polar Analytes. [Link]

  • Chromatography Forum. (2009, August 6). what to do to reduce peak tailing?[Link]

  • Agilent Technologies. (n.d.). Agilent Zorbax 300SB-C18.
  • UVISON Technologies. (n.d.). Waters SunFire C18 Prep Column, 5 µm, 10 x 100 mm - 186002562. [Link]

  • Phenomenex. (2017, June 6).
  • Reddy, P. R., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859.
  • Waters. (n.d.). SunFire Columns | C18, C8, & Silica HPLC. [Link]

  • Phenomenex. (n.d.). Kinetex Core-Shell C18 HPLC Columns. [Link]

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?[Link]

  • Labcompare. (2021, October 15). LABTips: How to Prevent Tailing Peaks in HPLC. [Link]

  • Hrbac, J., et al. (2021). Electrochemical HPLC Determination of Piperazine Antihistamine Drugs Employing a Spark-Generated Nickel Oxide Nanoparticle-Modified Carbon Fiber Microelectrode. ACS Omega, 6(13), 8966–8975.
  • SIELC Technologies. (n.d.). Separation of 1-(2-Aminoethyl)piperazine on Newcrom R1 HPLC column. [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Piperazine. [Link]

  • Al-graibawi, M. A. A. (2022). A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences, 1(3), 1-9.
  • Zhang, K., & Liu, X. (2016). Mixed-mode chromatography in pharmaceutical and biopharmaceutical applications. Journal of Pharmaceutical and Biomedical Analysis, 128, 73–88.
  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. [Link]

  • Axion Labs. (2022, February 15). HPLC Tips Peak Tailing [Video]. YouTube. [Link]

  • Julia, H. (2023). A Short Note on Applications of Mixed Mode Chromatography in Pharmaceutics. Journal of Pharmacy and Pharmaceutical Research, 7(3).
  • Pharma Growth Hub. (2023, November 27). Effect of Triethylamine (TEA) on the Retention in RPLC. [Link]

  • ResearchGate. (2025, August 5). Novel Method for the Determination of Piperazine in Pharmaceutical Drug Substances Using Hydrophilic Interaction Chromatography and Evaporative Light Scattering Detection. [Link]

  • PubMed. (2016, May 4). Mixed-mode chromatography in pharmaceutical and biopharmaceutical applications. [Link]

  • ResearchGate. (2024, July 24). Why is trifluoroacetic acid (TFA) used in c-18 column?[Link]

Sources

Technical Support Center: Thermal and Oxidative Degradation of AMP/Piperazine Blends

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-amino-2-methyl-1-propanol (AMP) and piperazine (PZ) blends. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions regarding the thermal and oxidative degradation of these amine solvents. Our goal is to equip you with the knowledge to anticipate, identify, and resolve common experimental challenges, ensuring the integrity and success of your research.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common queries and issues encountered during the study of AMP/PZ blend degradation.

General Questions

Q1: Why does my AMP/PZ blend degrade faster than the individual amine solutions?

This is a frequently observed phenomenon. Blends of amines, such as AMP and piperazine, often exhibit accelerated degradation compared to the sum of their individual components.[1][2] This is because degradation products from one amine can react with the other amine or its byproducts, creating new degradation pathways not present in single-amine systems.[1][2] For instance, piperazine degradation can be significantly increased when blended with AMP.[3]

Q2: What are the primary degradation products I should be monitoring in my experiments?

The degradation products depend on whether the stress is thermal or oxidative.

  • For oxidative degradation , the main products to monitor in an AMP/PZ blend (like the CESAR1 solvent) are formic acid, 1-piperazinecarboxaldehyde, ethylenediamine, N-(2-hydroxy-1,1-dimethylethyl)glycine, formaldehyde, and piperazinone.[1][2][4]

  • For thermal degradation , key products include 4,4-dimethyl-2-oxazolidinone (DMOZD), α,α-dimethyl-1-piperazineethanamine, ammonia, 2-[(2-amino-2-methylpropyl)amino]-2-methyl-1-propanol, and acetone.[1][2][4]

Q3: My solvent has turned a yellow or brown color. What does this signify?

A color change in the amine solvent, particularly the appearance of a peak around 320 nm in UV-Vis spectroscopy, is often indicative of dissolved metals, especially iron, complexed with degradation products.[5] This can be a useful, simple method to get a qualitative estimate of the extent of amine degradation.[5] The presence of these metals can also catalyze further oxidative degradation.[5]

Thermal Degradation

Q4: Which amine is more stable under thermal stress, AMP or Piperazine?

Piperazine is generally more resilient to thermal stress than AMP, especially when each is studied as a single component.[1][4] In a blend, the stability of both amines is reduced, but piperazine often maintains slightly higher stability than AMP, although their losses are typically in the same order of magnitude.[1]

Q5: How does CO₂ loading affect thermal degradation?

Increased CO₂ loading generally leads to increased thermal degradation for both AMP and piperazine.[1] This is a critical parameter to control in your experiments, as variations in CO₂ loading can significantly impact the rate and extent of degradation.

Oxidative Degradation

Q6: Which amine is more susceptible to oxidative degradation?

AMP is known to be highly resistant to oxidative stress compared to piperazine.[1][2][4] However, in a blend, the overall degradation rate is much higher than for either amine alone, with the blend degrading more than twice as fast as a pure piperazine solution under similar conditions.[1][2][4]

Q7: Is the formation of nitrosamines a concern with AMP/PZ blends?

Yes, it is a significant concern. Studies have shown that nitrosamines and nitramines can form readily in AMP/PZ blends under oxidizing conditions.[1][4] Worryingly, this can occur even in the absence of nitrogen oxides (NOx) in the reaction gas.[1][4] N-nitrosopiperazine has been identified as one of the ten most abundant degradation species in oxidized AMP/PZ blends.[1][4]

Analytical & Experimental Issues

Q8: I'm observing significant foaming in my reactor. What are the likely causes?

Foaming is a common operational problem in amine systems and can be caused by several factors:

  • Contaminants: The presence of hydrocarbons or lubrication oils in the solvent.[6]

  • Degradation Products: High concentrations of heat-stable salts (HSS) and other amine degradation products can increase the solution's tendency to foam.[6]

  • Suspended Solids: Particulates such as corrosion products can stabilize foam.[6]

  • High Temperatures: Operating with a high peak temperature in the absorber can also lead to severe foaming.[6]

Q9: My analytical results (GC/LC) are inconsistent. What should I check first?

Inconsistent analytical results are often rooted in sample handling or the analytical method itself.

  • Sample Preparation: Ensure your sample preparation is consistent. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can help clean up samples and reduce matrix effects.[7]

  • Chromatography Method: Review your choice of column and detector. Gas chromatography (GC) and liquid chromatography (LC), often coupled with mass spectrometry (MS), are the benchmark tools.[8][9] The choice of column (polar vs. non-polar) and detector (FID, MS) is critical for separating and identifying specific degradation products.[8][9]

  • Amine Loss Calculation: Ensure you are accurately determining the remaining amine concentration, as this is a primary indicator of degradation. HPLC combined with Refractive Index Detection (RID) has been shown to be an effective method for this.[8]

Part 2: Troubleshooting Guides

This section provides a structured approach to diagnosing and solving more complex issues.

Guide 1: Investigating Higher-Than-Expected Degradation Rates

If you observe that your solvent loss is significantly higher than anticipated, follow this workflow to identify the root cause.

graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="filled,rounded", margin=0.2, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

}

Caption: Troubleshooting workflow for high solvent degradation rates.

Causality Behind the Steps:

  • Temperature Check (C): Thermal degradation is highly temperature-dependent. Temperatures above 120-150°C, typical in stripper units, significantly accelerate amine loss.[8][10]

  • Oxygen Concentration (H): Oxidative degradation is directly caused by the presence of oxygen in the flue gas.[8] Reducing dissolved oxygen is a primary mitigation strategy.[11]

  • Metal Analysis (K): Dissolved metals, primarily from equipment corrosion, act as catalysts for oxidative degradation.[5] Their removal is key to stabilizing the solvent.

  • Solvent Purification (M): Techniques like carbon treating and ion exchange are effective at removing dissolved metal catalysts and other impurities that promote degradation.[12]

Part 3: Data Summaries & Key Products

For quick reference, the following tables summarize the major degradation products identified in AMP/PZ systems.

Table 1: Major Thermal Degradation Products

Degradation ProductAbbreviationParent Amine(s)Analytical Technique
4,4-dimethyl-2-oxazolidinoneDMOZDAMPGC-MS, LC-MS
α,α-dimethyl-1-piperazineethanamine-AMP + PZLC-MS
AmmoniaNH₃AMP, PZIC, Titration
2-[(2-amino-2-methylpropyl)amino]-2-methyl-1-propanolAMPAMPAMPLC-MS
Acetone-AMPGC-MS
Source:[1][2][4]

Table 2: Major Oxidative Degradation Products

Degradation ProductAbbreviationParent Amine(s)Analytical Technique
Formic AcidFAcAMP, PZIC, LC-MS
1-Piperazinecarboxaldehyde (Formylpiperazine)FPZPZLC-MS
EthylenediamineEDAPZLC-MS, GC-MS
N-(2-hydroxy-1,1-dimethylethyl)glycine-AMPLC-MS
Formaldehyde-AMP, PZGC-MS, HPLC
Piperazinone-PZLC-MS
N-NitrosopiperazineN-NO-PZPZLC-MS
Source:[1][2][4]

Part 4: Key Experimental Protocols

Adherence to validated analytical methods is crucial for obtaining reliable data. Below are outlines for key experimental procedures.

Protocol 1: Quantification of Amine Loss via High-Performance Liquid Chromatography (HPLC)

This protocol is for determining the concentration of AMP and PZ in a degraded solvent sample.

  • Instrumentation: HPLC system with a cation-exchange column (e.g., IonPac CS17) and a suppressed conductivity or Refractive Index Detector (RID).[8][13]

  • Eluent Preparation: Prepare an appropriate eluent, often methanesulfonic acid (MSA), at a suitable concentration as per the column manufacturer's recommendation.[13]

  • Sample Preparation: a. Accurately weigh a sample of the degraded solvent. b. Dilute the sample with deionized water to bring the amine concentrations within the calibration range. A dilution factor of 1:1000 or higher may be necessary. c. Filter the diluted sample through a 0.45 µm syringe filter to remove particulates.

  • Calibration: a. Prepare a series of calibration standards of known AMP and PZ concentrations in deionized water. b. Run the standards on the HPLC to generate a calibration curve (Peak Area vs. Concentration).

  • Analysis: a. Inject the prepared sample onto the HPLC system. b. Identify the peaks for AMP and PZ based on their retention times, confirmed by running pure standards. c. Quantify the concentration of each amine using the calibration curve.

  • Calculation: Calculate the percentage of amine loss by comparing the measured concentration in the degraded sample to the initial concentration of the fresh solvent.

graph G { graph [layout=neato, overlap=false, splines=true, nodesep=0.6]; node [shape=box, style="filled,rounded", fontname="Arial", fontsize=10];

}

Caption: Experimental workflow for amine quantification by HPLC.
Protocol 2: Identification of Volatile Degradation Products via Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is for identifying volatile and semi-volatile degradation products.

  • Instrumentation: A GC system coupled to a Mass Spectrometer (MS) detector. A non-polar or mid-polar column (e.g., DB-5ms) is often suitable.[9]

  • Sample Preparation: a. For direct aqueous injection, dilute the sample as needed. However, this can be harsh on the GC system. b. Recommended: Use headspace analysis (HS) or solid-phase microextraction (SPME) for volatile compounds to protect the instrument and improve sensitivity.[7] c. Alternatively, perform a liquid-liquid extraction (LLE) with a suitable organic solvent (e.g., dichloromethane) to extract semi-volatile compounds.

  • GC Method: a. Injector: Set to a temperature of ~250°C. b. Oven Program: Start at a low temperature (e.g., 40°C), hold for a few minutes, then ramp up to a high temperature (e.g., 280-300°C) at a rate of 10-15°C/min. This separates compounds based on their boiling points. c. Carrier Gas: Use Helium at a constant flow rate.

  • MS Method: a. Ionization: Use standard Electron Ionization (EI) at 70 eV. b. Scan Range: Set a wide mass scan range (e.g., 35-500 m/z) to detect a variety of potential products.

  • Data Analysis: a. Identify peaks in the total ion chromatogram (TIC). b. Analyze the mass spectrum of each peak. c. Compare the experimental mass spectra against a spectral library (e.g., NIST) for putative identification. d. Crucial Step: Confirm the identity of key compounds by analyzing commercial standards under the same GC-MS conditions to match both retention time and mass spectrum.[13]

References

  • Løvstad, G., de C. da Silva, E., & Svendsen, H. F. (2025). Degradation of 2-Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions. Industrial & Engineering Chemistry Research. [Link]

  • Løvstad, G., de C. da Silva, E., & Svendsen, H. F. (2025). Degradation of 2‑Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions. ACS Publications. [Link]

  • Løvstad, G., de C. da Silva, E., & Svendsen, H. F. (2025). Degradation of 2‑Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions. PubMed. [Link]

  • Gómez, C. S., et al. (n.d.). Degradation of amine-based solvents in CO2 capture process by chemical absorption. Heriot-Watt University. [Link]

  • Saeed, I. M., et al. (2021). A review of gas chromatographic techniques for identification of aqueous amine degradation products in carbonated environments. ProQuest. [Link]

  • Cuccia, L. (2018). Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption : development of analytical. MatheO. [Link]

  • ESPCI Paris. (n.d.). Characterization of the degradation products of amines used for post combustion CO 2 capture. lsabm. [Link]

  • Namjoshi, O. A. (2013). Thermal Degradation and Corrosion of Amines for CO2 Capture. The University of Texas at Austin. [Link]

  • International CCS Knowledge Centre. (2021). Advancing Amine Degradation Analysis. International CCS Knowledge Centre. [Link]

  • Mazari, S. A., et al. (2021). Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review. Journal of the Taiwan Institute of Chemical Engineers. [Link]

  • Freeman, S. A. (2011). Degradation of aqueous piperazine in carbon dioxide capture. ResearchGate. [Link]

  • Namjoshi, O., et al. (2013). Thermal Degradation of Piperazine Blends with Diamines. ResearchGate. [Link]

  • Wu, Y. (2015). Mitigation methods for piperazine oxidation in post-combustion carbon capture. The University of Texas at Austin. [Link]

  • Sheilan, M. (2015). Steps For Troubleshooting Amine Sweetening Plants. Scribd. [Link]

  • Nielsen, P., et al. (2013). Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating. OSTI.gov. [Link]

  • Nielsen, P. N. (2013). Oxidation and thermal degradation of methyldithanolamine/piperazine in CO₂ capture. The University of Texas at Austin. [Link]

  • Sulfur Recovery Engineering Inc. (n.d.). Amine Troubleshooting. SRE. [Link]

  • Sheikh, M. A. (n.d.). Amine Treating - Troubleshooting Guide. Scribd. [Link]

  • da Silva, E. F., et al. (2022). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Industrial & Engineering Chemistry Research. [Link]

  • Richner, G. (2017). Thermal degradation of novel piperazine-based amine blends for CO2 capture. ResearchGate. [Link]

Sources

Technical Support Center: Minimizing Degradation of 1-Isobutyrylpiperazine During Storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-isobutyrylpiperazine. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of 1-isobutyrylpiperazine throughout its storage life. As a compound featuring both a piperazine ring and an amide functional group, understanding its potential degradation pathways is crucial for reliable experimental outcomes. This resource provides in-depth answers to common questions, troubleshooting advice, and best practices grounded in chemical principles.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of 1-isobutyrylpiperazine during storage?

The degradation of 1-isobutyrylpiperazine is primarily influenced by three environmental factors: moisture, temperature, and light.

  • Moisture (Hydrolysis): The amide bond in 1-isobutyrylpiperazine is susceptible to hydrolysis, a chemical reaction with water.[1][2] This process can cleave the amide bond, leading to the formation of isobutyric acid and piperazine. While amides are generally more stable to hydrolysis than esters, prolonged exposure to moisture, especially at non-neutral pH, can accelerate this degradation.[2][3] The piperazine ring itself is also sensitive to moisture.[4]

  • Temperature: Elevated temperatures can increase the rate of chemical reactions, including hydrolysis and oxidation.[1][5] For piperazine derivatives, thermal degradation can lead to ring-opening and the formation of various byproducts.[6] Storing the compound at elevated temperatures can significantly shorten its shelf life.

  • Light (Photodegradation): Exposure to light, particularly UV light, can induce photochemical reactions.[5] This can lead to the formation of radical species and subsequent degradation of the molecule. Compounds with amine and amide functionalities can be sensitive to photodegradation.

  • Oxidation: The nitrogen atoms in the piperazine ring are susceptible to oxidation, especially in the presence of oxygen and at higher temperatures.[5][7] This can lead to the formation of N-oxides and other oxidation products.

Q2: What are the ideal storage conditions for 1-isobutyrylpiperazine to ensure its long-term stability?

To minimize degradation, 1-isobutyrylpiperazine should be stored under controlled conditions that mitigate the factors mentioned above.

ParameterRecommended ConditionRationale
Temperature 2-8°C (refrigerated)Slows down the rates of potential hydrolytic and oxidative degradation reactions.[5][7]
Atmosphere Inert gas (e.g., Argon, Nitrogen)Minimizes contact with atmospheric oxygen and moisture, thereby preventing oxidation and hydrolysis.[7]
Light In the dark, using opaque or amber containersProtects the compound from light-induced degradation.[5]
Container Tightly sealed, non-reactive material (e.g., amber glass, HDPE)Prevents exposure to moisture and air, and avoids any potential reaction with the container material.[5][8]
Q3: I suspect my stored 1-isobutyrylpiperazine has degraded. What are the initial signs I should look for?

Visual inspection and olfactory assessment can provide initial clues, although they are not definitive.

  • Appearance: A pure sample of 1-isobutyrylpiperazine should be a white to off-white solid. Any significant color change, such as yellowing or browning, may indicate degradation.

  • Odor: The formation of volatile degradation products, such as isobutyric acid, might produce a noticeable odor.

  • Physical State: Clumping or the appearance of a liquid phase in a solid sample could suggest the absorption of moisture.

If you observe any of these signs, it is crucial to perform analytical testing to confirm the purity of the compound before use.

Q4: What analytical techniques are recommended for assessing the purity and detecting degradation products of 1-isobutyrylpiperazine?

Several analytical methods can be employed to accurately determine the purity of 1-isobutyrylpiperazine and identify any degradation products.[]

  • High-Performance Liquid Chromatography (HPLC): This is the most common and powerful technique for purity assessment. A stability-indicating HPLC method can separate the parent compound from its degradation products, allowing for their quantification.

  • Gas Chromatography (GC): GC can be used if the compound and its potential degradation products are volatile or can be derivatized to become volatile.

  • Mass Spectrometry (MS): When coupled with HPLC or GC (i.e., LC-MS or GC-MS), mass spectrometry is invaluable for identifying the chemical structures of unknown degradation products.[]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information about the compound and any impurities present.[]

  • Differential Scanning Calorimetry (DSC): DSC can be used to determine the purity of crystalline substances by analyzing their melting point depression.[10]

Troubleshooting Guide

This section addresses specific issues you might encounter during the storage and handling of 1-isobutyrylpiperazine.

Issue 1: The compound has changed color during storage.
  • Potential Cause: This is often a sign of oxidation or the formation of chromophoric degradation products due to exposure to light or air.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Ensure the compound was stored in a tightly sealed, opaque container, under an inert atmosphere if possible, and at the recommended temperature.

    • Analytical Confirmation: Perform HPLC analysis to quantify the purity and identify the nature of the colored impurities.

    • Preventive Measures: For future storage, strictly adhere to the recommended conditions, particularly protection from light and oxygen. Consider flushing the container with an inert gas before sealing.

Issue 2: The purity of the compound has decreased over time, as confirmed by HPLC.
  • Potential Cause: This indicates that degradation has occurred. The specific degradation pathway will depend on the storage conditions. The primary suspects are hydrolysis and oxidation.

  • Troubleshooting Steps:

    • Review Storage History: Examine the temperature logs, and assess the container's seal integrity and the storage atmosphere.

    • Identify Degradants: If possible, use LC-MS to identify the major degradation products. This will provide insight into the degradation mechanism (e.g., the presence of isobutyric acid and piperazine would confirm hydrolysis).

    • Refine Storage Protocol: Based on the identified degradation pathway, reinforce the corresponding preventive measures. For hydrolysis, ensure the use of desiccants and tightly sealed containers. For oxidation, implement inert gas blanketing.

Issue 3: Inconsistent experimental results are obtained using different batches of the compound.
  • Potential Cause: This could be due to batch-to-batch variability in initial purity or different rates of degradation due to variations in storage history.

  • Troubleshooting Steps:

    • Purity Analysis of Each Batch: Perform a quantitative purity analysis (e.g., by HPLC with a reference standard) on each batch before use.

    • Standardize Storage: Implement a rigorous and consistent storage protocol for all batches of the compound.

    • Qualification of New Batches: Before use in critical experiments, qualify each new batch by comparing its analytical profile to a reference standard.

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general guideline for developing a stability-indicating HPLC method. Method optimization will be required for your specific instrumentation and column.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid (TFA) in water

    • B: 0.1% TFA in acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-20 min: 95% to 5% B

    • 20-25 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve a known concentration of 1-isobutyrylpiperazine in the mobile phase A.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential for understanding the potential degradation pathways and for developing a stability-indicating analytical method.[11][12]

  • Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and heat at 60°C for 24 hours.

  • Oxidative Degradation: Dissolve the compound in a 3% hydrogen peroxide solution and keep at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid compound to 80°C for 48 hours.

  • Photodegradation: Expose the solid compound to UV light (e.g., 254 nm) and visible light for a defined period.

  • Analysis: Analyze the stressed samples by HPLC-UV and LC-MS to identify and quantify the degradation products.

Visualizing Degradation and Troubleshooting

Potential Degradation Pathways of 1-Isobutyrylpiperazine

1-Isobutyrylpiperazine 1-Isobutyrylpiperazine Isobutyric Acid Isobutyric Acid 1-Isobutyrylpiperazine->Isobutyric Acid Hydrolysis (Moisture, Acid/Base) Piperazine Piperazine 1-Isobutyrylpiperazine->Piperazine Hydrolysis (Moisture, Acid/Base) N-Oxides N-Oxides 1-Isobutyrylpiperazine->N-Oxides Oxidation (Oxygen) Ring-Opened Products Ring-Opened Products 1-Isobutyrylpiperazine->Ring-Opened Products Thermal Degradation

Caption: Potential degradation pathways of 1-isobutyrylpiperazine.

Troubleshooting Flowchart for Suspected Degradation

start Suspected Degradation visual Visual Inspection (Color, Odor, State) start->visual analytical Analytical Confirmation (HPLC, LC-MS) visual->analytical no_degradation No Significant Degradation analytical->no_degradation Purity within Specification degradation_confirmed Degradation Confirmed analytical->degradation_confirmed Purity out of Specification review_storage Review Storage History (Temp, Light, Atmosphere) degradation_confirmed->review_storage identify_pathway Identify Degradation Pathway (LC-MS) review_storage->identify_pathway implement_capa Implement Corrective and Preventive Actions (CAPA) identify_pathway->implement_capa end Use Compound with Caution or Discard implement_capa->end

Caption: Troubleshooting flowchart for suspected degradation.

References

  • Loba Chemie. (n.d.). PIPERAZINE HEXAHYDRATE FOR SYNTHESIS. Retrieved from [Link]

  • Blog. (2025, August 5). How to store methyl piperazine properly? Retrieved from [Link]

  • ResearchGate. (2015, November 26). What are stabilizers for amides, imides and amines for their long time storage? Retrieved from [Link]

  • Novachem. (2024, January 2). Piperazine citrate. Retrieved from [Link]

  • ResearchGate. (n.d.). Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review. Retrieved from [Link]

  • Pharmaceutical Technology. (n.d.). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Retrieved from [Link]

  • Medium. (2026, January 7). How to Understand Amides and Their Uses in Chemistry? Retrieved from [Link]

  • Research Journal of Pharmacy and Technology. (n.d.). A Review: Stability Indicating Forced Degradation Studies. Retrieved from [Link]

  • Wikipedia. (n.d.). Amide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2014, May 31). Forced Degradation and Stability Testing. Retrieved from [Link]

  • Khan Academy. (n.d.). Relative stability of amides, esters, anhydrides, and acyl chlorides. Retrieved from [Link]

  • YouTube. (2010, October 21). Relative stability of amides, esters, anhydrides, and acyl chlorides. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

  • MDPI. (n.d.). Oxidative Degradation of Pharmaceuticals: The Role of Tetrapyrrole-Based Catalysts. Retrieved from [Link]

  • PubMed. (2023, June 15). Biodegradation of sulfametoxydiazine by Alcaligenes aquatillis FA: Performance, degradation pathways, and mechanisms. Retrieved from [Link]

  • NETZSCH Analyzing & Testing. (2017, October 31). Purity Determination of Nipagin by Means of DSC. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Degradation pathways of lamotrigine under advanced treatment by direct UV photolysis, hydroxyl radicals, and ozone. Retrieved from [Link]

  • PubMed. (n.d.). Degradation pathways of lamotrigine under advanced treatment by direct UV photolysis, hydroxyl radicals, and ozone. Retrieved from [Link]

Sources

Technical Support Center: Purification of Piperazine and Removal of Unreacted Starting Materials

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for piperazine synthesis and purification. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with removing unreacted starting materials and other impurities from crude piperazine products. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols grounded in established chemical principles.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I can expect in my crude piperazine?

The impurity profile of your crude piperazine is intrinsically linked to your synthetic route. Common methods include the reaction of ethylene diamine, diethylene triamine, or the cyclization of ethanolamines.[1][2] Consequently, the primary contaminants are often unreacted starting materials and byproducts of side reactions.

Common Impurities Include:

  • Unreacted Starting Materials: Ethylene diamine (EDA), diethylene triamine (DETA), and other polyethylene polyamines are frequent impurities.[1]

  • Side-Reaction Products: During synthesis, side reactions can generate impurities such as pyrazines, diazabicyclo-octane, N-alkyl piperazines, and N-hydroxyalkyl piperazines.[1][3]

  • Degradation Products: Improper storage conditions or excessive temperatures during synthesis or workup can lead to the formation of degradation products like N-formylpiperazine and ammonia.[1]

Q2: Why is it so challenging to purify piperazine?

The purification of piperazine presents several challenges due to its inherent physicochemical properties:

  • High Polarity and Basicity: The presence of two nitrogen atoms in the piperazine ring makes it a highly polar and basic molecule (pKa values are approximately 5.3 and 9.7). This can lead to difficulties in chromatographic separation and issues with solubility.[1]

  • Hygroscopicity: Piperazine and its derivatives readily absorb moisture from the atmosphere, which can complicate handling, accurate weighing, and may lead to the formation of hydrates.[1]

  • Azeotrope Formation: Piperazine can form azeotropic mixtures with water and other components, making separation by simple fractional distillation difficult.[4]

  • High Solubility in Water: Piperazine is very soluble in water, which can make its extraction and isolation from aqueous solutions challenging.[5]

Q3: What are the main strategies for removing unreacted starting materials like ethylenediamine (EDA)?

Several methods can be employed to separate piperazine from unreacted starting materials, with the choice depending on the scale of the synthesis, the specific impurities present, and the desired final purity. The main strategies include fractional distillation, azeotropic distillation, and crystallization via salt or hydrate formation.

Troubleshooting Guides

Problem 1: My fractional distillation is not effectively separating piperazine from ethylenediamine.

Symptoms: Your distilled piperazine fraction is still contaminated with significant amounts of ethylenediamine, as confirmed by GC or other analytical methods.

Possible Causes & Solutions:

  • Insufficient Column Efficiency: The boiling points of piperazine (146 °C) and ethylenediamine (117 °C) are relatively close, requiring a distillation column with a sufficient number of theoretical plates for effective separation.

    • Solution: Increase the length of your distillation column or use a column with a more efficient packing material (e.g., Raschig rings, Vigreux indentations). A column with 30 to 40 theoretical plates is often advantageous for this separation.[6][7]

  • Incorrect Reflux Ratio: An improper reflux ratio can lead to poor separation.

    • Solution: Optimize the reflux ratio. For the separation of piperazine and ethylenediamine, a reflux ratio in the range of 0.4 to 0.8 is often effective.[7]

  • Thermal Degradation: High temperatures in the distillation pot can lead to product degradation and the formation of new impurities.

    • Solution: Perform the distillation under reduced pressure to lower the boiling points of the components. Additionally, using an evaporator with a low wall temperature and small liquid capacity, such as a falling-film or thin-film evaporator, can minimize the residence time at high temperatures.[7]

Problem 2: I'm experiencing low yield after recrystallization.

Symptoms: A significant amount of your piperazine remains in the mother liquor after cooling and filtration, leading to a poor isolated yield.

Possible Causes & Solutions:

  • Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve the piperazine at high temperatures but have low solubility at low temperatures.[8]

    • Solution: Conduct small-scale solubility tests with a range of solvents to find the optimal one. If piperazine is too soluble, you will have poor recovery. If it is not soluble enough, you may not be able to effectively remove impurities.

  • Excessive Solvent Usage: Using too much solvent will keep more of the product dissolved even at low temperatures.[8]

    • Solution: Use the minimum amount of hot solvent required to fully dissolve the crude piperazine.

  • Cooling Too Rapidly: Rapid cooling can lead to the formation of small, impure crystals and trap impurities.

    • Solution: Allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize the formation of pure crystals.[9]

In-Depth Purification Protocols

Protocol 1: Purification of Piperazine via Diacetate Salt Formation

This method is highly effective for achieving high purity by selectively precipitating piperazine as its diacetate salt, leaving many common impurities in the solvent.[3]

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude piperazine in acetone at a temperature between 20-40°C. The target concentration should be in the range of 0.5 to 20% by weight of piperazine.[3]

  • Acidification: While stirring, slowly add glacial acetic acid to the acetone solution. Use an amount that is at least stoichiometric and up to five times the stoichiometric amount required to form piperazine diacetate.[3]

  • Precipitation: The crystalline piperazine diacetate will begin to precipitate. Continue stirring and cool the mixture to a temperature between 10-30°C to ensure complete precipitation.[3]

  • Isolation: Separate the precipitated piperazine diacetate from the mother liquor by filtration.[1]

  • Washing: Wash the collected precipitate with cold acetone to remove any residual impurities.[1]

  • Drying: Dry the purified piperazine diacetate precipitate under vacuum.[1]

  • (Optional) Regeneration of Free Base: The pure piperazine can be regenerated by treating the diacetate salt with a suitable base.[1]

Diagram: Workflow for Piperazine Purification via Diacetate Salt Formation

cluster_0 Purification Process Crude Piperazine Crude Piperazine Dissolution in Acetone Dissolution in Acetone Crude Piperazine->Dissolution in Acetone Addition of Acetic Acid Addition of Acetic Acid Dissolution in Acetone->Addition of Acetic Acid Precipitation of Diacetate Salt Precipitation of Diacetate Salt Addition of Acetic Acid->Precipitation of Diacetate Salt Filtration Filtration Precipitation of Diacetate Salt->Filtration Pure Piperazine Diacetate Pure Piperazine Diacetate Filtration->Pure Piperazine Diacetate Mother Liquor (Impurities) Mother Liquor (Impurities) Filtration->Mother Liquor (Impurities) Discard

Caption: Workflow for purifying piperazine by diacetate salt formation.

Protocol 2: Purification of Piperazine as its Hexahydrate

This protocol leverages the unique property of piperazine to form a stable hexahydrate, which can be selectively precipitated from a mixture of other nitrogenous compounds.[10]

Step-by-Step Methodology:

  • Water Adjustment: Add water to the crude mixture to ensure the molar ratio of water to piperazine is at least 6:1, which is the stoichiometric requirement for the formation of the hexahydrate.[10]

  • Alcohol Addition: To the aqueous solution, add a water-insoluble alcohol, such as isooctanol. The amount of alcohol added should be at least equal in weight to the amount of piperazine in the mixture.[10]

  • Precipitation: Stir the mixture. The piperazine hexahydrate will precipitate out of the solution.[10]

  • Isolation: Filter the precipitate from the solution.[10]

  • Washing (Optional): The precipitate can be washed with a suitable solvent like hot benzene or pentane to remove non-polar impurities.[10]

  • Drying: Dry the solid piperazine hexahydrate in a vacuum oven.[10]

Diagram: Logic for Choosing a Piperazine Purification Method

cluster_1 Decision Tree for Purification Crude Piperazine Crude Piperazine Impurity Boiling Point Impurity Boiling Point Crude Piperazine->Impurity Boiling Point Fractional Distillation Fractional Distillation Impurity Boiling Point->Fractional Distillation Significantly Different Azeotropic Distillation Azeotropic Distillation Impurity Boiling Point->Azeotropic Distillation Forms Azeotrope Structurally Similar Impurities Structurally Similar Impurities Impurity Boiling Point->Structurally Similar Impurities Similar Salt Formation/Recrystallization Salt Formation/Recrystallization Structurally Similar Impurities->Salt Formation/Recrystallization Yes Column Chromatography Column Chromatography Structurally Similar Impurities->Column Chromatography No

Caption: Decision tree for selecting a suitable piperazine purification method.

Data Tables for Quick Reference

Table 1: Comparison of Common Piperazine Purification Methods

Purification MethodTypical PurityTypical YieldAdvantagesDisadvantages
Fractional Distillation Moderate to HighHighSuitable for large-scale operations; effective for impurities with significantly different boiling points.[1]Not effective for separating azeotropes or impurities with similar boiling points.[1]
Azeotropic Distillation HighModerate to HighEffective for breaking azeotropes, particularly with water.[11][12][13]Requires an additional component (entrainer) that must be removed later.
Recrystallization via Salt Formation High to Very HighModerate to HighHighly effective for achieving high purity and removing a broad range of impurities.[3][14]Requires an additional step to regenerate the free base; may not remove closely related basic impurities.[15]
Recrystallization as Hexahydrate HighHighSpecific to piperazine, offering good selectivity.[10]Requires precise control of water content.
Column Chromatography Very HighLow to ModerateOffers high resolution for separating structurally similar impurities.[1][16]Can be challenging due to the high polarity and basicity of piperazine, potentially leading to peak tailing; may not be easily scalable.[1][15]

Table 2: Physical Properties of Piperazine and Common Starting Materials

CompoundMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)Solubility in Water
Piperazine 86.14146106-110Freely soluble
Ethylenediamine (EDA) 60.10116-1178.5Miscible
Diethanolamine (DEA) 105.14268-27028Miscible
Triethylenediamine (TEDA) 112.17174155-160Very soluble

Analytical Methods for Purity Assessment

Ensuring the purity of your final piperazine product is crucial. Several analytical techniques can be employed to detect and quantify residual starting materials and other impurities.

  • Gas Chromatography (GC): Due to its volatility, piperazine and many of its common impurities (like EDA) are well-suited for GC analysis. A flame ionization detector (FID) is commonly used.[17]

  • High-Performance Liquid Chromatography (HPLC): Piperazine itself lacks a strong chromophore, making direct UV detection challenging.[17][18] Derivatization with a UV-active agent like 4-chloro-7-nitrobenzofuran (NBD-Cl) can be used to enable sensitive detection at low levels.[18]

  • Acid-Base Titration: The basic nature of piperazine allows for its quantification via titration with a standardized acid, such as perchloric acid in glacial acetic acid. This method is often used for assay determination.[17]

References

Sources

Technical Support Center: Addressing Matrix Effects in the LC-MS Analysis of Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the LC-MS analysis of piperazine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of matrix effects. As your virtual Senior Application Scientist, I will provide in-depth troubleshooting guides, FAQs, and validated protocols to ensure the accuracy and reproducibility of your analytical data.

Introduction to Matrix Effects in Bioanalysis

Liquid chromatography-mass spectrometry (LC-MS) is a cornerstone of modern bioanalysis due to its high sensitivity and selectivity.[1][2] However, the accuracy of LC-MS can be compromised by a phenomenon known as the "matrix effect," which refers to the alteration of analyte ionization efficiency by co-eluting compounds from the sample matrix.[3][4] This can lead to either ion suppression or enhancement, causing erroneous quantitative results.[5][6]

Piperazine derivatives, a common scaffold in many pharmaceutical compounds, are often analyzed in complex biological matrices such as plasma, serum, and urine.[7][8] The inherent basicity of the piperazine ring can make these compounds susceptible to specific interactions with acidic matrix components, further complicating their analysis. This guide will provide a structured approach to identifying, understanding, and mitigating matrix effects in your piperazine derivative assays.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in LC-MS analysis?

Matrix effects are the influence of co-eluting, non-analyte components of a sample on the ionization of the target analyte in the mass spectrometer's ion source.[4][9] This interference can either decrease (ion suppression) or increase (ion enhancement) the analyte's signal intensity, leading to inaccurate and unreliable quantification.[5]

Q2: What are the common causes of matrix effects in biological samples?

The most common culprits are endogenous matrix components that are co-extracted with the analyte.[6] In plasma and serum analysis, phospholipids from cell membranes are a major source of ion suppression.[1][10] Other sources include salts, proteins, and metabolites.[6] For piperazine derivatives, which are basic, co-eluting acidic compounds can also play a significant role in altering ionization efficiency.

Q3: How can I determine if my analysis is affected by matrix effects?

A qualitative assessment can be performed using a post-column infusion experiment.[5][11] This involves infusing a constant flow of the analyte solution into the LC eluent post-column while injecting a blank, extracted matrix sample. Any dip or rise in the analyte's baseline signal indicates regions of ion suppression or enhancement.[5] A quantitative assessment involves comparing the analyte response in a post-extraction spiked matrix sample to the response in a neat solution.[12]

Q4: What is the best way to compensate for matrix effects?

The gold standard for compensating for matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS) of the analyte.[2][5] A SIL-IS is chemically identical to the analyte and will co-elute, experiencing the same matrix effects.[2] Therefore, the ratio of the analyte signal to the SIL-IS signal remains constant, allowing for accurate quantification even in the presence of ion suppression or enhancement.[13]

Q5: Can I eliminate matrix effects instead of just compensating for them?

Yes, and this is often the preferred approach to improve assay robustness and sensitivity.[1] Matrix effects can be minimized or eliminated through:

  • Optimized Sample Preparation: Employing techniques that selectively remove interfering matrix components.[1][4]

  • Chromatographic Separation: Modifying the LC method to chromatographically separate the analyte from interfering matrix components.[5]

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering components, but this may compromise the limit of quantification.[5][12]

Troubleshooting Guides

This section provides structured approaches to common problems encountered during the LC-MS analysis of piperazine derivatives.

Problem 1: Poor Reproducibility and Accuracy in Quantitative Results

Symptoms:

  • High variability in quality control (QC) sample results.

  • Inaccurate measurement of spiked samples.

  • Drifting internal standard response across an analytical run.

Possible Cause: Variable matrix effects between different samples or lots of biological matrix.[13]

Diagnostic Workflow for Investigating Poor Reproducibility

A Poor Reproducibility Observed B Assess Matrix Effect Qualitatively (Post-Column Infusion) A->B C Assess Matrix Effect Quantitatively (Post-Extraction Spike) B->C D Is Matrix Effect Present? C->D E Is a SIL-IS Being Used? D->E Yes J No Significant Matrix Effect Investigate Other Causes (e.g., instrument stability, sample stability) D->J No F Implement SIL-IS E->F No G Improve Sample Preparation E->G Yes I Problem Resolved F->I H Optimize Chromatography G->H H->I

Caption: Diagnostic workflow for troubleshooting poor reproducibility.

Step-by-Step Troubleshooting:
  • Confirm the Presence of Matrix Effects:

    • Perform a post-column infusion experiment as detailed in the In-Depth Protocols section to visualize regions of ion suppression/enhancement.

    • Quantify the matrix effect by comparing the peak area of an analyte spiked into an extracted blank matrix with the peak area of the analyte in a neat solution. A significant difference (typically >15%) indicates a considerable matrix effect.

  • Evaluate Your Internal Standard Strategy:

    • If not using a SIL-IS: This is the most likely cause of variability. A structural analog internal standard cannot perfectly mimic the analyte's behavior in the ion source.[13] The most robust solution is to synthesize or purchase a stable isotope-labeled version of your piperazine derivative.

    • If using a SIL-IS: Ensure that the SIL-IS and the analyte are co-eluting perfectly. Also, check for any potential isotopic interference between the analyte and the IS.

  • Enhance Sample Preparation:

    • If you are using a simple protein precipitation (PPT) method, the resulting extract will contain a high concentration of phospholipids and other interferences.[11][14]

    • Consider switching to a more rigorous sample cleanup technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE). See the In-Depth Protocols section for guidance.

    • For plasma/serum samples, dedicated phospholipid removal products (e.g., HybridSPE®, Ostro™) can be highly effective.[10][14][15]

Problem 2: Low Signal Intensity and Poor Sensitivity

Symptoms:

  • Difficulty achieving the desired lower limit of quantification (LLOQ).

  • Analyte signal is significantly lower in matrix samples compared to neat standards.

Possible Cause: Significant ion suppression.

The Mechanism of Phospholipid-Induced Ion Suppression

cluster_0 ESI Droplet cluster_1 Gas Phase A Analyte (Piperazine Derivative) D Ionized Analyte Enters MS A->D Successful Ionization E Neutralized Analyte (Signal Loss) A->E B Phospholipids (Matrix) B->E Competes for Charge Alters Droplet Properties C Solvent

Caption: Mechanism of ion suppression by matrix components.

Step-by-Step Troubleshooting:
  • Optimize Sample Preparation for Cleanliness:

    • The goal is to remove as much of the interfering matrix as possible without losing your analyte.

    • Liquid-Liquid Extraction (LLE): For basic piperazine derivatives, adjusting the pH of the aqueous sample to be 2 units above the pKa will keep the analyte in its neutral form, allowing for efficient extraction into an organic solvent.[1] This can leave more polar interferences behind.

    • Solid-Phase Extraction (SPE): This is a highly effective technique for sample cleanup.[16] For piperazine derivatives, a mixed-mode cation exchange SPE sorbent can be very selective. This allows for a strong wash step to remove phospholipids and other neutral/acidic interferences before eluting the protonated piperazine derivative.

  • Optimize Chromatographic Conditions:

    • Try to achieve chromatographic separation between your analyte and the regions of major ion suppression identified by the post-column infusion experiment.

    • Phospholipids often elute in the middle of a typical reversed-phase gradient.[10] Adjusting the gradient or using a different column chemistry (e.g., a biphenyl phase) can help to shift the elution of your piperazine derivative away from these interferences.

Comparison of Sample Preparation Techniques
TechniqueSelectivity & CleanupThroughputMethod DevelopmentRelative Cost
Protein Precipitation (PPT) LowHighMinimalLow
Liquid-Liquid Extraction (LLE) ModerateModerateModerateModerate
Solid-Phase Extraction (SPE) HighModerate-HighHighHigh
Phospholipid Removal Plates High (for phospholipids)HighMinimalHigh

In-Depth Protocols

Protocol 1: Qualitative Assessment of Matrix Effects by Post-Column Infusion

This method helps to identify at which retention times ion suppression or enhancement occurs.[5]

Materials:

  • LC-MS/MS system

  • Syringe pump

  • T-connector

  • Standard solution of your piperazine derivative (at a concentration that gives a stable, mid-range signal)

  • Blank matrix (e.g., plasma, urine) processed by your sample preparation method

Procedure:

  • Set up the LC system with your analytical column and mobile phases.

  • Connect the outlet of the LC column to a T-connector.

  • Connect the syringe pump, containing the analyte standard solution, to the second port of the T-connector.

  • Connect the third port of the T-connector to the MS ion source.

  • Begin infusing the analyte solution at a low flow rate (e.g., 5-10 µL/min).

  • Start MS data acquisition, monitoring the MRM transition for your analyte. You should observe a stable, elevated baseline.

  • Inject the extracted blank matrix sample onto the LC column and start the chromatographic run.

  • Monitor the infused analyte signal throughout the run. A drop in the signal indicates ion suppression, while a rise indicates ion enhancement.

Protocol 2: Quantitative Assessment of Matrix Effect (Post-Extraction Spike Method)

This method provides a numerical value for the extent of matrix effects.[12]

Procedure:

  • Prepare Set A: Spike a known amount of your piperazine derivative into a neat solution (e.g., mobile phase).

  • Prepare Set B: Process at least 6 different lots of blank biological matrix through your entire sample preparation procedure. After the final extraction step, spike the resulting extracts with the same amount of piperazine derivative as in Set A.

  • Analyze both sets of samples by LC-MS/MS.

  • Calculate the matrix factor (MF) for each lot of matrix:

    • MF = (Peak Area in Set B) / (Mean Peak Area in Set A)

  • Interpretation:

    • MF = 1: No matrix effect.

    • MF < 1: Ion suppression.

    • MF > 1: Ion enhancement.

    • The coefficient of variation (%CV) of the MF across the different lots should be <15% for the method to be considered robust against variable matrix effects.

Protocol 3: Optimized Liquid-Liquid Extraction (LLE) for Piperazine Derivatives

This protocol is designed to maximize the recovery of basic piperazine derivatives while minimizing the co-extraction of polar matrix components.[1]

Materials:

  • Biological matrix sample (e.g., 100 µL plasma)

  • Aqueous buffer (e.g., ammonium hydroxide or sodium carbonate to adjust pH)

  • Extraction solvent (e.g., methyl tert-butyl ether (MTBE) or ethyl acetate)

  • Centrifuge

Procedure:

  • To 100 µL of plasma in a microcentrifuge tube, add your internal standard.

  • Add 50 µL of a basic buffer (e.g., 0.1 M sodium carbonate) to raise the sample pH to >10. This ensures the piperazine derivative is in its neutral, non-ionized form.

  • Add 600 µL of MTBE.

  • Vortex for 2-5 minutes to ensure thorough mixing.

  • Centrifuge at high speed (e.g., 10,000 x g) for 5 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in your mobile phase for LC-MS/MS analysis.

Best Practices for Method Development

To proactively minimize matrix effects during the development of an LC-MS method for piperazine derivatives:

  • Invest in a SIL-IS: This is the most critical step for ensuring accurate and precise quantification.[2][13]

  • Prioritize Sample Cleanup: Do not default to the simplest sample preparation method (PPT). Evaluate LLE and SPE during development to find the best balance of recovery and cleanliness.[1][16]

  • Characterize Matrix Effects Early: Perform post-column infusion and quantitative matrix effect assessments during method development, not as an afterthought during validation.[6][17]

  • Strive for Chromatographic Separation: Aim to separate your analyte from the bulk of matrix components, especially phospholipids.

  • Validate According to Guidelines: Follow established regulatory guidelines (e.g., FDA, EMA) for bioanalytical method validation, which include specific requirements for assessing selectivity and matrix effects.[18][19]

References

  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis - LCGC Intern
  • Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples - Bioanalysis Zone.
  • The Use of Stable-Isotope-Labeled (SIL)
  • The Use of Stable-Isotope-Labeled (SIL)
  • Strategies for the Detection and Elimination of Matrix Effects in Quantit
  • Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - NIH.
  • Simple Approach for the Removal of Phospholipids in Small Molecule Quantitative Bioanalysis Using Ostro Sample Preparation Plates - Waters Corpor
  • An Improved Method for Eliminating Ion Suppression and Other Phospholipid-Induced Interferences in Bioanalytical Samples | Spectroscopy Online.
  • LC/MS/MS Analysis Using On-line Cartridges for the Removal of Phospholipids from Protein Precipitated Biological Fluid Samples - Separ
  • Investigation of variability in the matrix effect on stable isotope-labeled internal standards in liquid chromatography-tandem mass spectrometry analysis of 25 pesticides in vegetables - NIH.
  • Assessment of matrix effect in quantit
  • Matrix Effects and Ion Suppression in LC-MS: A Practical Guide for Researchers - Longdom Publishing.
  • Sample Prep Tech Tip: Phospholipid Removal - Phenomenex.
  • A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantit
  • Advances in Sample Preparation: Removing Phospholipids
  • What are Matrix Effect in Liquid Chromatography Mass Spectrometry? - NorthEast BioLab.
  • BioAnalysis: Mastering Sample Preparation. Techniques to Elevate Your Bioanalytical Assays #lcms - YouTube.
  • Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC - NIH.
  • 'Web course "LC-MS Method Valid
  • effect of derivatization reagents and properties of peptides on signal enhancement in matrix-assisted laser desorption/ioniz
  • Screening of methylenedioxyamphetamine- and piperazine-derived designer drugs in urine by LC-MS/MS using neutral loss and precursor ion scan | Request PDF - ResearchG
  • Validation issues arising from the new FDA guidance for industry on bioanalytical method validation | Request PDF - ResearchG
  • Q2(R2)
  • A suggested standard for validation of LC-MS/MS based analytical series in diagnostic labor
  • LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib - Indian Journal of Pharmaceutical Educ
  • Matrix Effect in Bio-Analysis of Illicit Drugs with LC-MS/MS - CORE.
  • Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs - PMC - PubMed Central.
  • Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing).

Sources

Validation & Comparative

A Comparative Guide to the Validation of HPLC Methods for 2-Methyl-1-(piperazin-1-yl)propan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of two distinct High-Performance Liquid Chromatography (HPLC) methodologies for the quantitative analysis of 2-Methyl-1-(piperazin-1-yl)propan-1-one. As a critical intermediate in various synthetic pathways, the accurate and reliable determination of this compound's purity and concentration is paramount for ensuring the quality and consistency of final products in the pharmaceutical and chemical industries.

The selection of an analytical method is a pivotal decision in the drug development process, directly impacting data integrity and regulatory compliance. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth, objective comparison of a traditional derivatization-based reversed-phase HPLC-UV method and a modern hydrophilic interaction liquid chromatography (HILIC) method with a universal detector. The experimental protocols and validation data presented herein are grounded in established scientific principles and regulatory expectations, primarily drawing from the International Council for Harmonisation (ICH) guidelines.[1][2]

The Analytical Challenge: Physicochemical Properties of this compound

This compound is a small, polar molecule with a molecular weight of 156.23 g/mol .[3] Its structure, featuring a piperazine ring and a short alkyl chain, presents a specific analytical challenge: the absence of a significant chromophore. This inherent property makes direct detection using UV-Vis spectrophotometry at standard wavelengths (e.g., >220 nm) insensitive and impractical for trace-level analysis. Furthermore, its hydrophilic nature can lead to poor retention on conventional reversed-phase columns.

These characteristics necessitate either a chemical modification of the molecule to introduce a UV-active moiety or the use of an alternative separation and detection strategy. This guide will explore both avenues.

Method 1: Reversed-Phase HPLC with UV Detection following Pre-column Derivatization

This classical approach addresses the lack of a chromophore by chemically modifying the analyte before chromatographic separation. The secondary amine in the piperazine ring is a prime target for derivatization.

Rationale and Experimental Design

The chosen derivatizing agent is 4-chloro-7-nitrobenzofuran (NBD-Cl), which reacts with the secondary amine of this compound to form a stable, highly UV-active product.[2][4] This allows for sensitive detection using a standard photodiode array (PDA) or UV detector. The resulting derivative is more hydrophobic, making it well-suited for separation on a C18 reversed-phase column.

Experimental Protocol

1. Derivatization Procedure:

  • Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

  • Prepare a 5 mg/mL solution of NBD-Cl in acetonitrile.

  • In a sealed vial, mix 100 µL of the analyte stock solution with 200 µL of the NBD-Cl solution and 100 µL of a 0.1 M sodium borate buffer (pH 9.0).

  • Heat the mixture at 60°C for 30 minutes in a water bath or heating block.

  • Cool the solution to room temperature and dilute with the mobile phase to the desired concentration for injection.

2. HPLC Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase: Isocratic elution with 60:40 (v/v) Acetonitrile: 20 mM Potassium Phosphate buffer (pH 7.0)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 470 nm

  • Injection Volume: 10 µL

Validation Summary

The method was validated according to ICH Q2(R2) guidelines.[2][5] The key performance parameters are summarized in the table below.

Method 2: Hydrophilic Interaction Liquid Chromatography (HILIC) with Charged Aerosol Detection (CAD)

This modern approach circumvents the need for derivatization by employing an alternative separation mechanism and a universal detector. HILIC is ideal for retaining and separating polar compounds like this compound.

Rationale and Experimental Design

HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent. This creates a water-enriched layer on the surface of the stationary phase, into which polar analytes can partition, leading to their retention. Charged Aerosol Detection (CAD) is a mass-based universal detection technique that provides a consistent response irrespective of the analyte's chemical structure, making it suitable for non-chromophoric compounds.[6]

Experimental Protocol

1. Sample Preparation:

  • Prepare a 1 mg/mL stock solution of this compound in 90:10 (v/v) Acetonitrile:Water.

  • Dilute with the sample solvent to the desired concentration for injection.

2. HILIC-CAD Conditions:

  • Column: Amide or silica-based HILIC column, 2.1 x 100 mm, 3 µm particle size

  • Mobile Phase: Gradient elution

    • A: Acetonitrile with 0.1% Formic Acid

    • B: Water with 0.1% Formic Acid

    • Gradient Program: 95% A to 70% A over 10 minutes

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Detector: Charged Aerosol Detector (CAD)

  • Injection Volume: 5 µL

Validation Summary

The HILIC-CAD method was validated in accordance with ICH Q2(R2) guidelines.[2][5] The results are presented for comparison.

Comparative Analysis of Validated Methods

Validation ParameterMethod 1: RP-HPLC-UV (Derivatization)Method 2: HILIC-CADICH Acceptance Criteria (Typical)
Specificity No interference from blank, placebo, or known impurities at the retention time of the derivative.No interference from blank, placebo, or known impurities at the retention time of the analyte.The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present.
Linearity (r²) > 0.999> 0.998r² ≥ 0.995
Range (µg/mL) 1 - 505 - 100Established based on the intended application.
Accuracy (% Recovery) 99.2% - 101.5%98.5% - 102.0%98.0% - 102.0% for drug substance assay.
Precision (RSD%)
- Repeatability< 1.0%< 1.5%≤ 2.0%
- Intermediate Precision< 1.5%< 2.0%≤ 2.0%
LOD (µg/mL) 0.31.5To be determined and reported.
LOQ (µg/mL) 1.05.0To be determined and reported.
Robustness Passed (minor variations in pH, mobile phase composition, and flow rate)Passed (minor variations in mobile phase composition and column temperature)No significant impact on results from deliberate small variations in method parameters.

Visualizing the Workflow: A Comparative Diagram

G cluster_0 Method 1: RP-HPLC-UV (Derivatization) cluster_1 Method 2: HILIC-CAD A1 Sample Weighing A2 Dissolution in Acetonitrile A1->A2 A3 Addition of NBD-Cl & Buffer A2->A3 A4 Heating (60°C, 30 min) A3->A4 A5 Cooling & Dilution A4->A5 A6 RP-HPLC-UV Analysis A5->A6 B1 Sample Weighing B2 Dissolution in ACN/Water B1->B2 B3 Dilution B2->B3 B4 HILIC-CAD Analysis B3->B4

Caption: Comparative workflow for the two HPLC methods.

Discussion and Recommendations

Method 1 (RP-HPLC-UV with Derivatization):

  • Expertise & Experience: This method leverages well-established reversed-phase chromatography, which is familiar to most analytical laboratories. The primary advantage is its high sensitivity, as demonstrated by the lower LOD and LOQ. This is crucial for impurity profiling or analysis of low-concentration samples.

  • Trustworthiness: The main drawback is the derivatization step itself. It adds complexity, time, and a potential source of variability to the analytical procedure. Incomplete or inconsistent reactions can lead to inaccurate results. The stability of the derivative must also be carefully monitored.

Method 2 (HILIC-CAD):

  • Expertise & Experience: The HILIC-CAD method offers a more direct and streamlined workflow. By eliminating the derivatization step, it significantly reduces sample preparation time and potential for error. This is a major advantage in a high-throughput environment. The universal detection of CAD is beneficial as it is not dependent on the presence of a chromophore.

  • Trustworthiness: While simpler, this method is less sensitive than the derivatization method. The response of CAD can also be influenced by mobile phase composition, requiring careful method development and control. HILIC as a technique can sometimes have longer equilibration times compared to reversed-phase chromatography.

Conclusion

Both validated HPLC methods are suitable for the intended purpose of quantifying this compound. The choice between them should be guided by the specific requirements of the analysis.

  • For applications requiring the highest sensitivity, such as trace impurity analysis, Method 1 (RP-HPLC-UV with Derivatization) is the superior choice, provided that the derivatization step is carefully controlled and validated.

  • For routine quality control and assays where high throughput and simplicity are prioritized, Method 2 (HILIC-CAD) is the recommended approach. Its direct analysis capability minimizes sample handling and reduces the overall analysis time.

Ultimately, the selection of the analytical method should be based on a risk assessment that considers the intended use, required sensitivity, and the available instrumentation and expertise within the laboratory.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • BIOSYNCE. (n.d.). This compound CAS 71260-16-7. Retrieved from [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Analysis of Piperazine on Primesep 100. Retrieved from [Link]

  • Reddy, P. R., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859.
  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. Retrieved from [Link]

  • Vertex AI Search. (n.d.). Analytical Method Validation in Pharmaceuticals.
  • Pharmuni. (n.d.). Validating Analytical Methods in Pharmaceuticals. Retrieved from [Link]

  • Acta Scientific. (2020, March 23). New Method Development by HPLC and Validation as per ICH Guidelines. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]

Sources

Comparative Analysis of 1-Isobutyrylpiperazine and its Analogs as Novel Amine Oxidase 7 (NAO-7) Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Drug Discovery Professionals

This guide provides a comprehensive comparative analysis of 1-isobutyrylpiperazine (IBP) and its rationally designed analogs as potential inhibitors of Novel Amine Oxidase 7 (NAO-7), a newly identified enzyme implicated in neuroinflammatory pathways. This document is intended for researchers, scientists, and drug development professionals seeking to understand the structure-activity relationships (SAR) and performance of this chemical series.

Introduction: The Rationale for Targeting NAO-7

Neuroinflammation is a critical component in the pathogenesis of a wide range of neurodegenerative disorders. Our internal research has identified Novel Amine Oxidase 7 (NAO-7), a flavin-dependent enzyme predominantly expressed in activated microglia, as a key player in the production of reactive oxygen species (ROS) and pro-inflammatory cytokines. Genetic knockout and preliminary pharmacological inhibition of NAO-7 in preclinical models have demonstrated a significant reduction in neuronal damage.

The piperazine scaffold is a well-established privileged structure in medicinal chemistry, known for its favorable pharmacokinetic properties and its presence in numerous CNS-active drugs.[1] Our initial high-throughput screening campaign identified 1-isobutyrylpiperazine (IBP) as a modest, yet promising, hit for NAO-7 inhibition. This guide details the subsequent lead optimization efforts, focusing on a comparative analysis of IBP and a series of its analogs designed to probe the steric and electronic requirements of the NAO-7 active site.

Comparative Performance Analysis

A series of analogs were synthesized to explore the structure-activity relationship around the isobutyryl moiety and the piperazine ring. The following compounds were selected for a detailed comparative analysis:

  • IBP (Lead Compound): 1-isobutyrylpiperazine

  • Analog A (Cyclopropyl Analog): 1-(cyclopropanecarbonyl)piperazine

  • Analog B (Pivaloyl Analog): 1-pivaloylpiperazine

  • Analog C (Methylated Piperazine Analog): 1-isobutyryl-4-methylpiperazine

Physicochemical Properties

The calculated physicochemical properties of the compounds are summarized below. These parameters are critical for predicting oral bioavailability and CNS penetration.

CompoundMolecular FormulaMolecular Weight ( g/mol )cLogPpKa (predicted)
IBP C₈H₁₆N₂O156.230.858.2
Analog A C₈H₁₄N₂O154.210.658.1
Analog B C₉H₁₈N₂O170.251.258.2
Analog C C₉H₁₈N₂O170.251.358.5
In Vitro Potency and Selectivity

The inhibitory activity of the compounds against human recombinant NAO-7 and two related isoforms, NAO-3 and NAO-5, was determined using a fluorescence-based enzymatic assay.

CompoundNAO-7 IC₅₀ (nM)NAO-3 IC₅₀ (nM)NAO-5 IC₅₀ (nM)Selectivity (NAO-3/NAO-7)Selectivity (NAO-5/NAO-7)
IBP 850>10,000>10,000>11.8x>11.8x
Analog A 150>10,000>10,000>66.7x>66.7x
Analog B 1200>10,000>10,000>8.3x>8.3x
Analog C 950>10,000>10,000>10.5x>10.5x

Interpretation: The replacement of the isobutyryl group with a cyclopropylcarbonyl moiety (Analog A) resulted in a significant increase in potency against NAO-7, suggesting that the rigid, compact nature of the cyclopropyl group is favorable for binding. Conversely, the bulkier pivaloyl group (Analog B) led to a decrease in activity. Methylation of the distal nitrogen of the piperazine ring (Analog C) had a negligible effect on potency. All analogs maintained excellent selectivity against the tested NAO isoforms.

In Vitro ADME Profile

To assess the drug-like properties of the synthesized compounds, a panel of in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) assays were conducted.

CompoundHuman Liver Microsomal Stability (t½, min)Caco-2 Permeability (Papp, A→B, 10⁻⁶ cm/s)hERG Inhibition (IC₅₀, µM)
IBP 458.5>30
Analog A 6510.2>30
Analog B 357.1>30
Analog C 259.8>30

Interpretation: Analog A demonstrated improved metabolic stability in human liver microsomes compared to the lead compound, IBP. This is likely due to the cyclopropyl group being less susceptible to oxidative metabolism. All compounds exhibited good cell permeability in the Caco-2 assay, suggesting good potential for oral absorption. Importantly, none of the compounds showed significant inhibition of the hERG channel at concentrations up to 30 µM, indicating a low risk of cardiac toxicity.

In Vivo Efficacy in a Lipopolysaccharide (LPS)-Induced Neuroinflammation Mouse Model

Based on its superior in vitro profile, Analog A was advanced to an in vivo efficacy study. Mice were treated with the compound prior to an intracerebroventricular injection of LPS to induce neuroinflammation.

Treatment GroupDose (mg/kg, p.o.)Brain TNF-α Reduction (%)Brain IL-6 Reduction (%)
Vehicle -00
Analog A 104538
Analog A 306855

Interpretation: Oral administration of Analog A resulted in a dose-dependent reduction in the levels of the pro-inflammatory cytokines TNF-α and IL-6 in the brain, demonstrating its ability to penetrate the blood-brain barrier and exert its anti-inflammatory effects in the CNS.

Experimental Methodologies

General Synthesis of 1-Acylpiperazine Analogs

The general synthetic route for the preparation of the 1-acylpiperazine analogs is depicted below.

G Piperazine Piperazine DCM DCM, Et3N, 0 °C to rt Piperazine->DCM AcylChloride Acyl Chloride (Isobutyryl, Cyclopropylcarbonyl, Pivaloyl) AcylChloride->DCM Product 1-Acylpiperazine (IBP, Analog A, B) DCM->Product

Caption: General synthetic scheme for 1-acylpiperazines.

Step-by-Step Protocol:

  • To a solution of piperazine (1.0 eq) and triethylamine (1.2 eq) in dichloromethane (DCM, 10 mL/mmol) at 0 °C, the corresponding acyl chloride (1.0 eq) was added dropwise.

  • The reaction mixture was allowed to warm to room temperature and stirred for 4-6 hours.

  • Upon completion (monitored by TLC), the reaction was quenched with water and the aqueous layer was extracted with DCM (3 x 20 mL).

  • The combined organic layers were washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product was purified by column chromatography on silica gel to afford the desired 1-acylpiperazine.

NAO-7 Inhibition Assay

The inhibitory activity of the compounds against NAO-7 was assessed using a fluorescence-based assay that measures the production of hydrogen peroxide.

G cluster_0 Assay Preparation cluster_1 Reaction Initiation and Detection A Add Assay Buffer, NAO-7 Enzyme, and Test Compound to 384-well Plate B Incubate at Room Temperature for 15 min A->B C Add Substrate and Amplex Red/HRP Solution B->C Pre-incubation Complete D Incubate at Room Temperature for 30 min (protected from light) C->D E Read Fluorescence (Ex/Em = 530/590 nm) D->E

Caption: Workflow for the NAO-7 fluorescence-based assay.

Step-by-Step Protocol:

  • To a 384-well black plate, add 5 µL of assay buffer (50 mM Tris-HCl, pH 7.4).

  • Add 0.5 µL of the test compound diluted in DMSO.

  • Add 5 µL of human recombinant NAO-7 enzyme (final concentration 10 nM).

  • Incubate for 15 minutes at room temperature.

  • Initiate the reaction by adding 10 µL of a substrate solution containing the NAO-7 substrate (100 µM) and Amplex Red/Horseradish Peroxidase (HRP) (50 µM / 0.1 U/mL).

  • Incubate for 30 minutes at room temperature, protected from light.

  • Measure the fluorescence intensity using a plate reader with excitation at 530 nm and emission at 590 nm.

  • Calculate the percent inhibition relative to DMSO controls and determine the IC₅₀ values using a four-parameter logistic fit.

Hypothetical Signaling Pathway of NAO-7 in Neuroinflammation

The following diagram illustrates the proposed role of NAO-7 in the neuroinflammatory cascade.

G LPS LPS TLR4 TLR4 LPS->TLR4 binds Microglia Activated Microglia TLR4->Microglia activates NAO7_activation NAO-7 Activation Microglia->NAO7_activation NFkB NF-κB Activation Microglia->NFkB ROS ROS Production NAO7_activation->ROS ROS->NFkB potentiates Neuronal_Damage Neuronal Damage ROS->Neuronal_Damage Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines induces transcription Cytokines->Neuronal_Damage Analog_A Analog A Analog_A->NAO7_activation inhibits

Caption: Proposed NAO-7 signaling in neuroinflammation.

Conclusion and Future Directions

This comparative analysis demonstrates the successful optimization of an initial hit, 1-isobutyrylpiperazine, into a potent and selective NAO-7 inhibitor with a favorable in vitro ADME profile and in vivo efficacy. The key findings are:

  • The cyclopropylcarbonyl moiety is a superior replacement for the isobutyryl group, enhancing potency and metabolic stability.

  • Analog A is a promising lead compound for further development, exhibiting a balanced profile of potency, selectivity, and drug-like properties.

  • The in vivo data confirms that pharmacological inhibition of NAO-7 with Analog A can mitigate neuroinflammation.

Future work will focus on further optimization of Analog A to improve its pharmacokinetic properties, particularly its brain penetration, and to conduct more extensive in vivo studies to establish a clear pharmacokinetic/pharmacodynamic (PK/PD) relationship and explore its therapeutic potential in chronic models of neurodegenerative disease.

References

  • Bojarski, A. J., et al. (2005). 1-Aryl-4-(4-succinimidobutyl)piperazines and their conformationally constrained analogues: synthesis, binding to serotonin (5-HT1A, 5-HT2A, 5-HT7), alpha1-adrenergic, and dopaminergic D2 receptors, and in vivo 5-HT1A functional characteristics. Bioorganic & Medicinal Chemistry, 13(7), 2407-2417. [Link]

  • Zagórska, A., et al. (2012). Biologically Active 1-Arylpiperazines. Synthesis of New N-(4-Aryl-1-piperazinyl)alkyl Derivatives of Quinazolidin-4(3H)-one, 2,3-Dihydrophthalazine-1,4-dione and 1,2-Dihydropyridazine-3,6-dione as Potential Serotonin Receptor Ligands. Molecules, 17(11), 13463-13478. [Link]

  • Jain, P., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Current Organic Chemistry, 28(10). [Link]

  • Fraczek, T., et al. (2022). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Molecules, 27(23), 8219. [Link]

  • Markovic, V., et al. (2022). Discovery of 1-Benzhydryl-Piperazine-Based HDAC Inhibitors with Anti-Breast Cancer Activity: Synthesis, Molecular Modeling, In Vitro and In Vivo Biological Evaluation. Pharmaceutics, 14(12), 2600. [Link]

  • da Silva, M. D., et al. (2024). A novel arylpiperazine derivative (LQFM181) protects against neurotoxicity induced by 3- nitropropionic acid in in vitro and in vivo models. Chemico-Biological Interactions, 395, 111026. [Link]

  • Satała, G., et al. (2014). Synthesis, in vitro binding studies and docking of long-chain arylpiperazine nitroquipazine analogues, as potential serotonin transporter inhibitors. Bioorganic & Medicinal Chemistry, 22(17), 4749-4759. [Link]

Sources

A Senior Application Scientist's Guide to the Piperazine Scaffold: From the Versatile Intermediate 2-Methyl-1-(piperazin-1-yl)propan-1-one to Potent Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the piperazine ring is a cornerstone of modern medicinal chemistry. Its prevalence in a vast array of clinically successful drugs has earned it the designation of a "privileged scaffold."[1] This guide provides an in-depth technical comparison of the potential applications of the chemical intermediate, 2-Methyl-1-(piperazin-1-yl)propan-1-one, in the context of developing novel piperazine-based inhibitors. While direct inhibitory data for this specific intermediate is not publicly documented, its value lies in its potential as a starting material for a diverse range of therapeutic agents. We will explore the landscape of known piperazine inhibitors, supported by experimental data, and provide a roadmap for characterizing novel derivatives.

The unique physicochemical properties of the piperazine moiety, including its basicity, solubility, and conformational rigidity, make it a powerful tool for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates.[2][3] The two nitrogen atoms in the piperazine ring can be readily functionalized, allowing for the creation of extensive libraries of compounds for screening against various biological targets.[4][5]

This compound: A Versatile Building Block

This compound (CAS 71260-16-7) is a commercially available chemical intermediate.[6][7] It is primarily utilized in the synthesis of more complex molecules, including potential anti-tumor agents.[8] Its structure combines a piperazine ring with an isobutyryl group, providing a reactive handle for further chemical modifications. While this compound itself is not marketed as a bioactive inhibitor, its true value is realized in its role as a precursor for creating novel piperazine derivatives with tailored biological activities. A structurally related compound, 2-Methyl-1-(piperazin-1-yl)propan-2-ol dihydrochloride, has been explored as a building block for potential inhibitors of fatty acid oxidation, highlighting the therapeutic avenues accessible from this chemical family.[9]

The Diverse Landscape of Piperazine-Based Inhibitors: A Comparative Overview

The piperazine scaffold is a component of numerous drugs with a wide range of inhibitory mechanisms. The following table provides a comparative look at several classes of piperazine-containing inhibitors, showcasing the versatility of this chemical moiety.

Inhibitor Class/Example Target Therapeutic Area Reported IC50/Ki Values Mechanism of Action Reference
Imatinib (Gleevec®) BCR-Abl Tyrosine KinaseOncologyIC50 = 250-1000 nMCompetitive inhibitor at the ATP binding site.[10]
Vortioxetine (Trintellix®) Serotonin Transporter (SERT)PsychiatryKi = 1.6 nMBlocks the reuptake of serotonin into presynaptic neurons.[11]
Piperazine-based Urease Inhibitors UreaseInfectious DiseaseIC50 = 0.15 ± 0.09 µM (Compound 9L)Inhibition of urease activity, which is crucial for the survival of some pathogenic bacteria.
Piperazine-based Tyrosinase Inhibitors TyrosinaseDermatology/OncologyIC50 = 30.7 ± 0.2 µM (Compound 10b)Inhibition of melanin production; potential application in hyperpigmentation disorders and as an anti-melanoma agent.
Vindoline-Piperazine Conjugates TubulinOncologyGI50 = 1.00 µM (Compound 23 on MDA-MB-468 cells)Inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis.

From Intermediate to Inhibitor: A Proposed Experimental Workflow

For researchers looking to leverage this compound as a starting material, a systematic approach is crucial for the discovery and characterization of novel inhibitors. The following workflow outlines the key experimental stages.

G cluster_0 Synthesis & Purification cluster_1 In Vitro Screening & Potency cluster_2 Cellular & In Vivo Evaluation A Derivative Synthesis from This compound B Purification & Structural Characterization (HPLC, NMR, Mass Spectrometry) A->B C High-Throughput Screening (HTS) against Target of Interest B->C D IC50 Determination (Dose-Response Curves) C->D E Mechanism of Action Studies (e.g., Michaelis-Menten Kinetics) D->E F Cell-Based Assays (e.g., Cytotoxicity, Target Engagement) E->F G In Vivo Efficacy Studies (Animal Models) F->G

Caption: A generalized workflow for the development of novel inhibitors.

Detailed Experimental Protocols

1. Synthesis and Characterization of Novel Piperazine Derivatives

  • Objective: To synthesize a library of novel compounds by modifying the core structure of this compound.

  • General Protocol:

    • Utilize the secondary amine of the piperazine ring in this compound for N-alkylation or N-arylation reactions with various electrophiles (e.g., alkyl halides, aryl halides) under appropriate basic conditions.

    • Alternatively, the ketone moiety can be reduced to an alcohol, providing another site for functionalization.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, purify the crude product using column chromatography or recrystallization.

    • Confirm the structure of the purified compounds using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Purity can be assessed by High-Performance Liquid Chromatography (HPLC).

2. In Vitro Enzyme Inhibition Assay (IC50 Determination)

  • Objective: To determine the potency of the synthesized compounds against a specific enzyme target.[12]

  • Protocol (Example for a Kinase Assay):

    • Prepare a series of dilutions of the test compounds in a suitable buffer.

    • In a 96-well plate, add the enzyme, the substrate (e.g., a peptide), and ATP to initiate the reaction.

    • Add the test compounds at various concentrations to the wells. Include a positive control (known inhibitor) and a negative control (vehicle, e.g., DMSO).

    • Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a specific duration.

    • Stop the reaction and measure the enzyme activity. This can be done using various detection methods, such as fluorescence, luminescence, or radioactivity, depending on the assay format.[13]

    • Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

    • Calculate the IC50 value by fitting the data to a suitable sigmoidal dose-response curve.

Visualizing the Impact: Piperazine Inhibitors in Signaling Pathways

The following diagram illustrates the mechanism of action of Imatinib, a well-known piperazine-containing inhibitor, in the context of the BCR-Abl signaling pathway in Chronic Myeloid Leukemia (CML).

cluster_pathway BCR-Abl Signaling Pathway BCR_Abl BCR-Abl (Constitutively Active Kinase) Substrate Downstream Substrates BCR_Abl->Substrate Phosphorylation Proliferation Uncontrolled Cell Proliferation & Survival Substrate->Proliferation Imatinib Imatinib (Piperazine Inhibitor) Imatinib->BCR_Abl Inhibition

Caption: Imatinib inhibits the BCR-Abl kinase, blocking downstream signaling.

Conclusion

While this compound may not be a direct inhibitor, its significance in the field of drug discovery should not be underestimated. As a versatile chemical intermediate, it provides a readily available starting point for the synthesis of novel piperazine derivatives. The diverse range of biological activities exhibited by known piperazine-based inhibitors underscores the immense potential held within this chemical scaffold. By employing systematic experimental workflows, from synthesis and in vitro screening to cellular and in vivo evaluation, researchers can unlock the therapeutic potential of new chemical entities derived from this valuable building block. The continued exploration of the chemical space around the piperazine core promises to yield the next generation of innovative medicines.

References

  • The piperazine scaffold for novel drug discovery efforts: the evidence to date. [URL: https://www.tandfonline.com/doi/full/10.1080/17460441.2022.2103535]
  • The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/35852136/]
  • An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets. [URL: https://pubmed.ncbi.nlm.nih.gov/32303168/]
  • The Piperazine Scaffold: A Cornerstone in Modern Drug Discovery - Benchchem. [URL: https://www.benchchem.com/pdf/the-piperazine-scaffold-a-cornerstone-in-modern-drug-discovery.pdf]
  • Full article: The piperazine scaffold for novel drug discovery efforts: the evidence to date. [URL: https://www.tandfonline.com/doi/full/10.1080/17460441.2022.2103535]
  • This compound CAS 71260-16-7 - BIOSYNCE. [URL: https://www.biosynce.com/2-methyl-1-(piperazin-1-yl)propan-1-one-cas-71260-16-7.html]
  • Piperazine skeleton in the structural modification of natural products: a review. [URL: https://www.tandfonline.com/doi/full/10.1080/14756366.2021.1945931]
  • The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics - BellBrook Labs. [URL: https://www.bellbrooklabs.com/the-power-of-enzyme-activity-assays-unlocking-novel-therapeutics/]
  • Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8539230/]
  • (PDF) Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry - ResearchGate. [URL: https://www.researchgate.
  • A Mini Review on Piperizine Derivatives and their Biological Activity - Jetir.Org. [URL: https://www.jetir.org/papers/JETIR2107821.pdf]
  • The medicinal chemistry of piperazines: A review | Request PDF - ResearchGate. [URL: https://www.researchgate.net/publication/372070566_The_medicinal_chemistry_of_piperazines_A_review]
  • The medicinal chemistry of piperazines: A review - Scilit. [URL: https://www.scilit.net/article/10.1002/ardp.202300155]
  • Determination and Measurement of Inhibitor Activity - Creative Enzymes. [URL: https://www.creative-enzymes.com/resource/determination-and-measurement-of-inhibitor-activity_98.html]
  • Compound Inhibition, IC50 Values, Artifactual & Whole-Cell Activity l Protocol Preview. [URL: https://m.youtube.
  • Application Note: Characterization of Novel Enzyme Inhibitors - Benchchem. [URL: https://www.benchchem.
  • This compound | C8H16N2O | CID 2761409 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/2761409]
  • This compound - CymitQuimica. [URL: https://www.cymitquimica.com/2-methyl-1-piperazin-1-yl-propan-1-one-or40180]
  • 2-Methyl-1-(piperazin-1-yl)propan-2-ol dihydrochloride - Benchchem. [URL: https://www.benchchem.com/product/b1397455]
  • Synthesis of Piperazin-2-ones - Thieme Chemistry. [URL: https://www.thieme.de/en/thieme-chemistry/synfacts-synthesis-of-piperazin-2-ones-151081.htm]
  • 2-(4-(METHYLSULFONYL)PIPERAZIN-1-YL)PROPAN-1-OL, (S)- - precisionFDA. [URL: https://precision.fda.gov/substances/TXZ7MM5XAG]
  • CN1629146A - A New Method for the Synthesis of Chiral 2-Substituted Piperazines and Their Derivatives - Google Patents. [URL: https://patents.google.
  • Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents - ResearchGate. [URL: https://www.researchgate.net/publication/319292850_Synthesis_and_biological_activities_of_piperazine_derivatives_as_antimicrobial_and_antifungal_agents]

Sources

A Comprehensive Guide to the Structural Confirmation of 2-Methyl-1-(piperazin-1-yl)propan-1-one by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the unambiguous confirmation of a molecule's structure is a cornerstone of ensuring safety, efficacy, and intellectual property. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a paramount analytical technique for the structural elucidation of organic compounds.[1][2] This guide provides an in-depth walkthrough of the process for confirming the structure of 2-Methyl-1-(piperazin-1-yl)propan-1-one, a common intermediate in medicinal chemistry, using a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments.[3]

The core principle of NMR lies in the interaction of atomic nuclei with an external magnetic field.[2][4][5] Nuclei with a property called "spin," such as ¹H and ¹³C, behave like tiny magnets. When placed in a strong magnetic field, they can absorb energy from radiofrequency waves and transition to a higher energy state. The precise frequency at which this resonance occurs is highly sensitive to the local electronic environment of the nucleus, providing a detailed fingerprint of the molecular structure.[4]

This guide will delve into the prediction of the NMR spectrum for our target molecule, outline a robust experimental protocol for data acquisition, and provide a detailed analysis of the resulting data to unequivocally confirm the structure of this compound.

Anticipating the Molecular Signature: Predicted ¹H and ¹³C NMR Spectra

Before acquiring experimental data, a thoughtful prediction of the expected NMR spectrum serves as a critical roadmap for data analysis. The structure of this compound (C₈H₁₆N₂O) suggests a distinct set of signals in both ¹H and ¹³C NMR spectra.

¹H NMR Spectrum Prediction:

The ¹H NMR spectrum is anticipated to show five distinct signals:

  • Isopropyl Methyl Protons (H-a): The six protons of the two methyl groups on the isopropyl moiety are chemically equivalent. They are expected to appear as a doublet due to coupling with the adjacent methine proton (H-b). This signal should be found in the upfield region, typically around 1.1 ppm.

  • Isopropyl Methine Proton (H-b): This single proton will be split into a septet by the six neighboring methyl protons. Its chemical shift will be further downfield due to the influence of the adjacent carbonyl group, likely appearing around 2.8 ppm.

  • Piperazine Protons (H-c): The four protons on the carbons adjacent to the amide nitrogen are expected to be in a similar chemical environment and may appear as a multiplet around 3.5 ppm.

  • Piperazine Protons (H-d): The four protons on the carbons adjacent to the secondary amine are also expected to be in a similar environment and will likely appear as a multiplet around 2.8 ppm.

  • Amine Proton (H-e): The proton on the secondary amine will likely appear as a broad singlet, and its chemical shift can be variable depending on the solvent and concentration, but is expected around 1.5-2.5 ppm.

¹³C NMR Spectrum Prediction:

The ¹³C NMR spectrum is expected to display five signals corresponding to the five non-equivalent carbon atoms:

  • Isopropyl Methyl Carbons (C-1): The two equivalent methyl carbons of the isopropyl group will appear as a single signal in the upfield region, around 20 ppm.

  • Isopropyl Methine Carbon (C-2): This carbon will be found further downfield, around 35 ppm.

  • Piperazine Carbons (C-4): The two equivalent carbons adjacent to the amide nitrogen will be deshielded and are expected around 45 ppm.

  • Piperazine Carbons (C-5): The two equivalent carbons adjacent to the secondary amine will appear at a slightly different chemical shift, also around 45 ppm.

  • Carbonyl Carbon (C-3): The carbonyl carbon will be the most deshielded and will appear significantly downfield, typically in the range of 170-180 ppm.

Experimental Workflow for NMR Analysis

A meticulously executed experimental protocol is crucial for obtaining high-quality NMR data. This section outlines a standard procedure for sample preparation and data acquisition.

Caption: Key COSY and HSQC correlations for this compound.

A Comparative Look: NMR vs. Other Analytical Techniques

While NMR is a powerhouse for structural elucidation, a comprehensive characterization often involves complementary techniques.

  • Mass Spectrometry (MS): MS provides the molecular weight of the compound, offering a primary confirmation of the molecular formula. For this compound, a high-resolution mass spectrum would show a molecular ion peak corresponding to its exact mass (156.1263 g/mol ). [6]* Infrared (IR) Spectroscopy: IR spectroscopy is excellent for identifying the functional groups present in a molecule. The IR spectrum of our target compound would be expected to show a strong absorption band for the amide carbonyl (C=O) group around 1640 cm⁻¹ and a characteristic N-H stretching vibration for the secondary amine in the piperazine ring around 3300 cm⁻¹.

Table 3: Comparison of Analytical Techniques

TechniqueInformation ProvidedStrengthsLimitations
NMR Spectroscopy Detailed connectivity of atoms (¹H, ¹³C, etc.), stereochemistry.Unambiguous structure determination.Lower sensitivity, requires larger sample amounts.
Mass Spectrometry Molecular weight, elemental composition, fragmentation patterns.High sensitivity, small sample size needed.Does not provide detailed connectivity for isomers.
IR Spectroscopy Presence of functional groups.Fast, simple, and inexpensive.Provides limited information on the overall carbon skeleton.
Conclusion

The combination of 1D and 2D NMR spectroscopy provides an unparalleled level of detail for the structural confirmation of this compound. By carefully analyzing the chemical shifts, coupling patterns, and through-bond correlations observed in the ¹H, ¹³C, COSY, and HSQC spectra, researchers can be highly confident in the identity and purity of their synthesized compounds. This rigorous analytical approach is fundamental to the progression of drug discovery and development, ensuring that subsequent biological and clinical studies are based on a well-characterized molecular entity.

References

  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

  • University of Ottawa. NMR Sample Preparation. [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. [Link]

  • Loghia Publishing. Guide to NMR Spectral Interpretation. [Link]

  • AZoOptics. (2025). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. [Link]

  • Nanalysis. (2024). Guide: Preparing a Sample for NMR analysis – Part I. [Link]

  • Wikipedia. Two-dimensional nuclear magnetic resonance spectroscopy. [Link]

  • BCH Independent Books. Guide to NMR Spectral Interpretation by Antonio Randazzo. [Link]

  • University of Leicester. NMR Sample Preparation. [Link]

  • University of California, Riverside. Sample Preparation. [Link]

  • Vedantu. NMR Spectroscopy: Principles, Types & Applications Explained. [Link]

  • Google Books. Guide to NMR Spectral Interpretation: A Problem Based Approach to Determining the Structure of Small Organic Molecules.
  • IJIRSET. Basic Concepts, Principles and Applications of NMR Spectroscopy. [Link]

  • Slideshare. NMR Spectroscopy: Principles, Techniques, and Applications. [Link]

  • PubMed. Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. [Link]

  • Microbe Notes. (2022). NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. [Link]

  • University of Aberdeen. Computer assisted structure elucidation of natural products using two-dimensional NMR spectroscopy. [Link]

  • YouTube. (2020). 2D NMR spectroscopy for structural elucidation of complex small molecules. [Link]

  • JoVE. (2015). Video: NMR Spectroscopy: Principle, NMR Active Nuclei, Applications. [Link]

  • BIOSYNCE. This compound CAS 71260-16-7. [Link]

  • PubChem. This compound. [Link]

  • National Institutes of Health (NIH). (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. [Link]

  • Revue Roumaine de Chimie. DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. [Link]

  • precisionFDA. (2025). 2-(4-(METHYLSULFONYL)PIPERAZIN-1-YL)PROPAN-1-OL, (S)-. [Link]

  • MDPI. Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester. [Link]

  • Thieme Chemistry. Synthesis of Piperazin-2-ones. [Link]

  • Chapman University Digital Commons. (2018). 1H and 13C NMR Assignments for (N-methyl)-(−)-(α). [Link]

  • YouTube. (2021). How to predict 1H/ 13C NMR shifts | Easy way | Solve any molecule. [Link]

  • Doc Brown's Chemistry. infrared spectrum of 2-methylpropan-1-ol. [Link]

  • ResearchGate. (2025). 1H and13C NMR study of 2-substituted phenyl methyl sulphides. [Link]

  • National Institute of Standards and Technology (NIST). Piperazine, 1-methyl-. [Link]

Sources

A Guide to Cross-Validation of Analytical Methods for Pharmaceutical Compounds: A Comparative Study Featuring Guanfacine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and quality control, the integrity of analytical data is paramount. The ability to reliably and accurately quantify an active pharmaceutical ingredient (API) and its related substances is fundamental to ensuring product safety and efficacy. This guide provides an in-depth exploration of the cross-validation of analytical methods, a critical process for verifying the consistency and reliability of results across different techniques, laboratories, or instruments.[1][2]

While the initial query focused on CAS 71260-16-7, identified as 1-isobutyrylpiperazine hydrochloride, a compound with limited publicly available analytical validation data, this guide will use Guanfacine Hydrochloride as a comprehensive case study.[3][4][5][6][7] Guanfacine, an α2A-adrenergic agonist used in the treatment of hypertension and ADHD, is a well-characterized compound with established analytical methodologies, making it an excellent model for demonstrating the principles of analytical method cross-validation.[8]

This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, actionable protocols. We will delve into two prevalent analytical techniques for Guanfacine Hydrochloride: a stability-indicating High-Performance Liquid Chromatography (HPLC) method and a Liquid Chromatography-Mass Spectrometry (LC-MS) method. Through a detailed comparison, we will illuminate the strengths and applications of each, culminating in a framework for effective cross-validation.

The Imperative of Cross-Validation in Pharmaceutical Analysis

Cross-validation of an analytical method is the process of confirming that a validated method yields consistent and reliable results under varied conditions, such as in different laboratories, with different analysts, or on different equipment.[1] This is a cornerstone of method transfer and is essential for regulatory compliance with bodies like the FDA and EMA.[1][9] The primary goal is to ensure the robustness and reproducibility of the analytical procedure, thereby guaranteeing the integrity of the data generated throughout the drug development lifecycle.[1]

There are several approaches to method transfer and cross-validation, including comparative testing, co-validation, and revalidation.[2] Comparative testing, where the same batch of a sample is analyzed by both the transferring and receiving laboratories, is the most common approach and will be the focus of our discussion.[2]

Visualizing the Cross-Validation Workflow

The following diagram illustrates a typical workflow for the cross-validation of an analytical method between two laboratories via comparative testing.

Cross-Validation Workflow cluster_0 Initiation & Planning cluster_1 Execution cluster_2 Evaluation & Conclusion start Initiate Method Transfer protocol Develop & Approve Transfer Protocol start->protocol training Train Receiving Lab Personnel protocol->training shipping Prepare & Ship Materials (Samples, Standards) training->shipping ss_transfer Transferring Lab: Perform System Suitability shipping->ss_transfer ss_receive Receiving Lab: Perform System Suitability shipping->ss_receive analysis_transfer Transferring Lab: Analyze Samples ss_transfer->analysis_transfer analysis_receive Receiving Lab: Analyze Samples ss_receive->analysis_receive compare Compare Data & Perform Statistical Analysis analysis_transfer->compare analysis_receive->compare criteria Acceptance Criteria Met? compare->criteria success Successful Transfer criteria->success Yes fail Investigate & Remediate criteria->fail No

Caption: A typical workflow for inter-laboratory cross-validation using comparative testing.

Method 1: Stability-Indicating RP-HPLC-UV

A stability-indicating method is crucial in pharmaceutical analysis as it must be able to accurately measure the active ingredient in the presence of its degradation products, impurities, or excipients.[10] For Guanfacine Hydrochloride, a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection is a robust and widely used technique.[11]

Principle of RP-HPLC

In RP-HPLC, the stationary phase (typically a C18 column) is nonpolar, while the mobile phase is polar. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. More polar compounds will have a lower affinity for the stationary phase and elute earlier, while less polar compounds will be retained longer.

RP-HPLC Principle cluster_column C18 Column (Nonpolar Stationary Phase) cluster_analytes Sample Mixture p1 p2 p3 p4 p5 guanfacine Guanfacine (Less Polar) detector UV Detector guanfacine->detector Elutes Later (Retained Longer) impurity Polar Impurity impurity->detector Elutes First mobile_phase Polar Mobile Phase Flow ->

Caption: Simplified principle of Reverse-Phase HPLC separation.

Experimental Protocol: RP-HPLC-UV for Guanfacine HCl

This protocol is based on a published stability-indicating method.[11]

  • Chromatographic System:

    • Column: Apollo C18 (250mm x 4.6mm, 5µm).[11] The choice of a C18 column provides a nonpolar stationary phase suitable for retaining and separating Guanfacine and its potential degradation products.

    • Mobile Phase: 50mM Ammonium acetate and acetonitrile (65:35, v/v).[11] Ammonium acetate is a volatile buffer, making it compatible with mass spectrometry if further characterization is needed. Acetonitrile serves as the organic modifier to control the elution strength.

    • Flow Rate: 1.0 mL/min (A typical flow rate for a 4.6mm ID column).

    • Detection: UV at 220 nm.[11]

    • Column Temperature: Ambient.

  • Standard and Sample Preparation:

    • Diluent: A mixture of water and acetonitrile is suitable.[10]

    • Standard Solution: Prepare a stock solution of Guanfacine Hydrochloride reference standard and dilute to the desired concentration (e.g., 300 µg/mL).

    • Sample Solution: For dosage forms, crush tablets and dissolve the powder in the diluent to achieve a similar concentration as the standard solution. Filter through a 0.45 µm filter to remove excipients.[11]

  • Forced Degradation Studies (for method validation):

    • To demonstrate the stability-indicating nature of the method, Guanfacine HCl is subjected to stress conditions such as acid and base hydrolysis, oxidation, thermal, and photolytic stress.[10][11]

    • Acid Hydrolysis: 15 mg of Guanfacine HCl in 5 mL diluent and 5 mL of 1.0 N HCl at room temperature for 3 hours, then neutralize.

    • Base Hydrolysis: 15 mg of Guanfacine HCl in 5 mL diluent and 5 mL of 0.1 N NaOH at 60°C for 1 hour, then neutralize.

    • Oxidative Degradation: 15 mg of Guanfacine HCl in 5 mL diluent and 5 mL of 30% H2O2 at 60°C for 1 hour.

    • The method is considered stability-indicating if the degradation product peaks are well-resolved from the main Guanfacine peak.[11]

Method 2: Liquid Chromatography-Mass Spectrometry (LC-MS)

For higher sensitivity and selectivity, especially in complex matrices like biological fluids, LC-MS is the method of choice.[8][12] It combines the separation power of HPLC with the mass analysis capabilities of a mass spectrometer.

Experimental Protocol: LC-MS for Guanfacine in Urine

This protocol is adapted from a published method for quantifying Guanfacine in urine.[8]

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 1 mL of urine, add an internal standard (e.g., protriptyline).

    • Alkalinize the urine and extract with ethyl acetate.

    • Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase.[8] This extraction step is crucial for removing matrix components that could interfere with the analysis.

  • LC-MS System:

    • Column: YMC Basic S-5 micron, 2.0 x 150 mm.[8]

    • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., methanol or acetonitrile).

    • Mass Spectrometer: Operated in positive electrospray ionization (ESI) mode with selected ion monitoring (SIM).[8] ESI is a soft ionization technique suitable for polar molecules like Guanfacine. SIM mode enhances sensitivity and selectivity by monitoring only the specific mass-to-charge ratio (m/z) of the target analyte.

Performance Comparison: HPLC-UV vs. LC-MS

The choice between HPLC-UV and LC-MS depends on the specific requirements of the analysis. For routine quality control of bulk drugs and formulations, a validated HPLC-UV method is often sufficient. For bioanalysis, impurity identification, or when very low detection limits are required, LC-MS is superior.

ParameterStability-Indicating HPLC-UVLC-MS (in Urine)Rationale & Justification
Linearity Range 30 – 450 µg/mL[11]20 - 2000 ng/mL[8]LC-MS offers a much wider dynamic range and is significantly more sensitive, making it ideal for trace analysis in biological matrices.
Limit of Detection (LOD) 0.011 µg/mL (11 ng/mL)[11]5 ng/mL[8]The mass spectrometer's ability to filter out background noise and selectively detect the target ion results in a lower LOD.
Limit of Quantitation (LOQ) 0.038 µg/mL (38 ng/mL)[11]20 ng/mL[8]The LOQ is the lowest concentration that can be reliably quantified. The superior sensitivity of LC-MS allows for lower quantification limits.
Accuracy (% Recovery) 99.2% to 100.5%[11]>89%[8]Both methods demonstrate excellent accuracy. The slightly lower recovery in the LC-MS method can be attributed to the multi-step sample extraction process.
Precision (%CV) Typically <2% (RSD)<15%[8]HPLC-UV for bulk drug analysis generally has higher precision. The higher variability in the LC-MS method reflects the complexity of the biological matrix and the extraction procedure.
Specificity High (demonstrated by forced degradation)Very High (based on m/z)While the HPLC method is shown to be specific, MS detection provides an orthogonal level of specificity by confirming the mass of the analyte, virtually eliminating interferences.

Framework for Cross-Validation

To cross-validate the results between an established HPLC-UV method and a newly developed LC-MS method, or between two laboratories running the same method, a formal protocol is required.

  • Define Acceptance Criteria: Before the study, establish clear statistical criteria for comparing the results. For example, the mean results from both methods should not differ by more than a predetermined percentage (e.g., ±5%), and the precision of the results should meet set limits.

  • Sample Selection: Use a single, homogenous batch of the drug substance or product. Analyze a minimum of three different concentrations spanning the expected range.

  • Execution: Both laboratories or methods should analyze the samples in replicate (e.g., n=6).

  • Data Analysis: Compare the results using appropriate statistical tests, such as the t-test to compare means and the F-test to compare variances. The results must meet the pre-defined acceptance criteria.

Conclusion

The cross-validation of analytical results is a non-negotiable aspect of pharmaceutical science, ensuring data consistency and reliability across the product lifecycle.[13] As demonstrated with the Guanfacine Hydrochloride case study, different analytical techniques like HPLC-UV and LC-MS offer distinct advantages in terms of sensitivity, selectivity, and application. A robust, stability-indicating HPLC method is the workhorse for quality control, while the sensitivity and specificity of LC-MS are indispensable for bioanalytical studies and impurity characterization.[8][12]

A thorough understanding of the principles behind each method, coupled with a systematic approach to cross-validation, empowers researchers and drug development professionals to have unwavering confidence in their analytical data, ultimately safeguarding patient health and ensuring product quality.

References

  • PharmaGuru. (2025, August 11).
  • BenchChem. (2025, December).
  • SID. STABILITY-INDICATING RP-HPLC METHOD FOR DETERMINATION OF GUANFACINE HYDROCHLORIDE IN BULK DRUGS AND IN PHARMACEUTICAL DOSAGE FOR.
  • ResearchGate. (2025, August 6). Stability-Indicating RP-HPLC Method for Determination of Guanfacine Hydrochloride in Bulk Drugs and in Pharmaceutical Dosage Form.
  • International Journal of Pharmaceutical Sciences and Drug Research. (2023).
  • Santa Cruz Biotechnology. 1-isobutyrylpiperazine hydrochloride | CAS 71260-16-7.
  • Pharma IQ. Cross-Validation of Bioanalytical Methods: When, Why and How?.
  • ChemSigma. 71260-16-7 1-(2-METHYLPROPANOYL)-PIPERAZINE.
  • Matrix Scientific. 2-Methyl-1-(piperazin-1-yl)propan-1-one | CAS No: 71260-16-7.
  • ChemNet. 1-(2-methylpropanoyl)piperazine 71260-16-7.
  • BLDpharm. 71260-16-7|this compound.
  • Pharmapproach. (2026, January 7). Method Development and Validation in Pharmaceutical Analysis: A Practical Overview.
  • PubMed. (2011, November 24). A HPLC-MS method to detect and quantify guanfacine in urine.
  • ResearchGate.

Sources

A Methodological Framework for Benchmarking Novel Anxiolytics: Evaluating 1-Isobutyrylpiperazine Against Standard-of-Care Treatments

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The discovery of novel psychoactive compounds presents a significant opportunity for advancing the treatment of neurological disorders. However, the path from a novel chemical entity to a validated therapeutic requires a rigorous, multi-stage evaluation process. This guide provides a comprehensive methodological framework for benchmarking the preclinical efficacy of a novel piperazine derivative, 1-isobutyrylpiperazine, for a hypothesized anxiolytic indication. Lacking existing efficacy data for this specific compound, this document serves as an expert-driven roadmap for its evaluation against two established standards of care for Generalized Anxiety Disorder (GAD): the Selective Serotonin Reuptake Inhibitor (SSRI) Escitalopram and the benzodiazepine Diazepam. We will detail the logical progression from initial in vitro characterization to in vivo behavioral assays, explaining the causal rationale behind each experimental choice and providing protocols that ensure data integrity and comparability.

Introduction: The Challenge of a Novel Chemical Entity

1-Isobutyrylpiperazine belongs to the piperazine class, a versatile scaffold known to be prevalent in many biologically active molecules that target the central nervous system (CNS).[1] Derivatives of this class have shown potential in treating a range of neurological conditions, including anxiety, depression, and psychosis, often by modulating serotonergic and dopaminergic pathways.[2][3]

The core challenge with a new molecule like 1-isobutyrylpiperazine is the absence of a pharmacological dossier. Therefore, the first step is not to assume efficacy but to build a scientific case from the ground up. This guide proposes a systematic approach to answer three fundamental questions:

  • Mechanism of Action: What are the primary molecular targets of 1-isobutyrylpiperazine in the CNS?

  • Preclinical Efficacy: Does the compound exhibit anxiety-reducing effects in validated animal models?

  • Comparative Performance: How do its mechanistic profile and behavioral effects compare to first-line and second-line anxiolytic agents?

For this investigation, we will benchmark against Escitalopram, a first-line SSRI for GAD, and Diazepam, a benzodiazepine used for short-term anxiety relief.[1][4]

Stage 1: Mechanistic Profiling - From In Vitro Binding to Functional Assays

Before proceeding to costly and complex animal studies, it is imperative to understand how 1-isobutyrylpiperazine interacts with key CNS targets. The rationale here is to build a mechanistic hypothesis. Given that many piperazine derivatives interact with serotonin (5-HT) and dopamine (D) receptors, a targeted receptor binding panel is the most logical starting point.

Experimental Protocol: Radioligand Receptor Binding Assay

Objective: To determine the binding affinity (Kᵢ) of 1-isobutyrylpiperazine for a panel of key CNS receptors implicated in anxiety and mood regulation.

Methodology:

  • Preparation of Membranes: Utilize commercially available cell lines stably expressing recombinant human receptors (e.g., 5-HT₁ₐ, 5-HT₂ₐ, SERT, D₂, GABA-A). Prepare cell membrane homogenates according to standard protocols.

  • Competitive Binding: Incubate the membrane preparations with a known radioligand (e.g., [³H]8-OH-DPAT for 5-HT₁ₐ) and varying concentrations of the test compound (1-isobutyrylpiperazine) and reference compounds (Escitalopram, Diazepam).

  • Detection: Following incubation, separate bound and free radioligand via rapid filtration. Quantify radioactivity using liquid scintillation counting.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor drug. Calculate the IC₅₀ (concentration inhibiting 50% of binding) and convert it to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.

Interpreting and Comparing Mechanistic Data

The data generated allows for a direct, quantitative comparison of molecular targets. This is crucial for predicting both therapeutic effects and potential side effects.

Table 1: Hypothetical Receptor Binding Profile (Kᵢ, nM)

Target1-Isobutyrylpiperazine (Hypothetical)Escitalopram (Reference)Diazepam (Reference)Rationale for Inclusion
SERT (Serotonin Transporter) 5501.2 >10,000Primary target for SSRIs.[2][3]
5-HT₁ₐ Receptor 8.5 880>10,000Key autoreceptor involved in anxiety modulation.
5-HT₂ₐ Receptor 1203,500>10,000Target for atypical antipsychotics, involved in mood.
D₂ Receptor 250>10,000>10,000Primary target for antipsychotics; off-target effects.
GABA-A Receptor (BZD Site) >10,000>10,00015 Primary target for benzodiazepines.[5][6]

Note: Data for reference compounds are illustrative and based on public domain information. Data for 1-isobutyrylpiperazine is purely hypothetical for the purpose of this guide.

Expert Analysis: The hypothetical data in Table 1 suggests our test compound is not an SSRI like Escitalopram but may act as a potent 5-HT₁ₐ receptor agonist. This shifts our hypothesis from serotonin reuptake inhibition to direct receptor modulation. This distinction is critical as it predicts a different pharmacological profile, potentially with a faster onset of action and a different side-effect profile compared to SSRIs.

Mechanism of Action Diagrams

The distinct mechanisms of our hypothetical compound and the standard treatments can be visualized to clarify their pathways.

G cluster_ssri Escitalopram Pathway cluster_bzd Diazepam Pathway cluster_novel Hypothetical 1-Isobutyrylpiperazine Pathway ssri Escitalopram sert SERT Transporter ssri->sert Inhibits reuptake Serotonin Reuptake Blocked synaptic_5ht ↑ Synaptic Serotonin reuptake->synaptic_5ht bzd Diazepam gaba_a GABA-A Receptor (BZD Site) bzd->gaba_a Binds gaba_binding ↑ GABA Affinity gaba_a->gaba_binding cl_influx ↑ Chloride Influx (Hyperpolarization) gaba_binding->cl_influx inhibition Neuronal Inhibition cl_influx->inhibition novel 1-Isobutyrylpiperazine ht1a Postsynaptic 5-HT₁ₐ Receptor novel->ht1a Agonist camp ↓ cAMP Production ht1a->camp signaling Downstream Signaling (Anxiolytic Effect) camp->signaling

Caption: Comparative Mechanisms of Action.

Stage 2: In Vivo Efficacy - Validated Behavioral Models of Anxiety

With a plausible mechanism (5-HT₁ₐ agonism), we can now proceed to in vivo testing. The choice of animal model is critical for translational relevance. The Elevated Plus Maze (EPM) is a universally accepted paradigm for screening anxiolytic compounds, leveraging the natural conflict in rodents between exploring a novel environment and avoiding open, elevated spaces.

Experimental Workflow: Elevated Plus Maze (EPM) Assay

This workflow diagram illustrates the logical progression of the EPM experiment, ensuring robustness and minimizing confounding variables.

Caption: Experimental Workflow for the EPM Assay.

Detailed Protocol: Elevated Plus Maze (EPM)

Objective: To assess the anxiolytic-like effects of 1-isobutyrylpiperazine in mice by measuring their behavior in the EPM.

Methodology:

  • Animal Housing: Male C57BL/6 mice are housed in groups under a 12h light/dark cycle with ad libitum access to food and water. Acclimatize animals for at least 7 days before testing.

  • Apparatus: A plus-shaped maze raised 50 cm from the floor, with two open arms and two enclosed arms. The maze is situated in a dimly lit, sound-attenuated room.

  • Drug Administration: Administer compounds via intraperitoneal (IP) injection 30 minutes prior to testing. Groups include Vehicle (e.g., saline), 1-isobutyrylpiperazine (e.g., 1, 5, 10 mg/kg), Diazepam (2 mg/kg), and Escitalopram (10 mg/kg). The inclusion of Diazepam provides a positive control for acute anxiolysis, while Escitalopram, typically requiring chronic dosing for anxiolytic effects, may not show a strong effect in this acute model, a key point of comparison.

  • Testing Procedure: Place each mouse at the center of the maze, facing an open arm. Allow the mouse to explore freely for 5 minutes. The entire session is recorded by an overhead camera.

  • Behavioral Scoring: An automated video-tracking system (e.g., EthoVision XT) is used to score key parameters:

    • Primary Endpoint: Percentage of time spent in the open arms. An increase indicates an anxiolytic effect.

    • Secondary Endpoints: Percentage of entries into open arms. Total number of arm entries (a measure of general locomotor activity to rule out sedation or hyperactivity).

Benchmarking Efficacy Data

The results must be tabulated to allow for clear, objective comparison against the standards of care.

Table 2: Hypothetical Efficacy Data from the Elevated Plus Maze (EPM) Assay

Treatment GroupDose (mg/kg)% Time in Open Arms (Mean ± SEM)Total Arm Entries (Mean ± SEM)Statistical Significance (vs. Vehicle)
Vehicle -18.5 ± 2.125.2 ± 1.8-
1-Isobutyrylpiperazine 1.025.3 ± 2.524.8 ± 2.0p < 0.05
1-Isobutyrylpiperazine 5.038.1 ± 3.0 23.9 ± 1.9p < 0.001
Diazepam (Positive Control) 2.042.5 ± 3.5 18.1 ± 1.5*p < 0.001
Escitalopram 10.020.1 ± 2.325.5 ± 2.1n.s.

*Indicates a significant decrease in locomotor activity, suggesting a sedative effect. n.s. = not significant

Expert Analysis: The hypothetical results demonstrate that 1-isobutyrylpiperazine produces a dose-dependent increase in the time spent in the open arms, a classic indicator of anxiolytic efficacy. Its effect at 5 mg/kg is comparable to that of Diazepam. Crucially, unlike Diazepam, it does not significantly reduce total arm entries, suggesting a non-sedating anxiolytic profile. The lack of acute effect from Escitalopram is expected and validates the model's ability to differentiate between fast-acting agents and those requiring chronic administration.

Conclusion and Future Directions

This guide has outlined a rigorous, hypothesis-driven framework for the initial benchmarking of a novel compound, 1-isobutyrylpiperazine. Based on our hypothetical data, the compound emerges as a promising anxiolytic candidate with a potential 5-HT₁ₐ agonist mechanism and a non-sedating profile, distinguishing it from benzodiazepines.

This foundational work provides the necessary scientific rationale to proceed to more advanced studies as required by regulatory bodies like the FDA and EMA for the development of new anxiolytic drugs.[7][8][9] The subsequent steps would include:

  • Pharmacokinetic Profiling (ADME): To understand the absorption, distribution, metabolism, and excretion of the compound.

  • Chronic Dosing Studies: To assess efficacy in models of chronic anxiety and to determine if tolerance develops.

  • Safety Pharmacology and Toxicology: To identify potential adverse effects on cardiovascular, respiratory, and other vital systems in accordance with Good Laboratory Practices (GLP).[8][10]

By following a structured, comparative approach, researchers can efficiently validate novel therapeutic candidates, ensuring that only the most promising and well-characterized compounds advance toward clinical development.

References

  • Title: Diazepam's Mechanism of Action: How This Benzodiazepine Works Source: GoodRx URL: [Link]

  • Title: Generalized anxiety disorder - Diagnosis and treatment Source: Mayo Clinic URL: [Link]

  • Title: What is the mechanism of Escitalopram Oxalate? Source: Patsnap Synapse URL: [Link]

  • Title: What is the mechanism of Diazepam? Source: Patsnap Synapse URL: [Link]

  • Title: Escitalopram: a unique mechanism of action Source: PubMed URL: [Link]

  • Title: All about escitalopram Source: Human Health URL: [Link]

  • Title: Escitalopram: MedlinePlus Drug Information Source: MedlinePlus URL: [Link]

  • Title: Generalised anxiety disorder (GAD) Source: NHS URL: [Link]

  • Title: Escitalopram - Wikipedia Source: Wikipedia URL: [Link]

  • Title: What is the mechanism of action (MOA) of Diazepam? Source: Dr.Oracle URL: [Link]

  • Title: Generalized Anxiety Disorder and Panic Disorder in Adults Source: AAFP URL: [Link]

  • Title: Diazepam - StatPearls Source: NCBI Bookshelf URL: [Link]

  • Title: Generalized anxiety disorder: Learn More – Treatment options for generalized anxiety disorder Source: InformedHealth.org - NCBI URL: [Link]

  • Title: Treatment for Generalized Anxiety Disorder (GAD) Source: Anxiety & Depression Association of America (ADAA) URL: [Link]

  • Title: diazepam - ClinPGx Source: ClinPGx URL: [Link]

  • Title: Guideline on the clinical investigation of medicinal products indicated for generalised anxiety disorder Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Clinical investigation of medicinal products indicated for generalised anxiety disorder - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]

  • Title: EMA and FDA psychiatric drug trial guidelines: assessment of guideline development and trial design recommendations Source: PubMed Central URL: [Link]

  • Title: Step 2: Preclinical Research Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Clinical efficacy and safety: nervous system Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Preclinical Regulatory Requirements Source: Social Science Research Institute URL: [Link]

  • Title: Regulatory requirements of the EMA for clinical trials Source: Alhena Consult URL: [Link]

  • Title: A way forward for anxiolytic drug development: Testing candidate anxiolytics with anxiety-potentiated startle in healthy humans Source: PubMed Central URL: [Link]

  • Title: Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals Source: U.S. Food and Drug Administration (FDA) URL: [Link]

Sources

A Senior Application Scientist's Guide to In Vitro and In Vivo Correlation of Piperazine Derivative Activity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Bridging the Bench-to-Bedside Gap with IVIVC

In the landscape of modern drug discovery, particularly for centrally active compounds, the journey from a promising molecule in a test tube to a viable therapeutic is fraught with challenges. Piperazine derivatives, a versatile class of compounds with a broad spectrum of pharmacological activities including antipsychotic, antidepressant, and anxiolytic effects, are a cornerstone of central nervous system (CNS) drug development.[1][2][3] Their therapeutic potential is often dictated by their interaction with monoamine pathways and G-protein coupled receptors (GPCRs).[2][3][4] However, a perennial challenge lies in ensuring that the potent activity observed in controlled in vitro environments translates meaningfully to the complex biological milieu of a living organism (in vivo).

This is the domain of In Vitro-In Vivo Correlation (IVIVC), a critical discipline that establishes a predictive mathematical relationship between laboratory data and clinical performance.[5][6] A robust IVIVC model is invaluable; it streamlines development, reduces the reliance on extensive clinical trials, and provides a mechanistic framework for understanding a drug's behavior.[5][6] For piperazine derivatives, which often target the intricate signaling cascades of GPCRs, establishing a strong IVIVC is paramount for success.[4][7]

This guide provides an in-depth comparison of in vitro and in vivo methodologies for assessing piperazine derivative activity. Moving beyond a mere listing of protocols, we will explore the causal links behind experimental choices, describe self-validating systems to ensure data integrity, and ground our discussion in authoritative, referenced scientific principles.

Part 1: The In Vitro Foundation - Characterizing Molecular Interactions

The initial characterization of a piperazine derivative begins in vitro, where we can isolate and measure its direct interaction with a biological target, typically a receptor or enzyme, in a highly controlled setting. For CNS-active piperazines, the primary targets are often GPCRs, such as dopamine and serotonin receptors.[2]

Key In Vitro Assays for Piperazine Derivatives
  • Receptor Binding Assays: These assays are fundamental for determining the affinity of a compound for its target receptor. Radioligand binding assays, a classic and reliable method, measure the displacement of a known radioactive ligand by the test compound. The resulting data are used to calculate the inhibition constant (Ki), a direct measure of binding affinity.

  • Functional Assays: Binding does not always equate to function. Functional assays are crucial for determining whether a compound acts as an agonist, antagonist, or inverse agonist. For GPCRs, these assays often measure the generation of second messengers like cyclic AMP (cAMP) or calcium flux.[4][8] Advances in assay technology, such as those based on Fluorescence Resonance Energy Transfer (FRET) or Bioluminescence Resonance Energy Transfer (BRET), allow for the direct monitoring of protein-protein interactions, providing a more nuanced view of GPCR signaling.[4][7]

  • Cell Permeability Assays: A compound's ability to cross biological membranes is critical for its in vivo activity, especially for CNS drugs that must penetrate the blood-brain barrier (BBB).[9][10] The Caco-2 permeability assay, which uses a monolayer of human intestinal cells, is a standard model for predicting oral drug absorption and permeability.[11]

Data Presentation: In Vitro Profile of a Hypothetical Piperazine Derivative (Pipazodone)
ParameterIn Vitro AssayPipazodone ResultReference Compound (Haloperidol)Rationale & Interpretation
Target Affinity Radioligand Binding (D2 Receptor)Ki = 2.5 nMKi = 1.8 nMDemonstrates high affinity for the primary target, comparable to a known antipsychotic.
Functional Activity cAMP Accumulation AssayIC50 = 15 nM (Antagonist)IC50 = 10 nM (Antagonist)Confirms the compound acts as an antagonist at the D2 receptor, inhibiting downstream signaling.
Target Selectivity Receptor Screening Panel>100-fold selectivity for D2 over 5-HT2A~20-fold selectivity for D2 over 5-HT2AHigh selectivity suggests a lower potential for off-target side effects related to serotonin receptors.
Permeability Caco-2 Assay (Papp A-B)25 x 10⁻⁶ cm/s20 x 10⁻⁶ cm/sHigh permeability suggests good potential for oral absorption and crossing the BBB.

Part 2: The In Vivo Reality - Assessing Systemic Effects and Efficacy

While in vitro data provide a foundational understanding of a compound's activity at the molecular level, in vivo studies are essential to evaluate its overall effects in a complex physiological system. These studies account for absorption, distribution, metabolism, and excretion (ADME), as well as potential off-target effects and therapeutic efficacy.

Key In Vivo Models for CNS-Active Piperazine Derivatives
  • Pharmacokinetic (PK) Studies: These studies determine how the body processes the drug over time. Key parameters include bioavailability, half-life, maximum concentration (Cmax), and volume of distribution. Understanding the PK profile is crucial for designing effective dosing regimens.[1]

  • Safety Pharmacology Studies: Before assessing efficacy, it's critical to evaluate the potential for adverse effects on major organ systems. For CNS drugs, a Functional Observational Battery (FOB) or Irwin test in rodents is standard.[12] This involves observing the animals for changes in behavior, coordination, reflexes, and autonomic function.[12]

  • Pharmacodynamic (PD) and Efficacy Models: These models are designed to assess the therapeutic effect of the drug in animals. The choice of model depends on the intended therapeutic indication. For example:

    • Antipsychotic Activity: Models like amphetamine-induced hyperlocomotion or conditioned avoidance response are used.

    • Anxiolytic Activity: The elevated plus-maze and light-dark box tests are commonly employed to measure anxiety-like behaviors in rodents.[13][14]

    • Antidepressant Activity: The forced swim test and tail suspension test are widely used to screen for antidepressant-like effects.

Experimental Workflow: From In Vitro Hit to In Vivo Candidate

The progression from a promising compound in a dish to a candidate for clinical development follows a logical, iterative process.

G cluster_0 In Vitro Screening cluster_1 In Vivo Evaluation cluster_2 Correlation & Decision a High-Throughput Screening (e.g., Binding Assays) b Hit Confirmation & Potency (Functional Assays) a->b c Selectivity Profiling (Receptor Panel) b->c d ADME Profiling (e.g., Caco-2, Microsomal Stability) c->d e Pharmacokinetic Studies (Rodent PK) d->e Promising In Vitro Profile f Safety & Tolerability (FOB / Irwin Test) e->f g Efficacy Testing (Disease-Specific Animal Model) f->g h IVIVC Modeling & Analysis g->h Sufficient In Vivo Data i Lead Optimization / Candidate Selection h->i

Caption: Drug discovery workflow for piperazine derivatives.

Part 3: The Correlation - Connecting the Dots Between In Vitro and In Vivo

The ultimate goal is to establish a strong correlation between the in vitro potency and the in vivo efficacy. This allows for the prediction of a clinically effective dose and provides confidence in the mechanism of action.

Bridging the Data: A Comparative Analysis

Let's revisit our hypothetical compound, Pipazodone, and compare its in vitro data with plausible in vivo results.

ParameterIn Vitro Result (Pipazodone)In Vivo Result (Pipazodone)Correlation & Interpretation
Target Engagement D2 Receptor Ki = 2.5 nMED50 = 0.5 mg/kg (Amphetamine-induced hyperlocomotion)A low effective dose (in vivo) correlates well with high target affinity (in vitro), suggesting the compound reaches and engages its target in the brain at relevant concentrations.
Therapeutic Effect D2 Antagonist IC50 = 15 nMSignificant reduction in conditioned avoidance response at 1 mg/kgThe in vitro antagonist activity translates to a desired behavioral effect in a predictive model of antipsychotic efficacy.
Safety Window >100-fold selectivity for D2 over off-targetsNo significant adverse effects observed in FOB up to 10 mg/kgThe high in vitro selectivity correlates with a favorable safety profile in vivo, indicating a good therapeutic window.
Challenges in IVIVC

Establishing a perfect IVIVC is not always straightforward. Several factors can complicate the correlation:

  • Metabolism: The parent compound may be converted into active or inactive metabolites in vivo, altering the pharmacological profile.

  • Protein Binding: Extensive binding to plasma proteins can reduce the free concentration of the drug available to interact with its target.

  • Transporters: Active efflux transporters at the blood-brain barrier can limit brain penetration, even for compounds with high passive permeability.[15]

  • Species Differences: Pharmacokinetic and pharmacodynamic differences between animal models and humans can impact translation.[4]

Signaling Pathway Visualization

Many piperazine derivatives exert their effects by modulating GPCR signaling. The diagram below illustrates a simplified pathway for a D2 dopamine receptor, a common target for antipsychotic piperazines.

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Ligand Dopamine / Pipazodone Receptor Dopamine D2 Receptor (GPCR) Ligand->Receptor Binds G_Protein Gi/o Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP ↓ cAMP AC->cAMP Converts ATP to cAMP Response ↓ Neuronal Excitability cAMP->Response Leads to

Caption: Simplified D2 receptor antagonist signaling pathway.

Part 4: Detailed Experimental Protocols

To ensure scientific integrity, methodologies must be robust and reproducible. Below are detailed, step-by-step protocols for key assays.

Protocol 1: In Vitro Radioligand Binding Assay (Dopamine D2 Receptor)

Objective: To determine the binding affinity (Ki) of a test compound for the human dopamine D2 receptor.

Materials:

  • Cell membranes expressing recombinant human D2 receptors.

  • [³H]-Spiperone (radioligand).

  • Haloperidol (non-specific binding competitor).

  • Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • 96-well plates, filter mats, scintillation counter.

Methodology:

  • Preparation: Thaw D2 receptor membranes on ice. Prepare serial dilutions of the test compound (Pipazodone) and the reference compound (Haloperidol) in assay buffer.

  • Assay Setup (per well):

    • Add 50 µL of assay buffer (for total binding) or 10 µM Haloperidol (for non-specific binding).

    • Add 50 µL of the test compound at various concentrations.

    • Add 50 µL of [³H]-Spiperone at a final concentration equal to its Kd value.

    • Add 50 µL of D2 receptor membranes (e.g., 10 µg protein/well).

  • Incubation: Incubate the plate for 60 minutes at room temperature with gentle shaking.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Counting: Dry the filter mat, place it in a scintillation bag with scintillant, and count the radioactivity in a beta-scintillation counter.

  • Data Analysis:

    • Calculate specific binding = (Total binding) - (Non-specific binding).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC50 value (concentration that inhibits 50% of specific binding) using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: In Vivo Elevated Plus-Maze (EPM) for Anxiolytic Activity

Objective: To assess the anxiolytic-like effects of a test compound in mice.

Materials:

  • Elevated plus-maze apparatus (two open arms, two closed arms, raised from the floor).

  • Male C57BL/6 mice (8-10 weeks old).

  • Test compound (Pipazodone), vehicle control, and positive control (e.g., Diazepam).

  • Video tracking software.

Methodology:

  • Acclimation: Allow mice to acclimate to the testing room for at least 60 minutes before the experiment. The room should be dimly lit.

  • Dosing: Administer the test compound, vehicle, or positive control via the appropriate route (e.g., intraperitoneal injection) 30 minutes prior to testing.

  • Testing:

    • Place a mouse gently onto the central platform of the EPM, facing one of the open arms.

    • Allow the mouse to explore the maze freely for 5 minutes.

    • Record the session using an overhead video camera.

  • Cleaning: Between each trial, thoroughly clean the maze with 70% ethanol to eliminate olfactory cues.

  • Data Analysis: Use video tracking software to score the following parameters:

    • Time spent in the open arms.

    • Number of entries into the open arms.

    • Total number of arm entries (a measure of general locomotor activity).

  • Interpretation: Anxiolytic compounds are expected to significantly increase the time spent and the number of entries into the open arms compared to the vehicle control group, without significantly altering the total number of arm entries.

Conclusion

The successful development of piperazine derivatives for CNS disorders hinges on a deep and integrated understanding of their in vitro and in vivo pharmacology. A meticulously planned experimental cascade, from initial binding and functional assays to well-designed animal models, is essential. By focusing on the causal links between these stages and employing robust, self-validating protocols, researchers can build a strong IVIVC. This correlation not only de-risks the drug development process but also provides a clear, mechanistically-grounded rationale for advancing a compound toward the ultimate goal: improving patient outcomes.

References

  • Recent progress in assays for GPCR drug discovery. PubMed Central. Available at: [Link]

  • Pharmacology of Piperazine ; Definition, Uses, Mechanism of action, Side effects. YouTube. Available at: [Link]

  • Animal models for CNS safety pharmacology under the spotlight. NC3Rs. Available at: [Link]

  • In vitro-In vivo Correlation: Perspectives on Model Development. PubMed Central. Available at: [Link]

  • IVIVC for Biopharmaceutical Classification System (BCS) Class II Drugs: Case Studies and Challenges. MULTIDISCIPLINARY JOURNAL OF INSTRUCTION (MDJI). Available at: [Link]

  • Advances in G Protein-Coupled Receptor High-throughput Screening. PubMed Central. Available at: [Link]

  • Piperazine. Wikipedia. Available at: [Link]

  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. Available at: [Link]

  • Antihistamines, Piperazine Derivatives: Drug Class, Uses, Side Effects, Drug Names. RxList. Available at: [Link]

  • Improving In Vitro–In Vivo Correlation (IVIVC) for Lipid-Based Formulations: Overcoming Challenges and Exploring Opportunities. MDPI. Available at: [Link]

  • CMC Perspectives of In Vitro / In Vivo Correlation (IVIVC) in Drug Development. Premier Consulting. Available at: [Link]

  • Recent progress in assays for GPCR drug discovery. PubMed. Available at: [Link]

  • In vivo–In Vitro correlation (IVIVC) in drug development: bridging preclinical and clinical outcomes for regulatory approvals. World Journal of Advanced Research and Reviews. Available at: [Link]

  • Piperazine derivatives with central pharmacological activity used as therapeutic tools. ResearchGate. Available at: [Link]

  • Piperazine derivatives with central pharmacological activity used as therapeutic tools. PubMed. Available at: [Link]

  • Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation. ACS Measurement Science Au. Available at: [Link]

  • Animal models for screening anxiolytic-like drugs: a perspective. PubMed Central. Available at: [Link]

  • Animal Models of Neurological Disorders. PubMed Central. Available at: [Link]

  • GPCR Functional Assays, Understanding On/Off-target Activity. Eurofins Discovery. Available at: [Link]

  • Review Paper on Models for CNS Stimulant Drug Screening. Asian Journal of Pharmaceutical Research. Available at: [Link]

  • Steps for in vitro to in vivo extrapolation of metabolism for use in a PBPK model. ResearchGate. Available at: [Link]

  • In vitro to in vivo extrapolation to support the development of the next generation risk assessment (NGRA) strategy for nanomaterials. Nanoscale. Available at: [Link]

  • In Vitro to in Vivo Extrapolation. National Toxicology Program (NTP). Available at: [Link]

  • Effects of Piperazine Derivative on Paclitaxel Pharmacokinetics. MDPI. Available at: [Link]

  • Discovery of a novel piperazine derivative, cmp2: a selective TRPC6 activator suitable for treatment of synaptic deficiency in Alzheimer's disease hippocampal neurons. PubMed Central. Available at: [Link]

  • Synthesis and central nervous system depressant activity of new piperazine derivatives and related compounds. II. PubMed. Available at: [Link]

  • The Role of Piperazine Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.. Available at: [Link]

  • Piperazine Derivatives Inhibit PrP/PrP(res) Propagation in Vitro and in Vivo. PubMed. Available at: [Link]

  • Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease. Molecular Pharmacology. Available at: [Link]

  • In Vitro to in Vivo Extrapolation (IVIVE) to Support New Approach Methodologies (NAMs)-based Safety Assessment. Society of Toxicology. Available at: [Link]

  • In vitro to in vivo extrapolation for high throughput prioritization and decision making. Toxicol In Vitro. Available at: [Link]

  • Role of piperine in CNS diseases: pharmacodynamics, pharmacokinetics and drug interactions. ResearchGate. Available at: [Link]

Sources

Comparing the radioprotective effects of novel piperazine derivatives.

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Comparison of Novel Piperazine Derivatives as Radioprotective Agents

This guide provides a comprehensive comparison of novel piperazine derivatives investigated for their radioprotective capabilities. It is intended for researchers, scientists, and drug development professionals seeking to understand the landscape of these emerging countermeasures to ionizing radiation. The content is structured to provide deep technical insights, supported by experimental data, and grounded in established scientific principles.

Introduction: The Imperative for Advanced Radioprotectors

Ionizing radiation (IR) is a double-edged sword; it is a critical tool in cancer radiotherapy but also a significant threat to healthy tissues and a concern in nuclear incidents.[1] The damage inflicted by IR at the cellular level, primarily through DNA damage and the generation of reactive oxygen species (ROS), can trigger cell death, senescence, or carcinogenesis.[2][3] For decades, amifostine has been a clinical benchmark for radioprotection, but its utility is hampered by significant side effects, limiting its application.[1][3] This has propelled the search for safer and more effective agents.

The piperazine ring is a "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved drugs.[4][5] Its unique physicochemical properties, including the ability of its two nitrogen atoms to improve bioavailability and solubility, make it an attractive starting point for designing new therapeutic agents.[4][6] Recent research has focused on modifying this scaffold, particularly with 1-(2-hydroxyethyl)piperazine moieties, to develop a new generation of radioprotectors with improved efficacy and lower toxicity.[2][3][7][8]

Core Mechanisms of Piperazine-Mediated Radioprotection

The protective effects of novel piperazine derivatives stem from their ability to intervene in the key pathways of radiation-induced cell damage. While the precise mechanism can vary between derivatives, a multi-pronged approach is generally observed, focusing on mitigating the initial insult and modulating the subsequent cellular response.

  • Direct Radical Scavenging: Like many classic radioprotectors, piperazine derivatives can neutralize the highly damaging free radicals produced by the radiolysis of water. This is a critical first line of defense.

  • Modulation of Apoptotic Pathways: Exposure to IR triggers programmed cell death (apoptosis), a desired effect in cancer cells but detrimental to healthy tissue.[2] Some piperazine derivatives are believed to interfere with the Bcl-2 family of proteins, which are central regulators of apoptosis, thereby preventing the death of normal cells.[9]

  • Mitigation of DNA Damage: The most lethal form of radiation damage is the DNA double-strand break. Effective radioprotectors can reduce the initial formation of this damage. The dicentric chromosome assay (DCA), a gold standard for biodosimetry, is used to quantify this protective effect by measuring the reduction in abnormal chromosome formation after IR exposure.[3]

The following diagram illustrates the interplay of these protective mechanisms.

Radioprotective_Mechanisms Figure 1: Key Radioprotective Pathways of Piperazine Derivatives cluster_0 Radiation Insult cluster_1 Cellular Damage Cascade cluster_2 Piperazine Derivative Intervention cluster_3 Protective Outcomes IR Ionizing Radiation ROS Reactive Oxygen Species (ROS) IR->ROS generates DNA_Damage DNA Double-Strand Breaks ROS->DNA_Damage causes Apoptosis_Signal Pro-Apoptotic Signaling (Bcl-2 family) DNA_Damage->Apoptosis_Signal triggers Reduced_DNA_Damage Reduced Chromosomal Aberrations Apoptosis_Inhibition Inhibition of Apoptosis Cell_Survival Enhanced Cell Survival & Proliferation Apoptosis_Signal->Cell_Survival prevents Piperazine Novel Piperazine Derivatives Piperazine->ROS scavenges Piperazine->DNA_Damage mitigates Piperazine->Apoptosis_Signal inhibits Reduced_DNA_Damage->Cell_Survival promotes Apoptosis_Inhibition->Cell_Survival promotes

Caption: Piperazine derivatives protect cells by scavenging ROS, mitigating DNA damage, and inhibiting apoptosis.

Comparative Performance of Novel Piperazine Derivatives

Recent studies have identified several promising piperazine derivatives with significant radioprotective activity. The following table provides a comparative summary of their performance based on published experimental data. The selection of these compounds is based on their demonstrated efficacy in robust preclinical assays and their favorable toxicity profiles compared to existing agents.

DerivativeExperimental ModelAssayKey Findings & Performance MetricsSource
Compound 6 (A 1-(2-hydroxyethyl)piperazine derivative)Human MOLT-4 cells & Peripheral Blood Mononuclear Cells (PBMCs)Dicentric Chromosome Assay (DCA) & Flow CytometryMost significant radioprotective effects in vitro with minimal cytotoxicity. Showed a superior safety profile and higher protective effect than amifostine (WR-2721) and its active metabolite WR-1065 at the same concentrations.[3]Chmil et al., 2024[3]
Compound 3 (A 1-(2-hydroxyethyl)piperazine derivative)Human PBMCsDicentric Chromosome Assay (DCA)Showed notable efficacy in reducing dicentric chromosomes , indicating strong potential to mitigate DNA damage from ionizing radiation.[3]Chmil et al., 2024[3]
Compound 8 (Links two 1-(2-hydroxyethyl)piperazine moieties)Human cell lines & Mouse modelCell Viability Assays & 30-day Survival StudyExhibited a significant radioprotective effect on cell survival in vitro and low toxicity in vivo. It enhanced the 30-day survival of mice after whole-body irradiation (though the increase was not statistically significant).[2][8][9][10][11]Filipova et al., 2020[2]
Amifostine (WR-2721) / WR-1065 (Benchmark)Human MOLT-4 cells & PBMCsDicentric Chromosome Assay (DCA) & Flow CytometryShowed significantly higher toxicity than the novel piperazine derivatives. WR-1065 demonstrated inhibitory activity on its own, resulting in a lack of a clear radioprotective effect in some assays.[3]Chmil et al., 2024[3]

Key Experimental Protocols for Efficacy Assessment

The validation of any potential radioprotector relies on standardized, reproducible experimental protocols. The choice of assay is critical; it must directly measure a relevant aspect of radiation damage and the protective effect of the compound.

Dicentric Chromosome Assay (DCA)

The DCA is considered the "gold standard" for biological dosimetry and assessing genoprotective effects.[3] It directly quantifies the mitigation of severe DNA damage by counting the frequency of dicentric chromosomes—aberrant structures with two centromeres—that form after radiation exposure.

Objective: To quantify the reduction in radiation-induced chromosomal aberrations in human cells pre-treated with a piperazine derivative.

Methodology:

  • Cell Isolation & Culture: Isolate human peripheral blood mononuclear cells (PBMCs) from whole blood.

  • Compound Pre-treatment: Treat the cells with the test compound (e.g., Compound 6 at 100-200 µM) for a specified duration (e.g., 30 minutes) before irradiation.

  • Irradiation: Expose the cell cultures to a defined dose of gamma radiation (e.g., 2 Gy).

  • Cell Culture & Mitotic Arrest: Culture the cells for approximately 48 hours to allow them to enter mitosis. Add a mitotic inhibitor like colcemid for the final 24 hours to arrest cells in metaphase.

  • Harvesting & Slide Preparation: Harvest the metaphase cells, treat them with a hypotonic solution (e.g., KCl) to swell the cells, and fix them using a methanol/acetic acid solution. Drop the cell suspension onto microscope slides.

  • Staining & Analysis: Stain the slides with Giemsa. Manually score at least 100-200 well-spread metaphases per sample under a microscope, counting the number of dicentric chromosomes.

  • Data Interpretation: A statistically significant decrease in the number of dicentric chromosomes per cell in the compound-treated group compared to the radiation-only control indicates a radioprotective effect.

DCA_Workflow Figure 2: Workflow for the Dicentric Chromosome Assay A 1. Isolate PBMCs B 2. Pre-treat with Piperazine Derivative A->B C 3. Expose to Gamma Radiation B->C D 4. Culture & Arrest in Metaphase C->D E 5. Harvest, Fix & Prepare Slides D->E F 6. Stain with Giemsa & Score Dicentric Chromosomes E->F G 7. Compare Frequencies to Determine Protection F->G

Caption: A step-by-step workflow for the Dicentric Chromosome Assay.

In Vivo Survival Study

The ultimate test of a radioprotector is its ability to improve survival and reduce systemic toxicity in a whole-organism model following lethal or sub-lethal irradiation.

Objective: To determine if pre-treatment with a piperazine derivative increases the long-term survival of mice following total body irradiation (TBI).

Methodology:

  • Animal Acclimatization: Acclimatize mice (e.g., C57BL/6) to laboratory conditions for at least one week.

  • Compound Administration: Administer the test compound (e.g., Compound 8) via an appropriate route (e.g., intraperitoneal injection) at a pre-determined, non-toxic dose.

  • Total Body Irradiation (TBI): After a set time, expose the mice to a single, significant dose of TBI.

  • Monitoring: Monitor the animals daily for 30 days, recording survival, body weight, and signs of radiation sickness.

  • Data Analysis: Use Kaplan-Meier survival analysis to compare the survival curves between the treated group and the radiation-only control group. A significant increase in median survival time and overall survival percentage demonstrates in vivo efficacy.

Conclusion and Future Perspectives

The experimental evidence strongly supports the development of novel piperazine derivatives as next-generation radioprotective agents.[3] Compounds such as 'Compound 6' and 'Compound 8' have demonstrated significant protective effects in robust preclinical models, showing clear advantages over the current standard, amifostine, particularly regarding their superior safety profiles.[2][3] The 1-(2-hydroxyethyl)piperazine moiety appears to be a critical pharmacophore for this activity.[2][3]

The path forward requires a multi-faceted approach.

  • Lead Optimization: Further structure-activity relationship (SAR) studies are needed to refine the piperazine scaffold, aiming to maximize efficacy while maintaining low toxicity.

  • Mechanistic Elucidation: While interference with apoptotic pathways and mitigation of DNA damage are implicated, a deeper understanding of the precise molecular targets is necessary.

  • Advanced In Vivo Testing: Comprehensive in vivo studies are required to establish detailed pharmacokinetic/pharmacodynamic (PK/PD) profiles and to assess their protective effects on specific organ systems, such as the hematopoietic and gastrointestinal systems, which are highly sensitive to radiation.

Ultimately, the translation of these promising compounds from the laboratory to the clinic will provide a much-needed tool to enhance the safety of radiotherapy for cancer patients and to protect personnel in radiological emergency scenarios.

References

  • Chmil, V., Živná, N., Milanová, M., Filipová, A., Pejchal, J., Prchal, L., Muthná, D., Řeháček, V., Řezáčová, M., Marek, J., Tichý, A., & Havelek, R. (2024). Second-generation piperazine derivatives as promising radiation countermeasures. RSC Medicinal Chemistry. Available at: [Link]

  • Filipova, A., Marek, J., Havelek, R., Pejchal, J., Jelicova, M., Cizkova, J., Majorosova, M., Muckova, L., Kucera, T., Prchal, L., Psotka, M., Zivna, N., Koutova, D., Sinkorova, Z., Rezacova, M., & Tichy, A. (2020). Substituted Piperazines as Novel Potential Radioprotective Agents. Molecules, 25(3), 532. Available at: [Link]

  • Semantic Scholar. [PDF] Substituted Piperazines as Novel Potential Radioprotective Agents. Available at: [Link]

  • ResearchGate. Synthesized compounds as bases with potential radioprotective properties. Available at: [Link]

  • PubMed. Substituted Piperazines as Novel Potential Radioprotective Agents. (2020). Molecules, 25(3), 532. Available at: [Link]

  • ResearchGate. (PDF) Substituted Piperazines as Novel Potential Radioprotective Agents. Available at: [Link]

  • MDPI. Substituted Piperazines as Novel Potential Radioprotective Agents. (2020). Molecules, 25(3), 532. Available at: [Link]

  • PubMed. Second-generation piperazine derivatives as promising radiation countermeasures. (2024). RSC Medicinal Chemistry. Available at: [Link]

  • PubMed. The Potential Radioprotective Effect of Piperine against Radiation-induced Lung Injury in Mice: Histopathological and Biochemical Evaluations. This source discusses piperine, not piperazine, but is included for context on natural radioprotectants. Available at: [Link]

  • PubMed Central. Comments on the mechanisms of action of radiation protective agents: basis components and their polyvalence. Available at: [Link]

  • PubMed. The protective effect and mechanism of piperazine ferulate in rats with 5/6 nephrectomy-caused chronic kidney disease. This source discusses piperazine in a different context but provides mechanistic insights. Available at: [Link]

  • MDPI. Novel Piperazine Derivatives of Vindoline as Anticancer Agents. This source provides context on the broader therapeutic applications of piperazine derivatives. Available at: [Link]

  • National Institutes of Health (NIH). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. Available at: [Link]

  • Royal Society of Chemistry Publishing. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. (2021). Dalton Transactions, 50, 785-800. Available at: [Link]

  • TÜBİTAK. An insight into the therapeutic potential of piperazine-based anticancer agents. Available at: [Link]

Sources

Characterization of 2-Methyl-1-(piperazin-1-yl)propan-1-one Degradation Products: A Comparative Methodological Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the systematic identification and characterization of potential degradation products of 2-Methyl-1-(piperazin-1-yl)propan-1-one. As a molecule incorporating both a tertiary amide and a piperazine moiety, it presents unique stability challenges. This document moves beyond a simple recitation of protocols; it delves into the chemical rationale behind experimental design, compares the strategic application of modern analytical techniques, and provides a predictive blueprint for understanding its degradation pathways. The objective is to equip researchers, scientists, and drug development professionals with a robust, self-validating methodology rooted in first principles of chemical stability and analytical science.

The Imperative of Degradation Profiling

In pharmaceutical development, a thorough understanding of a molecule's stability is not merely a regulatory formality but a cornerstone of ensuring safety and efficacy. Forced degradation studies, or stress testing, are essential for this purpose.[1] As mandated by the International Council for Harmonisation (ICH) guidelines, these studies are designed to deliberately degrade a drug substance under conditions more severe than accelerated stability testing.[2][3] The primary objectives are to:

  • Elucidate Degradation Pathways: Identify the likely chemical transformations the molecule may undergo.

  • Identify Degradation Products: Determine the structure of impurities that could form during storage and handling.

  • Develop Stability-Indicating Methods: Demonstrate that the chosen analytical methods are specific and can effectively separate and quantify the active pharmaceutical ingredient (API) from its degradants.[1]

This guide will apply these principles to this compound, a compound whose stability is dictated by its distinct functional groups.

Structural Analysis and Predicted Degradation Pathways

The chemical structure of this compound contains two key functional groups susceptible to degradation: a tertiary amide and a piperazine ring .

  • Tertiary Amide: Amide bonds are generally more stable to hydrolysis than ester bonds due to the resonance delocalization of the nitrogen lone pair.[4] However, under forced acidic or basic conditions, the carbonyl group is susceptible to nucleophilic attack, leading to bond cleavage.[5][6]

  • Piperazine Ring: The secondary amine within the piperazine ring is a primary site for oxidation. The carbon atoms alpha to the nitrogen atoms are also susceptible to oxidative attack.[7][8][9]

Based on these structural features, we can predict the following primary degradation pathways under various stress conditions:

  • Hydrolytic Degradation (Acidic/Basic): The most probable degradation pathway is the hydrolysis of the tertiary amide bond. This would result in the cleavage of the molecule into isobutyric acid and piperazine.

  • Oxidative Degradation: The piperazine ring is likely to be the primary target of oxidation. Potential products could include the N-oxide at the secondary amine, hydroxylated derivatives on the ring, or even ring-opening products such as ethylenediamine or formylpiperazine.[7][10]

  • Thermal Degradation: High temperatures can provide the energy needed to cleave the weakest bonds. This could lead to amide hydrolysis or fragmentation of the piperazine ring. Studies on similar piperazine derivatives show that thermal stress can lead to the formation of various ring-opened and substituted products.[11]

  • Photolytic Degradation: Exposure to UV or visible light can initiate free-radical reactions. This could lead to complex transformations, including N-dealkylation or the formation of dimers.[12]

The following diagram illustrates these potential degradation routes.

G cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation cluster_thermal Thermal Stress cluster_photo Photolysis parent This compound piperazine Piperazine parent->piperazine Amide Cleavage isobutyric_acid Isobutyric Acid parent->isobutyric_acid Amide Cleavage n_oxide Piperazine N-Oxide Derivative parent->n_oxide N-Oxidation hydroxylated Hydroxylated Derivative parent->hydroxylated C-H Oxidation ring_opened Ring-Opened Products (e.g., Ethylenediamine) parent->ring_opened Ring Cleavage thermal_frag Various Fragmentation Products parent->thermal_frag photo_frag Radical-Induced Products parent->photo_frag

Caption: Predicted degradation pathways of this compound.

Experimental Design: A Self-Validating Forced Degradation Protocol

The goal of the experimental protocol is to achieve a target degradation of 5-20%.[2][13] This range is sufficient to produce and identify degradation products without destroying the parent molecule, which could lead to misleading secondary degradation.

Experimental Protocols

A. Materials and Reagents:

  • This compound (API)

  • Hydrochloric Acid (HCl), 0.1 M and 1 M

  • Sodium Hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen Peroxide (H₂O₂), 3% (w/v)

  • HPLC-grade Acetonitrile, Methanol, and Water

  • Suitable buffers (e.g., phosphate or acetate)

B. Sample Preparation:

  • Prepare a stock solution of the API in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of 1 mg/mL.

  • For each stress condition, transfer an aliquot of the stock solution into a vial.

C. Stress Conditions:

  • Acid Hydrolysis: Add an equal volume of 0.1 M HCl. Heat at 80°C. Withdraw samples at 2, 4, 8, and 24 hours. If no degradation occurs, repeat with 1 M HCl.

  • Base Hydrolysis: Add an equal volume of 0.1 M NaOH. Heat at 80°C. Withdraw samples at 2, 4, 8, and 24 hours. If no degradation occurs, repeat with 1 M NaOH.

  • Neutral Hydrolysis: Add an equal volume of water. Heat at 80°C. Withdraw samples at 2, 4, 8, and 24 hours.

  • Oxidative Degradation: Add an equal volume of 3% H₂O₂. Store at room temperature in the dark. Withdraw samples at 2, 4, 8, and 24 hours.

  • Thermal Degradation: Store the solid API in a controlled oven at 105°C. Sample at 1, 3, and 7 days. Dissolve in the stock solution solvent before analysis.

  • Photolytic Degradation: Expose the API solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be stored in the dark.

D. Sample Quenching and Analysis:

  • At each time point, withdraw a sample.

  • For acid and base-stressed samples, neutralize with an equimolar amount of base or acid, respectively.

  • Dilute all samples to a final concentration of approximately 100 µg/mL with the mobile phase before injection.

  • Analyze all samples by the developed stability-indicating HPLC method.

The following diagram outlines this comprehensive experimental workflow.

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis start API Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 80°C) start->acid base Base Hydrolysis (0.1 M NaOH, 80°C) start->base neutral Neutral Hydrolysis (Water, 80°C) start->neutral oxidation Oxidation (3% H2O2, RT) start->oxidation thermal Thermal (Solid) (105°C) start->thermal photo Photolytic (ICH Q1B) start->photo quench Quench & Neutralize acid->quench base->quench neutral->quench oxidation->quench thermal->quench photo->quench hplc HPLC-PDA Analysis (Monitor Degradation %) quench->hplc lcms LC-MS/MS Analysis (Identify MW & Fragments) hplc->lcms If Degradation > 5% nmr Isolate & NMR (Confirm Structure) lcms->nmr For Key/Major Degradants

Sources

A Head-to-Head Comparison of Piperazine-Based Enzyme Inhibitors: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the Piperazine Scaffold in Enzyme Inhibition

In the landscape of modern drug discovery, the piperazine ring stands out as a "privileged scaffold". This six-membered heterocycle, with its two nitrogen atoms at the 1 and 4 positions, offers a unique combination of physicochemical properties that make it a cornerstone in the design of a vast array of therapeutic agents.[1] Its inherent basicity, conformational flexibility, and synthetic tractability have cemented its role in modulating the pharmacokinetic and pharmacodynamic properties of numerous drugs.[2] Piperazine-containing compounds have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory effects, largely due to their ability to effectively interact with various enzyme targets.[3]

This guide provides an in-depth, head-to-head comparison of different classes of piperazine-based enzyme inhibitors. Moving beyond a simple cataloging of compounds, we will delve into the mechanistic nuances that differentiate these inhibitors, provide detailed experimental protocols for their comparative evaluation, and present supporting data to guide researchers in their drug development endeavors.

The Versatility of Piperazine: A Structural and Mechanistic Overview

The utility of the piperazine moiety in enzyme inhibitor design stems from several key characteristics:

  • Modulation of Physicochemical Properties: The two nitrogen atoms of the piperazine ring can be readily substituted, allowing for fine-tuning of a molecule's solubility, lipophilicity, and basicity. This is critical for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

  • Conformational Rigidity and Flexibility: The piperazine ring typically adopts a stable chair conformation, providing a predictable three-dimensional scaffold to orient pharmacophoric groups for optimal interaction with an enzyme's active or allosteric sites.[1] This structural feature is crucial for achieving high binding affinity and selectivity.

  • Synthetic Accessibility: The chemical reactivity of the piperazine nitrogens facilitates the straightforward synthesis of diverse compound libraries, accelerating the structure-activity relationship (SAR) studies necessary for lead optimization.[4][5]

The mechanism of action of piperazine-based inhibitors is highly dependent on the specific enzyme target and the nature of the substituents on the piperazine core. For instance, in its historical use as an anthelmintic, piperazine acts as a GABA receptor agonist, leading to the paralysis of parasitic worms.[6][7][8] However, in the context of modern drug discovery, piperazine scaffolds are incorporated into inhibitors targeting a wide range of enzymes, including kinases, proteases, and metabolic enzymes, often acting through competitive, non-competitive, or uncompetitive inhibition mechanisms.[9][10][11]

Visualizing the Core Concept: The Piperazine Scaffold

Caption: The versatile piperazine scaffold and its key contributions to drug design.

Head-to-Head Comparison: Piperazine-Based Inhibitors Across Key Enzyme Classes

To provide a practical comparison, we will focus on two major classes of enzymes where piperazine-based inhibitors have made a significant impact: Kinases and Proteases .

Piperazine-Based Kinase Inhibitors

Protein kinases are a large family of enzymes that play crucial roles in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[12] The ATP-binding pocket of kinases is a common target for inhibitors, and the piperazine scaffold has been extensively used to develop potent and selective kinase inhibitors.[13]

Inhibitor ClassTarget Kinase(s)Representative Compound(s)Reported IC50Key Structural Features & Mechanistic Insights
Phenylpiperazines Multiple, e.g., CDKs, AblImatinib, VilazodoneVaries with targetThe phenylpiperazine moiety often occupies the solvent-exposed region of the ATP-binding site, allowing for modifications to improve selectivity and pharmacokinetic properties.[5]
Benzylpiperazines Multiple, e.g., B-RafVemurafenib (contains a related piperidine)Varies with targetThe benzyl group can form key hydrophobic interactions within the kinase active site.
Pyridinyl/Pyrimidinylpiperazines Multiple, e.g., PI3K, mTORNVP-BEZ235Varies with targetThe nitrogen atoms in the pyridinyl or pyrimidinyl rings can form important hydrogen bonds with the hinge region of the kinase.
Piperazine-Based Protease Inhibitors

Proteases are enzymes that catalyze the breakdown of proteins and are involved in a wide range of physiological processes. Inhibiting specific proteases is a key therapeutic strategy for diseases such as HIV/AIDS and COVID-19.[10]

Inhibitor ClassTarget Protease(s)Representative Compound(s)Reported IC50Key Structural Features & Mechanistic Insights
Hydroxyethylpiperazines HIV ProteaseIndinavirVaries with targetThe hydroxyethylamine core mimics the tetrahedral transition state of peptide bond hydrolysis, while the piperazine moiety enhances solubility and bioavailability.[10]
Piperazine-based Covalent Inhibitors SARS-CoV-2 Main ProteaseNirmatrelvir (Paxlovid)Varies with targetThese inhibitors form a covalent bond with a catalytic residue (e.g., cysteine) in the protease active site, leading to irreversible inhibition.

Experimental Protocols for Comparative Inhibitor Characterization

To objectively compare piperazine-based enzyme inhibitors, a series of well-designed experiments are essential. The following protocols provide a framework for determining key inhibitory parameters.

Determination of IC50 Values

The half-maximal inhibitory concentration (IC50) is a measure of the potency of an inhibitor.[14] It represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.

Experimental Workflow: IC50 Determination

IC50_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Enzyme, Substrate, and Inhibitor Solutions Plate Prepare 96-well Plate Layout (Controls and Dilutions) Reagents->Plate Incubate Pre-incubate Enzyme with Inhibitor Plate->Incubate Initiate Initiate Reaction by Adding Substrate Incubate->Initiate Measure Measure Reaction Rate (e.g., Absorbance/Fluorescence) Initiate->Measure Plot Plot % Inhibition vs. [Inhibitor] (log scale) Measure->Plot Fit Fit Data to a Sigmoidal Dose-Response Curve Plot->Fit Calculate Determine IC50 Value Fit->Calculate

Caption: A generalized workflow for determining the IC50 value of an enzyme inhibitor.

Step-by-Step Protocol for a Generic Colorimetric Kinase Assay:
  • Reagent Preparation:

    • Prepare a stock solution of the kinase in an appropriate assay buffer.

    • Prepare a stock solution of the kinase-specific substrate (e.g., a peptide that gets phosphorylated).

    • Prepare a stock solution of ATP.

    • Prepare serial dilutions of the piperazine-based inhibitor in the assay buffer.

    • Prepare a detection reagent that produces a colorimetric signal proportional to the amount of phosphorylated substrate or consumed ATP.

  • Assay Plate Setup:

    • In a 96-well plate, add a fixed amount of the kinase to each well (except for the "no enzyme" control).

    • Add the serially diluted inhibitor to the appropriate wells. Include a "no inhibitor" control.

    • Add the substrate to all wells.

  • Reaction and Detection:

    • Pre-incubate the plate at the optimal temperature for the kinase for a defined period (e.g., 15-30 minutes) to allow the inhibitor to bind.

    • Initiate the kinase reaction by adding a fixed concentration of ATP to all wells.

    • Incubate the plate for a specific time to allow the reaction to proceed.

    • Stop the reaction (e.g., by adding a stop solution).

    • Add the detection reagent and measure the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the "no inhibitor" control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[15]

Enzyme Kinetics and Mechanism of Inhibition (MOI) Studies

Understanding how an inhibitor interacts with an enzyme (e.g., competitive, non-competitive, uncompetitive) is crucial for rational drug design.[16][17] This is determined by performing enzyme kinetic assays at varying substrate and inhibitor concentrations.[18]

Experimental Workflow: Mechanism of Inhibition Study

MOI_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Enzyme, Substrate, and Inhibitor Solutions at Multiple Concentrations Matrix Perform Kinetic Assays with a Matrix of Substrate and Inhibitor Concentrations Reagents->Matrix Measure Measure Initial Reaction Velocities (V0) Matrix->Measure Plot Generate Michaelis-Menten and Lineweaver-Burk Plots Measure->Plot Analyze Analyze Changes in Vmax and Km to Determine MOI Plot->Analyze

Caption: Workflow for determining the mechanism of enzyme inhibition.

Step-by-Step Protocol:
  • Assay Setup:

    • Design a matrix of experiments with varying concentrations of the substrate and a few fixed concentrations of the inhibitor (including a zero-inhibitor control).

    • For each condition, measure the initial reaction velocity (V₀). This is the rate of the reaction at the very beginning when substrate consumption is minimal.[17]

  • Data Analysis:

    • Plot V₀ versus substrate concentration ([S]) for each inhibitor concentration to generate Michaelis-Menten plots.

    • Transform the data into a Lineweaver-Burk plot (1/V₀ vs. 1/[S]).

    • Analyze the changes in the apparent Vmax (the maximum reaction velocity) and Km (the Michaelis constant, which reflects the substrate concentration at half Vmax) in the presence of the inhibitor to determine the mechanism of inhibition.[17][19]

      • Competitive Inhibition: Vmax remains unchanged, but Km increases.

      • Non-competitive Inhibition: Vmax decreases, but Km remains unchanged.

      • Uncompetitive Inhibition: Both Vmax and Km decrease.

      • Mixed Inhibition: Both Vmax and Km change.

Selectivity Profiling

A good drug candidate should be selective for its target enzyme to minimize off-target effects and potential toxicity.[12] Selectivity is assessed by testing the inhibitor against a panel of related enzymes.

Experimental Approach:
  • Kinase Selectivity Profiling: Test the piperazine-based kinase inhibitor against a broad panel of kinases (a "kinome scan").[20] This can be done using various assay formats, including radiometric, fluorescence-based, or mass spectrometry-based methods.

  • Protease Selectivity Profiling: Similarly, test the protease inhibitor against a panel of other proteases, particularly those with similar active site structures.

The results are typically expressed as the IC50 values for each enzyme in the panel. A highly selective inhibitor will have a significantly lower IC50 for its primary target compared to other enzymes.

Cell-Based Assays

While biochemical assays are crucial for understanding the direct interaction between an inhibitor and its target enzyme, cell-based assays provide a more physiologically relevant context.[21][22] These assays can assess the inhibitor's ability to penetrate cell membranes, engage its target in a cellular environment, and elicit a downstream biological response.[23]

Example: Cell-Based Kinase Inhibition Assay
  • Cell Culture: Culture a cell line that is dependent on the activity of the target kinase for its proliferation or survival.

  • Inhibitor Treatment: Treat the cells with a range of concentrations of the piperazine-based inhibitor.

  • Endpoint Measurement: After a suitable incubation period, measure a relevant cellular endpoint, such as:

    • Cell Viability/Proliferation: Using assays like MTT or CellTiter-Glo.

    • Target Phosphorylation: Using techniques like Western blotting or ELISA to measure the phosphorylation status of a known substrate of the target kinase.

  • Data Analysis: Determine the EC50 value, which is the effective concentration of the inhibitor that produces 50% of the maximum biological response.

Conclusion: A Data-Driven Approach to Inhibitor Selection

The piperazine scaffold continues to be a remarkably versatile and valuable tool in the development of novel enzyme inhibitors.[24] By employing a systematic and rigorous experimental approach, researchers can effectively compare and contrast different piperazine-based inhibitors. This head-to-head comparison, encompassing potency, mechanism of action, selectivity, and cellular activity, is essential for identifying promising lead candidates and advancing them through the drug discovery pipeline. The protocols and insights provided in this guide are intended to equip researchers with the necessary tools to make data-driven decisions in their quest for new and effective therapeutics.

References

  • Rana, S., et al. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery, 17(9), 969-984. [Link]

  • Rana, S., et al. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. PubMed. [Link]

  • An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets. (2020). Current Pharmaceutical Design, 26(35), 4373-4385. [Link]

  • Rana, S., et al. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Taylor & Francis Online. [Link]

  • Kinase selectivity profiling by inhibitor affinity chromatography. (n.d.). PubMed. [Link]

  • IC50. (n.d.). Wikipedia. [Link]

  • Steady-state enzyme kinetics. (2021). The Biochemist. [Link]

  • Niphakis, M. J., & Cravatt, B. F. (2014). Enzyme Inhibitor Discovery by Activity-Based Protein Profiling. Annual Review of Biochemistry, 83, 341-377. [Link]

  • Synthesis and characterization of new piperazine-type inhibitors for mitochondrial NADH-ubiquinone oxidoreductase (complex I). (2008). PubMed. [Link]

  • Complete Kinetic Characterization of Enzyme Inhibition in a Single Isothermal Titration Calorimetric Experiment. (2018). PubMed. [Link]

  • Affinity-Based Selectivity Profiling of an In-Class Selective Competitive Inhibitor of Acyl Protein Thioesterase 2. (2018). ACS Chemical Biology, 13(10), 2885-2892. [Link]

  • Testing kinase inhibitors where it matters: Drug screening in intact cells. (2024). Reaction Biology. [Link]

  • Profiling the kinetic selectivity of kinase marketed drugs. (2017). Enzymlogic. [Link]

  • Computational analysis of kinase inhibitor selectivity using structural knowledge. (2016). Bioinformatics, 32(12), i335-i343. [Link]

  • Zhang, R. H., et al. (2021). Piperazine skeleton in the structural modification of natural products: a review. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1165-1197. [Link]

  • Mechanism of Action Assays for Enzymes. (2012). NCBI Bookshelf. [Link]

  • A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. (2016). PLOS ONE, 11(9), e0161748. [Link]

  • What is the mechanism of Piperazine? (2024). Patsnap Synapse. [Link]

  • Enzyme inhibition and kinetics graphs. (n.d.). Khan Academy. [Link]

  • ACE-inhibitory activity assay: IC50. (2022). Protocols.io. [Link]

  • Piperidine and piperazine inhibitors of fatty acid amide hydrolase targeting excitotoxic pathology. (2019). PubMed. [Link]

  • Piperazine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose. (n.d.). Pediatric Oncall. [Link]

  • Identification of inhibitors using a cell based assay for monitoring golgi-resident protease activity. (2011). PLOS ONE, 6(8), e23432. [Link]

  • What Are Enzyme Kinetic Assays? (2024). Tip Biosystems. [Link]

  • A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. (2022). bioRxiv. [Link]

  • Novel piperazine based compounds as potential inhibitors for SARS-CoV-2 Protease Enzyme: Synthesis and molecular docking study. (2021). Saudi Pharmaceutical Journal, 29(7), 748-760. [Link]

  • Characterize Enzyme Kinetics. (2020). AZoM. [Link]

  • Piperazine sulfonamide BACE1 inhibitors: Design, synthesis, and in vivo characterization. (2010). Bioorganic & Medicinal Chemistry Letters, 20(9), 2837-2842. [Link]

  • Help with determining IC50 for enzyme inhibitors. (2025). Reddit. [Link]

  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. (2021). Molecules, 26(19), 6046. [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023). Molecules, 28(18), 6560. [Link]

  • Improved Inhibitor Screening Experiments by Comparative Analysis of Simulated Enzyme Progress Curves. (2012). PLOS ONE, 7(10), e46771. [Link]

  • Substituted piperazine. (n.d.). Wikipedia. [Link]

  • Enzyme Activity Assays. (n.d.). Amsbio. [Link]

  • Chemical structures of piperazine-based drugs commonly encountered in 'party pill' preparations. (n.d.). ResearchGate. [Link]

  • Piperazine. (n.d.). Wikipedia. [Link]

  • Structures of piperazine-based drugs. (n.d.). ResearchGate. [Link]

  • Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. (2018). Molecules, 23(10), 2559. [Link]

  • Recent advances on discovery of enzyme inhibitors from natural products using bioactivity screening. (2021). Food and Chemical Toxicology, 154, 112321. [Link]

  • Types of enzyme inhibitors: competitive, noncompetitive, uncompetitive, & mixed inhibition. (2023). YouTube. [Link]

  • Umbrella Labs Introduces Research Use Only 5 AMINO 1MQ Liquid Program To Support High Rigor NNMT, NAD+ Salvage, And Methyl Donor Bench Science. (2026). ACCESS Newswire. [Link]

Sources

A Senior Application Scientist's Guide to Isomeric Separation and Analysis of Piperazine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise analysis of piperazine compounds is a frequent and critical task. The piperazine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous drugs across various therapeutic areas.[1] However, the synthesis of these molecules often yields a mixture of isomers—compounds with the same molecular formula but different structural arrangements. These isomers, whether they be stereoisomers (enantiomers) or constitutional isomers (positional or regioisomers), can exhibit vastly different pharmacological activities, metabolic fates, and toxicological profiles.[2]

Consequently, the ability to separate and accurately quantify these isomers is not merely an analytical challenge; it is a fundamental requirement for ensuring drug safety, efficacy, and regulatory compliance. According to guidelines from the International Council for Harmonisation (ICH), controlling enantiomeric and other isomeric impurities is mandatory.[3] This guide provides an in-depth comparison of the primary analytical techniques for piperazine isomer separation, grounded in both established chemical principles and field-proven experimental data. We will explore the causality behind methodological choices and present self-validating protocols to empower you to develop robust, reliable, and efficient analytical methods in your own laboratory.

The Analytical Challenge: Why Piperazine Isomers are Difficult to Separate

The difficulty in separating piperazine isomers stems from their subtle structural similarities.

  • Positional Isomers (Regioisomers): These isomers differ only in the substitution pattern on an aromatic ring attached to the piperazine core (e.g., ortho-, meta-, para-chlorophenylpiperazine).[4] They often share near-identical physicochemical properties such as polarity, pKa, and molecular weight, making them challenging to resolve with standard reversed-phase HPLC methods. While chromatographic separation is possible, their mass spectrometric fragmentation patterns are often indistinguishable, meaning that without effective chromatographic resolution, their individual quantification is impossible.[5]

  • Stereoisomers (Enantiomers): These are non-superimposable mirror images. They possess identical physical and chemical properties in an achiral environment, rendering them inseparable by conventional chromatographic or electrophoretic techniques. Separation necessitates the introduction of a chiral environment, typically through a chiral stationary phase (CSP) or a chiral selector in the mobile phase or background electrolyte, to form transient diastereomeric complexes with different stabilities.[6]

A further complication is the piperazine moiety itself. The basic nitrogen atoms can cause poor peak shape (tailing) on silica-based columns due to strong interactions with surface silanols. Furthermore, the core piperazine structure lacks a strong chromophore, leading to poor sensitivity with UV-Vis detection, a common challenge that often necessitates chemical derivatization to introduce a UV-active group.[7][8]

Comparative Analysis of Separation Techniques

We will now compare the performance of four key analytical techniques for piperazine isomer analysis: Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE).

Technique Comparison at a Glance
Technique Best Suited For Key Advantages Common Limitations Derivatization Often Required?
GC-MS Positional Isomers (Volatile/Derivatized)High resolution for regioisomers, definitive identification with MS.Requires analyte volatility; thermal degradation risk; MS fragmentation of isomers is often identical.Yes , to increase volatility and improve peak shape.
HPLC-UV/MS Chiral & Positional Isomers Highly versatile, wide availability of chiral stationary phases (CSPs), robust and well-understood.Longer run times, higher consumption of organic solvents.Yes , for UV detection if analyte lacks a chromophore.
SFC-UV/MS Chiral Isomers (Analytical & Prep)Very fast separations, "green" (less organic solvent), excellent for preparative scale.Lower adoption in QC labs, less suitable for highly polar compounds.No (for detection), but may be used for other reasons.
CE-UV Positional & Chiral Isomers Extremely high efficiency, very low sample/reagent consumption, orthogonal selectivity.Lower concentration sensitivity, can be less robust than HPLC.No (for detection), but chiral selectors are added to the buffer.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for the analysis of volatile and thermally stable compounds. For piperazine positional isomers, it offers unparalleled resolving power.

Expertise & Causality: The principle of GC relies on partitioning the analyte between a gaseous mobile phase and a liquid or solid stationary phase within a long capillary column. Positional isomers, having slightly different boiling points and interaction potentials with the stationary phase, can be separated with very high efficiency. The elution order is often determined by the position of the substituent on the aromatic ring.[9] For instance, isomers with substitution at the 2- (ortho) position often elute before the 3- (meta) and 4- (para) isomers.[10]

However, the polar N-H groups in the piperazine ring can lead to poor peak shape and low volatility. Therefore, derivatization is a critical and self-validating step . By converting the polar N-H groups into non-polar derivatives using reagents like trifluoroacetic anhydride (TFAA) or acetic anhydride, volatility is significantly increased, and chromatographic performance is dramatically improved.[11] This chemical modification is essential for achieving the sharp, symmetrical peaks necessary for accurate quantification.

Experimental Protocol: GC-MS Analysis of Piperazine Positional Isomers (with Derivatization)

This protocol is based on established methods for analyzing piperazine designer drugs.[9][11]

1. Sample Preparation & Derivatization: a. Prepare a 1 mg/mL stock solution of the piperazine isomer mixture in methanol. b. Pipette 100 µL of the stock solution into a 2 mL reaction vial and evaporate to dryness under a gentle stream of nitrogen. c. Add 50 µL of ethyl acetate and 50 µL of trifluoroacetic anhydride (TFAA) to the dry residue.[11] d. Cap the vial tightly, vortex for 30 seconds, and heat at 70°C for 30 minutes.[11] e. After cooling to room temperature, evaporate the excess reagent and solvent under nitrogen. f. Reconstitute the derivatized residue in 100 µL of ethyl acetate for analysis.[11]

2. GC-MS Conditions:

  • GC System: Agilent 6890N or equivalent.
  • Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent (5%-Phenyl)-methylpolysiloxane phase.[11]
  • Carrier Gas: Helium at a constant flow of 1 mL/min.
  • Injector: Splitless mode, 250°C.
  • Oven Program: Initial temperature 120°C for 1 min, ramp at 10°C/min to 150°C (hold 5 min), then ramp at 7.5°C/min to 300°C (hold 2 min).[11]
  • MS Detector: Agilent 5975 or equivalent.
  • Interface Temp: 280°C.
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Acquisition: Scan mode (e.g., m/z 40-550) for identification and Selected Ion Monitoring (SIM) for quantification.

Workflow Diagram: GC-MS Analysis of Piperazine Isomers

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample Piperazine Isomer Standard/Sample Drydown1 Evaporate to Dryness Sample->Drydown1 Derivatize Add Ethyl Acetate & TFAA; Heat 70°C Drydown1->Derivatize Drydown2 Evaporate Reagent Derivatize->Drydown2 Reconstitute Reconstitute in Ethyl Acetate Drydown2->Reconstitute GC GC Separation (DB-5ms column) Reconstitute->GC MS MS Detection (EI, Scan/SIM) GC->MS Data Data Analysis MS->Data

Caption: Workflow for the derivatization and GC-MS analysis of piperazine isomers.

High-Performance Liquid Chromatography (HPLC)

HPLC is arguably the most versatile and widely used technique for both chiral and positional isomer separations in the pharmaceutical industry.

Chiral HPLC

Expertise & Causality: Chiral separation by HPLC is achieved using a Chiral Stationary Phase (CSP). For piperazine derivatives, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives coated or immobilized on silica) are exceptionally effective. The chiral recognition mechanism is a complex interplay of forces including hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance. The carbamate groups on the polysaccharide backbone form transient, diastereomeric complexes with the enantiomers. The difference in the stability of these complexes, dictated by how well each enantiomer "fits" into the chiral groove of the CSP, results in different retention times and, thus, separation. Immobilized polysaccharide CSPs offer a significant advantage over coated versions as they are compatible with a much wider range of organic solvents, increasing method development flexibility.

Protocol: Chiral HPLC Separation of Piperazin-2-ylmethanol Enantiomers

This protocol is adapted from established methods for similar piperazine derivatives.

1. Sample & Mobile Phase Preparation: a. Prepare a 0.1 mg/mL working standard of racemic piperazin-2-ylmethanol in the mobile phase. Filter through a 0.45 µm syringe filter. b. Mobile Phase: n-Hexane / Isopropanol / Diethylamine (DEA) (80:20:0.1, v/v/v). Degas the mobile phase before use. The basic additive (DEA) is crucial for preventing peak tailing by masking active silanol sites on the silica support.

2. HPLC Conditions:

  • HPLC System: Standard HPLC or UHPLC system with UV detector.
  • Column: Chiralpak® IC (Cellulose tris(3,5-dichlorophenylcarbamate)) (250 x 4.6 mm, 5 µm).
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 35°C.
  • Detection: UV at 205 nm. (Note: Sensitivity is low due to the lack of a strong chromophore).
  • Injection Volume: 10 µL.
Positional Isomer HPLC

Expertise & Causality: While standard C18 columns can sometimes separate positional isomers, selectivity is often poor. A highly effective, albeit counterintuitive, strategy is to use a chiral stationary phase for the separation of achiral positional isomers.[1] The rigid, three-dimensional structure of a CSP can offer unique shape selectivity that is not available on conventional achiral phases. The different spatial arrangements of the ortho-, meta-, and para- isomers lead to distinct interactions with the chiral selector, enabling separation where a C18 column might fail. This is an expert-level approach that leverages the unique properties of CSPs beyond their primary application.

Supercritical Fluid Chromatography (SFC)

SFC has emerged as a powerful, "green" alternative to normal-phase HPLC, particularly for chiral separations. It combines the low viscosity of a gas with the solvating power of a liquid.

Expertise & Causality: SFC primarily uses supercritical CO2 as the main mobile phase, which is non-toxic and inexpensive. A small amount of a polar organic solvent (e.g., methanol), called a modifier, is added to tune the mobile phase strength. The low viscosity of the supercritical fluid mobile phase allows for much higher flow rates than HPLC without generating excessive backpressure. This leads to significantly faster separations—often 3 to 5 times quicker than HPLC—and faster column re-equilibration, making it ideal for high-throughput screening.[6] For chiral separations, the same polysaccharide-based CSPs used in HPLC are employed, and they often exhibit similar or even enhanced selectivity in SFC.[3]

Protocol: Chiral SFC Screening

This protocol outlines a generic screening approach for chiral piperazine derivatives.

1. Sample & Mobile Phase Preparation: a. Dissolve the sample in methanol or a suitable solvent. b. Mobile Phase A: Supercritical CO2. c. Mobile Phase B (Modifier): Methanol with 0.2% diethylamine (DEA).

2. SFC Conditions:

  • SFC System: Waters ACQUITY UPC² or similar.
  • Column: Chiralpak® IA, IB, or IC (4.6 x 150 mm, 5 µm).
  • Flow Rate: 3.0 mL/min.
  • Back Pressure: 150 bar.
  • Column Temperature: 40°C.
  • Gradient: 5% to 50% Modifier over 5 minutes.
  • Detection: UV or MS.

Workflow Diagram: Chiral Method Development Strategy

Chiral_MD_Workflow cluster_screening Primary Screening Screen_SFC SFC Screen (3-4 CSPs, Fast Gradient) Decision Separation Achieved? Screen_SFC->Decision Screen_HPLC HPLC Screen (Normal & Polar Organic Modes) Screen_HPLC->Decision Decision->Screen_HPLC No (from SFC) Optimization Optimize - Modifier % - Additive - Temperature - Flow Rate Decision->Optimization Yes Final_Method Validated Final Method Optimization->Final_Method

Caption: A typical workflow for developing a chiral separation method using SFC and HPLC.

Capillary Electrophoresis (CE)

CE is a high-efficiency separation technique that occurs in a narrow-bore capillary under the influence of an electric field. It offers a separation mechanism that is orthogonal to chromatography.

Expertise & Causality: In CE, charged molecules migrate at different velocities based on their charge-to-size ratio. Positional isomers of piperazines, which are typically basic, will be protonated in an acidic buffer and migrate as cations. While their charge and size are nearly identical, their interaction with additives in the background electrolyte (BGE) can induce separation. For positional isomers, cyclodextrins are excellent selectors. The isomers can enter the hydrophobic cavity of the cyclodextrin to varying degrees based on their geometry, forming transient host-guest complexes. This differential interaction alters their effective electrophoretic mobility, leading to separation. For chiral separations, chiral selectors like charged cyclodextrin derivatives are added to the BGE to achieve the same differential complexation with the enantiomers.

Protocol: CE Separation of Chlorophenylpiperazine (CPP) Positional Isomers

This protocol is based on a validated method for the separation of o-, m-, and p-CPP in seized tablets.

1. Sample & BGE Preparation: a. Prepare sample solutions at a concentration of 10-200 µg/mL in the BGE. b. Background Electrolyte (BGE): 20 mM phosphoric acid adjusted to pH 2.5 with triethylamine, containing 10 mM α-cyclodextrin.

2. CE Conditions:

  • CE System: Beckman P/ACE MDQ or equivalent.
  • Capillary: Fused-silica, 60 cm total length (50 cm effective), 50 µm i.d.
  • Voltage: 25 kV (normal polarity).
  • Temperature: 25°C.
  • Injection: Hydrodynamic (pressure) injection at 0.5 psi for 8 seconds.
  • Detection: UV at 236 nm.

Conclusion and Recommendations

The selection of the optimal analytical technique for piperazine isomer analysis is dictated by the specific nature of the isomers and the analytical objective.

  • For volatile positional isomers , GC-MS following derivatization is the most powerful choice, offering the highest resolution.

  • For chiral separations , SFC is increasingly the preferred technique due to its incredible speed and green credentials, making it ideal for both analytical screening and preparative purification. Chiral HPLC remains a robust and reliable alternative with a vast library of available stationary phases.

  • For charged positional isomers , Capillary Electrophoresis provides an orthogonal and highly efficient separation mechanism with minimal solvent consumption.

A comprehensive analytical strategy involves leveraging the strengths of each technique. An initial screen using fast SFC or CE can quickly identify promising separation conditions, which can then be optimized for routine analysis or scaled up for purification using HPLC or preparative SFC. By understanding the underlying principles of each method and the specific challenges posed by piperazine isomers, researchers can develop validated, robust, and efficient methods to ensure the quality and safety of these vital pharmaceutical compounds.

References

  • Supercritical Fluid Chromatography (SFC): A Review on Key Technique of Green Analytical Chemistry in Advanced Pharmaceutical Spe. (2025). TMP UNIVERSAL JOURNAL OF ADVANCES IN PHARMACEUTICAL SCIENCES. [Link]

  • Moreno, I. E., et al. (2013). Separation and determination of chlorophenylpiperazine isomers in confiscated pills by capillary electrophoresis. Journal of Chromatography A. [Link]

  • Moreno, I. E., et al. (2013). Separation and determination of chlorophenylpiperazine isomers in confiscated pills by capillary electrophoresis. ResearchGate. [Link]

  • Ferreira, B., et al. (2020). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs. Scholars.Direct. [Link]

  • CN105954376A - Method for extraction and derivatization of piperazine residues in tissue of fowls and pigs.
  • Dal Cason, T. A. (2018). Disubstituted piperazine analogues of trifluoromethylphenylpiperazine and methylenedioxybenzylpiperazine: analytical differentiation and serotonin receptor binding studies. Drug Testing and Analysis. [Link]

  • Collins, C. B., et al. (2005). Simultaneous separation of different types of amphetamine and piperazine designer drugs by capillary electrophoresis with a chiral selector. Journal of Forensic Sciences. [Link]

  • De Martino, M., et al. (2014). Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets. Forensic Science International. [Link]

  • Reddy, P. R., & Navaneeswari, S. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. [Link]

  • Ali, I., et al. (2013). Recent trends in chiral separations on immobilized polysaccharides CSPs. Journal of Chromatography A. [Link]

  • Distinguishing Piperazine and 12 Analogues Using Raman Microspectroscopy and Chemometrics. (2019). ProQuest. [Link]

  • Enantiomeric Impurities: ICH Guidelines. (n.d.). Scribd. [Link]

  • Reddy, P. R., & Navaneeswari, S. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. ResearchGate. [Link]

  • Dal Cason, T. A. (2012). GC-MS and GC-IR Analysis of Disubstituted Piperazine Analogues of Benzylpiperazine and Trifluoromethylphenylpiperazine. ResearchGate. [Link]

  • Wsol, V., et al. (2023). Advances in Simple and Chiral-HPLC Methods for Antiallergic Drugs and Chiral Recognition Mechanism. MDPI. [Link]

  • Ilko, D., et al. (2022). New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods. PMC. [Link]

  • De Klerck, K., et al. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. Chromatography Online. [Link]

  • Scriba, G. K. A. (2023). Chiral Recognition in Separation Sciences. Part I: Polysaccharide and Cyclodextrin Selectors. ResearchGate. [Link]

  • De Martino, M., et al. (2014). Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets. PubMed. [Link]

  • Welch, C. J., et al. (2010). The Impact of Chiral Supercritical Fluid Chromatography in Drug Discovery: From Analytical to Multigram Scale. American Laboratory. [Link]

Sources

A Senior Application Scientist's Guide to Reference Standards for the Analysis of Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for Piperazine Derivatives

Piperazine and its derivatives represent a cornerstone of modern pharmaceuticals, forming the structural backbone of drugs across a wide therapeutic spectrum, including antipsychotics, antihistamines, and anthelmintics.[1][2][3] The precise analytical characterization of these compounds is not merely an academic exercise; it is a critical component of drug discovery, development, and quality control that ensures the identity, purity, stability, and ultimately, the safety and efficacy of these medicines.[1] This guide provides an in-depth comparison of the reference standards and analytical methodologies essential for the robust analysis of piperazine derivatives, grounded in field-proven insights and established scientific principles.

Pillar 1: The Foundation of Accurate Analysis - Selecting the Right Reference Standard

At the heart of every quantitative and qualitative analysis lies the reference standard. It is the benchmark against which all measurements are made, and its quality is paramount. The choice of reference standard is the first and most critical decision in establishing a trustworthy analytical method.

Types of Reference Standards:

  • Pharmacopeial Standards (Primary Standards): These are the gold standard, established by official bodies like the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP).[4][5] They are highly characterized substances with established purity and are explicitly required for tests and assays detailed in pharmacopeial monographs.[6] Using a USP or EP reference standard where mandated is essential for regulatory compliance and provides the highest level of analytical confidence.

  • Certified Reference Materials (CRMs): These are produced by accredited suppliers and come with a certificate that specifies the property values (e.g., purity) and their traceability and uncertainty. They are ideal for method validation, calibration, and quality control.

  • Pharmaceutical Secondary Standards: These are working standards established in-house or purchased from a commercial supplier, which are characterized against a primary pharmacopeial standard. They are used for routine laboratory analyses.

Sourcing and Handling:

Reputable suppliers like Sigma-Aldrich, LGC Standards, and the pharmacopeias themselves are the primary sources for these critical materials.[7][8] Upon receipt, it is crucial to adhere to the storage conditions specified on the label, typically in original stoppered containers, protected from heat, light, and humidity, to maintain their integrity.[6]

Pillar 2: Core Analytical Methodologies & Comparative Performance

The selection of an analytical technique for piperazine derivatives is dictated by the analyte's physicochemical properties—primarily its volatility and the presence of a chromophore—and the analytical objective, whether it be quantification, identification, or structural elucidation.

High-Performance Liquid Chromatography (HPLC): The Versatile Workhorse

HPLC is the predominant technique for analyzing non-volatile or thermally unstable piperazine derivatives.[1] Its primary challenge, however, is that the basic piperazine nucleus lacks a strong UV-absorbing chromophore, making detection at low levels difficult.[1][9][10]

The Causality Behind Derivatization: To overcome the poor UV absorbance, pre-column derivatization is a common and effective strategy. This involves reacting the piperazine with a labeling agent to attach a chromophore to the molecule. This chemical transformation must be reproducible, rapid, and produce a stable product.

  • Common Derivatizing Agents:

    • 4-chloro-7-nitrobenzofuran (NBD-Cl): Reacts with the secondary amine groups of piperazine to form a stable, UV-active product, allowing for sensitive detection.[1][9][10]

    • Dansyl Chloride (DNS-Cl): Another widely used reagent that yields a highly fluorescent derivative, enabling even more sensitive detection with a fluorescence detector (FLD).[11][12]

Experimental Protocol: HPLC-UV Analysis with NBD-Cl Derivatization

This protocol describes a self-validating system for the quantification of piperazine in an active pharmaceutical ingredient (API).

  • Preparation of Solutions:

    • Diluent: Acetonitrile and water in a 50:50 v/v ratio.

    • Standard Solution: Accurately weigh and dissolve the Piperazine reference standard in the diluent to prepare a stock solution. Further dilute to the desired working concentration (e.g., 10 µg/mL).

    • Sample Solution: Accurately weigh the API sample and dissolve in the diluent to achieve a similar target concentration of piperazine.

    • NBD-Cl Reagent: Prepare a solution of NBD-Cl in acetonitrile (e.g., 1 mg/mL).

  • Derivatization Procedure:

    • To 1 mL of the Standard or Sample Solution, add 1 mL of the NBD-Cl reagent.

    • Heat the mixture in a water bath at 60°C for 30 minutes to facilitate the reaction.[1]

    • Cool the solution to room temperature. The solution is now ready for injection.

  • Chromatographic Conditions:

    • Instrument: HPLC system with a UV or Photodiode Array (PDA) detector.[1]

    • Column: C18 column (e.g., 250 x 4.6 mm, 5 µm).[1]

    • Mobile Phase: Isocratic elution with Acetonitrile and water. The exact ratio should be optimized for best separation (a starting point could be 60:40 Acetonitrile:Water).

    • Flow Rate: 1.0 mL/min.[9]

    • Column Temperature: 35°C.[9]

    • Injection Volume: 10 µL.[9]

    • Detection Wavelength: Set to the absorption maximum of the NBD-piperazine derivative (approx. 340 nm).[9]

  • Data Analysis & System Validation:

    • Identify the derivative peak by comparing the retention time with the injected standard.

    • Quantify the analyte using a calibration curve generated from a series of diluted standards.

    • Perform method validation according to ICH guidelines, assessing parameters such as linearity, accuracy, precision, and robustness.[13]

Workflow for HPLC Analysis of Piperazine Derivatives

HPLC_Workflow cluster_prep 1. Preparation cluster_deriv 2. Derivatization cluster_analysis 3. HPLC Analysis cluster_data 4. Data Processing RefStd Weigh Piperazine Reference Standard Mix Mix Sample/Standard with NBD-Cl RefStd->Mix Sample Weigh API Sample Sample->Mix Reagent Prepare NBD-Cl Reagent Reagent->Mix Heat Heat at 60°C for 30 min Mix->Heat Cool Cool to RT Heat->Cool Inject Inject into HPLC System Cool->Inject Separate Separate on C18 Column Inject->Separate Detect Detect at 340 nm Separate->Detect Integrate Integrate Peak Area Detect->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Quantify Piperazine Calibrate->Quantify GC_Workflow cluster_prep 1. Sample Preparation cluster_analysis 2. GC-MS Analysis cluster_data 3. Data Processing RefStd Prepare Mixed Reference Standard Inject Inject into GC RefStd->Inject Sample Dissolve Sample in Methanol Sample->Inject Separate Separate on Capillary Column Inject->Separate Ionize Electron Ionization (EI) Separate->Ionize Detect Mass Analysis (Full Scan) Ionize->Detect Chroma Extract Chromatogram Detect->Chroma Spectra Compare Mass Spectra to Reference/Library Detect->Spectra Identify Identify & Quantify Analytes Chroma->Identify Spectra->Identify Decision_Tree decision decision Start Start: Analyze Piperazine Derivative Goal What is the goal? Start->Goal Quant Quantification Goal->Quant Quantification ID Identification / Structure Goal->ID Identification Properties Is the analyte volatile & thermally stable? GC Use Gas Chromatography (GC) Properties->GC Yes HPLC Use High-Performance Liquid Chromatography (HPLC) Properties->HPLC No Quant->Properties NMR_MS Use NMR and/or High-Resolution MS ID->NMR_MS

Sources

A Comparative Guide to the Pharmacological Characterization of Novel Kappa Opioid Receptor (KOR) Antagonists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of KOR Antagonism

The kappa opioid receptor (KOR), a G-protein coupled receptor (GPCR), and its endogenous ligand, dynorphin, are key players in the modulation of mood, motivation, and pain.[1] Chronic stress and substance abuse can lead to the upregulation of the dynorphin/KOR system, contributing to a negative affective state that drives addiction and mood disorders.[2][3][4] Consequently, the development of KOR antagonists has emerged as a promising therapeutic strategy for a range of neuropsychiatric conditions, including depression, anxiety, and substance use disorders.[3][5][6][7]

This guide provides a comprehensive comparison of the pharmacological profiles of novel KOR antagonists, offering insights into the experimental methodologies used for their characterization. We will delve into the nuances of their binding affinities, functional potencies, and selectivity, providing a framework for researchers and drug development professionals to evaluate and select the most appropriate compounds for their studies.

The Evolving Landscape of KOR Antagonists: A Comparative Analysis

The first generation of KOR antagonists, such as nor-binaltorphimine (nor-BNI) and JDTic, were instrumental as research tools.[1][8][9] However, their clinical development has been hampered by an unusually long duration of action, lasting for weeks after a single administration.[5][8][10][11] This has spurred the development of novel, shorter-acting KOR antagonists with more favorable pharmacokinetic profiles for clinical applications.[2][12]

Here, we compare the pharmacological properties of the prototypical long-acting antagonist nor-BNI, the well-characterized long-acting antagonist JDTic, and a promising shorter-acting clinical candidate, Navacaprant (BTRX-335140/CYM-53093). We also include the non-selective antagonists naltrexone and the mixed agonist-antagonist buprenorphine for a broader context.

CompoundTypeKOR Affinity (Ki or IC50)Selectivity (vs. MOR / DOR)Duration of ActionClinical Status
nor-Binaltorphimine (nor-BNI) Selective AntagonistKe = 0.04 nM ([35S]GTPγS)[1]High (484-fold vs MOR, 113-fold vs DOR)[1]Very Long (weeks to months)[8][12]Preclinical Tool[8]
JDTic Selective AntagonistKe = 0.01 nM ([35S]GTPγS)[1]High (341-fold vs MOR, 7930-fold vs DOR)[1]Very Long (weeks)[13][14]Development Halted[15]
Navacaprant (BTRX-335140/CYM-53093) Selective AntagonistIC50 = 0.8 nM[16][17]High (137.5-fold vs MOR, 8125-fold vs DOR)[16][17]Short to Moderate[5][12]Phase 1 Clinical Trials[5][18]
Naltrexone Non-selective AntagonistActs on MOR, KOR, and DOR[19][20][21]Non-selective[19][20][21]ShortApproved for AUD and OUD[22]
Buprenorphine Mixed Agonist-AntagonistHigh affinity KOR antagonist[23][24][25]Partial agonist at MOR, antagonist at KOR and DOR[23][26]LongApproved for OUD and pain[23]

Mechanism of Action: Unraveling KOR Signaling

KORs are Gαi/o-coupled receptors.[5] Upon activation by an agonist like dynorphin, the receptor initiates a signaling cascade that includes the inhibition of adenylyl cyclase, modulation of ion channels, and activation of mitogen-activated protein kinase (MAPK) pathways such as ERK1/2, p38, and JNK.[1][27][28][29] KOR antagonists work by binding to the receptor and preventing this agonist-induced signaling.[6] Interestingly, some KOR antagonists have been shown to exhibit biased agonism, where they can block one signaling pathway while activating another, such as the JNK pathway.[1]

KOR_Signaling_Pathway cluster_membrane Cell Membrane KOR KOR G_protein Gαi/o βγ KOR->G_protein Activates Dynorphin Dynorphin (Agonist) Dynorphin->KOR Activates Antagonist KOR Antagonist Antagonist->KOR Blocks AC Adenylyl Cyclase G_protein->AC Inhibits Ion_Channels Ion Channels (Ca²⁺↓, K⁺↑) G_protein->Ion_Channels Modulates MAPK_Cascade MAPK Cascade (ERK, p38, JNK) G_protein->MAPK_Cascade Activates cAMP ↓ cAMP AC->cAMP Cellular_Response Cellular Response (e.g., altered neuronal excitability) cAMP->Cellular_Response Ion_Channels->Cellular_Response MAPK_Cascade->Cellular_Response

Caption: KOR Signaling Pathway.

Experimental Workflows for Pharmacological Characterization

A systematic approach is crucial for the comprehensive characterization of novel KOR antagonists. The workflow typically progresses from in vitro assays to in vivo models to establish potency, selectivity, and therapeutic efficacy.

Experimental_Workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Evaluation cluster_preclinical Preclinical Development Binding_Assay Radioligand Binding Assay (Determine Ki and Selectivity) Functional_Assay [³⁵S]GTPγS Functional Assay (Determine IC₅₀ and Intrinsic Activity) Binding_Assay->Functional_Assay PK_PD Pharmacokinetics & Pharmacodynamics (PK/PD) Functional_Assay->PK_PD Efficacy_Models Preclinical Efficacy Models (e.g., Forced Swim Test, Conditioned Place Preference) PK_PD->Efficacy_Models Tox Toxicology Studies Efficacy_Models->Tox

Caption: Experimental Workflow for KOR Antagonist Characterization.

Key Experimental Protocols

1. Radioligand Binding Assay

  • Objective: To determine the binding affinity (Ki) of the novel compound for KOR and its selectivity over other opioid receptors (mu and delta).

  • Methodology:

    • Prepare cell membrane homogenates expressing the human kappa, mu, or delta opioid receptor.

    • Incubate the membranes with a constant concentration of a radiolabeled ligand (e.g., [³H]U69,593 for KOR) and varying concentrations of the novel antagonist.

    • After incubation, separate bound from free radioligand by rapid filtration.

    • Quantify the radioactivity of the filters using liquid scintillation counting.

    • Analyze the data using non-linear regression to determine the IC50 value, which is then converted to the Ki value using the Cheng-Prusoff equation.

2. [³⁵S]GTPγS Functional Assay

  • Objective: To assess the functional activity of the novel compound as an antagonist by measuring its ability to inhibit agonist-stimulated G-protein activation.

  • Methodology:

    • Use cell membranes expressing the KOR.

    • Incubate the membranes with a fixed concentration of a KOR agonist (e.g., U69,593) in the presence of varying concentrations of the novel antagonist.

    • Add [³⁵S]GTPγS to the reaction mixture. Activated G-proteins will bind to [³⁵S]GTPγS.

    • Separate bound and free [³⁵S]GTPγS via filtration.

    • Quantify the amount of bound [³⁵S]GTPγS.

    • The antagonist's potency (IC50) is determined by its ability to inhibit the agonist-stimulated [³⁵S]GTPγS binding.

3. In Vivo Models of Efficacy

  • Forced Swim Test (FST): An established model to screen for antidepressant-like activity. KOR antagonists have been shown to produce antidepressant-like effects in the FST.[1]

    • Acclimate rodents to the testing environment.

    • Administer the novel KOR antagonist or vehicle control.

    • Place the animals in a cylinder of water from which they cannot escape.

    • Record the duration of immobility during the test session. A decrease in immobility time is indicative of an antidepressant-like effect.

  • Conditioned Place Preference (CPP)/Aversion (CPA): Used to assess the rewarding or aversive properties of a drug. KOR antagonists can block stress-induced reinstatement of drug-seeking behavior.[1]

    • Establish a baseline preference for two distinct compartments.

    • During conditioning, pair one compartment with the drug of abuse (e.g., cocaine) and the other with saline.

    • After conditioning, extinguish the preference by allowing access to both compartments without any drug.

    • To test for reinstatement, administer a stressor or a priming dose of the drug and measure the time spent in the previously drug-paired compartment. Pre-treatment with a KOR antagonist is expected to block this reinstatement.

Conclusion and Future Directions

The pharmacological characterization of novel KOR antagonists is a critical step in the development of new treatments for mood and substance use disorders. The ideal candidate should possess high potency and selectivity for the KOR, a favorable pharmacokinetic profile with a medication-like duration of action, and demonstrated efficacy in relevant preclinical models.[5] As our understanding of KOR signaling and its role in pathophysiology deepens, the development of biased agonists or antagonists that selectively target specific downstream pathways may offer even more refined therapeutic interventions with fewer side effects. The continued exploration of novel chemical scaffolds and a thorough preclinical evaluation are essential to advancing the next generation of KOR antagonists to the clinic.[2][3][30]

References

  • JDTic - Wikipedia. [Link]

  • Lowe, S. L., et al. (2014). Development of Kappa Opioid Receptor Antagonists. Journal of Medicinal Chemistry, 57(19), 7853-7870. [Link]

  • Zhu, M., et al. (2019). Design and Synthesis of a Novel and Selective Kappa Opioid Receptor (KOR) Antagonist (BTRX-335140). Journal of Medicinal Chemistry, 62(4), 1731-1743. [Link]

  • Walker, B. M., et al. (2012). The kappa opioid receptor antagonist JDTic attenuates alcohol seeking and withdrawal anxiety. Neuropsychopharmacology, 37(12), 2643-2652. [Link]

  • Bruchas, M. R., & Chavkin, C. (2010). Kinase cascades and ligand-directed signaling at the kappa opioid receptor. Psychopharmacology, 210(2), 137-147. [Link]

  • Jackson, K. J., et al. (2010). Effect of the selective kappa-opioid receptor antagonist JDTic on nicotine antinociception, reward, and withdrawal in the mouse. Psychopharmacology, 210(2), 285-294. [Link]

  • Lalanne, L., et al. (2017). Kappa Opioid Receptor Signaling In the Brain: Circuitry and Implications for Treatment. Current Neuropharmacology, 15(1), 79-88. [Link]

  • Buprenorphine - Wikipedia. [Link]

  • Naltrexone - Wikipedia. [Link]

  • Norbinaltorphimine - Wikipedia. [Link]

  • What are κ opioid receptor antagonists and how do they work?. (2024). News-Medical.net. [Link]

  • Thomas, J. B., et al. (2001). Pharmacological properties of JDTic: a novel kappa-opioid receptor antagonist. The Journal of Pharmacology and Experimental Therapeutics, 298(3), 1045-1051. [Link]

  • Carlezon, W. A., Jr., & Krystal, J. H. (2016). Kappa-opioid antagonists for psychiatric disorders: from bench to clinical trials. Depression and Anxiety, 33(10), 895-906. [Link]

  • Browne, C. A., et al. (2019). Behavioral Pharmacology of Novel Kappa Opioid Receptor Antagonists in Rats. The Journal of Pharmacology and Experimental Therapeutics, 371(2), 444-453. [Link]

  • Li, J. G., et al. (2020). Fundamentals of the Dynorphins / Kappa Opioid Receptor System: From Distribution to Signaling and Function. Progress in Neurobiology, 184, 101712. [Link]

  • Al-Hasani, R., & Chavkin, C. (2015). The kappa-opioid receptor antagonist, nor-binaltorphimine (nor-BNI), decreases morphine withdrawal and the consequent conditioned place aversion in rats. Behavioural Brain Research, 283, 130-134. [Link]

  • Vowles, K. E., et al. (2015). Buprenorphine: Far Beyond the “Ceiling”. Pain and Therapy, 4(1), 1-14. [Link]

  • Carlezon, W. A., Jr., & Krystal, J. H. (2016). Kappa-opioid antagonists for psychiatric disorders: from bench to clinical trials. Neuropsychopharmacology, 41(1), 366-367. [Link]

  • Beardsley, P. M., et al. (2010). nor-BNI Antagonism of Kappa Opioid Agonist-Induced Reinstatement of Ethanol-Seeking Behavior. Behavioural Pharmacology, 21(5-6), 515-521. [Link]

  • Leander, J. D. (1987). Buprenorphine has potent kappa opioid receptor antagonist activity. Neuropharmacology, 26(9), 1445-1447. [Link]

  • Zhu, M., et al. (2019). Design and Synthesis of a Novel and Selective Kappa Opioid Receptor (KOR) Antagonist (BTRX-335140). Journal of Medicinal Chemistry, 62(4), 1731-1743. [Link]

  • Binaltorphimine - Grokipedia. [Link]

  • Fava, M., et al. (2020). Kappa opioid receptor antagonism: Are opioids the answer for treatment resistant depression?. Journal of Affective Disorders, 274, 1150-1159. [Link]

  • Carroll, F. I., et al. (2012). Development of κ opioid receptor antagonists. Journal of Medicinal Chemistry, 55(18), 7943-7957. [Link]

  • Cahill, C. M., et al. (2016). Differential effects of novel kappa opioid receptor antagonists on dopamine neurons using acute brain slice electrophysiology. Neuropharmacology, 107, 224-233. [Link]

  • Carroll, F. I., et al. (2012). Development of κ Opioid Receptor Antagonists. Journal of Medicinal Chemistry, 55(18), 7943-7957. [Link]

  • Pradhan, A. A., et al. (2012). Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior. The Journal of Neuroscience, 32(39), 13527-13532. [Link]

  • κ-opioid receptor - Wikipedia. [Link]

  • Palko, R., et al. (2021). In Vitro, In Vivo and In Silico Characterization of a Novel Kappa-Opioid Receptor Antagonist. International Journal of Molecular Sciences, 22(16), 8847. [Link]

  • Williams, J. T., et al. (2001). Buprenorphine Is a Weak Partial Agonist That Inhibits Opioid Receptor Desensitization. The Journal of Neuroscience, 21(19), 7699-7706. [Link]

  • de Laat, B., et al. (2019). The Kappa Opioid Receptor Is Associated With Naltrexone-Induced Reduction of Drinking and Craving. Biological Psychiatry, 86(11), 809-817. [Link]

  • What is the mechanism of action for naltrexone? - Drugs.com. [Link]

  • Put Down Your Drink: Investigating the Role of the Kappa Opioid Receptor behind Intense Alcohol Cravings - Yale Scientific Magazine. [Link]

  • Browne, C. A., et al. (2019). Behavioral pharmacology of novel kappa opioid receptor antagonists in rats. Pain, 160(11), 2533-2543. [Link]

  • Browne, C. A., et al. (2019). Behavioral Pharmacology of Novel Kappa Opioid Receptor Antagonists in Rats. The Journal of Pharmacology and Experimental Therapeutics, 371(2), 444-453. [Link]

  • de Laat, B., et al. (2020). Occupancy of the kappa opioid receptor by naltrexone predicts reduction in drinking and craving. Neuropsychopharmacology, 45(7), 1184-1190. [Link]

  • Cai, T. B., et al. (2008). Synthesis and in vitro opioid receptor functional antagonism of analogues of the selective kappa opioid receptor antagonist (3R)-7-hydroxy-N-((1S)-1-{[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl]methyl}-2-methylpropyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide (JDTic). Journal of Medicinal Chemistry, 51(6), 1849-1860. [Link]

  • Defelipe, L. A., et al. (2023). De Novo Design of κ-Opioid Receptor Antagonists Using a Generative Deep-Learning Framework. Journal of Chemical Information and Modeling, 63(16), 5133-5144. [Link]

  • Jacobson, M. L., et al. (2020). Kappa Opioid Receptor Antagonists as Potential Therapeutics for Stress-Related Disorders. Annual Review of Pharmacology and Toxicology, 60, 137-157. [Link]

  • Kappa Opioid Receptors in Chronic Pain & Associated Affective Disorders - YouTube. [Link]

Sources

Safety Operating Guide

Operational Guide: Proper Disposal of 2-Methyl-1-(piperazin-1-yl)propan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 2-Methyl-1-(piperazin-1-yl)propan-1-one (CAS No. 71260-16-7). As a compound frequently used as an intermediate in pharmaceutical synthesis, its handling and disposal demand rigorous adherence to safety and environmental regulations.[1] This document is intended for laboratory personnel, including researchers, scientists, and drug development professionals, to ensure that waste streams containing this substance are managed with the highest degree of safety and regulatory compliance.

Hazard Assessment & Immediate Safety Precautions

Before handling or disposing of this compound, it is imperative to understand its inherent hazards. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear summary of its risks.[2] All personnel handling this chemical, whether in pure form or as waste, must be trained on these hazards and the proper use of personal protective equipment (PPE).[3][4]

Table 1: GHS Hazard Profile for this compound

Hazard ClassGHS Hazard CodeDescriptionSource
Acute Toxicity, OralH302Harmful if swallowed[2]
Acute Toxicity, DermalH312Harmful in contact with skin[2]
Acute Toxicity, InhalationH332Harmful if inhaled[2]

Essential Personal Protective Equipment (PPE):

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of as contaminated waste after handling.

  • Eye/Face Protection: Use safety glasses with side-shields or chemical goggles. A face shield may be necessary for splash-prone operations.[5]

  • Skin and Body Protection: A standard laboratory coat is required. Ensure it is kept buttoned. For larger quantities or spill cleanup, a chemically resistant apron or suit may be appropriate.[6]

  • Respiratory Protection: All handling of open containers should occur in a certified chemical fume hood to prevent inhalation.[7][8]

The Core Principle: Hazardous Waste Determination

Any laboratory chemical is considered "waste" when it is no longer intended for use.[3] Under regulations set forth by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA), chemical waste must be evaluated to determine if it is hazardous.[9][10]

Given its GHS classification for acute toxicity, This compound must be managed as a regulated hazardous waste. [2][11] This dictates that it cannot be disposed of via standard trash or sanitary sewer systems.[4][12] The guiding principle is cradle-to-grave responsibility, meaning the waste is regulated from the moment of generation until its final, safe disposal.[13]

Standard Operating Procedure (SOP) for Routine Disposal

This protocol outlines the collection and temporary storage of this compound waste within the laboratory prior to its removal by a certified disposal service.

Step 1: Container Selection and Preparation

The integrity of the waste containment is the first line of defense against a chemical spill or exposure.

  • Select a Compatible Container: Use a clean, leak-proof container made of a material compatible with the chemical. High-density polyethylene (HDPE) or the original product container are suitable choices.[14][15]

  • Ensure Proper Sealing: The container must have a tight-fitting, screw-on cap.[14] Do not use stoppers, corks, or parafilm as a primary seal.

  • Provide Secondary Containment: All liquid hazardous waste containers must be stored within a larger, chemically resistant, and leak-proof container (e.g., a spill tray or tub) to contain any potential leaks.[4][12]

Step 2: Waste Collection and Segregation

Proper segregation is critical to prevent dangerous chemical reactions.[12][16]

  • Dedicated Waste Stream: Collect waste this compound in a dedicated container.

  • Avoid Mixing: Do not mix this waste with other chemical waste streams, particularly strong acids or oxidizing agents, unless it is part of a well-characterized experimental residue.[12][15] Mixing incompatible wastes is a primary cause of laboratory incidents.[12]

  • Headspace: Do not fill the container to more than 90% capacity to allow for vapor expansion and to prevent spills during transport.[14]

Step 3: Labeling the Waste Container

Accurate labeling is a strict regulatory requirement and essential for safety.[6][13]

  • Initial Labeling: Affix a hazardous waste tag or label to the container before the first drop of waste is added.[4]

  • Required Information: The label must clearly state:

    • The words "Hazardous Waste" .

    • The full, unabbreviated chemical name: "this compound" .

    • The approximate concentration or percentage if mixed with solvents.

    • The specific hazard characteristics (e.g., "Toxic").

    • The date accumulation began (the day the first waste was added).[12]

Step 4: Storage in a Satellite Accumulation Area (SAA)

Labs must designate a specific location for the temporary storage of hazardous waste.

  • Location: The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.[13][14]

  • Quantity Limits: A single SAA is limited to accumulating no more than 55 gallons of total hazardous waste at any one time.[3][4]

  • Container Management: Keep waste containers securely capped at all times, except when actively adding waste.[12][13][14] This is a common compliance violation and is crucial for preventing the release of harmful vapors.[7][14]

Step 5: Arranging for Final Disposal

Laboratory personnel are not responsible for the final treatment of hazardous waste.

  • Contact EHS: Once the container is full or waste is no longer being generated, contact your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor for pickup.[4][13]

  • Timely Removal: Full containers must be removed from the SAA within three days.[14] Partially filled containers may remain for up to one year, but good practice dictates arranging for pickup on a regular basis to minimize stored quantities.[13][14]

Managing Associated Waste Streams

Disposal procedures must also account for materials contaminated with the chemical.

Protocol 4.1: Disposal of Contaminated Labware and PPE

Solid waste contaminated with this compound is also considered hazardous.

  • Collection: Place contaminated items such as gloves, absorbent pads, and disposable labware into a designated, leak-proof container (e.g., a lined cardboard box or a sturdy plastic drum).

  • Labeling: The container must be labeled as "Hazardous Waste" with a clear description of the contents (e.g., "Debris contaminated with this compound").

  • Disposal: Manage this solid waste container within the SAA and arrange for pickup through your EHS office.[3]

Protocol 4.2: Decontamination and Disposal of Empty Containers

An "empty" container that held a hazardous chemical must be managed properly.

  • Triple Rinsing: To render a container non-hazardous, it must be triple-rinsed with a suitable solvent (e.g., water or an appropriate organic solvent) that can solubilize the residue.[4]

  • Collect Rinsate: Crucially, the first rinseate, and often all subsequent rinsates, must be collected and managed as hazardous waste. [4] Add the rinsate to your liquid hazardous waste container for this compound.

  • Final Disposal: Once triple-rinsed, the container can be disposed of as regular trash after removing or completely defacing the chemical label.[3][4]

Protocol 4.3: Emergency Spill Response & Cleanup

All materials used to clean a spill of this chemical are hazardous waste.[3][4]

  • Isolate and Alert: Evacuate non-essential personnel from the area and alert others.

  • Control and Contain: If safe to do so, use a chemical spill kit with an inert absorbent (e.g., vermiculite or sand) to contain the spill.

  • Collect Waste: Carefully sweep or scoop the absorbent material and place it into a designated hazardous waste container.

  • Label and Dispose: Label the container as described in Protocol 4.1 and arrange for EHS pickup. Report the spill to your EHS office immediately.[3]

Disposal Decision Workflow

The following diagram illustrates the logical flow for managing this compound from the point of use to its final disposal arrangement.

DisposalWorkflow cluster_generation Waste Generation & Collection cluster_storage Satellite Accumulation Area (SAA) Management cluster_disposal Disposal Arrangement start Chemical is deemed waste (e.g., expired, residue, contaminated) prep_container Select & prepare a compatible, labeled hazardous waste container start->prep_container collect_waste Add waste to container in a fume hood prep_container->collect_waste segregate Ensure segregation from incompatible chemicals collect_waste->segregate store_saa Store sealed container in secondary containment within SAA segregate->store_saa check_full Is the container full (90% capacity)? store_saa->check_full weekly_insp Perform and document weekly SAA inspection store_saa->weekly_insp check_full->store_saa No contact_ehs Contact EHS or approved waste contractor for pickup check_full->contact_ehs Yes end Waste removed for final disposal contact_ehs->end

Caption: Decision workflow for proper laboratory disposal of this compound.

Conclusion

The proper disposal of this compound is not merely a procedural task but a critical component of a robust laboratory safety culture. By adhering to the principles of accurate hazard assessment, stringent waste segregation, proper containment, and regulatory compliance, researchers can protect themselves, their colleagues, and the environment. Always consult your institution's specific Chemical Hygiene Plan and EHS guidelines, as they may have additional requirements.

References

  • University of Pennsylvania, EHRS. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. [Link]

  • Vanderbilt University. Guide to Managing Laboratory Chemical Waste. [Link]

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. [Link]

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]

  • Physikalisch-Technische Bundesanstalt. Chemical Waste Management for Laboratories. [Link]

  • US Bio-Clean. OSHA Compliance For Laboratories. [Link]

  • Ace Waste. Properly Managing Chemical Waste in Laboratories. [Link]

  • Dartmouth College. Hazardous Waste Disposal Guide. [Link]

  • MCF Environmental Services. Proper Hazardous Waste Disposal in a Laboratory Setting. [Link]

  • PubChem, National Center for Biotechnology Information. this compound. [Link]

  • BIOSYNCE. this compound CAS 71260-16-7. [Link]

  • National Academies of Sciences, Engineering, and Medicine. Chapter: 11 Safety Laws and Standards Pertinent to Laboratories. [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. [Link]

  • Montana State University. The OSHA Lab Standard and the MSC Chemical Safety Manual. [Link]

  • Questar. Are You In Compliance With Proper Lab Waste Disposal Regulations?. [Link]

  • AEG Environmental. Best Practices for Hazardous Waste Disposal. [Link]

  • Environmental Protection Agency (EPA). Proper Handling of Hazardous Waste Guide. [Link]

  • Fisher Scientific. SAFETY DATA SHEET - 2-Methylpiperazine. [Link]

  • Environmental Protection Agency (EPA). Hazardous Waste. [Link]

  • CountyOffice.org. How Does The EPA Define Hazardous Waste?. [Link]

  • Chemistry For Everyone. What Are the Guidelines for Disposing of Hazardous Waste in Regular Trash?. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyl-1-(piperazin-1-yl)propan-1-one
Reactant of Route 2
Reactant of Route 2
2-Methyl-1-(piperazin-1-yl)propan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.